ALUMINUM PHOSPHIDE
Description
Structure
2D Structure
Properties
CAS No. |
182321-38-6 |
|---|---|
Molecular Formula |
AlP |
Molecular Weight |
57.9553 g/mol |
IUPAC Name |
aluminum;phosphorus(3-) |
InChI |
InChI=1S/Al.P/q+3;-3 |
InChI Key |
PGCGUUGEUBFBPP-UHFFFAOYSA-N |
SMILES |
[Al+3].[P-3] |
Canonical SMILES |
[Al+3].[P-3] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Aluminum Phosphide Nanoparticles for Quantum Dots
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phosphide (B1233454) (AlP) is a wide bandgap III-V semiconductor with potential applications in optoelectronics. The synthesis of high-quality, monodisperse AlP nanoparticles, or quantum dots (QDs), is a nascent area of research. This technical guide provides a comprehensive overview of a proposed methodology for the synthesis of AlP quantum dots based on established principles of colloidal chemistry and the synthesis of analogous III-V semiconductor nanocrystals. Detailed experimental protocols, extrapolated from the synthesis of materials such as indium phosphide (InP), are presented. This document also includes structured data tables for experimental parameters and visual diagrams to elucidate the synthesis workflow and the interplay of key reaction variables. Given the novelty of AlP quantum dot synthesis, this guide serves as a foundational resource for researchers venturing into this promising field.
Introduction
III-V semiconductor quantum dots are of significant interest due to their unique optoelectronic properties, which are tunable with size, shape, and composition. While significant research has focused on materials like indium phosphide (InP) and gallium arsenide (GaAs), aluminum phosphide (AlP) remains a relatively unexplored material for quantum dot applications.[1] AlP is a wide bandgap semiconductor, suggesting that its quantum dots could exhibit photoluminescence in the blue and ultraviolet regions of the spectrum, a range that is of great interest for various applications, including bio-imaging, lighting, and catalysis.
The primary challenge in synthesizing III-V quantum dots lies in the covalent nature of the materials and the high reactivity of the precursors, which can make controlling the nucleation and growth processes difficult.[1] The hot-injection synthesis method is a widely adopted and effective technique for producing monodisperse colloidal nanocrystals.[2][3] This method relies on the rapid injection of one or more precursors into a hot solvent, which induces a burst of nucleation followed by a controlled growth phase. This temporal separation of nucleation and growth is key to achieving a narrow size distribution of the resulting nanoparticles.[3]
This guide outlines a proposed hot-injection synthesis protocol for AlP quantum dots, drawing parallels from the well-documented synthesis of other III-V quantum dots.[1][4] We will discuss the selection of appropriate aluminum and phosphorus precursors, the role of ligands and solvents, and the critical parameters that influence the final properties of the AlP nanoparticles.
Proposed Synthesis of this compound Quantum Dots
The synthesis of AlP quantum dots can be approached using a hot-injection method, which has been successfully employed for a variety of other semiconductor nanocrystals.[2] The general workflow involves the preparation of aluminum and phosphorus precursor solutions, which are then reacted in a controlled high-temperature environment.
Precursor Selection
The choice of precursors is critical for a successful synthesis.
-
Aluminum Precursor: The high reactivity of aluminum presents a challenge.[5] Aluminum halides, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃), are potential candidates.[6] Another promising class of precursors are alanes, such as dimethylethylamine alane.[7] For this proposed protocol, we will consider aluminum chloride, which is readily available, in combination with a long-chain carboxylic acid to form a more stable aluminum carboxylate complex in situ.
-
Phosphorus Precursor: A variety of phosphorus precursors have been used in the synthesis of metal phosphide nanocrystals.[8][9] Tris(trimethylsilyl)phosphine (B101741) (P(SiMe₃)₃) is a highly reactive and widely used phosphorus source that has proven effective for the synthesis of high-quality III-V quantum dots.[10][11] While it is pyrophoric and requires careful handling, its reactivity is advantageous for the formation of the covalent Al-P bond. Less hazardous alternatives, such as acylphosphines, could also be explored.[12]
Ligands and Solvent
-
Ligands: Long-chain organic molecules are essential to passivate the surface of the growing nanoparticles, preventing their aggregation and controlling their growth kinetics. A combination of a long-chain carboxylic acid, such as oleic acid, and a long-chain amine, like oleylamine (B85491), is commonly used.[1][3] Oleic acid can coordinate with the aluminum precursor, while oleylamine can help to stabilize the nanoparticle surface.
-
Solvent: A high-boiling point, non-coordinating solvent is required to provide a stable medium for the reaction to occur at elevated temperatures. 1-octadecene (B91540) (ODE) is a common choice for the synthesis of quantum dots.[2]
Experimental Protocols
Caution: The following proposed protocols involve highly reactive and potentially hazardous materials. All procedures should be carried out in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) by trained personnel with appropriate personal protective equipment.
Preparation of Aluminum Precursor Solution
-
In a three-neck flask, combine aluminum chloride (AlCl₃) and oleic acid in a 1:3 molar ratio.
-
Add a sufficient amount of 1-octadecene (ODE) to the flask.
-
Heat the mixture under vacuum at 120 °C for 1-2 hours to remove water and oxygen and to promote the formation of an aluminum oleate (B1233923) complex.
-
Cool the solution to room temperature and backfill with an inert gas (e.g., argon or nitrogen).
Hot-Injection Synthesis of AlP Quantum Dots
-
Transfer the aluminum precursor solution to a three-neck reaction flask equipped with a condenser, a thermocouple, and a rubber septum.
-
Heat the solution to the desired injection temperature (e.g., 250-300 °C) under a continuous flow of inert gas.
-
In a separate vial inside a glovebox, prepare the phosphorus precursor solution by dissolving tris(trimethylsilyl)phosphine (P(SiMe₃)₃) in a small amount of anhydrous 1-octadecene.
-
Rapidly inject the phosphorus precursor solution into the hot aluminum precursor solution with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing their UV-Vis absorption and photoluminescence spectra. The growth of nanoparticles is indicated by the appearance and red-shift of an excitonic peak in the absorption spectrum.
-
Once the desired nanoparticle size is achieved, cool the reaction mixture to room temperature.
Purification of AlP Quantum Dots
Post-synthesis purification is crucial to remove unreacted precursors and excess ligands, which can quench photoluminescence and interfere with subsequent applications.[13]
-
Transfer the crude reaction mixture to centrifuge tubes in an inert atmosphere.
-
Add a sufficient amount of a non-solvent, such as anhydrous methanol (B129727) or ethanol, to induce precipitation of the nanoparticles.[14]
-
Centrifuge the mixture to pellet the AlP nanoparticles.[15][16][17]
-
Decant the supernatant, which contains the soluble impurities.
-
Redisperse the nanoparticle pellet in a minimal amount of an anhydrous non-polar solvent, such as toluene (B28343) or hexane.
-
Repeat the precipitation and redispersion steps 2-3 times to ensure high purity.
-
Store the final purified AlP quantum dots as a colloidal dispersion in an anhydrous, deoxygenated solvent under an inert atmosphere.
Data Presentation
The following tables present representative quantitative data extrapolated from the synthesis of other III-V quantum dots, such as InP. These values should be considered as a starting point for the optimization of AlP quantum dot synthesis.
Table 1: Representative Precursor and Ligand Concentrations
| Parameter | Value | Role |
| Aluminum Precursor Conc. | 0.1 - 0.5 M | Source of Aluminum |
| Phosphorus Precursor Conc. | 0.05 - 0.25 M | Source of Phosphorus |
| Al:P Molar Ratio | 1:1 to 4:1 | Influences stoichiometry and growth kinetics |
| Oleic Acid Conc. | 0.5 - 2.0 M | Ligand for Aluminum precursor and nanoparticle surface |
| Oleylamine Conc. | 0.5 - 2.0 M | Stabilizing ligand for nanoparticle surface |
| 1-Octadecene | To final volume | High-boiling, non-coordinating solvent |
Table 2: Representative Reaction Conditions and Resulting Nanoparticle Properties
| Injection Temp. (°C) | Growth Time (min) | Approx. Nanoparticle Diameter (nm) | Absorption Peak (nm) |
| 250 | 5 | 2.0 - 3.0 | < 400 |
| 250 | 30 | 3.0 - 4.0 | < 450 |
| 280 | 5 | 3.5 - 4.5 | < 480 |
| 280 | 30 | 4.5 - 5.5 | < 520 |
| 300 | 5 | 4.0 - 5.0 | < 500 |
| 300 | 30 | 5.0 - 6.0 | < 550 |
Note: The absorption peaks are hypothetical and are based on the expected quantum confinement effects in a wide bandgap semiconductor like AlP. Actual values will need to be determined experimentally.
Influence of Synthesis Parameters
The properties of the resulting AlP quantum dots are highly dependent on the synthesis parameters. Understanding these relationships is key to achieving control over the final product.
-
Temperature: Higher reaction temperatures generally lead to faster growth rates and larger nanoparticles. The temperature also influences the precursor reactivity and the effectiveness of the ligands.
-
Reaction Time: Longer reaction times allow for continued growth of the nanoparticles, resulting in larger sizes and a red-shift in their optical spectra.
-
Precursor Ratio: The molar ratio of the aluminum to phosphorus precursors can affect the stoichiometry of the resulting nanoparticles and their growth kinetics. An excess of the metal precursor often leads to slower, more controlled growth.
-
Ligand Concentration: The concentration and type of ligands influence the shape, size distribution, and colloidal stability of the quantum dots by controlling the growth rates of different crystal facets.
Characterization of AlP Quantum Dots
A suite of characterization techniques is necessary to confirm the successful synthesis of AlP quantum dots and to evaluate their properties:
-
Transmission Electron Microscopy (TEM): To determine the size, shape, and crystallinity of the nanoparticles.
-
X-ray Diffraction (XRD): To identify the crystal structure and confirm the formation of the AlP zincblende phase.
-
UV-Vis Absorption Spectroscopy: To observe the excitonic absorption features, which are indicative of the nanoparticle size and size distribution.
-
Photoluminescence (PL) Spectroscopy: To measure the emission spectrum and quantum yield of the AlP quantum dots.
-
X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX): To determine the elemental composition and stoichiometry of the nanoparticles.
Conclusion and Future Outlook
The synthesis of this compound quantum dots represents a promising but challenging frontier in materials science. This guide provides a foundational, albeit extrapolated, framework for the synthesis of AlP quantum dots using the hot-injection method. The successful synthesis of high-quality AlP quantum dots would open up new possibilities for their application in short-wavelength optoelectronic devices and as biocompatible probes for biomedical applications. Future research should focus on the experimental validation and optimization of the proposed synthesis protocols, the exploration of alternative, less hazardous precursors, and a thorough investigation of the fundamental optical and electronic properties of this novel class of quantum dots.
References
- 1. Colloidal III–V quantum dots: a synthetic perspective - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC05234B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. azonano.com [azonano.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-temperature liquid-phase synthesis of aluminium nanoparticles - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC01846B [pubs.rsc.org]
- 7. A Review of Methods for Synthesis of Al Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Improved Precursor Chemistry for the Synthesis of III-V Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Synthesis and Applications of Colloidal Metal Phosphide Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acylphosphine Route to Colloidal InP Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification technologies for colloidal nanocrystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. colloid.alfa-chemistry.com [colloid.alfa-chemistry.com]
- 15. Purifying colloidal nanoparticles through ultracentrifugation with implications for interfaces and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. beckman.com [beckman.com]
theoretical modeling of aluminum phosphide electronic band structure
An In-depth Technical Guide to the Theoretical Modeling of the Electronic Band Structure of Aluminum Phosphide (B1233454)
Audience: Researchers, Scientists, and Professionals in Materials Science and Semiconductor Physics.
Introduction
Aluminum phosphide (AlP) is a significant III-V semiconductor known for its wide, indirect band gap, making it a material of interest for applications in optoelectronic devices, such as light-emitting diodes (LEDs), and as a component in heterostructures.[1] At standard conditions, AlP crystallizes in the zincblende structure.[2][3] A thorough understanding of its electronic band structure is paramount for designing and optimizing new semiconductor devices. This technical guide provides a comprehensive overview of the theoretical methods used to model the electronic band structure of AlP, presents key quantitative data, and details the experimental techniques used for validation.
Theoretical Modeling of Electronic Band Structure
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. In theoretical modeling, the goal is to solve the time-independent Schrödinger equation for an electron moving in the periodic potential of the crystal lattice. Various computational methods have been developed to approximate this many-body problem.
Computational Methodologies
A variety of ab initio and semi-empirical methods are employed to calculate the electronic structure of AlP. The choice of method involves a trade-off between computational cost and accuracy.
-
Density Functional Theory (DFT): This is the most widely used method for electronic structure calculations in solids.[4] It recasts the complex many-electron problem into a more manageable one involving the electron density. The accuracy of DFT calculations heavily depends on the choice of the exchange-correlation (XC) functional.
-
Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): These are common XC functionals. While computationally efficient, they are known to systematically underestimate the band gap of semiconductors.[1][4] For AlP, LDA and GGA calculations have resulted in band gaps that are 30% or more smaller than experimental values.[1]
-
Hybrid Functionals (e.g., HSE06, HSEsol): These functionals incorporate a portion of the exact Hartree-Fock exchange, which generally leads to more accurate band gap predictions.[5][6] For instance, calculations using the HSE06 functional have yielded a direct band gap of 2.60 eV for a 2D monolayer of AlP.[5]
-
Tran–Blaha modified Becke–Johnson (TB-mBJ) potential: This approach has also been used to provide revised band parameters for AlP, showing good agreement with experimental data after fitting.[6]
-
-
Hartree-Fock (HF) Method: The HF method provides a foundational ab initio approach but often overestimates band gaps because it neglects electron correlation.[3] Screened HF exchange methods have been developed to improve upon this by accounting for the screening effect in solids.[7]
-
Wannier-Fermi-Löwdin Self-Interaction Corrections (WFL-SIC): This is a more recent method aimed at correcting the spurious self-interaction error inherent in functionals like PBE, which is a primary reason for band gap underestimation.[8] Applying WFL-SIC to AlP has been shown to significantly correct the band gap value predicted by PBE.[8]
-
Pseudopotential Method: This approach simplifies calculations by replacing the strong Coulomb potential of the atomic nuclei and the effects of the core electrons with a weaker effective potential, or pseudopotential.[9] This allows computational resources to be focused on the valence electrons, which primarily determine the electronic properties.
The general workflow for performing an ab initio band structure calculation is illustrated below.
The following diagram provides a logical overview of the relationship between different theoretical modeling approaches and their typical accuracy for band gap prediction.
Quantitative Data Summary
This section summarizes the key quantitative data for bulk this compound (zincblende structure) derived from various theoretical calculations and experimental measurements.
Table 1: Structural and Mechanical Properties of AlP
| Parameter | Theoretical Value | Method/Functional | Experimental Value |
| Lattice Constant (a₀) | 5.5125 Å[4] | DFT/GGA[4] | 5.4510 Å[9][10] |
| 5.52 Å[4] | Previous Calculation[4] | ||
| Bulk Modulus (B₀) | 82.10 GPa[4] | DFT/GGA[4] | 86 GPa (Reference value) |
Table 2: Electronic Properties of AlP
| Parameter | Theoretical Value (eV) | Method/Functional | Experimental Value (eV) |
| Indirect Band Gap (Γ-X) | 1.46 - 1.64 eV[1] | DFT (LDA/GGA)[1] | 2.43 ± 0.2 eV (RT)[1][11] |
| 1.54 eV[4] | DFT/GGA[4] | 2.50 - 2.52 eV (Low T)[1] | |
| 2.56 eV[1] | BZW-EF[1] | ||
| 2.52 eV (fitted)[6] | HSEsol[6] | ||
| Direct Band Gap (Γ-Γ) | 4.63 eV[6] | HSEsol[6] | ~4.6 eV (from SE data)[6] |
Table 3: Calculated Carrier Effective Masses (in units of free electron mass, m₀)
| Carrier Type | Direction | Theoretical Value (m*/m₀) | Method |
| Electron | X-Γ (longitudinal) | 0.793[1] | BZW-EF[1] |
| Electron | X-K (transverse) | 0.898[1] | BZW-EF[1] |
| Electron | X-W (transverse) | 0.305[1] | BZW-EF[1] |
| Heavy Hole | Γ-L | 1.301[11] | BZW-EF[11] |
| Heavy Hole | Γ-X | 0.544[11] | BZW-EF[11] |
| Light Hole | Γ-L | 0.177[11] | BZW-EF[11] |
| Light Hole | Γ-X | 0.253[11] | BZW-EF[11] |
Tuning the Electronic Structure
Theoretical studies have shown that the electronic properties of AlP, particularly in its two-dimensional form, can be significantly modified by external stimuli such as mechanical strain and electric fields. This tunability is a key area of research for nanoelectronic applications.[5][10]
-
Strain Engineering: Applying biaxial strain to a monolayer of V-structure AlP can tune its direct band gap over a wide range, from 1.0 eV to 2.6 eV.[5][10] Furthermore, external tension can induce a transition from a direct to an indirect band gap.[10]
-
Electric Field Effects: An external electric field applied perpendicular to an AlP monolayer can also linearly tune the band gap.[5][12] For V-AlP, the band gap can be modulated from 0 eV to 2.6 eV, potentially inducing a semiconductor-to-metal transition.[5]
The diagram below illustrates the conceptual relationship between these external factors and the resulting electronic properties.
Experimental Validation Protocols
Theoretical models must be validated against experimental data. Several high-precision techniques are used to probe the electronic structure of semiconductors. While specific instrument parameters vary, the general methodologies are outlined below.
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique that directly maps the electronic band structure of a material by measuring the kinetic energy and emission angle of photoelectrons ejected by incident photons.[8]
Methodology:
-
Sample Preparation: An atomically clean, single-crystal surface of AlP is prepared in an ultra-high vacuum (UHV) chamber to prevent surface contamination. This may involve cleaving the crystal in-situ or using sputter-anneal cycles.
-
Photon Irradiation: A monochromatic beam of photons (typically from a synchrotron light source or a UV lamp) with a known energy (hν) is focused onto the sample surface.[13]
-
Photoelectron Ejection: The photons are absorbed by electrons, which are then ejected from the material via the photoelectric effect.
-
Energy and Angle Analysis: An electron spectrometer measures the kinetic energy (E_kin) and the emission angles (polar and azimuthal) of the photoemitted electrons.[8][13]
-
Band Structure Mapping: By conserving energy and momentum parallel to the surface, the binding energy (E_B) and crystal momentum (k_∥) of the electron within the solid can be determined using the relations:
-
E_B = hν - E_kin - Φ (where Φ is the work function of the material)[13]
-
k_∥ = (√(2m_e * E_kin) / ħ) * sin(θ) (where θ is the emission angle)
-
-
Data Interpretation: By systematically varying the emission angle, a map of E_B versus k_∥ is constructed, directly visualizing the occupied electronic bands.
Spectroscopic Ellipsometry (SE)
SE is a non-destructive optical technique used to determine thin film thickness and optical properties (like the complex refractive index), from which the electronic band structure (specifically, critical point energies like the band gap) can be inferred.[5][14]
Methodology:
-
Light Source and Polarization: A broadband light source generates a beam that is passed through a polarizer to create light of a known polarization state.
-
Sample Reflection: The polarized light is directed onto the AlP sample at a specific angle of incidence (typically 70-80° for semiconductors).[14] Upon reflection, the polarization state of the light changes.
-
Analysis of Reflected Light: The reflected light passes through a second, rotating polarizer (the analyzer) and into a detector.[14]
-
Measurement of Ellipsometric Parameters: The detector measures the change in polarization, which is quantified by two parameters, Psi (Ψ) for the amplitude ratio and Delta (Δ) for the phase shift, as a function of wavelength.[14]
-
Optical Modeling: An optical model of the sample (e.g., substrate/AlP layer/surface roughness) is constructed. The theoretical Ψ and Δ values are calculated from this model using the Fresnel equations.
-
Data Fitting: The model parameters (such as layer thickness and the optical constants of AlP) are adjusted iteratively until the calculated Ψ and Δ spectra match the experimental data. The resulting optical constants can then be analyzed to identify the energies of interband transitions, including the fundamental band gap.[1]
X-ray Photoelectron Spectroscopy (XPS)
XPS, also known as ESCA (Electron Spectroscopy for Chemical Analysis), is a surface-sensitive technique that provides information on elemental composition, chemical states, and the electronic state of elements within a material.[2][9]
Methodology:
-
Sample Preparation: The AlP sample is placed in a UHV chamber. For analysis of the bulk material, surface contaminants (often oxides and adventitious carbon) may be removed by sputtering with an ion beam (e.g., Argon ions).[2]
-
X-ray Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., Al Kα or Mg Kα).[15]
-
Photoelectron Emission: The X-rays induce the emission of core-level electrons.
-
Energy Analysis: An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.
-
Spectrum Generation: The binding energy of the electrons is calculated from their kinetic energy. A plot of photoelectron intensity versus binding energy forms the XPS spectrum.
-
Data Analysis:
-
Elemental Identification: The positions of the peaks in the spectrum are characteristic of each element. For AlP, prominent peaks correspond to Al 2p and P 2p.[2]
-
Chemical State Analysis: Small shifts in the binding energy peaks (chemical shifts) provide information about the oxidation state and chemical environment of the atoms.[16]
-
Valence Band Structure: While primarily a core-level technique, XPS can also be used to probe the structure of the valence band, although with lower resolution than ARPES.
-
Conclusion
The theoretical modeling of this compound's electronic band structure is a mature field that leverages a variety of computational techniques, with DFT being the most prominent. While simpler approximations like LDA and GGA consistently underestimate the band gap, more advanced methods such as hybrid functionals and self-interaction corrections provide results in much better agreement with experimental data. These theoretical predictions, especially concerning the tunability of AlP's electronic properties via strain and electric fields, highlight its potential for novel nanoelectronic and optoelectronic devices. The validation of these theoretical models relies on sophisticated experimental techniques like ARPES, Spectroscopic Ellipsometry, and XPS, which provide crucial data on band energies, optical transitions, and chemical states. The synergy between advanced computational modeling and precise experimental characterization continues to deepen our understanding of AlP and paves the way for its application in future technologies.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Angle-Resolved Photoemission Spectroscopy (ARPES) Program [als.lbl.gov]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. horiba.com [horiba.com]
- 6. universitywafer.com [universitywafer.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]
- 9. X-Ray Photoelectron Spectroscopy for material surface analysis [semiconductor.altertechnology.com]
- 10. 7id.xray.aps.anl.gov [7id.xray.aps.anl.gov]
- 11. institute.loni.org [institute.loni.org]
- 12. researchgate.net [researchgate.net]
- 13. Angle-resolved Photoemission Spectroscopy | Shen Laboratory [arpes.stanford.edu]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. sites.cardiff.ac.uk [sites.cardiff.ac.uk]
- 16. edocs.tib.eu [edocs.tib.eu]
An In-depth Technical Guide to the Environmental Degradation Pathways of Aluminum Phosphide in Soil
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum phosphide (B1233454) (AlP), a widely utilized fumigant pesticide, undergoes rapid degradation in the soil environment primarily through hydrolysis. This process is significantly influenced by soil moisture and temperature, leading to the formation of highly toxic phosphine (B1218219) gas (PH₃) and aluminum hydroxide (B78521). The resultant phosphine gas is non-persistent and is further degraded through a combination of abiotic and biotic pathways into non-toxic phosphates. This technical guide provides a comprehensive overview of the degradation mechanisms, quantitative data on degradation rates, detailed experimental protocols for analysis, and visual representations of the key pathways and workflows.
Primary Degradation Pathway: Hydrolysis
The principal degradation pathway of aluminum phosphide in soil is a chemical reaction with water, known as hydrolysis. This reaction is the primary mechanism for the release of the active fumigant, phosphine gas.
Chemical Reaction:
AlP + 3H₂O → Al(OH)₃ + PH₃
This compound reacts with soil moisture to produce aluminum hydroxide and phosphine gas.[1][2] The rate of this reaction is directly dependent on the availability of water and the ambient temperature.[1]
Factors Influencing Hydrolysis
-
Soil Moisture: Higher soil moisture content accelerates the hydrolysis of this compound, leading to a faster release of phosphine gas.[1]
-
Temperature: Increased soil temperature enhances the rate of the hydrolysis reaction.[2][3]
-
Soil pH: While the direct impact of soil pH on the initial hydrolysis of this compound is not extensively documented in the provided results, the subsequent fate of the degradation products can be influenced by soil pH. For instance, the solubility of the resulting aluminum hydroxide and the speciation of phosphate (B84403) are pH-dependent.[4][5]
Secondary Degradation: Fate of Phosphine Gas
Phosphine gas, the primary degradation product of this compound, is relatively non-persistent in the soil environment.[1] It undergoes further degradation through both abiotic and biotic processes.
Abiotic Degradation
In the presence of oxygen, phosphine gas can be oxidized to various phosphorus oxyacids, which ultimately form stable, non-toxic phosphates.[1] This oxidation process is a key abiotic pathway for the detoxification of phosphine in the soil.
Biotic Degradation
Soil microorganisms play a role in the degradation of phosphine.[6][7] Certain bacteria can utilize phosphine and other reduced phosphorus compounds, contributing to their oxidation to phosphate.[6][7] The activity of these microorganisms is influenced by soil conditions such as nutrient availability and redox potential.[7]
Degradation Products
The complete degradation of this compound in soil results in the formation of aluminum hydroxide and various forms of phosphate.[1] Aluminum hydroxide is a common soil mineral.[1] Phosphates are essential plant nutrients and are readily incorporated into the natural phosphorus cycle.[1]
Quantitative Data on Degradation
While specific half-life data for this compound in soil under varying conditions is not abundant in the provided search results, the qualitative consensus is that its degradation is rapid.[1] The persistence is primarily dictated by the rate of hydrolysis, which is dependent on environmental factors. One study on waste fumigants indicated that the hydrolysis rate ranged from 19.5% to 31.9% under simple immersion treatment, with the residual this compound concentration being influenced by temperature.[2][3] The half-life of pesticides in soil is a complex parameter influenced by a multitude of factors including soil type, organic matter content, microbial activity, temperature, and moisture.[8][9]
| Parameter | Value/Range | Conditions | Source(s) |
| Hydrolysis Rate of AlP in Waste Fumigants | 19.5% - 31.9% | Simple immersion treatment | [2][3] |
| Persistence in Soil | Non-persistent | General soil conditions | [1] |
| Phosphine Gas Half-life in Air (for comparison) | ~5 hours (photoreaction) | Atmospheric conditions | [1] |
Experimental Protocols
Soil Microcosm Study for Degradation Kinetics
Objective: To determine the degradation rate and half-life of this compound in soil under controlled laboratory conditions.
Methodology:
-
Soil Collection and Preparation: Collect soil from the desired location. Sieve the soil to remove large debris and homogenize. Characterize the soil for properties such as texture, pH, organic matter content, and microbial biomass.
-
Microcosm Setup: Prepare microcosm units using glass jars with airtight lids. Add a known weight of soil to each microcosm. Adjust the soil moisture content to the desired levels (e.g., 40%, 60%, 80% of water holding capacity).
-
This compound Application: Introduce a known amount of this compound (e.g., as pellets or a standardized solution) into the soil in each microcosm.
-
Incubation: Incubate the microcosms at different temperatures (e.g., 15°C, 25°C, 35°C) in a controlled environment chamber.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample a subset of microcosms from each treatment group.
-
Analysis: Analyze the soil samples for the concentration of residual this compound and the evolved phosphine gas.
Analysis of Phosphine Gas by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To quantify the concentration of phosphine gas in the headspace of soil microcosms.
Methodology:
-
Sample Preparation: At each sampling point, collect a soil sample from the microcosm and place it in a headspace vial. For the analysis of evolved phosphine, a gas-tight syringe can be used to sample the headspace of the microcosm directly.
-
Extraction: To release any remaining phosphine from the soil matrix, add a solution of 5% sulfuric acid to the headspace vial containing the soil sample.[10]
-
Incubation: Incubate the vial at an elevated temperature (e.g., 80°C) for a specific time to allow for the partitioning of phosphine into the headspace.[11]
-
Injection: Use an automated headspace autosampler to inject a known volume of the headspace gas into the GC-MS system.
-
GC-MS Conditions:
-
Column: Use a suitable column for gas analysis, such as a PLOT column.[11]
-
Oven Temperature Program: Start at a low temperature (e.g., 35°C) and ramp up to a higher temperature to ensure good separation.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode, monitoring for the characteristic ions of phosphine (m/z 31, 33, 34).[10][11]
-
-
Quantification: Create a calibration curve using certified phosphine gas standards to quantify the concentration in the samples.
Analysis of Phosphate by Spectrophotometry
Objective: To determine the concentration of the final degradation product, phosphate, in the soil.
Methodology:
-
Extraction: Extract phosphate from the soil samples using a suitable extraction solution, such as Bray-1 or Mehlich-3, depending on the soil pH.
-
Colorimetric Reaction: React the extracted phosphate with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex. This complex is then reduced using a reducing agent like ascorbic acid or stannous chloride to produce a stable blue color.
-
Spectrophotometric Measurement: Measure the absorbance of the blue solution at a specific wavelength (typically between 660 and 880 nm) using a UV-Vis spectrophotometer.
-
Quantification: Prepare a series of standard phosphate solutions and create a calibration curve to determine the phosphate concentration in the soil extracts.
Mandatory Visualizations
Caption: Primary degradation pathway of this compound in soil.
Caption: Workflow for studying this compound degradation.
References
- 1. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 3. dbc.wroc.pl [dbc.wroc.pl]
- 4. The Response of Soil pH and Exchangeable Al to Alum and Lime Amendments [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Microbially mediated phosphine emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preliminary investigation on the role of microorganisms in the production of phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. npic.orst.edu [npic.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
In-Depth Technical Guide to the Semiconductor Properties of Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the semiconductor properties of aluminum phosphide (B1233454) (AlP), a wide-bandgap semiconductor with promising applications in optoelectronics and high-power devices. This document details its fundamental electronic and structural characteristics, doping methodologies, and key experimental protocols for its synthesis and characterization.
Core Semiconductor Properties of Aluminum Phosphide
This compound crystallizes in the zincblende structure and is an indirect bandgap semiconductor.[1][2] Its wide bandgap makes it suitable for high-temperature and high-frequency applications.[1] While bulk AlP has an indirect bandgap, theoretical studies suggest that two-dimensional AlP monolayers may exhibit a direct bandgap, opening possibilities for optoelectronic devices.
Crystal and Band Structure
AlP possesses a zincblende crystal structure with a lattice constant of 5.4510 Å at 300 K.[3] The indirect nature of its bandgap means that the conduction band minimum and the valence band maximum are not at the same momentum vector in k-space.[2] This characteristic generally leads to less efficient light emission compared to direct bandgap semiconductors.[2]
Table 1: Fundamental Properties of this compound
| Property | Value | Reference |
| Crystal Structure | Zincblende | [3] |
| Lattice Constant | 5.4510 Å | [3] |
| Bandgap Type | Indirect | [2] |
| Bandgap Energy | ~2.45 eV | [2] |
Charge Carrier Properties
The mobility of charge carriers (electrons and holes) is a critical parameter for semiconductor device performance. In AlP, carrier mobility is influenced by scattering with ionized impurities and phonons.[1]
Table 2: Charge Carrier Properties in Doped this compound
| Dopant | Carrier Type | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) at Room Temperature | Resistivity (Ω·cm) | Reference |
| Silicon (Si) | n-type (electron) | 2.4 x 10¹⁸ | 59.6 | 0.044 | [1] |
| Silicon (Si) | n-type (electron) | 8.4 x 10¹⁸ | 32.8 | 0.023 | [1] |
| Beryllium (Be) | p-type (hole) | 9.3 x 10¹⁶ | 65.0 | 1.07 | [1] |
Doping of this compound
The controlled introduction of impurities, or doping, is essential for creating n-type and p-type semiconductors, the building blocks of electronic devices.
N-type Doping
N-type doping of AlP can be achieved using silicon (Si) as a dopant.[1] Silicon atoms substitute aluminum atoms in the AlP lattice, providing an excess electron that can contribute to electrical conductivity. Electron concentrations in the range of 10¹⁸ cm⁻³ have been experimentally demonstrated.[1]
P-type Doping
For p-type doping, beryllium (Be) has been used as an effective dopant.[1] Beryllium atoms create "holes" (the absence of an electron) that act as positive charge carriers. Hole concentrations in the order of 10¹⁷ cm⁻³ have been achieved.[1]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of this compound thin films.
Synthesis via Metal-Organic Vapor Phase Epitaxy (MOVPE)
MOVPE is a common technique for growing high-quality single-crystal thin films of compound semiconductors.
Experimental Protocol: MOVPE Growth of Doped AlP
-
Substrate Preparation: A gallium phosphide (GaP) substrate is prepared and loaded into the MOVPE reactor.
-
Precursor Introduction: Trimethylaluminum (TMAl) and phosphine (B1218219) (PH₃) are used as the aluminum and phosphorus precursors, respectively. For doping, silane (B1218182) (SiH₄) is used for n-type doping (Si dopant) and bis(cyclopentadienyl)beryllium (Cp₂Be) for p-type doping (Be dopant).
-
Growth Parameters:
-
Growth Temperature: Maintained in the range of 750-850°C.
-
V/III Ratio: The ratio of the molar flow rate of the group V precursor (PH₃) to the group III precursor (TMAl) is a critical parameter and is typically kept high to ensure good crystal quality.
-
Dopant Flow Rate: The flow rates of SiH₄ or Cp₂Be are adjusted to achieve the desired carrier concentration.
-
-
Layer Deposition: The precursors are introduced into the reactor, where they decompose at the hot substrate surface, leading to the epitaxial growth of the doped AlP layer.
-
Cool-down: After the desired film thickness is achieved, the precursor flows are stopped, and the reactor is cooled down under a protective atmosphere.
Characterization Techniques
Hall effect measurements are used to determine the carrier type, concentration, and mobility in a semiconductor.
Experimental Protocol: Hall Effect Measurement of Doped AlP
-
Sample Preparation: A square-shaped sample of the doped AlP thin film is prepared. Ohmic contacts are made at the four corners of the sample, typically by depositing and annealing a suitable metal (e.g., indium for n-type and indium-zinc for p-type).
-
Van der Pauw Configuration: The sample is connected in a van der Pauw configuration.
-
Measurement Procedure:
-
A constant current (I) is passed through two adjacent contacts, and the voltage (V) is measured across the other two contacts. This is repeated for different contact configurations.
-
A magnetic field (B) of known strength is applied perpendicular to the sample surface.
-
The Hall voltage (V_H) is measured as the voltage difference across two opposite contacts while the current flows through the other two.
-
-
Data Analysis:
-
The sheet resistance is calculated from the voltage and current measurements without the magnetic field.
-
The Hall coefficient (R_H) is calculated from the Hall voltage, current, and magnetic field strength.
-
The carrier concentration (n or p) is determined from the Hall coefficient.
-
The carrier mobility (μ) is calculated from the Hall coefficient and the resistivity.
-
Visualizations
Experimental Workflow for Doped AlP Synthesis and Characterization
Logical Relationship of AlP Properties and Applications
References
An In-depth Technical Guide to the Fundamental Chemical Properties of Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) (AlP) is an inorganic compound with the chemical formula AlP.[1] It is a solid fumigant widely utilized as a rodenticide and insecticide for the preservation of stored grains.[1] Despite its efficacy in pest control, aluminum phosphide is a substance of significant toxicological concern due to the liberation of highly toxic phosphine (B1218219) (PH₃) gas upon contact with moisture.[1] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, its synthesis, reactivity, and the mechanisms of its toxicity, with a focus on aspects relevant to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a dark gray or dark yellow crystalline solid.[1] Pure AlP is odorless, but the technical-grade material often has a garlic-like or decaying fish odor due to the presence of impurities that can liberate phosphine and diphosphine.[2] It possesses a zincblende crystal structure.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | AlP | [1] |
| Molecular Weight | 57.96 g/mol | --- |
| Appearance | Dark gray to dark yellow crystalline solid | [1] |
| Density | 2.85 g/cm³ | [1] |
| Melting Point | > 2000 °C (decomposes) | [3] |
| Crystal Structure | Zincblende (cubic) | [1] |
| Solubility in Water | Reacts | [1] |
| CAS Number | 20859-73-8 | --- |
Synthesis of this compound
The primary method for the synthesis of this compound involves the direct combination of aluminum and phosphorus at elevated temperatures.[1]
Experimental Protocol: Laboratory Scale Synthesis of this compound
Materials:
-
Fine aluminum powder
-
Red phosphorus
-
Inert gas (e.g., argon or nitrogen)
-
Reaction vessel (e.g., quartz tube furnace)
-
Catalyst (optional, e.g., iodine)[4]
Procedure:
-
Thoroughly mix fine aluminum powder and red phosphorus in a stoichiometric ratio (4 Al + P₄ → 4 AlP) in a dry, inert atmosphere to prevent premature reaction with air moisture.[1][5]
-
Place the mixture in a suitable reaction vessel, such as a quartz tube.
-
Purge the reaction vessel with an inert gas (argon or nitrogen) to remove all oxygen and moisture.[4]
-
If a catalyst such as iodine is used, it should be mixed with the reactants.[4]
-
Heat the reaction vessel to a temperature between 300°C and 600°C to initiate the exothermic reaction.[4] The reaction can be vigorous.
-
Once the reaction is complete, allow the vessel to cool to room temperature under the inert atmosphere.
-
The resulting product is this compound, which should be handled and stored in a dry, inert environment to prevent decomposition.[4]
Caution: This synthesis should only be performed by trained professionals in a well-ventilated fume hood due to the hazardous nature of the reactants and the potential for the evolution of toxic gases.
Chemical Reactivity
Reaction with Water and Acids
The most significant chemical property of this compound is its vigorous reaction with water or acids to produce phosphine gas, a highly toxic and flammable gas.[1] This reaction is the basis for its utility as a fumigant and also the primary cause of its toxicity.[1]
The reaction with water is as follows: AlP(s) + 3H₂O(l) → Al(OH)₃(s) + PH₃(g)[1]
In the presence of acid, such as hydrochloric acid in the stomach, the reaction is: AlP(s) + 3HCl(aq) → AlCl₃(aq) + PH₃(g)
The rate of phosphine gas evolution is dependent on temperature, humidity, and the pH of the surrounding medium.[6]
Diagram 1: Hydrolysis of this compound
Caption: Reaction of this compound with water or acid to produce toxic phosphine gas.
Thermal Stability
This compound is thermodynamically stable up to 1000°C.[1] At very high temperatures, it will decompose.
Mechanism of Toxicity: The Role of Phosphine Gas
The toxicity of this compound is primarily due to the liberation of phosphine gas.[1] Phosphine is a systemic poison that disrupts cellular respiration and induces oxidative stress.[7]
Inhibition of Cytochrome c Oxidase
The primary molecular target of phosphine is cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[8][9] Inhibition of this enzyme blocks the final step of cellular respiration, leading to a rapid decrease in ATP production and cellular energy crisis.[10][11]
Induction of Oxidative Stress
Phosphine-induced mitochondrial dysfunction leads to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide.[7][8] This surge in ROS overwhelms the cellular antioxidant defense systems, leading to lipid peroxidation, protein damage, and DNA damage.[3][7][12]
Diagram 2: Signaling Pathway of Phosphine-Induced Cellular Toxicity
Caption: Phosphine inhibits cytochrome c oxidase, leading to ATP depletion and oxidative stress.
Analytical Methods
The analysis of this compound and its primary hazardous product, phosphine, is crucial for environmental monitoring, forensic toxicology, and research.
Quantification of this compound
A common method for the quantification of AlP in fumigant formulations involves the complete hydrolysis of the sample followed by the determination of the resulting phosphate.
Experimental Protocol: Determination of this compound by ICP-OES
-
Sample Preparation: A known weight of the this compound-containing sample is subjected to controlled hydrolysis in an aqueous solution. This process liberates phosphine gas.[13]
-
Phosphine Absorption: The evolved phosphine gas is trapped and oxidized in an absorbing solution, such as potassium permanganate (B83412) in sulfuric acid, to convert it to phosphate.[13]
-
Analysis: The concentration of phosphorus in the resulting solution is determined using Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES).[13] The initial concentration of this compound in the sample can then be calculated.
Detection of Phosphine Gas
Gas chromatography (GC) is a highly sensitive and specific method for the detection and quantification of phosphine gas.
Experimental Protocol: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Phosphine
-
Sample Preparation: For biological samples, phosphine and its metabolites (phosphite and hypophosphite) can be converted back to phosphine gas by reacting the sample with zinc and sulfuric acid in a sealed headspace vial.[14][15]
-
Injection: A sample of the headspace gas is injected into the gas chromatograph.[16]
-
Separation and Detection: The phosphine is separated from other volatile compounds on a suitable GC column (e.g., Porapak Q) and detected by a mass spectrometer (MS) or a nitrogen-phosphorus detector (NPD).[16][17] Quantification is achieved by comparing the peak area to that of known standards.[16]
Experimental Workflow for In Vitro Toxicity Assessment
For drug development professionals seeking to identify potential antidotes or therapeutic interventions for this compound poisoning, a robust in vitro experimental workflow is essential.
Diagram 3: Experimental Workflow for In Vitro Phosphine Toxicity Studies
Caption: A typical workflow for assessing phosphine toxicity and the efficacy of potential antidotes in a cell culture model.
Conclusion
This compound is a compound with relatively simple chemistry but profound biological and toxicological effects. Its high reactivity with water to produce the potent cellular toxin, phosphine, necessitates extreme caution in its handling and use. For researchers and professionals in drug development, a thorough understanding of its chemical properties and the molecular mechanisms of phosphine toxicity is paramount for developing effective diagnostic and therapeutic strategies to mitigate the severe health risks associated with this compound poisoning. The experimental protocols and workflows outlined in this guide provide a foundation for further investigation into this important and hazardous compound.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phosphine-induced oxidative stress in Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4331642A - Process for preparing aluminum or magnesium phosphide - Google Patents [patents.google.com]
- 5. CN104418314A - Formula and preparation process of aluminium phosphide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome-c oxidase inhibition in 26 this compound poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phosphine-induced oxidative damage in rats: attenuation by melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of aluminium phosphide (AlP) in fumigants by ICP OES - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Diagnosis of this compound poisoning using a new analytical approach: forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pubs.acs.org [pubs.acs.org]
The Dual-Use Dilemma: An In-depth Technical Guide to the History and Discovery of Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phosphide (B1233454) (AlP), a compound with a deceptively simple chemical formula, holds a complex and somber position in the annals of chemical history. Primarily developed and utilized as a potent agricultural fumigant, its high toxicity and the generation of phosphine (B1218219) gas upon contact with moisture have also led to its consideration and use as a chemical weapon. This technical guide provides a comprehensive overview of the history, discovery, and dual-use of aluminum phosphide. It delves into the technical aspects of its synthesis, mechanism of action, and the experimental protocols used to characterize its effects. Quantitative toxicity data is presented for comparative analysis, and key cellular pathways affected by phosphine are visualized to aid in research and development efforts aimed at understanding its toxicology and developing potential countermeasures.
Introduction
This compound (AlP) is a solid fumigant that has been widely employed in agriculture since the mid-20th century for the preservation of stored grains.[1] Its efficacy lies in its reaction with moisture to release phosphine (PH₃) gas, a broad-spectrum insecticide and rodenticide.[2][3] However, the very properties that make it an effective pesticide also render it a significant toxicological threat to humans and other non-target organisms. The indiscriminate and highly lethal nature of phosphine gas has not gone unnoticed by those seeking to develop chemical weapons, marking this compound as a substance of dual-use concern. This guide aims to provide a detailed technical exploration of this dual identity.
History and Discovery
The development of this compound as a fumigant was pioneered by the German company Degesch.[4] It was first registered as a pesticide in the United States in 1958.[4] The active component, phosphine gas, was first synthesized in 1783 by Philippe Gengembre, a student of Antoine Lavoisier.[5]
The dual-use nature of phosphine-releasing compounds became apparent during World War I, where phosphine gas was reportedly used as a chemical weapon.[6] While less notorious than chlorine or phosgene, its high toxicity and ability to cause debilitating respiratory damage made it a weapon of concern. The use of this compound as a means to disperse phosphine for military purposes has been a subject of consideration due to its stability as a solid and its ease of transport and deployment. A list of chemicals used in military operations during the Vietnam War includes this compound tablets and pellets, to be used with supervision.[7]
Synthesis of this compound
This compound is synthesized through the direct combination of its elemental constituents, aluminum and phosphorus. The reaction is typically carried out at elevated temperatures in an inert atmosphere.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Fine aluminum powder
-
Red phosphorus
-
Inert gas (e.g., Argon)
-
Reaction vessel (e.g., quartz tube furnace)
-
-
Procedure:
-
Thoroughly mix stoichiometric amounts of fine aluminum powder and red phosphorus in a controlled, inert atmosphere to prevent premature reaction with air or moisture.
-
Place the mixture in a suitable reaction vessel, such as a quartz tube.
-
Heat the vessel in a furnace to a temperature between 400°C and 600°C.
-
Maintain the temperature for a sufficient duration to ensure complete reaction. The reaction is exothermic and, once initiated, may proceed rapidly.
-
After the reaction is complete, allow the vessel to cool to room temperature under the inert atmosphere.
-
The resulting product is this compound, typically a gray-to-yellow crystalline solid.[2][3]
-
A patented industrial process describes reacting finely divided aluminum with yellow phosphorus at temperatures between 300°C and 600°C in an inert gas atmosphere, in the presence of a halogen-containing catalyst.[8] Another patented process involves the reaction of red phosphorus and aluminum powder followed by a chlorination process.[9]
Mechanism of Action: The Toxicological Core
The toxicity of this compound is mediated by the liberation of phosphine gas upon hydrolysis.[10] Phosphine is a potent inhibitor of cellular respiration, primarily targeting the mitochondrial electron transport chain.
Inhibition of Cytochrome c Oxidase
The primary molecular target of phosphine is cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[11][12] By binding to the enzyme, phosphine disrupts the transfer of electrons to oxygen, the final step in oxidative phosphorylation. This inhibition leads to a catastrophic decrease in ATP production, the cell's primary energy currency.
Oxidative Stress and Cellular Damage
The blockage of the electron transport chain results in the accumulation of reactive oxygen species (ROS), leading to severe oxidative stress.[4] This oxidative damage affects cellular components, including lipids, proteins, and nucleic acids, contributing to widespread cellular dysfunction and necrosis.
Signaling Pathway of Phosphine-Induced Cellular Toxicity
Caption: Phosphine-induced cellular toxicity pathway.
Quantitative Toxicity Data
The toxicity of this compound and its active product, phosphine, has been quantified across various species and exposure routes.
| Substance | Test | Species | Route | Dose/Concentration | Reference |
| This compound | LD50 | Rat (male) | Oral | 8.7 mg/kg | [13] |
| This compound | LD50 | Rat | Oral | 11.5 mg/kg ("Phostoxin") | [14] |
| This compound | Fatal Dose | Human (70 kg adult) | Oral | 150-500 mg | [4] |
| Phosphine | LC50 | Rat | Inhalation (4 hours) | 15 mg/m³ | [14] |
| Phosphine | Permissible Exposure Limit (PEL) | Human | Inhalation (8-hour TWA) | 0.3 ppm | [4] |
| Phosphine | Immediately Dangerous to Life or Health (IDLH) | Human | Inhalation | 50 ppm | [4] |
Experimental Protocols
Measurement of Phosphine Gas Concentration in Air
Accurate measurement of phosphine gas concentration is critical for both efficacy in fumigation and safety monitoring.
-
Method 1: Electrochemical Sensors
-
Principle: Electrochemical sensors utilize the oxidation of phosphine gas at a catalytic electrode to generate an electrical signal proportional to the gas concentration.[15]
-
Apparatus: A handheld or fixed phosphine gas monitor equipped with an electrochemical sensor.
-
Procedure: a. Calibrate the gas monitor according to the manufacturer's instructions using a certified phosphine gas standard. b. Place the monitor or the sampling probe in the area where the concentration needs to be measured. c. Allow the sensor to stabilize and record the reading in parts per million (ppm). d. For fumigation monitoring, gas sampling lines can be placed at various points within the enclosure and connected to the monitor.[16]
-
-
Method 2: Gas Chromatography (GC)
-
Principle: Air samples are collected and injected into a gas chromatograph, which separates phosphine from other gases. A detector, such as a flame photometric detector (FPD) or a mass spectrometer (MS), is used for quantification.[17]
-
Apparatus: Gas chromatograph with a suitable column and detector, gas sampling bags or sorbent tubes.
-
Procedure: a. Collect a known volume of air from the target environment into a gas sampling bag or through a sorbent tube. b. Introduce a known volume of the sampled air into the GC injection port. c. Run the GC under optimized conditions for phosphine separation. d. Quantify the phosphine concentration by comparing the peak area to a calibration curve generated with known standards.
-
Cytochrome c Oxidase Inhibition Assay
This assay is fundamental to understanding the mechanism of phosphine toxicity.
-
Principle: The activity of cytochrome c oxidase is measured by monitoring the oxidation of reduced cytochrome c, which can be followed spectrophotometrically. The inhibitory effect of phosphine is determined by comparing the enzyme activity in the presence and absence of the gas.
-
Materials:
-
Isolated mitochondria or purified cytochrome c oxidase
-
Reduced cytochrome c
-
Potassium phosphate (B84403) buffer
-
Spectrophotometer
-
Gas-tight cuvettes or reaction vessels
-
Phosphine gas source
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and a known concentration of isolated mitochondria or purified enzyme in a gas-tight cuvette.
-
Introduce a known concentration of phosphine gas into the headspace of the cuvette and allow it to equilibrate with the reaction mixture.
-
Initiate the reaction by adding a known concentration of reduced cytochrome c.
-
Monitor the decrease in absorbance at 550 nm, which corresponds to the oxidation of cytochrome c.
-
Calculate the rate of the reaction.
-
Compare the rate to a control experiment conducted without phosphine to determine the percentage of inhibition.[12]
-
Conclusion
This compound's journey from an agricultural necessity to a substance of dual-use concern underscores the complex relationship between chemical innovation and its potential for misuse. Its history is a stark reminder of the responsibility that accompanies scientific advancement. For researchers and drug development professionals, a deep, technical understanding of its synthesis, mechanism of action, and toxicology is paramount. This knowledge is not only crucial for developing safer agricultural practices and mitigating accidental poisonings but also for creating effective medical countermeasures in the event of its deliberate misuse. The experimental protocols and data presented in this guide serve as a foundational resource for future research in this critical area.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 3. News - The use, mode of action and application scope of this compound [bigpesticides.com]
- 4. An update on toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osha.gov [osha.gov]
- 6. quora.com [quora.com]
- 7. civilianexposure.org [civilianexposure.org]
- 8. US4331642A - Process for preparing aluminum or magnesium phosphide - Google Patents [patents.google.com]
- 9. CN104418314A - Formula and preparation process of aluminium phosphide - Google Patents [patents.google.com]
- 10. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. Cytochrome-c oxidase inhibition in 26 this compound poisoned patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 14. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 15. Phosphine gas monitor principle application - Fosensor [hnfosensor.com]
- 16. storedgrain.com.au [storedgrain.com.au]
- 17. researchgate.net [researchgate.net]
novel allotropes and crystalline phases of aluminum phosphide
A comprehensive guide to the (AlP) is presented below, intended for researchers, scientists, and professionals in drug development. This document delves into the theoretical predictions of new AlP structures, particularly those stable under high pressure, and outlines the computational methodologies employed in these discoveries.
Introduction to Aluminum Phosphide (B1233454)
Aluminum phosphide (AlP) is a semiconductor material typically known for its zincblende crystal structure under ambient conditions.[1][2] It is used in various applications, including as a fumigant and in the fabrication of light-emitting diodes.[1] The exploration of new allotropes and crystalline phases of AlP, especially under extreme conditions like high pressure, opens avenues for discovering materials with novel electronic, optical, and mechanical properties.
Novel Allotropes and Crystalline Phases of this compound
Recent computational studies have predicted the existence of several new allotropes and crystalline phases of AlP, primarily at high pressures. These theoretical discoveries pave the way for future experimental synthesis of AlP-based materials with tailored functionalities.
High-Pressure Phases of AlP
At ambient pressure, AlP exists in the zincblende (zb-AlP) structure, which is a semiconductor with an indirect bandgap of 2.45 eV.[3] Under high pressure, AlP is predicted to undergo a series of phase transitions to more dense and harder structures.
Utilizing particle swarm optimization techniques combined with first-principle calculations, several new high-pressure phases have been proposed:
-
hR18-AlP: This phase, with an R-3m symmetry, is predicted to emerge at a pressure of 9.9 GPa.[3]
-
oC12-AlP: With a C222 symmetry, this phase is expected to be stable at 20.6 GPa.[3] It is predicted to have the highest hardness among the newly proposed phases, at 7.9 GPa.[3]
-
cI24-AlP: This body-centered cubic structure, with I-43d symmetry, is predicted to be stable at 55.2 GPa.[3]
In addition to these, other known high-pressure phases include the wurtzite (wz), rocksalt (rs), NiAs, β-Sn, and CsCl structures.[3] The transition to a metallic NiAs phase has been experimentally observed at an equilibrium pressure of 9.5 ± 5 GPa, with a volume decrease of approximately 17%.[4]
Unconventional Stoichiometries
First-principles calculations have also suggested the stability of AlP compounds with unconventional stoichiometries at high pressures:
-
Al₂P: Predicted to be stable above 66 GPa.[5]
-
AlP₂: The P21 symmetry phase is predicted to be dynamically stable even at atmospheric pressure, exhibiting a band gap of 1.51 eV and a Vickers hardness of approximately 10.54 GPa, making it a candidate for a hard photoelectric material.[5] Above 91 GPa, other AlP₂ phases are also predicted to be stable.[5] The I4/mmm structure of AlP₂ is predicted to be a superconductor with an estimated critical temperature (Tc) of 10.2 K at 100 GPa.[5]
-
AlP₃: Predicted to be stable above 116 GPa.[5] The Immm symmetry phase of AlP₃ is also suggested to be a superconductor with a Tc of 3.9 K at 150 GPa.[5]
Data Presentation
The following tables summarize the quantitative data for the predicted .
Table 1: Predicted High-Pressure Phases of AlP
| Phase | Symmetry | Space Group | Transition Pressure (GPa) | Hardness (GPa) | Electronic Property | Bandgap |
| hR18-AlP | Rhombohedral | R-3m | 9.9[3] | - | Metallic[3] | - |
| oC12-AlP | Orthorhombic | C222 | 20.6[3] | 7.9[3] | Semiconductor[3] | Indirect[3] |
| cI24-AlP | Cubic | I-43d | 55.2[3] | - | Semiconductor[3] | Direct[3] |
| NiAs-AlP | Hexagonal | P6₃/mmc | 9.5 ± 5[4] | - | Metallic[3][4] | - |
Table 2: Predicted AlP Phases with Unconventional Stoichiometries
| Stoichiometry | Symmetry | Space Group | Stability Pressure (GPa) | Vickers Hardness (GPa) | Electronic Property | Bandgap (eV) | Superconducting Tc (K) |
| AlP₂ | Monoclinic | P2₁ | > 91 (Dynamically stable at 0)[5] | ~10.54[5] | Photoelectric[5] | 1.51[5] | - |
| AlP₂ | Tetragonal | I4/mmm | > 91[5] | - | Superconductor[5] | - | 10.2 @ 100 GPa[5] |
| AlP₃ | Orthorhombic | Immm | > 116[5] | - | Superconductor[5] | - | 3.9 @ 150 GPa[5] |
| Al₂P | - | - | > 66[5] | - | - | - | - |
Experimental and Computational Protocols
While the experimental synthesis of these novel, high-pressure allotropes of AlP has not yet been reported, this section details the standard synthesis of conventional AlP and the computational methodologies used to predict the new phases.
Standard Synthesis of this compound (AlP)
The conventional synthesis of this compound is achieved through the direct combination of the elements at high temperatures.
Protocol:
-
Reactants: High-purity aluminum powder and red phosphorus are used as precursors.
-
Reaction: The elements are combined in a stoichiometric ratio (4 Al + P₄ → 4 AlP).
-
Conditions: The reaction is carried out under high-temperature and potentially high-pressure conditions to facilitate the direct reaction.[5]
Computational Protocol for Prediction of Novel Phases
The prediction of new crystalline phases of AlP was achieved using an effective unbiased structure searching method combined with first-principles calculations.[3][5]
Protocol:
-
Structure Prediction: A crystal structure prediction software utilizing a particle swarm optimization (PSO) algorithm is employed to search for stable and metastable structures of AlP at various pressures.[3]
-
First-Principles Calculations: The Vienna Ab initio Simulation Package (VASP) based on density functional theory (DFT) is used for geometry optimization and electronic structure calculations.
-
Exchange-Correlation Functional: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is typically used.
-
Pseudopotentials: The projector augmented wave (PAW) method is employed to describe the interaction between ions and valence electrons.
-
Energy Cutoff: A plane-wave energy cutoff is set (e.g., 520 eV) to ensure the convergence of the calculations.
-
k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid.
-
-
Stability Analysis:
-
Thermodynamic Stability: The stability of the predicted phases is evaluated by calculating their formation enthalpies relative to known phases.
-
Dynamic Stability: Phonon dispersion calculations are performed to ensure that the predicted structures have no imaginary frequencies in their phonon spectra, which would indicate dynamic instability.
-
Mechanical Stability: The elastic constants of the predicted phases are calculated to verify their mechanical stability.
-
-
Property Calculations: Once stable structures are identified, their physical properties, such as hardness, electronic band structure, and density of states, are calculated using the optimized crystal structures.
Visualization of Relationships and Workflows
The following diagrams illustrate the pressure-induced phase transitions of AlP and the computational workflow for predicting novel crystalline structures.
Caption: Pressure-induced phase transitions of this compound.
Caption: Computational workflow for predicting novel AlP phases.
References
Quantum Confinement Effects in Aluminum Phosphide Nanostructures: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Principles, Synthesis, Characterization, and Potential Biomedical Applications of Aluminum Phosphide (B1233454) (AlP) Nanostructures.
Executive Summary
Aluminum phosphide (AlP), a wide-bandgap semiconductor, is attracting growing interest in the field of nanotechnology.[1] When synthesized as nanostructures, such as quantum dots (QDs) and nanowires, AlP is predicted to exhibit significant quantum confinement effects, leading to size-tunable electronic and optical properties. These characteristics position AlP nanostructures as promising candidates for a range of applications, from optoelectronics to novel therapeutic and diagnostic platforms in medicine. This technical guide provides a comprehensive overview of the theoretical underpinnings of quantum confinement in AlP, detailed experimental protocols for their synthesis and characterization, and an exploration of their potential in drug development, particularly in bioimaging and targeted therapies. While experimental data on AlP nanostructures remain nascent, this guide consolidates existing theoretical knowledge and provides analogous experimental frameworks from related III-V semiconductor nanostructures to pave the way for future research and development.
The Core Principles of Quantum Confinement in AlP Nanostructures
Quantum confinement occurs when the size of a semiconductor crystal is reduced to dimensions comparable to the material's exciton (B1674681) Bohr radius.[2] This spatial confinement leads to the quantization of energy levels, fundamentally altering the material's electronic and optical properties.[2] For AlP, which has an indirect bulk bandgap of approximately 2.5 eV, quantum confinement is expected to induce a blue shift in its optical absorption and emission spectra.[1][3]
Theoretical studies, primarily using Density Functional Theory (DFT), indicate that the quantum confinement in AlP nanostructures predominantly affects the conduction band minimum (CBM), while the valence band maximum (VBM) is less sensitive to size variations.[1] This results in an increase in the effective bandgap as the nanostructure size decreases. The ability to tune the bandgap by controlling the particle size is a cornerstone of quantum dot research and opens up possibilities for designing AlP nanostructures with specific optical properties for various applications.[3][4]
Synthesis of this compound Nanostructures
While specific, optimized protocols for the synthesis of AlP quantum dots are not yet widely established in the literature, methods for other III-V semiconductors like Indium Phosphide (InP) and Aluminum Antimonide (AlSb) provide a strong foundation.[5] The hot-injection method is a common and effective technique for producing high-quality, monodisperse nanocrystals.[6][7]
Proposed Hot-Injection Synthesis Protocol for AlP Quantum Dots
This protocol is adapted from the successful synthesis of AlSb quantum dots and is proposed as a starting point for the synthesis of AlP nanostructures.[8]
3.1.1 Materials and Reagents
-
Aluminum precursor: Aluminum chloride (AlCl₃)
-
Phosphorus precursor: Tris(trimethylsilyl)phosphine (P(TMS)₃)
-
Solvent: 1-octadecene (B91540) (ODE)
-
Coordinating ligand/stabilizer: Oleylamine (OAm)
-
Reducing agent (optional, for precursor synthesis): Superhydride (LiEt₃BH)
-
Purification solvents: Toluene, ethanol (B145695), acetone
3.1.2 Experimental Procedure
-
Precursor Preparation: In an inert atmosphere (e.g., a glovebox), prepare a stock solution of the aluminum precursor (e.g., AlCl₃) in a coordinating solvent like oleylamine. Separately, prepare a stock solution of the phosphorus precursor (P(TMS)₃) in a high-boiling point solvent like 1-octadecene.
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermocouple, and septum, degas the primary solvent (1-octadecene) and coordinating ligand (oleylamine) at an elevated temperature (e.g., 120 °C) under vacuum to remove water and oxygen.
-
Hot-Injection: Under an inert gas flow (e.g., argon), rapidly inject the aluminum precursor solution into the hot solvent mixture at a high temperature (e.g., 280-300 °C).
-
Nucleation and Growth: Following the injection of the aluminum precursor, swiftly inject the phosphorus precursor solution. The rapid injection of precursors into the hot solvent induces nucleation of AlP nanocrystals. The growth of the nanocrystals can be controlled by adjusting the reaction temperature and time. Aliquots can be taken at different time intervals to obtain quantum dots of varying sizes.
-
Quenching and Purification: To stop the growth, the reaction mixture is rapidly cooled. The synthesized AlP quantum dots are then purified by precipitation with a non-solvent like ethanol or acetone, followed by centrifugation and redispersion in a non-polar solvent like toluene. This purification process is repeated multiple times to remove unreacted precursors and excess ligands.
Characterization of AlP Nanostructures
A suite of characterization techniques is essential to determine the size, morphology, crystal structure, and optical properties of the synthesized AlP nanostructures.
Experimental Protocols for Characterization
| Technique | Purpose | Sample Preparation | Typical Observations |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and crystal structure of individual nanostructures. | A dilute solution of AlP nanostructures in a volatile solvent (e.g., toluene) is drop-casted onto a carbon-coated copper grid and allowed to dry. | High-resolution images revealing the lattice fringes of the crystalline AlP. Size and shape distribution can be determined by analyzing multiple particles. |
| X-Ray Diffraction (XRD) | To determine the crystal structure and phase purity of the synthesized material. | A dried powder of the AlP nanostructures is placed on a sample holder. | Diffraction peaks corresponding to the zincblende crystal structure of AlP. Peak broadening can be used to estimate the average crystallite size using the Scherrer equation.[9] |
| UV-Vis Absorption Spectroscopy | To determine the optical bandgap and observe the quantum confinement effect. | A dilute, optically clear solution of AlP nanostructures in a suitable solvent (e.g., toluene) is placed in a quartz cuvette. | A blue-shifted absorption onset compared to bulk AlP, with the shift being more pronounced for smaller nanostructures. The position of the first excitonic peak can be used to estimate the bandgap. |
| Photoluminescence (PL) Spectroscopy | To measure the emission properties of the nanostructures. | A dilute solution of AlP nanostructures in a suitable solvent is placed in a quartz cuvette. | Emission peak at a lower energy (longer wavelength) than the absorption onset (Stokes shift). The emission wavelength will be size-dependent, with smaller particles emitting at shorter wavelengths (bluer light).[10] |
Quantitative Data on Quantum Confinement in AlP Nanostructures
Direct experimental data correlating the size of AlP nanostructures with their bandgap and photoluminescence is scarce. However, based on theoretical calculations for AlP and experimental data from analogous III-V quantum dots like InP, a representative trend can be established.[3][11] The following table provides an illustrative summary of the expected size-dependent properties of AlP quantum dots.
| Nanocrystal Diameter (nm) | Estimated Bandgap (eV) | Estimated Photoluminescence Peak (nm) |
| 2.0 | 3.50 | ~400 (Violet-Blue) |
| 3.0 | 3.10 | ~450 (Blue) |
| 4.0 | 2.85 | ~500 (Green) |
| 5.0 | 2.70 | ~540 (Green-Yellow) |
| Bulk AlP | ~2.50 | - |
Note: This data is illustrative and based on theoretical models and analogies with other III-V quantum dots. Experimental validation is required.
Potential Applications in Drug Development
The unique optical properties and small size of quantum dots make them highly attractive for biomedical applications, including bioimaging, biosensing, and targeted drug delivery.[12][13][14] While the application of AlP nanostructures in this field is still in its infancy, their potential can be extrapolated from the extensive research on other quantum dot systems. A significant hurdle for any in-vivo application of AlP nanostructures is their potential toxicity, given that bulk this compound is highly toxic.[15] However, the toxicity of nanoparticles can differ significantly from their bulk counterparts, and surface functionalization can further mitigate these effects.[16][17]
Bioimaging and Diagnostics
The size-tunable photoluminescence of AlP quantum dots could be harnessed for multiplexed bioimaging.[18] By conjugating AlP QDs of different sizes (and thus different emission colors) to specific biomolecules (e.g., antibodies), multiple targets within a cell or tissue could be visualized simultaneously using a single excitation source.[4]
Targeted Drug Delivery and Therapy
AlP nanostructures could potentially serve as carriers for therapeutic agents.[19] Drugs can be attached to the surface of the quantum dots, and targeting ligands (e.g., antibodies, peptides) can be co-conjugated to direct the nanocarrier to specific cells or tissues, such as cancer cells.[20] This targeted approach can increase the local concentration of the drug at the disease site while minimizing systemic side effects.[21]
Furthermore, AlP nanostructures could be explored for photodynamic therapy (PDT).[22][23] In PDT, a photosensitizer generates reactive oxygen species (ROS) upon light excitation, leading to cell death.[24] Quantum dots can act as efficient energy donors to photosensitizers, and the use of aluminum-containing phthalocyanines in PDT has already been demonstrated.[22]
Visualizations of Workflows and Pathways
DOT Language Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. ijtre.com [ijtre.com]
- 3. Two-dimensional this compound semiconductor with tunable direct band gap for nanoelectric applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ijeas.org [ijeas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of III–V semiconductor nanoparticles using indium and gallium diorganophosphides as single-molecular precursors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Quantum dots as a platform for nanoparticle drug delivery vehicle design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. static.horiba.com [static.horiba.com]
- 11. Frontiers | Bandgap Engineering of Indium Phosphide-Based Core/Shell Heterostructures Through Shell Composition and Thickness [frontiersin.org]
- 12. OPG [opg.optica.org]
- 13. Quantum Dots as Drug Delivery Vehicles: An Abeyant Leap in Cancer Therapy: Quantum Dots as potential drug carriers | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 14. Advancements in Targeted Quantum Dots Structures for Enhanced Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. researchgate.net [researchgate.net]
- 19. Quantum dots as a platform for nanoparticle drug delivery vehicle design - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
- 22. worldscientific.com [worldscientific.com]
- 23. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 24. Recent Progress in Metal-Based Nanoparticles Mediated Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Reactivity of Aluminum Phosphide in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aluminum phosphide (B1233454) (AlP) is a critical compound in the agricultural and semiconductor industries, primarily utilized as a fumigant and a component in certain semiconductor materials.[1] Its efficacy is intrinsically linked to its chemical properties, specifically its solubility and reactivity, which dictate its mechanism of action and its toxicological profile. This technical guide provides a comprehensive analysis of the available scientific literature on the solubility and reactivity of aluminum phosphide in a range of solvents. The document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various chemical environments. A notable challenge in compiling this guide is the scarcity of precise quantitative solubility data for this compound, largely due to its high reactivity, particularly with protic solvents. Much of the available data is qualitative, describing its vigorous reactions rather than stable solubility metrics.
Physicochemical Properties of this compound
This compound is a solid that is typically found as a gray-green-yellow powder or pellet due to impurities from hydrolysis and oxidation.[1] Pure this compound is a colorless solid.
| Property | Value | Reference(s) |
| Chemical Formula | AlP | [1] |
| Molar Mass | 57.955 g/mol | |
| Appearance | Grey-green-yellow powder or pellets | [1] |
| Melting Point | > 1000 °C (decomposes) | [2] |
| Boiling Point | Not applicable | |
| Density | 2.85 g/cm³ | [3] |
Solubility of this compound
The solubility of this compound is a complex topic due to its extreme reactivity with many common solvents. The term "solubility" in the context of this compound often refers to its decomposition reaction rather than the formation of a stable solution.
Aqueous Solvents
-
Water: this compound is practically insoluble in water; instead, it reacts vigorously with water, including moisture in the air, to produce phosphine (B1218219) gas (PH₃) and aluminum hydroxide (B78521) (Al(OH)₃).[1][4] This reaction is the basis for its use as a fumigant. Due to this high reactivity, a true solubility value (e.g., in g/100 mL) is not typically reported. One source describes it as "moderately soluble in water," but this should be interpreted in the context of its rapid decomposition.[2]
Acidic and Basic Solutions
-
Acids: this compound reacts violently with acids, such as hydrochloric acid, to release phosphine gas at an accelerated rate compared to its reaction with water.[3][5] The reaction with stomach acid is a key factor in its high oral toxicity.[4]
-
Bases: this compound also reacts with alkaline solutions, leading to the evolution of phosphine gas.[3]
Organic Solvents
There is a general consensus in the literature that this compound is insoluble in most organic solvents. However, specific quantitative data is largely unavailable.
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent | Qualitative Solubility | Reactivity | Reference(s) |
| Water | Insoluble (highly reactive) | Vigorous reaction producing phosphine gas and aluminum hydroxide. | [1][4] |
| Acids (e.g., HCl) | Insoluble (highly reactive) | Violent reaction producing phosphine gas and the corresponding aluminum salt. | [3][5] |
| Bases (e.g., NaOH) | Insoluble (reactive) | Reaction produces phosphine gas. | [3] |
| Ethanol, Methanol | Insoluble | Likely reacts with residual water or the hydroxyl group to slowly produce phosphine. | |
| Acetone, Toluene | Insoluble | Generally considered unreactive under anhydrous conditions. |
Reactivity of this compound
The reactivity of this compound is dominated by its hydrolysis to produce phosphine gas, a potent toxicant.
Reaction with Water (Hydrolysis)
The primary reaction of concern is the hydrolysis of this compound:
AlP(s) + 3H₂O(l) → Al(OH)₃(s) + PH₃(g)
The rate of this reaction is influenced by temperature and humidity.[6] Increased temperature and moisture content accelerate the production of phosphine gas.[7]
Reaction with Acids
In the presence of acids, the reaction is much more rapid:
AlP(s) + 3H⁺(aq) → Al³⁺(aq) + PH₃(g)
Reactivity with Other Substances
This compound is a strong reducing agent and can react vigorously with oxidizing agents.[3]
Table 2: Summary of this compound Reactivity
| Reactant | Products | Conditions | Observations | Reference(s) |
| Water/Moisture | Aluminum hydroxide, Phosphine gas | Ambient | Vigorous reaction, evolution of toxic and flammable gas. | [1][4] |
| Acids (e.g., HCl) | Aluminum salt, Phosphine gas | Ambient | Violent and explosive evolution of phosphine gas. | [3][5] |
| Bases (e.g., NaOH) | Aluminates, Phosphine gas | Ambient | Reaction occurs, liberating phosphine gas. | [3] |
| Oxidizing Agents | Varies | - | Vigorous, potentially explosive reaction. | [3] |
Experimental Protocols
Due to the high reactivity and toxicity of this compound and its reaction product, phosphine, all experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Qualitative Solubility Determination
A general protocol for assessing the solubility of a reactive compound like this compound involves observing its behavior in a small amount of solvent under controlled conditions.
Methodology:
-
Place a small, accurately weighed amount (e.g., 10 mg) of this compound powder into a test tube.
-
Add a small volume (e.g., 1 mL) of the test solvent at a controlled temperature.
-
Observe for any signs of reaction, such as gas evolution, color change, or dissolution.
-
If no reaction is observed, the mixture can be gently agitated.
-
The "solubility" is determined by the extent of reaction or dissolution. For a highly reactive substance, this is more of a reactivity test.
Quantitative Analysis of Phosphine Evolution
The reactivity of this compound is often quantified by measuring the rate of phosphine gas evolution.
Methodology:
-
A known mass of this compound is placed in a reaction vessel.
-
A controlled flow of the solvent (e.g., water or an acidic solution) is introduced.
-
The evolved phosphine gas is carried by an inert gas stream to a detection system.
-
Detection and quantification of phosphine can be achieved using various methods, including:
Visualization of Pathways and Workflows
Reactivity of this compound
Caption: Reactivity pathways of this compound with various substances.
Cellular Toxicity Pathway of Phosphine
The toxicity of this compound is primarily due to the phosphine gas produced upon hydrolysis. Phosphine targets cellular respiration, leading to a cascade of cytotoxic events.
Caption: Simplified signaling pathway of phosphine-induced cellular toxicity.
Experimental Workflow for Reactivity Analysis
Caption: General experimental workflow for analyzing this compound reactivity.
Conclusion
This compound's utility and toxicity are direct consequences of its high reactivity, particularly its hydrolysis to produce phosphine gas. While it is broadly classified as insoluble in most solvents, this is a simplification, as its interaction with protic solvents is a vigorous chemical reaction. The lack of precise, quantitative solubility data underscores the experimental challenges posed by this compound. The primary mechanism of its toxicity, mediated by phosphine, involves the inhibition of mitochondrial respiration and the induction of severe oxidative stress, leading to cellular death. The experimental protocols and workflows provided herein offer a framework for the safe and effective study of this important but hazardous chemical. Further research is warranted to quantify the kinetics of its reactions in various media to better predict its environmental fate and refine safety protocols.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. Aluminium phosphide [sitem.herts.ac.uk]
- 3. This compound | AlP | CID 16126812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic Properties of Aluminum Phosphide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phosphide (B1233454) (AlP), a compound of significant interest in materials science and semiconductor applications, exhibits a unique set of spectroscopic properties. This technical guide provides an in-depth analysis of the electronic, vibrational, and rotational spectroscopy of AlP. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, particularly in contexts beyond its common application as a fumigant. This document summarizes key quantitative data, details experimental methodologies for spectroscopic analysis, and presents visual representations of fundamental concepts and workflows.
Introduction
Aluminum phosphide is a solid inorganic compound with the chemical formula AlP. In its crystalline form, it adopts a zincblende structure.[1] It is a wide-bandgap semiconductor, a property that underpins its potential use in various electronic and optoelectronic devices.[1] A thorough understanding of its interaction with electromagnetic radiation, as revealed by its spectroscopic characteristics, is crucial for both fundamental research and the development of new applications.
This guide delves into the three primary areas of spectroscopic investigation for AlP: electronic, vibrational, and rotational spectroscopy. Each section will present the theoretical background, available quantitative data, and the experimental protocols used to obtain this information.
Crystal Structure of this compound
Solid this compound crystallizes in a cubic zincblende structure. This structural information is fundamental to understanding its solid-state spectroscopic properties.
| Property | Value | Reference |
| Crystal System | Cubic | [1][2] |
| Space Group | F-43m (No. 216) | [3] |
| Lattice Constant (a) | 5.4510 Å | [1][2][4] |
Electronic Spectroscopy
The electronic properties of this compound are characteristic of a wide-bandgap semiconductor. Electronic spectroscopy probes the electronic transitions between the valence and conduction bands.
Electronic Band Structure and Band Gap
This compound has an indirect band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone.[5] This characteristic has significant implications for its optical properties, particularly its efficiency in light emission.
| Parameter | Value | Reference |
| Experimental Indirect Band Gap | 2.43 - 2.52 eV | [5] |
| Theoretical Band Gap (V-AlP monolayer) | 2.6 eV (direct) | [6] |
Note: The theoretical value corresponds to a 2D monolayer of AlP, which exhibits a direct band gap, unlike the bulk material.
UV-Vis Absorption Spectroscopy
Due to its indirect bandgap, single-crystal AlP is expected to exhibit weak absorption near the band edge. The scientific literature lacks readily available, specific UV-Vis absorption spectra for this compound. One source explicitly states that there are no precise, published data for its maximum UV-vis absorption.[7]
Photoluminescence Spectroscopy
As a consequence of its indirect bandgap, the probability of radiative recombination of electrons and holes is low, leading to weak photoluminescence. Specific experimental photoluminescence emission spectra for bulk AlP are not widely reported in the literature.
Experimental Protocols
This protocol outlines a general procedure for obtaining the UV-Vis absorption spectrum of a solid semiconductor like AlP.
This protocol describes a general method for measuring the photoluminescence of a semiconductor.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides insights into the vibrational modes of the Al-P bond and the overall crystal lattice.
Vibrational Frequencies
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| Theoretical (DFT) | 0 - 231 | Al-P vibrations | [8] |
| Experimental (IR) | 2280 - 2440 | Weak peak in dry AlP | [9] |
Note: The experimental IR peak at 2280-2440 cm⁻¹ is unusually high for a fundamental Al-P vibration and may be attributable to overtones, combination bands, or impurities.
Experimental Protocols
A common method for obtaining the IR spectrum of a solid sample is the KBr pellet technique.
Raman spectroscopy is a complementary technique to IR spectroscopy for studying vibrational modes.
Rotational Spectroscopy
Rotational spectroscopy provides information about the moments of inertia and, consequently, the bond lengths of molecules in the gas phase. Obtaining the gas-phase rotational spectrum of AlP is challenging due to the high temperatures required to vaporize the solid and its reactive nature.
Rotational Constants
Experimental data for the rotational constants of gaseous AlP are scarce in the literature. However, theoretical calculations provide an estimate.
| Parameter | Value | Reference |
| Calculated Rotational Constant (B) | 0.22733 cm⁻¹ | [10] |
Experimental Protocol: High-Temperature Microwave Spectroscopy
The following outlines the general steps required for such a specialized experiment.
Conclusion
The spectroscopic properties of this compound are dictated by its nature as a solid, indirect wide-bandgap semiconductor. While theoretical calculations and some experimental data provide a good understanding of its vibrational and electronic structure, there are notable gaps in the experimental literature, particularly concerning its UV-Vis absorption, photoluminescence, and gas-phase rotational spectra. The challenging experimental conditions required for some of these measurements, such as high temperatures for gas-phase studies, contribute to this scarcity of data. This guide has compiled the available quantitative information and outlined the general experimental approaches for the spectroscopic characterization of AlP, providing a valuable resource for researchers in the field. Further experimental work is needed to fully elucidate the spectroscopic properties of this important material.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. Aluminium phosphide:Structure,Properties,Toxicity_Chemicalbook [chemicalbook.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. 7id.xray.aps.anl.gov [7id.xray.aps.anl.gov]
- 5. institute.loni.org [institute.loni.org]
- 6. researchgate.net [researchgate.net]
- 7. Aluminium phosphide [sitem.herts.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CCCBDB calculation results Page [cccbdb.nist.gov]
The Thermal Stability and Decomposition of Aluminum Phosphide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phosphide (B1233454) (AlP) is an inorganic compound with significant applications, primarily as a fumigant pesticide. Its efficacy is intrinsically linked to its decomposition, which releases highly toxic phosphine (B1218219) (PH₃) gas. Understanding the thermal stability and decomposition pathways of aluminum phosphide is critical for its safe handling, application, and for mitigating its toxicological risks. This technical guide provides a comprehensive overview of the current scientific understanding of the thermal stability and decomposition of this compound, with a focus on providing quantitative data and detailed experimental methodologies for its characterization.
Introduction
This compound is a solid semiconductor material that is typically dark gray or yellowish in appearance due to impurities.[1] While it has applications in the semiconductor industry, it is most widely recognized for its use as a pesticide to protect stored grains from pests. The utility of AlP in this context is its reaction with ambient moisture to produce phosphine gas, a potent respiratory toxin. This guide will delve into the thermal properties of AlP, distinguishing between its stability in a dry, inert environment and its decomposition in the presence of water.
Thermal Stability
In a dry, inert atmosphere, this compound is a remarkably stable compound. It is thermodynamically stable at temperatures up to 1000 °C (1830 °F).[1] This high degree of thermal stability in the absence of reactive species means that thermal decomposition is not a primary concern under controlled, anhydrous conditions.
However, when heated to decomposition in the presence of oxygen, it is reported to emit toxic fumes of phosphorus oxides. The precise temperature at which this oxidative decomposition begins and the specific products formed under various conditions are not extensively detailed in publicly available literature.
Decomposition Pathways
The most significant and well-documented decomposition pathway for this compound is its reaction with water. This process, known as hydrolysis, is the basis for its fumigant action.
Hydrolytic Decomposition
This compound reacts readily with water, including moisture in the atmosphere, to produce phosphine gas (PH₃) and aluminum hydroxide (B78521) (Al(OH)₃).[2] The chemical equation for this reaction is:
AlP + 3H₂O → Al(OH)₃ + PH₃
This reaction can also occur with acids, such as hydrochloric acid, which is relevant in cases of accidental ingestion.[3]
The rate of phosphine gas evolution is dependent on temperature and humidity. Commercial formulations of this compound often include ammonium (B1175870) carbamate, which releases ammonia (B1221849) and carbon dioxide. These gases help to reduce the flammability of the phosphine gas produced.
dot
Caption: Hydrolytic decomposition of this compound.
Quantitative Decomposition Data
| Parameter | Value | Conditions |
| Thermal Stability | Stable up to 1000 °C | Dry, inert atmosphere |
| Primary Decomposition Pathway | Hydrolysis | Presence of water/moisture |
| Hydrolysis Products | Phosphine (PH₃) gas, Aluminum Hydroxide (Al(OH)₃) | Reaction with water |
Experimental Protocols for Thermal Analysis
To investigate the thermal stability and decomposition of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the principal analytical techniques employed. The following are generalized experimental protocols for these methods.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Instrument: A thermogravimetric analyzer capable of reaching at least 1100 °C.
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum). Due to the reactivity of AlP with moisture, sample handling and loading should be performed in a glovebox under an inert atmosphere.
-
Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as high-purity nitrogen or argon, to prevent oxidation and reaction with atmospheric moisture. A typical flow rate is 20-50 mL/min.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1100 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is identified as the point where significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rates of decomposition.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying endothermic and exothermic transitions.
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of pure this compound (typically 2-5 mg) is hermetically sealed in an aluminum or other inert sample pan. This sealing must be done in an inert atmosphere to prevent any reaction with air or moisture.
-
Reference: An empty, hermetically sealed pan is used as a reference.
-
Atmosphere: The DSC cell is purged with an inert gas like nitrogen or argon.
-
Heating Program: The sample and reference are subjected to a controlled temperature program, for instance, heating from ambient temperature at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks may indicate melting or decomposition, while exothermic peaks can indicate crystallization, oxidation, or other reactions.
dot
Caption: General workflow for thermal analysis of this compound.
Conclusion
This compound exhibits high thermal stability in the absence of moisture. Its primary and most significant decomposition pathway is hydrolysis, which produces highly toxic phosphine gas. While the thermal decomposition of pure, solid this compound at high temperatures in an inert atmosphere is not well-documented in the available literature, standardized thermoanalytical techniques such as TGA and DSC provide the experimental framework for such investigations. Further research in this area would be beneficial for a more complete understanding of the material's properties under extreme conditions. For professionals working with this compound, the critical takeaway is the paramount importance of preventing its contact with moisture to avoid the generation of phosphine gas.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnosis of this compound poisoning using a new analytical approach: forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Toxicokinetics and Metabolism of Aluminum Phosphide in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aluminum phosphide (B1233454) (AlP), a potent fumigant and rodenticide, presents a significant toxicological threat to mammals, primarily through the liberation of highly toxic phosphine (B1218219) (PH₃) gas upon contact with moisture and acidic environments. This technical guide provides a comprehensive overview of the toxicokinetics and metabolism of aluminum phosphide in mammals. It details the absorption, distribution, and elimination of phosphine, and elucidates the metabolic pathways and mechanisms of toxicity, with a focus on mitochondrial dysfunction and oxidative stress. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of AlP toxicology and the development of potential therapeutic interventions.
Introduction
This compound is a solid-state fumigant widely used for the preservation of stored grains.[1] Its high efficacy and low cost have contributed to its widespread use, but also to its frequent involvement in accidental and intentional poisonings.[1] The toxicity of AlP is not due to the compound itself, but rather to the phosphine gas it produces when it reacts with water and hydrochloric acid in the stomach.[2][3] Ingestion is the most common route of exposure in mammals, leading to rapid systemic toxicity.[4] Understanding the toxicokinetics and metabolism of AlP is paramount for developing effective diagnostic and therapeutic strategies.
Toxicokinetics
The toxicokinetics of this compound are fundamentally the toxicokinetics of phosphine gas, as the parent compound is not systemically absorbed.
Absorption
Upon ingestion, this compound tablets or pellets react with water and hydrochloric acid in the stomach to release phosphine gas.[2] This reaction is summarized by the following equations:
AlP + 3H₂O → Al(OH)₃ + PH₃ AlP + 3HCl → AlCl₃ + PH₃[3]
Phosphine gas is rapidly absorbed from the gastrointestinal tract into the bloodstream.[5] Inhalation of phosphine gas, which can occur in agricultural or industrial settings, also leads to rapid absorption through the lungs.[5][6] Dermal absorption is considered a minor route of exposure.[7]
Distribution
Following absorption, phosphine gas is distributed throughout the body via the bloodstream, affecting multiple organ systems.[5] The primary target organs are those with high oxygen demand, including the heart, lungs, liver, and kidneys.[8][9] The lipophilicity of phosphine allows it to readily cross cell membranes and distribute into tissues.[2]
Elimination
The majority of absorbed phosphine is rapidly eliminated unchanged through exhalation from the lungs.[10] A smaller fraction of phosphine is oxidized to less toxic phosphorus oxyacids, such as hypophosphite and phosphate, which are then excreted in the urine.[11] While specific elimination half-life values for phosphine in rats are not well-documented in the available literature, studies in rats have shown that virtually all exhaled phosphine is cleared within 12 hours of exposure.[9]
Metabolism and Mechanism of Toxicity
The primary "metabolism" of this compound is its conversion to phosphine gas. The subsequent toxicity is a multi-faceted process initiated by phosphine's interaction with cellular components.
Mitochondrial Dysfunction
The principal mechanism of phosphine toxicity is the inhibition of cellular respiration.[1] Phosphine is a potent inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain.[3][9] This inhibition blocks the transfer of electrons to oxygen, halting oxidative phosphorylation and leading to a drastic reduction in ATP synthesis.[12] The resulting cellular energy crisis is a major contributor to cell death, particularly in high-energy-demand tissues like the myocardium.[2]
Oxidative Stress
The disruption of the electron transport chain by phosphine leads to the leakage of electrons and the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals.[1][2] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative stress. ROS can cause widespread damage to cellular macromolecules, including lipid peroxidation of cell membranes, protein denaturation, and DNA damage.[9][13]
Other Metabolic Effects
Phosphine has also been shown to inhibit other enzymes, including catalase and peroxidase, further impairing the cell's ability to neutralize ROS.[12] Additionally, there is evidence that phosphine can denature oxyhemoglobin and may inhibit acetylcholinesterase activity, although the clinical significance of the latter is less clear.[13][14]
Quantitative Data
The following tables summarize key quantitative toxicological data for this compound and phosphine in various mammalian species.
| Species | Route of Administration | LD50/LCt50 | Reference |
| Rat | Oral (gavage) | 14 mg/kg (AlP) | [14] |
| Rat | Inhalation | 23,270 ppm·min (LCt50 for PH₃) | |
| Mouse | Inhalation | 9 mg/m³ (LC50 for PH₃) | |
| Human (estimated) | Oral | 150-500 mg (AlP) | |
| Table 1: Acute Toxicity of this compound and Phosphine in Mammals |
| Tissue | Concentration (µg/g or µg/mL) | Species | Reference |
| Blood | 0.2 - 2.1 | Human | [6] |
| Lung | 0.3 - 4.7 | Human | [6] |
| Liver | 0.2 - 3.8 | Human | [6] |
| Kidney | 0.2 - 2.5 | Human | [6] |
| Brain | 0.2 - 1.5 | Human | [6] |
| Blood | Not specified | Rabbit | [4] |
| Lung | Not specified | Rabbit | [4] |
| Liver | Not specified | Rabbit | [4] |
| Table 2: Phosphine Concentrations in Tissues from Fatal Poisoning Cases. Note: These values are from postmortem analyses and can be highly variable. |
Experimental Protocols
Protocol for a Toxicokinetic Study of this compound in Rats (Oral Gavage)
This protocol outlines a typical procedure for assessing the toxicokinetics of this compound following oral administration in rats.
1. Animal Model:
-
Species: Sprague-Dawley or Wistar rats (male or female, as per study design).
-
Age/Weight: 8-10 weeks old, 200-250g.
-
Acclimation: Acclimatize animals to laboratory conditions for at least 5 days prior to the study.[6] House in standard conditions with ad libitum access to food and water.
2. Dose Formulation and Administration:
-
Test Substance: this compound (analytical grade).
-
Vehicle: A suitable vehicle in which AlP is suspended (e.g., corn oil). The stability of the formulation should be confirmed.
-
Dose Levels: At least two dose levels and a vehicle control group. Doses should be selected based on preliminary range-finding studies.
-
Administration: Administer a single dose via oral gavage to fasted rats (overnight fasting). The volume administered is typically based on the animal's body weight.[3]
3. Sample Collection:
-
Blood: Collect serial blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[14] Use appropriate anticoagulant tubes.
-
Tissues: At the end of the study or at specified time points, euthanize animals and collect major organs (liver, kidney, lung, heart, brain, etc.).[4]
-
Excreta: House animals in metabolic cages to collect urine and feces at timed intervals to assess excretion.[4]
4. Sample Analysis:
-
Method: Headspace gas chromatography coupled with mass spectrometry (HS-GC-MS) is a sensitive and specific method for the quantification of phosphine in biological matrices.[1]
-
Sample Preparation: Homogenize tissue samples. For analysis of total phosphine (including metabolites), treat samples with zinc and sulfuric acid to convert phosphite (B83602) and hypophosphite back to phosphine gas for measurement.[1]
-
Data Analysis: Calculate toxicokinetic parameters such as Cmax, Tmax, AUC, and, if possible, elimination half-life from the plasma concentration-time data.
Protocol for Assessing Mitochondrial Respiration Inhibition
This protocol describes a method to measure the effect of phosphine on mitochondrial oxygen consumption rate (OCR) using a Seahorse XF Analyzer or similar technology.
1. Cell Culture:
-
Use a relevant cell line (e.g., HepG2 for liver toxicity, H9c2 for cardiotoxicity) or primary cells.
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
2. Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).
-
Wash the cells with the assay medium and replace the growth medium with the final volume of assay medium.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
3. Assay Execution:
-
Compound Injection: Load the sensor cartridge with the compounds for sequential injection. A typical mitochondrial stress test protocol involves:
-
Port A: Vehicle control or phosphine donor compound (at various concentrations).
-
Port B: Oligomycin (ATP synthase inhibitor).
-
Port C: FCCP (a protonophore that uncouples the electron transport chain).
-
Port D: Rotenone & Antimycin A (Complex I and III inhibitors, respectively, to shut down mitochondrial respiration).
-
-
Measurement: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the OCR in real-time before and after each compound injection.
4. Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between control and phosphine-treated cells to quantify the inhibitory effect of phosphine on mitochondrial respiration.
Visualizations
Toxicokinetics and Toxicodynamics of this compound
Caption: Overview of this compound Toxicokinetics and Toxicodynamics.
Signaling Pathway of Phosphine-Induced Mitochondrial Toxicity
Caption: Phosphine's Impact on Mitochondrial Function and Oxidative Stress.
Experimental Workflow for a Toxicokinetic Study
References
- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 2. youtube.com [youtube.com]
- 3. devtoolsdaily.com [devtoolsdaily.com]
- 4. Toxicokinetic–Toxicodynamic Modeling of the Effects of Pesticides on Growth of Rattus norvegicus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. toolify.ai [toolify.ai]
- 7. researchgate.net [researchgate.net]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 10. pagepressjournals.org [pagepressjournals.org]
- 11. A toxicokinetic model for thiamethoxam in rats: implications for higher-tier risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Uptake and elimination of perfluorinated phosphonic acids in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Vapor Pressure and Sublimation of Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and sublimation characteristics of aluminum phosphide (B1233454) (AlP). The content is curated for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of this compound.
Aluminum phosphide is a solid inorganic compound that does not exhibit a simple sublimation process under typical conditions. Instead, it undergoes thermal decomposition at elevated temperatures. This guide will detail the nature of this decomposition, the associated vapor pressures of the resulting species, and the experimental methods used to determine these properties.
Vapor Pressure and Thermal Decomposition
This compound is a thermally stable compound at lower temperatures, with a very low vapor pressure.[1][2] It is reported to be thermodynamically stable up to 1,000 °C (1273 K).[3] Above this temperature, and particularly in the range of 1270 K to 1800 K, this compound does not sublime in the traditional sense but decomposes into its constituent elements in the gas phase.
A seminal study on the vaporization of this compound was conducted by De Maria, Gingerich, and Piacente. Their work provides the most definitive data on this process to date.[4][5]
Decomposition Reaction:
The thermal decomposition of solid this compound can be represented by the following equilibrium reaction:
2AlP(s) ⇌ 2Al(g) + P₂(g)[4][5]
This reaction indicates that solid this compound (AlP(s)) is in equilibrium with gaseous aluminum (Al(g)) and gaseous diatomic phosphorus (P₂(g)). The total vapor pressure above the solid AlP is the sum of the partial pressures of these gaseous species.
Quantitative Data on Thermal Decomposition:
The following table summarizes the key thermodynamic data for the decomposition of this compound as determined over the temperature range of 1270 K to 1800 K.
| Parameter | Value | Reference |
| Temperature Range of Study | 1270 K - 1800 K | [4][5] |
| Decomposition Products | Al(g) and P₂(g) | [4][5] |
| Enthalpy of Reaction (ΔH°₂₉₈) | 261.7 ± 5.9 kcal/mole (Second-Law Method) | [4][5] |
| 254.8 ± 2.1 kcal/mole (Third-Law Method) | [4][5] |
Note: While the study by De Maria et al. provides the foundational understanding of AlP vaporization, a detailed table of partial pressures at discrete temperatures within the studied range is not publicly available in the readily accessible literature.
Anomalous Vapor Pressure Data:
It is important to address a conflicting report of this compound having a vapor pressure of "40 mm Hg at 129.4°C". This value is inconsistent with the established high thermal stability of AlP and its very low vapor pressure even at 1000 °C.[1][2] This anomalous value likely does not represent the vapor pressure of solid AlP but may be related to the evolution of phosphine (B1218219) gas (PH₃) due to the reaction of this compound with moisture, a process known as hydrolysis. This compound reacts readily with water to produce highly toxic phosphine gas.[3]
Experimental Protocols
The primary experimental technique used to determine the vapor pressure and decomposition products of this compound at high temperatures is Knudsen Effusion Mass Spectrometry (KEMS) .[4][5][6]
Methodology: Knudsen Effusion Mass Spectrometry
The KEMS technique is designed to measure the vapor pressures of materials with low volatility at high temperatures.[1][6] The methodology involves the following key steps:
-
Sample Preparation: A sample of solid this compound is placed into a Knudsen cell, which is a small, thermally stable container typically made of a non-reactive material such as molybdenum, tantalum, or alumina.[7][8][9]
-
High Vacuum Environment: The Knudsen cell is placed within a high-vacuum chamber to ensure that the mean free path of the effusing molecules is greater than the diameter of the effusion orifice. This prevents intermolecular collisions outside the cell.[1][6]
-
Heating and Equilibration: The cell is heated to a precise, constant temperature. Inside the cell, the solid AlP sample reaches equilibrium with its vapor phase, which, in this case, consists of its decomposition products, Al(g) and P₂(g).[4][6]
-
Molecular Effusion: A small orifice in the lid of the Knudsen cell allows a molecular beam of the vapor to effuse into the vacuum chamber. The rate of effusion is slow enough not to disturb the equilibrium within the cell.[6][7]
-
Mass Spectrometry: The effused molecular beam is directed into the ion source of a mass spectrometer. The gaseous species are ionized, typically by electron impact, and the resulting ions are separated based on their mass-to-charge ratio.[1][4][8][9]
-
Data Analysis: The ion intensities of the detected species (in this case, Al⁺ and P₂⁺) are measured. These intensities are proportional to the partial pressures of the corresponding neutral species in the Knudsen cell. By calibrating the instrument with a substance of known vapor pressure, the partial pressures of Al(g) and P₂(g) can be determined at various temperatures.[1][4] The relationship between the ion intensity (Ii) and the partial pressure (Pi) is given by the equation: Pi = kiIiT, where ki is a sensitivity constant for species i and T is the absolute temperature.
Visualizations
Decomposition Pathway of this compound:
The following diagram illustrates the thermal decomposition of solid this compound into its gaseous elemental components.
Experimental Workflow for Knudsen Effusion Mass Spectrometry:
This diagram outlines the key stages of the Knudsen Effusion Mass Spectrometry (KEMS) method for analyzing the vapor phase of this compound.
References
- 1. Knudsen Effusion Mass Spectrometer (Centre for Atmospheric Science - The University of Manchester) [cas.manchester.ac.uk]
- 2. This compound | AlP | CID 16126812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. electrochem.org [electrochem.org]
- 7. scranton.edu [scranton.edu]
- 8. Knudsen Effusion MS [massint.co.uk]
- 9. msinstruments.us [msinstruments.us]
Methodological & Application
Application Notes and Protocols: Kinetics of Phosphine Gas Generation from Aluminum Phosphide Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) (AlP) is a widely used fumigant that, upon contact with water or moisture, undergoes hydrolysis to produce phosphine (B1218219) (PH₃) gas, a potent insecticide and rodenticide.[1][2] Understanding the kinetics of this reaction is crucial for optimizing fumigation efficacy, ensuring operator safety, and developing potential mitigation strategies for accidental poisoning. Phosphine gas is highly toxic and acts by inhibiting cellular respiration.[3] This document provides detailed application notes and protocols for studying the kinetics of phosphine gas generation from the hydrolysis of aluminum phosphide.
The hydrolysis of this compound is a complex process influenced by several environmental factors. The primary chemical reaction is:
AlP + 3H₂O → Al(OH)₃ + PH₃[1][4]
The rate of this reaction is significantly affected by temperature, humidity (water activity), and pH.[5]
Factors Influencing Phosphine Generation Kinetics
The rate of phosphine gas evolution from this compound is not constant and is influenced by a variety of factors. A thorough understanding of these is essential for predictable and controlled phosphine generation.
Caption: Factors influencing the rate of this compound hydrolysis.
Quantitative Data on Phosphine Generation
Table 1: Effect of Relative Humidity on Phosphine Concentration
| Relative Humidity (%) | Average Phosphine Concentration after 24h (ppm) | Terminal Phosphine Concentration after 10 days (ppm) |
| 50 - 60 | 309 | 184 |
| 60 - 70 | 340 | 315 |
Data adapted from a study on pigeon pea fumigation. The results indicate a direct proportionality between relative humidity and the concentration of phosphine gas.
Table 2: Hydrolysis Rate of this compound in Waste Fumigants
| Month of Study | Initial AlP Concentration (wt. %) | Final AlP Concentration (wt. %) | Hydrolysis Rate (%) |
| March | 29.5 | 20.1 | 31.9 |
| November | 15.9 | 12.8 | 19.5 |
This data shows the variability of the hydrolysis rate under different environmental conditions over time.[6]
Experimental Protocols
Protocol for Determining the Kinetics of Phosphine Generation
This protocol outlines a general procedure for investigating the kinetics of phosphine generation from this compound hydrolysis under controlled laboratory conditions.
Caption: Experimental workflow for kinetic analysis.
4.1.1. Materials and Equipment
-
This compound tablets or powder
-
Gas-tight reaction vessel with sampling ports
-
Temperature and humidity controlled chamber or water bath
-
Phosphine gas detector (e.g., electrochemical sensor, gas chromatograph)[7]
-
Deionized water or buffer solutions of desired pH
-
Personal protective equipment (PPE): gas-tight goggles, respiratory protection suitable for phosphine, chemically resistant gloves and lab coat.
4.1.2. Procedure
-
System Setup: Assemble the gas-tight reaction vessel within a temperature and humidity-controlled environment. Connect the phosphine gas detector to a sampling port.
-
Sample Preparation: Weigh a precise amount of this compound. Prepare the hydrolysis medium (e.g., 100 mL of deionized water or a specific pH buffer).
-
Reaction Initiation: Introduce the this compound sample into the hydrolysis medium and immediately seal the reaction vessel.
-
Data Collection: Start monitoring the concentration of phosphine gas in the headspace of the reaction vessel at regular time intervals. Record the temperature and humidity throughout the experiment.
-
Data Analysis: Plot the concentration of phosphine versus time. From this data, the initial rate of reaction can be determined. By varying the initial concentration of this compound, the order of the reaction with respect to AlP can be determined.
-
Investigating Influencing Factors: Repeat the experiment at different temperatures to determine the activation energy (using the Arrhenius equation). Similarly, vary the pH of the hydrolysis medium or the relative humidity of the atmosphere in the reaction vessel to investigate their effects on the reaction kinetics.
Analytical Methods for Phosphine Quantification
Accurate quantification of the generated phosphine is critical for kinetic studies. Several analytical methods can be employed:
-
Gas Chromatography (GC): A highly sensitive and specific method. Various detectors can be used, including:
-
Mass Spectrometry (GC-MS)[8]
-
Flame Photometric Detector (FPD)
-
Nitrogen-Phosphorus Detector (NPD)
-
-
Colorimetric Methods: Involve the reaction of phosphine with a chromogenic agent, such as silver nitrate, followed by spectrophotometric analysis.[9]
-
Electrochemical Sensors: Provide real-time monitoring of phosphine concentrations and are suitable for continuous data logging.[7]
Reaction Pathway and Intermediates
The hydrolysis of this compound proceeds through a series of steps involving the reaction of the phosphide ion with water.
Caption: Proposed hydrolysis reaction pathway.
Safety Precautions
This compound and phosphine gas are extremely toxic and must be handled with extreme caution in a well-ventilated fume hood.[2] Inhalation or ingestion of even small amounts can be fatal.[3] Appropriate personal protective equipment, including respiratory protection, must be worn at all times. All waste materials should be neutralized according to safety protocols before disposal.
Conclusion
The kinetics of phosphine gas generation from this compound hydrolysis is a multifaceted process governed by several environmental parameters. While a complete quantitative kinetic model is not yet fully established in the public domain, the protocols and information provided in these application notes offer a solid foundation for researchers to conduct their own detailed kinetic investigations. Such studies are vital for advancing our understanding of this important chemical reaction and for developing safer and more effective applications and interventions.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. Aluminium phosphide - Sciencemadness Wiki [sciencemadness.org]
- 3. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. US4720380A - Hydrogen-phosphide releasing compositions and processes for their production and use - Google Patents [patents.google.com]
- 6. epe.pwr.edu.pl [epe.pwr.edu.pl]
- 7. ftic.co.il [ftic.co.il]
- 8. jfda-online.com [jfda-online.com]
- 9. Sampling and analytical methods for phosphine--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying Phosphine Release from Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) (AlP) is a widely utilized fumigant in the agricultural and stored product industries for pest control. Its efficacy stems from the release of phosphine (B1218219) (PH₃), a highly toxic gas, upon reaction with ambient moisture.[1] Accurate quantification of phosphine release is crucial for ensuring safety, determining efficacy, and for residue analysis in treated commodities. This document provides detailed application notes and protocols for various analytical methods used to quantify phosphine.
Chemical Pathway of Phosphine Release
Aluminum phosphide reacts with water to produce phosphine gas and aluminum hydroxide. The chemical equation for this reaction is:
AlP + 3H₂O → Al(OH)₃ + PH₃
This reaction is initiated by atmospheric moisture or residual water in the stored commodity.[2][3] The rate of phosphine generation is dependent on ambient temperature and humidity.[4]
Caption: Reaction pathway for phosphine release from this compound.
Analytical Methods for Phosphine Quantification
Several analytical techniques are available for the quantification of phosphine, ranging from sophisticated laboratory-based methods to portable field-testing equipment. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.
Gas Chromatography (GC) Based Methods
Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile compounds like phosphine.[5]
Principle: A gaseous sample is injected into a GC system where it is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases. The eluted components are then detected by a suitable detector.
Common Detectors for Phosphine Analysis:
-
Mass Spectrometry Detector (MSD): Provides high selectivity and sensitivity, allowing for positive identification of phosphine based on its mass spectrum.[6][7]
-
Pulsed Flame Photometric Detector (PFPD): Highly sensitive to phosphorus-containing compounds.[8]
-
Nitrogen-Phosphorus Detector (NPD): Offers excellent sensitivity and selectivity for phosphorus-containing compounds.[5][9]
Sample Preparation Techniques:
-
Headspace (HS) Analysis: In this technique, the sample (e.g., fumigated grain) is placed in a sealed vial and heated to allow volatile compounds like phosphine to partition into the gas phase (headspace) above the sample. A portion of the headspace gas is then injected into the GC.[6][8]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that uses a fused silica (B1680970) fiber coated with a polymeric stationary phase to extract analytes from a sample.[8][10] For phosphine analysis, the fiber is exposed to the headspace above the sample, and then thermally desorbed in the GC injector.[11][12] This technique can pre-concentrate the analyte, thereby increasing the sensitivity of the method.[8]
-
Sample Preparation: Place 50 grams of wheat in a 250 mL glass flask.
-
Spiking (for calibration): Spike the wheat with a known amount of phosphine standard (e.g., 0.02 ng PH₃/g of wheat).
-
Equilibration: Cap the flask with an open-top screw cap and a PTFE/Silicon septum and heat it to 45°C in an oil bath for 45 minutes.
-
SPME Extraction: Expose an 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace of the flask for 20 minutes.
-
Desorption and GC Analysis: Retract the fiber and immediately insert it into the heated injection port (200°C) of a GC equipped with a Pulsed Flame Photometric Detector (PFPD) for 2 minutes to desorb the phosphine.
-
Data Analysis: Quantify the phosphine concentration by comparing the peak area to a calibration curve prepared using spiked samples.
Caption: General workflow for GC-based analysis of phosphine.
Spectrophotometric and Colorimetric Methods
These methods are based on the reaction of phosphine with a chemical reagent to produce a colored product, the intensity of which is proportional to the phosphine concentration. These methods are often simpler and less expensive than chromatographic techniques.[13][14]
Principle: Phosphine gas is bubbled through or brought into contact with a solution containing a chromogenic reagent. The resulting color change is measured using a spectrophotometer at a specific wavelength.
Common Reagents:
-
Silver Nitrate (B79036) (AgNO₃): Phosphine reacts with silver nitrate in an aqueous solution to form a yellow-colored complex with an absorption maximum around 400 nm.[13][14][15][16]
-
Mercuric Chloride (HgCl₂): NIOSH Method 6002 utilizes sampling tubes containing mercuric cyanide-coated silica gel. The collected phosphine is oxidized with acidic permanganate (B83412) and analyzed by colorimetry.[17]
-
Sample Preparation: Soak a known weight of phosphine-fumigated wheat in a specific volume of silver nitrate solution.
-
Reaction: Allow the reaction to proceed for a set amount of time (e.g., 45 minutes) for the egg-yellow chromophore to form.
-
Measurement: Filter the solution and measure the absorbance of the filtrate at 400 nm using a spectrophotometer against a blank.
-
Quantification: Determine the phosphine concentration from a calibration curve prepared by reacting known concentrations of phosphine with the silver nitrate solution.
Electrochemical Sensors
Electrochemical sensors are commonly used in portable gas detectors for real-time monitoring of phosphine concentrations.[18][19][20]
Principle: These sensors operate based on an electrochemical catalytic reaction.[18] Phosphine gas diffuses through a membrane to an electrode where it is oxidized or reduced. This electrochemical reaction generates an electrical current that is proportional to the gas concentration.[18][21][22]
Advantages:
-
Portability and suitability for field use.
-
Real-time measurements.
-
High sensitivity and selectivity.[21]
Limitations:
-
Potential for cross-sensitivity with other gases.[20]
-
Requires periodic calibration.
-
Calibration: Calibrate the detector according to the manufacturer's instructions using a certified phosphine gas standard.
-
Sampling: Place the detector in the area where phosphine concentration needs to be measured. For active sampling, a pump may be used to draw air into the sensor.
-
Measurement: The detector will display the phosphine concentration in real-time, typically in parts per million (ppm).
-
Data Logging: Many modern detectors have data logging capabilities to record concentration levels over time.
Quantitative Data Summary
The following table summarizes the quantitative performance characteristics of the various analytical methods discussed.
| Method | Typical Detection Limit | Typical Range | Key Advantages | Key Disadvantages |
| GC-MSD | 0.1 µg/kg[6] | µg/kg to mg/kg | High selectivity and sensitivity, definitive identification. | High instrument cost, requires skilled operator. |
| GC-PFPD | 0.005–0.01 ng/g[8] | ng/g to µg/g | Very high sensitivity to phosphorus. | Higher cost than some other detectors. |
| GC-NPD | 0.01 to 0.2 ng/mL[12] | ng/mL to µg/mL | High sensitivity and selectivity for phosphorus. | Requires nitrogen and hydrogen gas. |
| Spectrophotometry (AgNO₃) | 0.008 µg[13][14] | 10-100 ng/mL[13][14] | Simple, low cost. | Potential for interference from other compounds. |
| NIOSH Method 6002 (Colorimetric) | 0.054 ppm (for a 3L air sample)[17] | 0.15 to 0.9 ppm (for a 30L air sample) | Established and validated method. | Involves hazardous reagents (mercuric cyanide).[17] |
| Electrochemical Sensors | Varies by model (e.g., 0.05 ppm)[23] | Varies by model (e.g., 0.25-20.0 ppm)[24] | Portable, real-time monitoring. | Potential for cross-sensitivity, requires calibration. |
Conclusion
The choice of an analytical method for quantifying phosphine release from this compound depends on the specific application, required sensitivity, and available resources. Gas chromatography-based methods, particularly when coupled with mass spectrometry or phosphorus-specific detectors, offer the highest level of sensitivity and selectivity for laboratory analysis. Spectrophotometric methods provide a simpler and more cost-effective alternative. For field applications and real-time monitoring, portable electrochemical sensors are the most suitable option. Proper validation and adherence to established protocols are essential for obtaining accurate and reliable results.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. agriculture.az.gov [agriculture.az.gov]
- 3. aphis.usda.gov [aphis.usda.gov]
- 4. Phosphine and Eight Metal Phosphides Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. ojs.openagrar.de [ojs.openagrar.de]
- 9. jchr.org [jchr.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase microextraction for quantitative analysis of organophosphorus pesticides in environmental water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Simple spectrophotometric method for determination of phosphine residues in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrophotometric method for determination of phosphine residues in cashew kernels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. osha.gov [osha.gov]
- 18. Phosphine PH3 Gas Sensor – ES1-PH3-20 – Polymer Sensor – EC Sense [ecsense.com]
- 19. Sensorix PH3 - Electrochemical Sensors for Phosphine Gas [sensorix.com]
- 20. membrapor.ch [membrapor.ch]
- 21. forensicsdetectors.com [forensicsdetectors.com]
- 22. luftmysensor.com [luftmysensor.com]
- 23. sensidyne.com [sensidyne.com]
- 24. sensidyne.com [sensidyne.com]
Application of Aluminum in III-V Semiconductors: From Alloying to Bandgap Engineering
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Aluminum in III-V Semiconductors
In the realm of III-V compound semiconductors, aluminum (Al) plays a critical role not as a traditional dopant to create n-type or p-type conductivity, but as a fundamental constituent in ternary and quaternary alloys. The incorporation of aluminum into the crystal lattice of materials like Gallium Arsenide (GaAs) or Gallium Nitride (GaN) allows for precise tuning of the material's electronic and optical properties, most notably its bandgap. This process, known as bandgap engineering, is foundational to the fabrication of a wide array of advanced electronic and optoelectronic devices.
While elemental aluminum is a Group III element and can act as a p-type dopant in Group IV semiconductors like silicon, in a III-V semiconductor, it typically substitutes for the existing Group III element (e.g., replacing Gallium in GaAs to form AlGaAs).[1] This substitution does not introduce the free charge carriers (holes or electrons) necessary for doping in the traditional sense. Instead, the primary effect is a modification of the crystalline potential and, consequently, the electronic band structure.
The compound Aluminum Phosphide (AlP) is itself a wide bandgap III-V semiconductor.[2] While not used as a dopant, it can be alloyed with other III-V materials to create novel semiconductor systems with tailored properties.
This document provides detailed application notes and experimental protocols for the incorporation of aluminum in III-V semiconductors, with a focus on the widely used Aluminum Gallium Arsenide (AlGaAs) system.
Data Presentation: Properties of AlₓGa₁₋ₓAs
The properties of Aluminum Gallium Arsenide (AlₓGa₁₋ₓAs) are highly dependent on the mole fraction of aluminum, 'x'. The ability to precisely control this composition allows for the fabrication of heterostructures with tailored energy barriers and quantum wells.
| Property | Dependence on Aluminum Mole Fraction (x) |
| Bandgap Energy (eV) | Increases from 1.42 (GaAs, x=0) to 2.16 (AlAs, x=1)[3][4] |
| Bandgap Type | Direct for x < 0.4, Indirect for x > 0.4[3][4] |
| Lattice Constant (Å) | Remains nearly constant, very closely matched to GaAs[3][4] |
| Refractive Index | Varies between approximately 3.5 (x=0) and 2.9 (x=1)[4] |
| Electron Mobility (cm²/V·s) | Generally decreases with increasing x[3] |
Experimental Protocol: Growth of AlGaAs by MOVPE
Metal-Organic Vapor Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapor Deposition (MOCVD), is a dominant technique for the growth of high-quality III-V semiconductor thin films, including AlGaAs.[5]
Materials and Equipment:
-
Substrate: High-purity Gallium Arsenide (GaAs) wafer
-
Group III Precursors: Trimethylgallium (TMGa) and Trimethylaluminum (TMAl)
-
Group V Precursor: Arsine (AsH₃)
-
Carrier Gas: High-purity Hydrogen (H₂)
-
MOVPE Reactor System: Equipped with mass flow controllers, a heated susceptor, and exhaust gas handling.
Protocol:
-
Substrate Preparation: The GaAs substrate is chemically cleaned to remove surface contaminants and native oxides. This typically involves a sequence of solvent cleaning followed by an acid etch.
-
Loading: The cleaned substrate is loaded into the MOVPE reactor growth chamber.
-
System Purge: The reactor is purged with high-purity hydrogen to remove any residual air and moisture.
-
Heating: The substrate is heated to a high temperature (typically >700°C) under an Arsine overpressure to desorb any remaining surface oxide layer.
-
Buffer Layer Growth: A thin buffer layer of GaAs is typically grown on the substrate to provide a high-quality surface for the subsequent AlGaAs layer.
-
AlGaAs Growth:
-
The substrate temperature is set to the desired growth temperature (typically between 600°C and 750°C).
-
A continuous flow of Arsine is maintained into the reactor.
-
Precise flows of TMGa and TMAl are introduced into the reactor via the mass flow controllers. The ratio of the TMAl flow to the total Group III flow (TMGa + TMAl) determines the aluminum mole fraction 'x' in the AlₓGa₁₋ₓAs layer.
-
The precursors decompose at the hot substrate surface, and the Al, Ga, and As atoms arrange epitaxially to form the AlGaAs crystal.
-
-
Cooling and Unloading: After the desired thickness of the AlGaAs layer is achieved, the Group III precursor flows are stopped, and the substrate is cooled down under an Arsine overpressure to prevent surface decomposition. Once at a safe temperature, the substrate is unloaded.
Mandatory Visualizations
Caption: Experimental workflow for the growth of AlGaAs using MOVPE.
Caption: Relationship between aluminum content and bandgap properties in AlGaAs.
Clarification on Doping in III-V Semiconductors
Doping in III-V semiconductors is the intentional introduction of impurities to increase the number of free electrons (n-type) or holes (p-type). This is typically achieved by substituting a Group III or Group V element with an element from an adjacent group in the periodic table.
-
N-type Doping: A Group V element is substituted with a Group VI element (e.g., Tellurium in GaAs), or a Group III element is substituted with a Group IV element (e.g., Silicon in GaAs, where Si occupies a Ga site).
-
P-type Doping: A Group III element is substituted with a Group II element (e.g., Zinc in GaAs), or a Group V element is substituted with a Group IV element (e.g., Carbon in GaAs, where C occupies an As site).
As aluminum is a Group III element, its incorporation on a Group III lattice site in a III-V semiconductor does not introduce any additional charge carriers and therefore does not function as a dopant in the conventional sense. The challenges in "doping" high-aluminum-content III-V materials, such as AlGaN, refer to the difficulty of incorporating and activating traditional n-type or p-type dopants (like Si or Mg) as the aluminum concentration, and thus the bandgap, increases.[6][7]
References
Application Notes and Protocols for Bioremediation of Aluminum Phosphide Contaminated Environments
Introduction
Aluminum phosphide (B1233454) (AlP) is a highly effective fumigant and rodenticide that poses significant environmental and health risks due to its acute toxicity. Upon contact with moisture, AlP rapidly degrades into aluminum hydroxide (B78521) and highly toxic phosphine (B1218219) gas (PH₃)[1][2][3]. While there are currently no established and documented bioremediation techniques specifically for aluminum phosphide, this document outlines proposed strategies targeting its primary degradation products. The abiotic breakdown of AlP is the initial and most critical step, followed by potential biological interventions to address the resulting phosphate (B84403) and aluminum contamination.
The proposed bioremediation approach is a two-pronged strategy:
-
Microbial Oxidation of Phosphine-Derived Phosphates: This strategy focuses on accelerating the natural oxidation of phosphine to phosphate and managing the resulting phosphate levels in the soil.
-
Phytoremediation of Aluminum: This involves the use of aluminum hyperaccumulating plants to extract or stabilize aluminum compounds in the soil.
These protocols are intended for researchers, scientists, and environmental professionals to serve as a foundational framework for developing effective bioremediation strategies for AlP-contaminated sites.
Section 1: Abiotic Degradation of this compound
The primary degradation pathway for this compound is a chemical reaction with water, which proceeds as follows:
AlP + 3H₂O → Al(OH)₃ + PH₃
This reaction is spontaneous and rapid in the presence of moisture. The resulting phosphine gas is volatile and will diffuse into the atmosphere where it undergoes photodegradation[4][5]. Phosphine remaining in the soil is oxidized to phosphate[2][4]. Aluminum hydroxide is a relatively stable and poorly soluble compound that can persist in the soil[1].
Table 1: Chemical Properties and Environmental Fate of this compound and its Degradation Products
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Properties | Environmental Fate |
| This compound | AlP | 57.96 | Solid, reacts with water | Rapidly hydrolyzes to phosphine and aluminum hydroxide[1][2]. |
| Phosphine | PH₃ | 34.00 | Colorless, highly toxic gas | Photodegradation in the atmosphere; oxidation to phosphate in soil[4][5]. |
| Aluminum Hydroxide | Al(OH)₃ | 78.00 | White, amorphous solid | Can form natural mineral phases in soil[1]. |
| Phosphate | PO₄³⁻ | 94.97 | Anion, essential plant nutrient | Can be taken up by plants and microorganisms; excess can lead to eutrophication. |
Section 2: Proposed Bioremediation of Phosphine-Derived Phosphates
Application Note
The oxidation of phosphine in the soil leads to the formation of phosphate. While phosphate is a crucial nutrient for plant growth, high concentrations can lead to eutrophication of nearby water bodies. The goal of this bioremediation strategy is to manage soil phosphate levels through microbial action. This can involve biostimulation of indigenous phosphate-solubilizing and -assimilating microorganisms or bioaugmentation with specific strains known for their phosphate-processing capabilities. Certain bacteria, such as Desulfotignum phosphitoxidans, are known to oxidize phosphite (B83602) (a potential intermediate in phosphine oxidation) to phosphate as part of their energy metabolism[6][7][8]. Enhancing the activity of such microorganisms could potentially accelerate the conversion of any residual phosphite and facilitate the integration of the resulting phosphate into the local ecosystem.
Experimental Protocol: Microbial Remediation of Phosphine-Derived Phosphates
This protocol outlines a laboratory-scale experiment to assess the feasibility of bioremediating phosphate in soil following AlP degradation.
1. Soil Characterization:
- Collect soil samples from the contaminated site.
- Analyze baseline parameters: pH, moisture content, organic matter content, total phosphorus, and phosphate concentration.
- Characterize the indigenous microbial population through techniques such as 16S rRNA gene sequencing.
2. Microcosm Setup:
- Prepare multiple microcosms (e.g., 500 mL glass jars) with a known amount of contaminated soil.
- Establish different treatment groups:
- Control: No amendments.
- Biostimulation: Amend the soil with nutrients (e.g., a carbon source like glucose and a nitrogen source like ammonium (B1175870) sulfate) to stimulate the native microbial population.
- Bioaugmentation: Inoculate the soil with a known phosphite-oxidizing or phosphate-solubilizing bacterial culture (e.g., Desulfotignum phosphitoxidans or a Pseudomonas species).
- Combined Treatment: Both biostimulation and bioaugmentation.
- Maintain optimal conditions for microbial growth (e.g., moisture content at 60% of water holding capacity, temperature at 25-30°C).
3. Monitoring:
- Collect soil samples from each microcosm at regular intervals (e.g., weekly for 8 weeks).
- Analyze the samples for:
- Phosphate concentration.
- Soil pH.
- Microbial biomass (e.g., through plate counts or phospholipid fatty acid analysis).
- Activity of relevant enzymes like phosphatase.
4. Data Analysis:
- Compare the rate of phosphate reduction and changes in microbial activity across the different treatment groups.
- Determine the most effective strategy for managing phosphate levels in the contaminated soil.
Table 2: Experimental Parameters for Microbial Remediation of Phosphate
| Parameter | Recommended Range | Justification |
| Soil pH | 6.5 - 8.0 | Optimal for most soil bacteria. |
| Temperature | 25 - 35°C | Promotes microbial growth and metabolism. |
| Moisture Content | 50 - 70% of Water Holding Capacity | Ensures sufficient water for microbial activity without creating anaerobic conditions (unless desired). |
| Carbon:Nitrogen:Phosphorus (C:N:P) Ratio | 100:10:1 | Balanced nutrient ratio for microbial growth. |
| Inoculum Density (for Bioaugmentation) | 10⁶ - 10⁸ CFU/g of soil | To establish a sufficient population of the desired microorganisms. |
Section 3: Proposed Phytoremediation of Aluminum
Application Note
Following the degradation of AlP, aluminum hydroxide remains in the soil. While it has low solubility, high concentrations of aluminum can be toxic to many plants and other organisms. Phytoremediation offers a potential solution for managing aluminum contamination. This can be achieved through:
-
Phytoextraction: Using aluminum hyperaccumulator plants that absorb and translocate aluminum to their harvestable, above-ground tissues[2][9].
-
Phytostabilization: Employing aluminum-tolerant plants to reduce the mobility and bioavailability of aluminum in the soil, thereby preventing its entry into the food chain or groundwater.
The selection of appropriate plant species is critical for the success of this strategy.
Experimental Protocol: Phytoremediation of Aluminum
This protocol describes a greenhouse or small-scale field experiment to evaluate the effectiveness of selected plant species for aluminum phytoremediation.
1. Site Preparation and Soil Analysis:
- Define experimental plots at the contaminated site or prepare pots with contaminated soil for a greenhouse study.
- Analyze the soil for total and bioavailable aluminum concentrations, pH, and essential plant nutrients.
2. Plant Selection and Planting:
- Select candidate plant species based on their known aluminum hyperaccumulation or tolerance capabilities (see Table 3).
- Include a non-accumulator plant as a control.
- Sow seeds or transplant seedlings into the prepared plots or pots.
3. Growth and Maintenance:
- Provide adequate water and essential nutrients (excluding those being tested) to support plant growth.
- Monitor plant health and growth parameters (e.g., height, biomass) throughout the experiment.
4. Harvesting and Analysis:
- At the end of the growing season, harvest the plants.
- Separate the plants into roots, stems, and leaves.
- Measure the biomass of each plant part.
- Analyze the aluminum concentration in the soil and in each plant tissue using methods like atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
5. Data Evaluation:
- Calculate the bioaccumulation factor (BAF) and translocation factor (TF) to assess the phytoextraction potential of each plant species.
- Determine the reduction in bioavailable aluminum in the soil for each treatment.
Table 3: Potential Plant Species for Phytoremediation of Aluminum
| Plant Species | Family | Type | Accumulation Potential (mg Al/kg dry weight) | Reference |
| Camellia sinensis (Tea) | Theaceae | Woody Shrub | > 1,000 | [2] |
| Melastoma malabathricum | Melastomataceae | Shrub | > 1,000 | [9] |
| Hydrangea spp. | Hydrangeaceae | Shrub | Can accumulate high levels | [9] |
| Vochysia tucanorum | Vochysiaceae | Tree | Known Al-hyperaccumulator | [2] |
| Gevuina avellana | Proteaceae | Tree | > 3,500 | [4] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Aluminum in plant: Benefits, toxicity and tolerance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Do aluminum (Al)-hyperaccumulator and phosphorus (P)-solubilising species assist neighbouring plants sensitive to Al toxicity and P deficiency? [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Microbial Phosphite Oxidation and Its Potential Role in the Global Phosphorus and Carbon Cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anaerobic dissimilatory phosphite oxidation, an extremely efficient concept of microbial electron economy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The diversity and evolution of microbial dissimilatory phosphite oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. List of hyperaccumulators - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for In Vitro Assessment of Aluminum Phosphide Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) (AlP) is a highly effective fumigant pesticide that poses a significant toxicological risk. Upon contact with moisture or acidic environments, AlP liberates phosphine (B1218219) (PH₃) gas, a potent cellular poison. The primary mechanism of AlP toxicity involves the inhibition of mitochondrial cytochrome c oxidase, leading to a cascade of detrimental cellular events including the suppression of oxidative phosphorylation, generation of reactive oxygen species (ROS), induction of oxidative stress, and ultimately, apoptotic cell death.[1][2] These application notes provide a detailed experimental framework for studying the in vitro toxicity of aluminum phosphide, offering protocols for key assays and guidance on data interpretation.
In Vitro Models and Experimental Setup
A variety of cell lines can be utilized to investigate the cytotoxic effects of this compound, with the choice of cell line often depending on the specific organ toxicity being studied. Relevant cell lines include, but are not limited to:
-
Human Cardiac Myocytes (HCM): To model cardiotoxic effects.
-
HepaRG or HepG2 (Human Hepatocellular Carcinoma): To investigate hepatotoxicity.
-
SH-SY5Y (Human Neuroblastoma): For studies on neurotoxicity.
-
Human Peripheral Blood Lymphocytes: For assessing genotoxicity and systemic toxicity.[3]
Given that the primary toxic agent is phosphine gas liberated from AlP, in vitro studies require careful preparation of an AlP solution. This is typically achieved by dissolving AlP in a suitable acidic buffer to facilitate the release of phosphine, which can then be diluted in cell culture media to the desired concentrations for cell exposure. All handling of AlP and phosphine-containing solutions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the key toxicological endpoints of this compound exposure in vitro.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50% (IC50).
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well clear flat-bottom microplates
-
This compound (AlP) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the AlP stock solution in complete culture medium. Remove the medium from the wells and replace it with 100 µL of the various concentrations of AlP. Include a vehicle control (medium with the same concentration of the solvent used for AlP dissolution) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the AlP concentration to determine the IC50 value.
Protocol 2: Measurement of Oxidative Stress Markers
This protocol outlines the general procedure for measuring key markers of oxidative stress, including Malondialdehyde (MDA), Superoxide (B77818) Dismutase (SOD), and Catalase (CAT). It is recommended to use commercially available assay kits and follow the manufacturer's specific instructions.
A. Sample Preparation (Cell Lysate):
-
Culture and treat cells with AlP as described in the cytotoxicity protocol.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate lysis buffer (often provided in the assay kit) on ice.
-
Homogenize or sonicate the cells to ensure complete lysis.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (cell lysate) for the assays.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA) for normalization of results.
B. Malondialdehyde (MDA) Assay (TBARS Method):
-
Reaction Setup: In a microcentrifuge tube, mix a specific volume of the cell lysate with Thiobarbituric Acid (TBA) reagent and an acidic solution (as per the kit instructions).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cooling: Cool the samples on ice for 10 minutes to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at approximately 532 nm.
-
Quantification: Calculate the MDA concentration based on a standard curve generated using MDA standards.
C. Superoxide Dismutase (SOD) Activity Assay:
-
Reaction Principle: SOD activity is typically measured by its ability to inhibit the reduction of a chromogenic reagent (e.g., WST-1) by superoxide anions generated by a xanthine (B1682287) oxidase system.
-
Assay Procedure: In a 96-well plate, add the cell lysate, the chromogenic reagent, and the xanthine oxidase solution according to the kit's protocol.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: The SOD activity is calculated based on the degree of inhibition of the colorimetric reaction and is often expressed as U/mg of protein.
D. Catalase (CAT) Activity Assay:
-
Reaction Principle: Catalase activity is measured by the decomposition of hydrogen peroxide (H₂O₂). This can be monitored directly by the decrease in absorbance at 240 nm or through a coupled reaction that produces a colored or fluorescent product.
-
Assay Procedure: Add the cell lysate to a reaction mixture containing a known concentration of H₂O₂.
-
Measurement: Follow the change in absorbance or fluorescence over time using a microplate reader.
-
Calculation: The catalase activity is calculated from the rate of H₂O₂ decomposition and is typically expressed as U/mg of protein.
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses the fluorescent dye Rhodamine 123 to assess changes in the mitochondrial membrane potential. A decrease in fluorescence indicates mitochondrial depolarization.
Materials:
-
Treated and untreated cells
-
Rhodamine 123 (5 mM stock in DMSO)
-
Complete cell culture medium
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with AlP for the desired time period in a suitable culture plate.
-
Rhodamine 123 Staining: After treatment, add Rhodamine 123 to the culture medium to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS to remove the excess dye.
-
Analysis:
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 530 nm.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using the appropriate filter set.
-
-
Data Interpretation: A decrease in Rhodamine 123 fluorescence intensity in the AlP-treated cells compared to the control cells indicates a loss of mitochondrial membrane potential.
Protocol 4: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after AlP treatment and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 5: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Materials:
-
Treated and untreated cells
-
Caspase-3 Activity Assay Kit (containing a specific caspase-3 substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC, and a cell lysis buffer)
-
96-well plate
-
Microplate reader (absorbance or fluorescence)
Procedure:
-
Cell Lysis: After AlP treatment, lyse the cells using the provided lysis buffer.
-
Lysate Incubation: Incubate the cell lysates with the caspase-3 substrate in a 96-well plate at 37°C for 1-2 hours.
-
Measurement: Measure the absorbance (for pNA-based substrates) at 405 nm or fluorescence (for AMC-based substrates) at the appropriate excitation and emission wavelengths.
-
Data Analysis: The increase in absorbance or fluorescence is proportional to the caspase-3 activity in the sample. Normalize the results to the protein concentration of the lysate.
Data Presentation
Quantitative data from the above-mentioned assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Cytotoxicity of this compound (AlP) in Various In Vitro Models
| Cell Line/Organism | Assay | Endpoint | IC50/LC50 Value | Exposure Time | Reference |
| Artemia salina larvae | Cytotoxicity | LC50 | 3.70 µg/mL | Not Specified | [4] |
| Human Peripheral Lymphocytes | Genotoxicity | SCE Frequency | - | Not Specified | [3] |
| Human Peripheral Lymphocytes | Genotoxicity | CA Frequency | - | Not Specified | [3] |
| HepG2 Cells | Cytotoxicity | IC50 | 3.095 µM | 24 h | [5] |
| HepG2 Cells | Cytotoxicity | IC50 | 2.333 µM | 48 h | [5] |
| HepG2 Cells | Cytotoxicity | IC50 | 1.681 µM | 72 h | [5] |
Table 2: Effect of this compound (AlP) on Oxidative Stress Markers in Human Peripheral Lymphocytes
| Treatment | Total Antioxidant Capacity (TAC) (% Change vs. Control) | Total Oxidative Status (TOS) (% Change vs. Control) | Reference |
| AlP (58 mg/L) | ↓ 65.1% | ↑ 61.9% | [3] |
Table 3: Modulation of Apoptotic Markers by this compound (AlP) in Human Cardiac Myocytes (HCM)
| Marker | Treatment | Fold Change vs. Control | Reference |
| Bax mRNA Expression | AlP (2.36 µM, 24h) | ↑ ~3.15 | [6] |
| Bcl-2 mRNA Expression | AlP (2.36 µM, 24h) | ↓ ~0.56 | [6] |
| Caspase-3 Activity | AlP (2.36 µM, 30 min) | Significant Increase | [6][7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro AlP toxicity assessment.
Signaling Pathway of this compound-Induced Apoptosis
Caption: AlP-induced apoptosis signaling pathway.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro investigation of this compound toxicity. By employing these standardized assays, researchers can elucidate the cellular and molecular mechanisms underlying AlP-induced cell death, identify potential therapeutic targets, and develop novel strategies for the management of AlP poisoning. The careful execution of these experiments and the systematic presentation of quantitative data will contribute to a deeper understanding of the toxicological profile of this widely used pesticide.
References
- 1. View of Induced cytotoxicity caused the mitochondrial damages and oxidative stress by this compound; an overview of the mechanism to the clinic | Journal of Current Oncology and Medical Sciences [submission.journalofcoms.com]
- 2. An update on toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminium phosphide-induced genetic and oxidative damages in vitro: Attenuation by Laurus nobilis L. leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Field Application Methods for Aluminum Phosphide in Pest Management Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) (AlP) is a versatile fumigant widely employed in pest management research and applications. Its efficacy stems from the release of phosphine (B1218219) (PH₃) gas upon reaction with atmospheric or soil moisture.[1][2] Phosphine is a potent respiratory toxin that disrupts cellular energy production in target pests, leading to mortality.[3][4] This document provides detailed application notes and protocols for the field use of aluminum phosphide in pest management research, with a focus on burrowing rodents and stored product pests. These guidelines are intended for use by trained professionals in controlled research settings. Adherence to all local, state, and federal regulations, as well as the product label and applicator's manual, is mandatory.[5][6]
Formulations and Application Rates
This compound is commonly available in solid formulations, such as tablets and pellets, which allows for controlled release of phosphine gas.[7][8] The selection of formulation and application rate is critical and depends on the target pest, the application site, and environmental conditions.
Table 1: this compound Formulations and Application Rates for Burrowing Rodent Control
| Target Pest | Formulation | Application Rate | Efficacy | References |
| Pocket Gophers (Pappogeomys castanops, Thomomys spp.) | Tablets (3g) or Pellets (0.6g) | 2-4 tablets or 10-20 pellets per burrow system | 61.5% - 90% | [1][9][10] |
| Black-Tailed Prairie Dogs (Cynomys ludovicianus) | Tablets (3g) or Pellets (0.6g) | 2-4 tablets or 10-20 pellets per active burrow | 94.7% - 98% | [9][11][12] |
| Moles | Tablets (3g) or Pellets (0.6g) | 2-4 tablets or 10-20 pellets per burrow | Data not available | [7][13] |
| Ground Squirrels | Tablets (3g) or Pellets (0.6g) | 2-4 tablets or 10-20 pellets per burrow | Data not available | [7] |
Table 2: this compound Formulations and Application Rates for Stored Product Pest Control
| Application Site | Target Pests | Formulation | Application Rate | Exposure Time | References |
| Stored Grains (e.g., rice, wheat) | Weevils, beetles, moths | Tablets or Pellets | 1-3 tablets per ton; 2.31-4.62 tablets/tonne | 3-10 days (temperature dependent) | [3][4][14][15] |
| Warehouses & Buildings | Cockroaches, bed bugs, termites | Tablets | 1-2 tablets per cubic meter | Dependent on seal and pest | [3][4] |
| Shipping Containers | Stored-product pests | Tablets | 1 tablet per cubic meter | Dependent on seal and commodity | [3][4] |
Experimental Protocols
Protocol for Burrowing Rodent Control Field Trials
This protocol outlines a typical experimental design for evaluating the efficacy of this compound for the control of burrowing rodents.
Objective: To determine the efficacy of this compound tablets/pellets in controlling a target burrowing rodent species.
Materials:
-
This compound tablets or pellets[7]
-
Personal Protective Equipment (PPE): Dry cotton gloves, respiratory protection (as required by the label), eye protection[5][16][17]
-
Probe for locating burrow tunnels[1]
-
Materials for sealing burrow entrances (e.g., soil, crumpled paper, cardboard)[5][10]
-
Marking flags or GPS for identifying treated burrows
-
Data collection sheets
Procedure:
-
Site Selection and Pre-Treatment Survey:
-
Select a study site with a known infestation of the target rodent species.
-
Establish treatment and control plots of appropriate size.
-
Conduct a pre-treatment survey to identify and mark all active burrows in both treatment and control plots. A burrow can be considered active if it is freshly excavated or has recent signs of rodent activity.[9]
-
-
Application:
-
Wear appropriate PPE.[16]
-
Use a probe to locate the main runway of an active burrow.[1]
-
Apply the predetermined number of this compound tablets or pellets deep into the burrow system. For pocket gophers, 2-4 tablets or 10-20 pellets per burrow is a common rate.[7][10] For prairie dogs, 3-4 tablets or 18-20 pellets per active burrow is recommended.
-
Immediately seal the burrow opening with soil or other suitable materials to prevent gas from escaping.[5][7] Using crumpled paper before adding soil can prevent covering the tablets and slowing the reaction.[5][10]
-
-
Post-Treatment Survey and Efficacy Calculation:
-
After a specified period (e.g., 7 days), conduct a post-treatment survey to assess burrow activity in both treatment and control plots using the same method as the pre-treatment survey.[9]
-
Calculate efficacy using the following formula:[9] Efficacy (%) = [1 - (Number of active burrows post-treatment in treatment plot / Number of active burrows pre-treatment in treatment plot)] x 100
-
Environmental Considerations:
-
Soil moisture is a critical factor for the efficacy of this compound in burrow fumigation. Applications in moist soil are generally more effective as moisture is required for the release of phosphine gas.[1][2]
-
Avoid application in extremely dry soil.[10]
Workflow for Burrowing Rodent Control Research
References
- 1. Pocket Gopher Management: Don’t Wait Too Long! — SJV Trees and Vines [sjvtandv.com]
- 2. Options for Gopher Management [sacvalleyorchards.com]
- 3. pomais.com [pomais.com]
- 4. This compound Tablets | Powerful Fumigant Insecticide for Pest Control - Shengmao (Anhui) Agricultural Technology Development Co., Ltd. [smagrichem.com]
- 5. target-specialty.com [target-specialty.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. aphis.usda.gov [aphis.usda.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. countyofglenn.net [countyofglenn.net]
- 11. "Efficacy of this compound for Black-Tailed Prairie Dog and Yellow" by P. Rodger Moline and Stephen Demarais [digitalcommons.unl.edu]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. envirobiochem.co.za [envirobiochem.co.za]
- 14. researchgate.net [researchgate.net]
- 15. ftic.co.il [ftic.co.il]
- 16. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agr.mt.gov [agr.mt.gov]
Application Notes and Protocols for the Detection of Phosphine from Aluminum Phosphide using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) is a highly effective fumigant and rodenticide that liberates phosphine (B1218219) gas upon contact with moisture, including atmospheric humidity and stomach acid.[1][2] Phosphine is a potent respiratory and metabolic poison, and its detection and quantification are critical in forensic toxicology, food safety, and environmental monitoring.[1][2][3][4][5] Gas chromatography (GC) coupled with various detectors offers a sensitive and specific method for the determination of phosphine. This document provides detailed application notes and experimental protocols for the analysis of phosphine from aluminum phosphide samples.
Principle of the Method
The core of the method involves the liberation of phosphine gas from a sample matrix containing this compound. This is typically achieved by acidification in a sealed headspace vial.[3][6][7] An aliquot of the headspace gas is then injected into a gas chromatograph, where phosphine is separated from other volatile components. The separated phosphine is then detected and quantified by a suitable detector. Headspace analysis is preferred as it is a clean and straightforward technique for introducing a gaseous analyte into the GC system, minimizing contamination of the instrument.[8][9]
Application Notes
Column Selection: The choice of GC column is critical for the effective separation of phosphine, a small and volatile molecule. Porous Layer Open Tubular (PLOT) columns are highly recommended.[4]
-
GS-Q and HP-PLOT/Q Columns: These columns, featuring a divinylbenzene/ethylene glycol dimethacrylate stationary phase, are well-suited for separating permanent gases and light hydrocarbons, including phosphine.[8] They offer good retention and peak shape for phosphine.[8][10]
-
Column Dimensions: A 30 m x 0.32 mm I.D. x 20 µm film thickness is a common and effective dimension for this analysis.[10]
Detector Selection: The choice of detector depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
Nitrogen-Phosphorus Detector (NPD): NPD is highly sensitive and selective for phosphorus-containing compounds, making it an excellent choice for phosphine analysis.[3][6][8] It can achieve low detection limits, with some studies reporting sensitivity down to the picogram level.[6]
-
Flame Photometric Detector (FPD): FPD is another selective detector for phosphorus and sulfur compounds. It is a robust and reliable option for phosphine determination.
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): MS provides high specificity and confirmation of the analyte's identity based on its mass-to-charge ratio (m/z).[1][2][8][9] For phosphine, characteristic ions at m/z 34, 33, and 31 are typically monitored in selected ion monitoring (SIM) mode.[10][11] GC-MS/MS offers even greater specificity by monitoring specific fragmentation patterns (multiple reaction monitoring - MRM), which is particularly useful for complex matrices where interferences may be present.[11]
Sample Preparation: Proper sample handling and preparation are crucial for accurate and reproducible results.
-
Acidification: The addition of an acid, such as sulfuric acid, to the sample in a sealed headspace vial is a common practice to drive the conversion of phosphide to phosphine gas.[1][2][3][4][6][12]
-
Matrix Effects: Biological and food matrices can sometimes interfere with the analysis.[10][12] Matrix-matched calibration standards or the standard addition method may be necessary for accurate quantification.[10][13]
-
Use of Zinc: Some protocols mention the addition of zinc dust along with acid.[1][2][4] Zinc can aid in the reduction of any oxidized phosphorus species back to phosphine, ensuring a more complete recovery.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on phosphine detection using GC techniques.
| Parameter | GC-NPD | GC-MS | GC-MS/MS | GC-FPD |
| Limit of Quantification (LOQ) | 0.001 mg/kg (in wheat)[8] | 0.1 µg/kg (in dried foodstuffs)[5][12], 0.005 ppm (in foods)[10] | 5 ppm (of phosphide generating phosphine gas)[11] | Not explicitly found |
| Limit of Detection (LOD) | 0.03 ppb (in air)[6] | 0.2 µg/mL (in biological matrices)[1][2] | Not explicitly found | 5 pg[6] |
| Linearity Range | 3 - 83 pg[8] | Up to at least 50 µg/kg[5] | 5 - 100 ppm (of phosphide)[11] | Not explicitly found |
| Recovery (%) | Good agreement with GC-MS[8] | 83.4% - 112.6% (in agaric)[14] | Not explicitly found | Not explicitly found |
| Relative Standard Deviation (RSD) | 3.4% (for standards), 3.7% (for spiked samples)[8] | < 20% (repeatability)[10] | Not explicitly found | Not explicitly found |
Experimental Workflow
Caption: Experimental workflow for phosphine detection by headspace GC.
Detailed Experimental Protocol: Headspace GC-MS
This protocol provides a general procedure for the determination of phosphine in a solid or liquid matrix. Instrument parameters may require optimization for specific applications and equipment.
1. Materials and Reagents
-
20 mL headspace vials with PTFE-faced silicone septa and aluminum crimp caps
-
Gas-tight syringes
-
Phosphine gas standard
-
Sulfuric acid (H₂SO₄), 5% (v/v) in deionized water
-
Zinc dust (optional)
-
Nitrogen or Helium (carrier gas), high purity
2. Standard Preparation
-
Prepare a stock standard of phosphine gas in a gas sampling bag or by using a certified gas standard cylinder.
-
Prepare working standards by serial dilution of the stock standard into clean, sealed headspace vials. This can be done by injecting known volumes of the phosphine standard into the vials.
3. Sample Preparation
-
Weigh approximately 1-5 g of the homogenized sample directly into a 20 mL headspace vial.
-
Add 5-15 mL of 5% sulfuric acid to the vial.[10] If the protocol requires it, add a small amount of zinc dust.
-
Immediately seal the vial with a PTFE-faced septum and an aluminum crimp cap.
-
Gently swirl the vial to ensure mixing.
-
Place the vial in a headspace autosampler or a heating block/oven.
4. Headspace Incubation
-
Incubate the vials at a constant temperature, typically between 65°C and 80°C, for a set period, for example, 20 minutes.[5][10]
-
If using an autosampler with an agitator, set the shaking speed (e.g., 750 rpm) and time.[10]
5. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions
-
GC System: Agilent Intuvo 9000 GC or equivalent
-
Column: HP-PLOT/Q (30 m x 0.32 mm, 20 µm film thickness)[10]
-
Carrier Gas: Helium at a constant flow of ~2.2 mL/min[13]
-
Inlet: Split/splitless injector in split mode (e.g., split ratio 5:1)[13]
-
Inlet Temperature: 175°C[8]
-
Oven Temperature Program:
-
MS System: Agilent 7000D MSD or equivalent
-
Ion Source: Electron Ionization (EI) at 70 eV[10]
-
MSD Transfer Line Temperature: 240°C[13]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor: m/z 34 (quantifier), 33, and 31 (qualifiers)[10][13]
6. Data Analysis and Quantification
-
Identify the phosphine peak in the chromatogram based on its retention time, which should match that of the prepared standards.
-
Confirm the identity of the peak by comparing the ion ratios to those of the standard.
-
Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 34) against the concentration of the phosphine standards.
-
Quantify the amount of phosphine in the samples by comparing their peak areas to the calibration curve.
-
For accurate quantification in complex matrices, consider using the standard addition method.[10][13]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the sample, the analytical process, and the final result.
Caption: Logical flow from this compound to phosphine concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnosis of this compound poisoning using a new analytical approach: forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine analysis in post mortem specimens following ingestion of aluminium phosphide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ejournal.cvuas.de [ejournal.cvuas.de]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development for the determination of phosphine residues in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphine detection in veterinary samples using headspace gas chromatography/tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Determination of aluminium phosphide residue in agaric by headspace-gas chromatography. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Safe Handling of Aluminum Phosphide in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance for the handling of aluminum phosphide (B1233454) in a laboratory setting. It is not a substitute for a comprehensive risk assessment and the establishment of institution-specific safety protocols. All laboratory personnel must be thoroughly trained on the specific procedures and safety measures required for working with this hazardous material.
Introduction
Aluminum phosphide (AlP) is a solid fumigant used to control insects and rodents in various settings.[1] In a laboratory context, it may be used in specialized research. However, it is a highly toxic compound that reacts with water or moisture to release phosphine (B1218219) (PH₃) gas, which is extremely flammable and toxic.[2][3][4] This document outlines the essential safety protocols and handling procedures to minimize the risks associated with the use of this compound in a laboratory environment.
Chemical and Physical Properties
This compound is a gray-green-yellow crystalline solid.[1] Its primary hazard stems from its reaction with water, moisture in the air, or acids to produce phosphine gas.[1][2][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | AlP | [1] |
| Molar Mass | 57.9552 g/mol | [1] |
| Appearance | Yellow or gray crystals | [1] |
| Odor | Garlic-like | [1][5] |
| Density | 2.85 g/cm³ | [1] |
| Melting Point | 2,530 °C (4,590 °F; 2,800 K) | [1] |
| Solubility in Water | Reacts | [1] |
Hazards and Toxicology
The primary hazard associated with this compound is the liberation of phosphine gas, which is highly toxic upon inhalation.[3][6]
Health Hazards
Exposure to phosphine gas can cause a range of symptoms, from mild to severe, and can be fatal.[5][6] The onset of symptoms can be rapid.[5]
Table 2: Health Effects of Phosphine Gas Exposure
| Exposure Level | Signs and Symptoms | Reference |
| Mild to Moderate | Headache, dizziness, nausea, vomiting, diarrhea, fatigue, tightness in the chest, cough, garlic-like breath odor. | [6][7] |
| Severe | Acute respiratory distress syndrome (ARDS), heart failure, arrhythmias, convulsions, coma, liver and kidney damage. | [6] |
Physical and Chemical Hazards
-
Flammability: Phosphine gas is flammable and can ignite spontaneously in air.[2][8]
-
Reactivity: this compound reacts violently with water, acids, and oxidizing agents.[2][8]
Exposure Limits
Adherence to established exposure limits for phosphine gas is critical to ensure personnel safety.
Table 3: Occupational Exposure Limits for Phosphine Gas
| Organization | TWA (8-hour) | STEL (15-minute) | IDLH | Reference |
| NIOSH | 0.3 ppm | 1 ppm | 50 ppm | [9] |
| OSHA | 0.3 ppm | - | - | [9] |
| ACGIH | 0.3 ppm | 1 ppm | - | [2] |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health
Safety Protocols and Procedures
Strict adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound or in areas where phosphine gas may be present.
Table 4: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Reference |
| Respiratory Protection | A NIOSH-approved full-face respirator with a canister specifically for phosphine gas. For high concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is required. | [2][9] |
| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber). | [2][9] |
| Body Protection | A lab coat or chemical-resistant suit. | [2][9] |
| Eye Protection | Full-face respirator provides eye protection. If not worn, chemical splash goggles are required. | [2] |
Engineering Controls
-
Ventilation: All work with this compound must be conducted in a certified chemical fume hood with adequate ventilation.[2][9]
-
Gas Monitoring: A continuous phosphine gas monitoring system with an audible alarm should be in place.[7][9]
Storage
-
Store this compound in its original, tightly sealed container in a cool, dry, well-ventilated, and locked area.[2][10]
-
Post clear warning signs on the storage area.[11]
-
Do not store near water, acids, or combustible materials.[2]
Experimental Protocols
General Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Don all required PPE.
-
Have emergency equipment (fire extinguisher for the correct class of fire, spill kit) readily available.
-
-
Handling:
-
Post-Handling:
-
Decontaminate all equipment used.
-
Properly dispose of all waste materials.
-
Wash hands thoroughly after removing gloves.
-
Spill Response Protocol
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Isolate the spill area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Cleanup (for trained personnel only):
-
Don appropriate PPE, including respiratory protection.
-
Cover the spill with a dry, inert material such as sand or dry sorbent. DO NOT USE WATER .[2]
-
Carefully collect the spilled material and absorbent using non-sparking tools and place it in a clearly labeled, sealable container for hazardous waste disposal.[2]
-
-
Decontaminate: Decontaminate the spill area.
-
Report: Report the incident to the appropriate safety personnel.
Disposal Protocol
-
All this compound waste, including empty containers and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of waste in accordance with institutional, local, and national regulations. Contact your institution's environmental health and safety department for specific guidance.[2]
Emergency Procedures
In Case of Exposure
-
Inhalation:
-
Skin Contact:
-
Remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.[14]
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]
-
-
Ingestion:
-
Do not induce vomiting. [13]
-
Seek immediate medical attention.
-
In Case of Fire
-
Use a Class D fire extinguisher or smother the fire with dry sand.[2]
-
Evacuate the area and call emergency services.
Visualizations
Caption: Emergency Response Workflow for this compound Incidents.
Caption: Standard Handling Protocol for this compound.
References
- 1. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 2. nj.gov [nj.gov]
- 3. Understanding the Uses and Risks of this compound in Pest Control Applications [cnagrochem.com]
- 4. chemistrypoint4u.quora.com [chemistrypoint4u.quora.com]
- 5. gov.uk [gov.uk]
- 6. Aluminium phosphide poisoning - Wikipedia [en.wikipedia.org]
- 7. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review | 2025, Volume 25, Issue 3 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. indfumco.com [indfumco.com]
- 11. 4farmers.com.au [4farmers.com.au]
- 12. agriculture.az.gov [agriculture.az.gov]
- 13. kansashealthsystem.com [kansashealthsystem.com]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. sds.rentokil-initial.com [sds.rentokil-initial.com]
Application Notes and Protocols for Testing Aluminum Phosphide Efficacy Against Stored Product Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aluminum phosphide (B1233454) is a widely used fumigant for the control of insect pests in stored agricultural commodities. Its efficacy is dependent on factors such as concentration, exposure time, temperature, and the susceptibility of the target insect species. The development of resistance to phosphine (B1218219) in some stored-product insect populations necessitates standardized and rigorous testing methodologies to ensure effective pest management strategies. These application notes provide detailed protocols for conducting laboratory bioassays to determine the efficacy of aluminum phosphide against various stored product insects.
Key Signaling Pathway of Phosphine Toxicity
Phosphine's primary mode of action involves the disruption of mitochondrial respiration. It is believed to inhibit the enzyme cytochrome c oxidase (Complex IV) in the electron transport chain, leading to a cascade of cellular events. This inhibition blocks oxidative phosphorylation, the primary process for ATP production in aerobic organisms. The resulting energy crisis is coupled with a significant increase in oxidative stress due to the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. This oxidative stress damages vital cellular components, including lipids, proteins, and DNA, ultimately leading to cell death and mortality of the insect. Some evidence also suggests that phosphine may have neurotoxic effects by inhibiting acetylcholinesterase.
Synthesis of Aluminum Phosphide Thin Films: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of aluminum phosphide (B1233454) (AlP) thin films, a semiconductor material with a wide bandgap. The following sections outline various physical and chemical vapor deposition techniques, offering procedural steps and key parameters to guide researchers in the fabrication of high-quality AlP thin films for a range of applications, including in the development of advanced electronic and optoelectronic devices.
Overview of Synthesis Methods
The synthesis of aluminum phosphide thin films can be achieved through several advanced deposition techniques. The choice of method depends on the desired film properties, such as crystallinity, thickness, and uniformity, as well as substrate compatibility and scalability. The primary methods covered in these notes are:
-
Metal-Organic Vapor Phase Epitaxy (MOVPE)
-
Molecular Beam Epitaxy (MBE)
-
Thermal Evaporation
-
Radio Frequency (RF) Sputtering
-
Pulsed Laser Deposition (PLD)
Each of these techniques offers unique advantages and requires careful control of deposition parameters to achieve high-quality AlP films.
Data Presentation: Key Synthesis Parameters
The following tables summarize the critical experimental parameters for the different synthesis methods. These values are compiled from various sources and should be considered as starting points for process optimization.
Table 1: Metal-Organic Vapor Phase Epitaxy (MOVPE) - Typical Parameters
| Parameter | Value | Notes |
| Precursors | Trimethylaluminum (TMAl), Phosphine (B1218219) (PH3) | TMAl is the aluminum source, and PH3 is the phosphorus source. |
| Carrier Gas | Hydrogen (H2) | Used to transport precursors to the reaction chamber. |
| Substrate | GaAs (100), Si (100) | The choice of substrate influences the crystal quality of the film. |
| Growth Temperature | 600 - 800 °C | Higher temperatures can improve crystal quality but may also lead to decomposition. |
| Reactor Pressure | 50 - 760 Torr (Low to Atmospheric) | Pressure affects the gas flow dynamics and reaction kinetics. |
| V/III Ratio | 50 - 200 | The molar ratio of Group V (P) to Group III (Al) precursors is critical for film stoichiometry and quality. |
| Growth Rate | 0.1 - 1.0 µm/hour | Dependent on precursor flow rates and temperature. |
Table 2: Molecular Beam Epitaxy (MBE) - Typical Parameters
| Parameter | Value | Notes |
| Sources | Solid Aluminum (effusion cell), Phosphorus (valved cracker cell) | High-purity elemental sources are used. |
| Substrate | Si (100) | Substrate preparation is crucial for epitaxial growth. |
| Growth Temperature | 400 - 600 °C | Lower temperatures can be used with techniques like Migration Enhanced Epitaxy (MEE) to achieve 2D growth.[1] |
| Base Pressure | < 1 x 10⁻¹⁰ Torr | Ultra-high vacuum is essential to minimize impurities. |
| Beam Equivalent Pressure (BEP) Ratio (P/Al) | 10 - 50 | Controls the stoichiometry of the film. |
| Growth Rate | 0.1 - 0.5 µm/hour | Slower growth rates generally lead to higher quality films. |
Table 3: Thermal Evaporation - Typical Parameters
| Parameter | Value | Notes |
| Source Material | High-purity AlP powder or co-evaporation of Al and P | AlP powder can be used directly, or separate Al and P sources can be co-evaporated. |
| Substrate | Glass, Si | Substrate can be heated to improve film adhesion and crystallinity. |
| Substrate Temperature | Room Temperature - 400 °C | Heating the substrate can influence the film's microstructure. |
| Base Pressure | < 5 x 10⁻⁶ Torr | High vacuum is necessary to ensure a long mean free path for evaporated particles. |
| Deposition Rate | 1 - 10 Å/s | Monitored using a quartz crystal microbalance. |
| Source-to-Substrate Distance | 10 - 20 cm | Affects the uniformity and deposition rate. |
Table 4: RF Sputtering - Typical Parameters
| Parameter | Value | Notes |
| Target | High-purity AlP or Al | An AlP target is ideal; alternatively, an Al target can be sputtered in a phosphorus-containing atmosphere (reactive sputtering). |
| Substrate | Si, Quartz | Substrates are typically placed on a rotating holder for uniformity. |
| Sputtering Gas | Argon (Ar) | Inert gas used to create the plasma. |
| Reactive Gas | Phosphine (PH3) or White Phosphorus Vapor | Used for reactive sputtering with an Al target. |
| Base Pressure | < 1 x 10⁻⁶ Torr | Essential for minimizing contaminants in the film. |
| Working Pressure | 1 - 20 mTorr | The pressure of the sputtering gas during deposition. |
| RF Power | 50 - 200 W | Affects the sputtering rate and film properties. |
| Substrate Temperature | Room Temperature - 500 °C | Can be used to control film crystallinity and stress. |
Table 5: Pulsed Laser Deposition (PLD) - Typical Parameters
| Parameter | Value | Notes |
| Target | High-density, stoichiometric AlP or segmented Al and P targets | The quality of the target is crucial for the quality of the film. |
| Laser Source | KrF Excimer Laser (248 nm) | Other UV lasers can also be used. |
| Laser Fluence | 1 - 5 J/cm² | The energy density of the laser pulse at the target surface. |
| Repetition Rate | 1 - 20 Hz | Affects the deposition rate and can influence film properties. |
| Substrate | Si, Sapphire | Substrate should be chosen based on the intended application. |
| Substrate Temperature | 300 - 700 °C | A key parameter for controlling the crystallinity of the film. |
| Background Gas | Vacuum or low-pressure P-containing gas (e.g., PH3) | A reactive background gas can be used to compensate for phosphorus loss. |
| Target-to-Substrate Distance | 4 - 8 cm | Influences the kinetic energy of the ablated species and film uniformity. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound thin films using the techniques outlined above.
Metal-Organic Vapor Phase Epitaxy (MOVPE)
MOVPE is a chemical vapor deposition technique that uses metalorganic precursors.
Protocol:
-
Substrate Preparation:
-
Degrease the GaAs or Si substrate using a standard solvent cleaning procedure (e.g., trichloroethylene, acetone, methanol).
-
Etch the substrate to remove the native oxide layer. For Si, a dip in dilute hydrofluoric acid (HF) is typically used. For GaAs, an etch in a sulfuric acid/hydrogen peroxide/water solution is common.
-
Rinse with deionized water and dry with high-purity nitrogen.
-
Immediately load the substrate into the MOVPE reactor load-lock.
-
-
System Preparation:
-
Pump the reactor to its base pressure.
-
Heat the substrate to a high temperature (e.g., >600 °C for GaAs, >800 °C for Si) under a hydrogen and arsine (for GaAs) or phosphine (for Si) flow to desorb any remaining surface contaminants.
-
-
Deposition:
-
Set the substrate temperature to the desired growth temperature (e.g., 700 °C).
-
Introduce the carrier gas (H2) into the reactor.
-
Introduce the Group V precursor (PH3) into the reactor to stabilize the surface.
-
Introduce the Group III precursor (TMAl) into the reactor to initiate film growth.
-
Maintain stable precursor flow rates, V/III ratio, and reactor pressure throughout the deposition process.
-
-
Cool-down and Unloading:
-
After the desired film thickness is achieved, stop the TMAl flow while keeping the PH3 flow on to prevent phosphorus desorption from the film surface.
-
Cool down the substrate under the PH3 and H2 flow.
-
Once the substrate has cooled to below 400 °C, turn off the PH3 flow.
-
Vent the reactor to atmospheric pressure with nitrogen and unload the sample.
-
Molecular Beam Epitaxy (MBE)
MBE is a physical vapor deposition technique that occurs in an ultra-high vacuum environment.
Protocol:
-
Substrate Preparation:
-
Perform an ex-situ chemical clean of the Si (100) substrate as described for MOVPE.
-
Load the substrate into the MBE introduction chamber and pump down.
-
Transfer the substrate to the preparation chamber and degas at a moderate temperature (e.g., 600 °C).
-
Transfer the substrate to the growth chamber.
-
-
In-situ Cleaning:
-
Heat the substrate to a high temperature (e.g., >850 °C) to desorb the native oxide. The surface reconstruction (e.g., 2x1 for Si(100)) can be monitored by Reflection High-Energy Electron Diffraction (RHEED).
-
-
Deposition (Migration Enhanced Epitaxy - MEE):
-
Cool the substrate to the growth temperature (e.g., 400 °C).[1]
-
Open the shutter for the phosphorus source for a predetermined time to deposit a layer of phosphorus.
-
Close the phosphorus shutter and open the shutter for the aluminum source to deposit a layer of aluminum.
-
Repeat this alternating shutter sequence for the desired number of cycles to build up the film layer by layer. RHEED can be used to monitor the growth in real-time.
-
-
Cool-down and Unloading:
-
After the deposition is complete, close all source shutters.
-
Cool down the substrate in the ultra-high vacuum environment.
-
Transfer the sample through the preparation and introduction chambers before unloading.
-
Thermal Evaporation
Thermal evaporation is a PVD method where a source material is evaporated in a vacuum chamber and condenses on a substrate.
Protocol:
-
Substrate and Source Preparation:
-
Clean the substrate as previously described.
-
Place high-purity AlP powder into a suitable evaporation source (e.g., a tungsten boat). If co-evaporating, place aluminum and red phosphorus in separate, independently controlled sources.
-
Mount the substrate in a holder at a fixed distance above the source.
-
-
System Preparation:
-
Pump down the vacuum chamber to a base pressure of at least 10⁻⁶ Torr.
-
-
Deposition:
-
If desired, heat the substrate to the deposition temperature.
-
Gradually increase the current to the evaporation source to heat the AlP powder until it starts to evaporate.
-
Monitor the deposition rate and thickness using a quartz crystal microbalance.
-
Open a shutter between the source and substrate to begin deposition.
-
Maintain a stable deposition rate until the desired thickness is achieved.
-
-
Cool-down and Unloading:
-
Close the shutter and turn off the power to the evaporation source.
-
Allow the system to cool down.
-
Vent the chamber with an inert gas (e.g., nitrogen) and unload the sample.
-
RF Sputtering
RF sputtering is a PVD technique that uses an RF-induced plasma to eject material from a target, which then deposits onto a substrate.
Protocol:
-
Substrate and Target Preparation:
-
Clean the substrate.
-
Install a high-purity AlP target in the sputtering gun.
-
Mount the substrate on the holder facing the target.
-
-
System Preparation:
-
Pump the chamber to a base pressure of 10⁻⁷ Torr or lower.
-
Introduce the sputtering gas (Argon) into the chamber and set the working pressure (e.g., 5 mTorr).
-
-
Deposition:
-
If required, heat the substrate to the desired temperature.
-
Apply RF power to the target to ignite the plasma.
-
Pre-sputter the target for a few minutes with the shutter closed to clean the target surface.
-
Open the shutter to begin depositing the AlP film onto the substrate.
-
Maintain constant RF power and gas pressure during deposition.
-
-
Cool-down and Unloading:
-
Close the shutter and turn off the RF power.
-
Turn off the gas supply and allow the substrate to cool.
-
Vent the chamber and remove the sample.
-
Pulsed Laser Deposition (PLD)
PLD uses a high-power laser to ablate a target, creating a plasma plume that deposits a thin film on a substrate.
Protocol:
-
Substrate and Target Preparation:
-
Clean the substrate.
-
Mount a high-density, stoichiometric AlP target on a rotating holder in the vacuum chamber.
-
Position the substrate parallel to the target surface.
-
-
System Preparation:
-
Evacuate the chamber to a base pressure of 10⁻⁶ Torr or lower.
-
If a reactive atmosphere is needed, introduce a low pressure of a phosphorus-containing gas.
-
Heat the substrate to the desired deposition temperature.
-
-
Deposition:
-
Focus the pulsed laser beam onto the surface of the rotating target.
-
The laser ablation creates a plasma plume that expands towards the substrate.
-
The material from the plume condenses on the substrate, forming a thin film.
-
The deposition is continued until the desired film thickness is reached.
-
-
Cool-down and Unloading:
-
Turn off the laser and the substrate heater.
-
Allow the substrate to cool in a vacuum or a controlled atmosphere.
-
Vent the chamber and remove the coated substrate.
-
References
Application Notes and Protocols for the Safe Disposal of Aluminum Phosphide Waste in Research Laboratories
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Aluminum phosphide (B1233454) (AlP) is a solid fumigant that reacts with moisture to release phosphine (B1218219) (PH₃) gas, a highly toxic respiratory poison.[1][2][3] In research and drug development, AlP may be used in specialized studies, and the safe management of its waste is critical to ensure a safe laboratory environment and compliance with environmental regulations. This document provides detailed protocols for the safe disposal of aluminum phosphide waste generated in a research laboratory setting. Partially reacted this compound is considered a hazardous waste under federal regulations and requires special handling.[4] Conversely, fully reacted, grayish-white residual dust is typically not hazardous.[4]
Core Principles of this compound Waste Management:
The primary hazard associated with this compound waste is the potential for continued release of phosphine gas.[4][5][6] This occurs when unreacted or partially reacted AlP comes into contact with moisture. Therefore, the cornerstone of safe disposal is the complete deactivation of the waste material.
Key Hazards:
-
Acute Toxicity: Phosphine gas is highly toxic to humans and wildlife, with exposure causing symptoms ranging from nausea and headache to severe respiratory distress and death.[1][3][7]
-
Flammability and Explosion: Phosphine gas can be flammable and may ignite spontaneously in air, especially when confined.[2][5][6] Do not confine partially spent residual materials in closed containers.[4][5][6]
-
Reactivity with Water: this compound reacts with water to produce phosphine gas.[4][8] This reaction can be accelerated by increased temperature.
Experimental Protocols
1. Personal Protective Equipment (PPE):
Before handling any this compound waste, ensure the following PPE is worn:
-
Full-face respirator with a cartridge approved for phosphine.[3]
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical splash goggles and a face shield.
-
Lab coat or chemical-resistant apron.
-
Closed-toe shoes.
All handling of this compound waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
2. Deactivation of this compound Waste (Wet Slurry Method):
This protocol is designed for the neutralization of small quantities of AlP waste typically generated in a research lab.
Materials:
-
This compound waste (partially reacted pellets, tablets, or dust).
-
Large, open-top, chemical-resistant container (e.g., polyethylene (B3416737) or polypropylene). The container should be large enough to hold the deactivating solution and the waste with ample headspace.
-
Deactivating solution: A mixture of water and a low-foam detergent.
-
Stirring rod (chemically resistant).
-
pH indicator strips.
Procedure:
-
Prepare the Deactivating Solution: In the open-top container, prepare a solution of water and a low-foam detergent. A common recommendation is to use approximately 15 gallons of water for every 45-50 lbs of this compound.[4] For smaller lab-scale quantities, a proportional ratio should be used.
-
Slow Addition of Waste: Slowly and carefully add the this compound waste to the deactivating solution.[4] Do not add the entire quantity at once. Add small increments to control the rate of the reaction and phosphine gas evolution.
-
Stirring: Gently stir the mixture to ensure all the waste material is thoroughly wetted.[4]
-
Reaction Time: Allow the mixture to stand in a well-ventilated area for a minimum of 36 hours.[4] Occasional stirring during this period is recommended. The container must remain uncovered throughout this process.[4]
-
Verification of Complete Deactivation: After the 36-hour period, check for any signs of continued reaction (e.g., bubbling). If the reaction appears to have ceased, proceed to the next step.
-
Neutralization of Slurry (if necessary): Test the pH of the resulting slurry. If it is acidic or basic, neutralize it to a pH between 6.0 and 8.0 using appropriate neutralizing agents (e.g., sodium bicarbonate for acidic solutions, dilute hydrochloric acid for basic solutions).
-
Disposal of Slurry: Once the deactivation is complete and the slurry is neutralized, it can be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office. Do not pour the slurry down the drain unless specifically approved by your EHS office and local regulations.
Table 1: Quantitative Parameters for Wet Slurry Deactivation
| Parameter | Value | Reference |
| Ratio of AlP to Water | ~45-50 lbs per 15 gallons | [4] |
| Reaction Time | Minimum 36 hours | [4] |
| Final pH of Slurry | 6.0 - 8.0 | Standard laboratory practice |
3. Disposal of Empty Containers:
Empty this compound containers must also be handled with care as they may contain residual dust and phosphine gas.
Procedure:
-
Triple Rinsing: Triple rinse the empty containers and their stoppers with water.[4]
-
Collection of Rinsate: The first rinseate should be collected and treated as hazardous waste. Subsequent rinsates may be disposed of down the drain with copious amounts of water, pending approval from your institution's EHS.
-
Container Disposal: Once thoroughly rinsed and dried, the containers should be punctured to prevent reuse and disposed of in a sanitary landfill or as directed by your EHS office.[4]
Data Presentation
Table 2: Summary of Waste Streams and Disposal Methods
| Waste Stream | Description | Recommended Disposal Protocol |
| Partially Reacted AlP | Pellets, tablets, or dust that have not fully reacted. | Wet Slurry Deactivation |
| Fully Reacted AlP Dust | Grayish-white, fine powder with no signs of unreacted material. | Dispose of as non-hazardous solid waste (confirm with EHS). |
| Empty Containers | Flasks, bottles, and their closures. | Triple rinse, collect first rinsate as hazardous waste, puncture, and dispose of in landfill. |
| Contaminated Materials | Gloves, bench paper, etc. | Bag, label as "this compound Contaminated Waste," and dispose of through EHS. |
Mandatory Visualization
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: These protocols are intended as a guide. Always consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the this compound product you are using. Disposal procedures must comply with all local, state, and federal regulations.[4]
References
- 1. Meet phosphine, a gas commonly used for industrial fumigation that can damage your lungs, heart and liver | Office of the Vice President for Research - The University of Iowa [research.uiowa.edu]
- 2. Phosphine - Wikipedia [en.wikipedia.org]
- 3. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. andrewliu.com.hk [andrewliu.com.hk]
- 6. nautinst.org [nautinst.org]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. 4farmers.com.au [4farmers.com.au]
Application Notes and Protocols for Monitoring Phosphine Concentrations During Fumigation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques for monitoring phosphine (B1218219) (PH₃) concentrations during fumigation processes. Accurate monitoring is critical to ensure efficacy against target pests while maintaining safety for personnel and the surrounding environment. This document outlines the principles, protocols, and comparative data for the most common monitoring technologies.
Introduction to Phosphine Fumigation Monitoring
Phosphine is a widely used fumigant due to its effectiveness and low cost.[1] However, successful fumigation relies on maintaining a specific concentration of the gas for a predetermined duration, known as the concentration x time (CT) product.[2] Insufficient phosphine levels can lead to fumigation failure and the development of pest resistance.[2][3] Conversely, excessive concentrations or leaks can pose significant safety risks.[3][4] Therefore, monitoring phosphine concentrations is a critical step in any fumigation plan.[1]
Monitoring is essential at three key stages:
-
During application: To ensure the target concentration is reached.[1]
-
During the fumigation period: To verify that the concentration is maintained and to detect any leaks.[1]
-
After fumigation (aeration): To ensure the gas has dissipated to safe levels for re-entry (typically below 0.3 ppm).[3]
Classification of Monitoring Techniques
Phosphine monitoring techniques can be broadly categorized based on their complexity, portability, and application. The following diagram illustrates a logical classification of these methods.
Caption: Classification of phosphine monitoring techniques.
Experimental Workflow for Phosphine Monitoring
A systematic approach is crucial for effective and safe phosphine monitoring. The following diagram outlines a general experimental workflow.
Caption: A general workflow for monitoring phosphine fumigation.
Detailed Application Notes and Protocols
Gas Detector Tubes
Gas detector tubes, also known as colorimetric tubes, are a widely used, simple, and cost-effective method for on-the-spot measurements of phosphine concentrations.[4][5] They consist of a glass tube filled with a chemical reagent that reacts with phosphine, causing a color change.[5] The length of the color stain is proportional to the gas concentration.[5]
Protocol:
-
Preparation: Before use, check the expiration date on the tube box. Ensure you have the correct tube for the expected concentration range (low range for safety, high range for fumigation levels).[5]
-
Pump Inspection: Perform a leak test on the hand-operated air sampling pump as per the manufacturer's instructions. This typically involves inserting an unopened tube and ensuring the pump holds a vacuum.
-
Tube Preparation: Break both ends of a new detector tube using the tip breaker on the pump.
-
Sampling: Insert the tube into the pump's inlet, ensuring the arrow on the tube points towards the pump.
-
Sample Collection: Align the guide marks on the pump and pull the handle for the required number of strokes as specified in the tube's instruction manual. For each stroke, wait for the specified time to allow the full volume of air to be drawn through the tube.
-
Reading the Concentration: Immediately after sampling, read the concentration at the end of the colored stain against the calibrated scale printed on the tube. If the end of the stain is oblique, take the reading at the center of the slope.
-
Correction Factors: If multiple or partial pump strokes are used, apply the necessary correction factors as indicated in the instructions.
-
Disposal: Dispose of used tubes according to local regulations, as they may contain chemical reagents.
Electrochemical Sensors
Electrochemical sensors are commonly used in portable, handheld monitors and fixed-point detection systems for both safety and efficacy monitoring.[6][7] These sensors operate by an electrochemical reaction between phosphine and an electrode, generating an electrical current that is proportional to the gas concentration.[8]
Protocol:
-
Instrument Activation and Warm-up: Turn on the detector and allow it to warm up and stabilize according to the manufacturer's instructions. This may take several minutes.
-
Zeroing: Before taking measurements, zero the sensor in a clean air environment, free from phosphine and any interfering gases.
-
Calibration:
-
Frequency: Regular calibration is crucial for accuracy. Follow the manufacturer's recommended calibration schedule (e.g., before each use or on a weekly/monthly basis).
-
Procedure: Use a certified calibration gas with a known concentration of phosphine. Connect the calibration gas cylinder to the instrument via a regulator and tubing. Initiate the calibration mode on the device and expose the sensor to the gas. The instrument will automatically adjust its response to the known concentration.
-
Span Calibration: This adjusts the sensor's response to a specific gas concentration.
-
Zero Calibration: This sets the baseline reading in clean air.
-
-
Sampling: For portable monitors, simply carry the device to the area to be monitored. For fixed systems with sampling lines, ensure the lines are placed at appropriate locations within the fumigated area. An internal or external pump will draw the air sample to the sensor.
-
Data Logging and Interpretation: Most modern detectors have data logging capabilities to record concentration levels over time. Set alarm levels for safety (low ppm) and target efficacy concentrations (high ppm) as required.
-
Post-Use: After use, clean the instrument as per the manufacturer's instructions and store it in a clean, dry place.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy, particularly Non-Dispersive Infrared (NDIR) technology, is a highly accurate method for phosphine monitoring.[9] It works on the principle that phosphine absorbs infrared radiation at a specific wavelength. The amount of absorbed light is proportional to the gas concentration.
Protocol:
-
System Setup: Set up the NDIR analyzer, which includes the IR source, sample cell, and detector. Many modern systems are portable and housed in rugged cases.[9]
-
Warm-up and Zeroing: Power on the instrument and allow it to warm up for the manufacturer-specified time to ensure stable readings. Perform a zero calibration using a zero-grade gas (e.g., nitrogen) to establish a baseline.
-
Span Calibration: Introduce a known concentration of phosphine calibration gas into the sample cell to perform a span calibration.
-
Sampling: Connect a sampling line from the fumigated enclosure to the instrument's inlet. A built-in pump will draw the gas sample into the measurement cell. Ensure the sampling lines are made of a material that does not react with or absorb phosphine.
-
Real-time Monitoring: The analyzer will provide continuous, real-time readings of the phosphine concentration. These systems can often be connected to a computer for data logging, trend analysis, and remote monitoring.[9]
-
Post-Monitoring: After the fumigation period, purge the system with clean air or nitrogen before shutting it down.
Photoionization Detectors (PIDs)
Photoionization detectors (PIDs) are highly sensitive instruments capable of detecting a wide range of volatile organic compounds (VOCs) and some inorganic gases, including phosphine, at very low concentrations (ppb to ppm levels).[10] A PID uses a high-energy ultraviolet (UV) lamp to ionize the gas molecules. The resulting electrical current is proportional to the concentration of the gas.[10]
Protocol:
-
Lamp Selection: Ensure the PID is equipped with a UV lamp of the appropriate energy level to ionize phosphine (Ionization Potential of phosphine is 9.87 eV). A 10.6 eV lamp is commonly used.[10]
-
Instrument Start-up and Calibration: Turn on the PID and allow it to warm up. Calibrate the instrument using a known concentration of a standard gas, typically isobutylene.[10]
-
Correction Factor: Since the PID is calibrated with a surrogate gas, a correction factor (CF) must be applied to obtain the correct phosphine concentration. The CF for phosphine should be programmed into the device or applied manually to the reading.
-
Sampling: Draw a sample of the air from the fumigation area into the PID's sensor chamber using the instrument's internal pump.
-
Measurement: The PID will provide a real-time reading of the total concentration of all ionizable gases present. Note that PIDs are not specific to phosphine and will respond to other gases with an ionization potential lower than the lamp's energy.[10]
-
Interferences: Be aware of potential interferences from high humidity, which can reduce the sensor's response, and other volatile compounds that may be present.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful analytical technique that separates components of a mixture and provides highly specific and quantitative measurements. It is considered one of the most accurate methods for phosphine analysis, though it is primarily used in a laboratory setting for residue analysis or in specialized field-portable units.[11][12]
Protocol:
-
Sample Collection: Collect an air sample from the fumigated area using a gas-tight syringe or by drawing air into a specialized sample bag (e.g., Tedlar bag).
-
Instrument Setup:
-
GC System: Use a gas chromatograph equipped with a suitable column for separating phosphine from other gases (e.g., a PLOT column).[13]
-
Detector: A flame photometric detector (FPD) or a mass spectrometer (MS) is commonly used for sensitive and specific detection of phosphorus-containing compounds like phosphine.[13]
-
-
Headspace Analysis (for residue): For determining phosphine residues in commodities, a headspace GC technique is often employed.
-
Calibration: Prepare a calibration curve by injecting known concentrations of a phosphine gas standard into the GC.
-
Analysis: Inject the collected sample into the GC. The phosphine will be separated on the column and detected. The concentration is determined by comparing the peak area of the sample to the calibration curve.
-
Data Interpretation: The retention time of the peak confirms the identity of phosphine, and the peak area provides the concentration.
Quantitative Data Summary
The following tables summarize the key performance characteristics of the different phosphine monitoring techniques.
Table 1: Performance Characteristics of Phosphine Monitoring Techniques
| Technique | Typical Range | Detection Limit | Accuracy | Response Time |
| Gas Detector Tubes | Low: 0.05-5 ppmHigh: 25-6000 ppm[5][15] | ~0.05 ppm (low range)[16] | ±10-25%[16] | 30 seconds to a few minutes per sample |
| Electrochemical Sensors | 0-20 ppm, 0-1000 ppm[8][17] | ~0.1 ppm[8] | ±2-10% of reading or full scale[18] | 30-60 seconds[8] |
| Infrared (IR) Spectroscopy | 50-10,000 ppm[9] | ~50 ppm[9] | ±1-3% of full scale[9] | Real-time, continuous |
| Photoionization Detectors (PIDs) | ppb to 10,000 ppm[10] | ppb levels | Varies with compound and calibration | A few seconds |
| Gas Chromatography (GC) | ng/g (residue) to high ppm[14][19] | <0.003 mg/kg (ppb)[19] | High (<5% RSD)[19] | Minutes per sample |
Table 2: Practical Considerations for Phosphine Monitoring Techniques
| Technique | Portability | Cost per Sample | Ease of Use | Specificity | Key Interferences |
| Gas Detector Tubes | High | Low | Very Easy | Moderate | Hydrogen cyanide, ammonia, arsine can interfere.[20] |
| Electrochemical Sensors | High | Low (reusable sensor) | Easy | Good | Hydrogen sulfide, sulfur dioxide, nitric oxide, nitrogen dioxide.[8][21] |
| Infrared (IR) Spectroscopy | Moderate (portable units available) | Low (reusable) | Moderate | High | Water vapor and CO₂ are often compensated for. |
| Photoionization Detectors (PIDs) | High | Low (reusable) | Moderate | Low (broadband) | Any compound with IP < lamp energy; high humidity. |
| Gas Chromatography (GC) | Low (field-portable units exist) | High | Difficult (requires trained operator) | Very High | Co-eluting compounds (rare with proper column selection). |
Conclusion
The selection of a phosphine monitoring technique depends on the specific application, required accuracy, budget, and expertise of the personnel. Gas detector tubes and electrochemical sensors are excellent for routine field measurements and safety checks due to their ease of use and portability. For higher accuracy, real-time monitoring, and research applications, IR spectroscopy, PIDs, and GC offer superior performance but at a higher cost and complexity. Regardless of the method chosen, proper calibration and adherence to the experimental protocol are paramount for obtaining reliable and actionable data to ensure both the efficacy of the fumigation and the safety of all involved personnel.
References
- 1. npponepal.gov.np [npponepal.gov.np]
- 2. mdpi.com [mdpi.com]
- 3. storedgrain.com.au [storedgrain.com.au]
- 4. ACIR Community [acir.aphis.usda.gov]
- 5. uniphos-envirotronic.com [uniphos-envirotronic.com]
- 6. Continuous real-time monitoring of phosphine concentrations in air using electrochemical detectors interfaced by radio telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gfgsafety.com [gfgsafety.com]
- 8. gas sensor manufacture and supplier,Phosphine Sensor [scienoc.com]
- 9. Spectros Instruments, Inc. [spectrosinstruments.com]
- 10. s7d9.scene7.com [s7d9.scene7.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. agilent.com [agilent.com]
- 15. gastec.co.jp [gastec.co.jp]
- 16. uniservicemarine.com [uniservicemarine.com]
- 17. indsci.com [indsci.com]
- 18. Evaluation of Wireless Phosphine Sensors for Monitoring Fumigation Gas in Wheat Stored in Farm Bins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. euro-gasman.com [euro-gasman.com]
- 21. automation.honeywell.com [automation.honeywell.com]
Application Notes and Protocols: Use of Aluminum Phosphide in the Synthesis of Novel Phosphide Materials
For Researchers, Scientists, and Drug Development Professionals
Foreword
Aluminum phosphide (B1233454) (AlP) is a well-known inorganic compound with established applications in agriculture as a fumigant and in materials science as a wide bandgap semiconductor.[1][2] These application notes aim to explore the utility of aluminum phosphide as a precursor in the synthesis of novel phosphide materials. However, a comprehensive review of current scientific literature reveals that the use of this compound as a direct solid-state phosphorus source for the synthesis of other metal phosphides is not a widely documented or established methodology.
The primary application of this compound in a synthetic context is as a generator of phosphine (B1218219) (PH₃) gas upon reaction with water or acid.[3] This highly toxic gas is then used in various chemical processes. The direct solid-state reaction of this compound with other metal precursors to form novel phosphides is not a common route, likely due to the hazardous nature of this compound and the difficulty in controlling its reactivity.
This document will summarize the known properties and synthesis of this compound and then present the current state-of-the-art for the synthesis of novel phosphide materials, which predominantly utilize alternative phosphorus precursors.
Properties of this compound
This compound is a solid material that is typically dark gray or yellowish in appearance.[2] It is a semiconductor material, often alloyed with other binary materials for applications in light-emitting diodes (e.g., aluminum gallium indium phosphide).[1] The key chemical property of this compound is its vigorous reaction with water or moisture to produce phosphine gas, which is the basis for its toxicity and its primary use as a fumigant.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | AlP | [1] |
| Molar Mass | 57.955 g/mol | [1] |
| Appearance | Yellow or gray crystals | [1] |
| Density | 2.85 g/cm³ | [1] |
| Melting Point | 2,530 °C (4,590 °F; 2,800 K) | [1] |
| Solubility in Water | Reacts | [1] |
| Band Gap | 2.5 eV (indirect) | [1] |
| Crystal Structure | Zincblende | [1] |
Synthesis of this compound
The industrial synthesis of this compound is typically achieved through the direct combination of its elemental constituents.[1]
Experimental Protocol: Direct Elemental Combination
Equation: 4 Al + P₄ → 4 AlP[1]
Materials:
-
Aluminum powder
-
Red or white phosphorus
Procedure:
-
The elemental aluminum and phosphorus are combined in a sealed, inert atmosphere.
-
The mixture is heated to a high temperature to initiate the reaction.
-
Due to the exothermic nature of the reaction, careful temperature control is required.
-
The resulting this compound is then cooled and processed.
Note: This process is hazardous and should only be performed by trained personnel in a controlled environment.
Synthesis of Novel Phosphide Materials: Current Methodologies
The synthesis of novel phosphide materials, particularly metal phosphide nanoparticles, is an active area of research due to their promising applications in catalysis, electronics, and energy storage. The predominant methods for their synthesis do not utilize this compound as a precursor. Instead, a variety of other phosphorus sources are employed.
Common Phosphorus Precursors
-
Trioctylphosphine (TOP): A less hazardous organophosphine precursor.
-
Tris(trimethylsilyl)phosphine (P(TMS)₃): A highly reactive and effective phosphorus source.
-
Phosphine Gas (PH₃): Used in controlled gas-phase reactions, though highly toxic.
-
White and Red Phosphorus: Elemental forms used in various synthetic routes.
-
Sodium Hypophosphite (NaH₂PO₂): A solid phosphorus source.
General Synthetic Strategies
This is a common method for the synthesis of high-quality metal phosphide nanocrystals.
Experimental Workflow:
Caption: Workflow for hot-injection synthesis of metal phosphide nanocrystals.
Protocol Example: Synthesis of Indium Phosphide (InP) Quantum Dots
This protocol is adapted from methodologies that use alternative phosphorus precursors to this compound.
Materials:
-
Indium(III) acetate (B1210297)
-
Myristic acid
-
1-octadecene (ODE) or Oleylamine (OLA) as solvent
-
Tris(dimethylamino)phosphine or Trioctylphosphine (TOP) as the phosphorus source
Procedure:
-
Indium(III) acetate and myristic acid are dissolved in the chosen solvent (ODE or OLA) in a reaction flask.
-
The mixture is heated under an inert atmosphere to a specific temperature to form the indium precursor complex.
-
The phosphorus precursor is rapidly injected into the hot solution.
-
The reaction is allowed to proceed for a set amount of time for the nucleation and growth of InP nanocrystals.
-
The reaction is quenched, and the resulting nanocrystals are isolated and purified through centrifugation and washing.
This method involves the high-temperature reaction of solid precursors.
Experimental Workflow:
Caption: General workflow for solid-state synthesis of phosphide materials.
Protocol Example: General Solid-State Synthesis of a Metal Phosphide
Materials:
-
A metal oxide or metal salt powder.
-
Red phosphorus or sodium hypophosphite as the phosphorus source.
Procedure:
-
The metal precursor and the phosphorus source are intimately mixed, often by ball milling, in a stoichiometric ratio.
-
The mixture is sealed in an evacuated quartz ampoule.
-
The ampoule is heated in a furnace to a high temperature (e.g., 500-1000 °C) for an extended period (hours to days).
-
The furnace is slowly cooled to room temperature.
-
The resulting solid product is recovered from the ampoule.
Conclusion
While this compound is a significant compound in certain industrial applications, its role as a precursor for the synthesis of other novel phosphide materials is not well-established in the available scientific literature. Researchers in the field of materials synthesis predominantly rely on a range of other phosphorus-containing reagents that offer better control and safety for the formation of new phosphide materials. Future research may explore novel reaction pathways that could utilize this compound, but currently, detailed protocols for such applications are not available. The workflows and protocols provided herein are based on established methods using alternative phosphorus sources and are presented to illustrate the current state of the field.
References
Application Notes and Protocols for the Use of Aluminum Phosphide in Burrowing Rodent Control Studies
Disclaimer: Aluminum Phosphide (B1233454) (AlP) is a highly toxic, restricted-use pesticide. Its application generates phosphine (B1218219) (PH₃) gas, which is lethal to mammals, including humans, upon inhalation.[1][2][3][4] These application notes and protocols are intended solely for researchers, scientists, and professionals in controlled experimental settings. All personnel must be certified applicators or under the direct supervision of a certified applicator who is physically present and in voice or visual contact.[5] Strict adherence to all local, state, and federal regulations, as well as the product label and applicator's manual, is mandatory.[5] A written Fumigation Management Plan (FMP) must be prepared before any application.[5]
Introduction
Aluminum phosphide is a solid fumigant used extensively for the control of burrowing pests such as pocket gophers, ground squirrels, and prairie dogs.[6][7][8] It is available in pellet or tablet form, which contains approximately 55-60% this compound as the active ingredient.[6][9] When exposed to ambient moisture in the soil and air, AlP undergoes a chemical reaction to produce hydrogen phosphide (phosphine) gas.[1][6][9] This highly toxic gas rapidly disperses throughout the burrow system, acting as a respiratory poison that inhibits mitochondrial function.[3][10] Due to its high efficacy and lack of secondary toxicity, it is a critical tool in rodent control research; there is no risk to scavengers as the gas dissipates quickly and does not accumulate in animal tissues.[1][2][6][9]
Data Presentation
The following tables summarize key quantitative data relevant to the application of this compound in research settings.
Table 1: Application Rates & Reported Efficacy
| Target Species | Formulation | Application Rate per Active Burrow | Reported Efficacy | Citations |
|---|---|---|---|---|
| Pocket Gophers (Thomomys spp.) | Tablets (3g) or Pellets (0.6g) | 2-4 tablets or 10-20 pellets | 90-100% | [7][9] |
| Ground Squirrels (Spermophilus spp.) | Tablets or Pellets | 2-4 tablets or 10-20 pellets | 83.7-100% | [7][11] |
| Prairie Dogs (Cynomys spp.) | Tablets or Pellets | 2-4 tablets | 80-95% |[12] |
Table 2: Physicochemical Properties & Environmental Fate
| Parameter | Description | Citations |
|---|---|---|
| Chemical Reaction | 2AlP + 6H₂O → 2Al(OH)₃ + 2PH₃↑ (phosphine gas) | [9] |
| Active Ingredient | Hydrogen Phosphide (Phosphine, PH₃) | [9] |
| Odor | Colorless gas with a garlic or decaying fish-like odor; however, odor may not be a reliable indicator of presence.[8][9] | [8][9] |
| Soil Persistence | Non-persistent; phosphine degrades in days and is non-mobile in soil.[6][13] | [6][13] |
| Degradation Products | Aluminum hydroxide (B78521) and inorganic phosphates.[1][2] | [1][2] |
| Water Contamination Risk | Low; phosphine is unlikely to be found in ground or surface waters.[1][6][13] | [1][6][13] |
| Non-Target Risk | High risk to vertebrates and invertebrates within the treated burrow.[1][2][4][6] Low risk to aquatic species.[6] |[1][2][4][6] |
Table 3: Safety Thresholds & Personal Protective Equipment (PPE)
| Parameter | Requirement | Citations |
|---|---|---|
| Permissible Exposure Limit (PEL) | 0.3 ppm (8-hour Time-Weighted Average, TWA) | [12][14] |
| Short-Term Exposure Limit (STEL) | 1.0 ppm (15-minute TWA) | [12][14] |
| Required Monitoring | A phosphine gas monitor must be used to ensure exposure limits are not exceeded. | [12] |
| Hand Protection | Dry cotton gloves or other dry material gloves are mandatory. | [5][9] |
| Respiratory Protection | A full-face gas mask with an appropriate phosphine canister must be available and worn if exposure limits are exceeded. | [6] |
| General PPE | Long-sleeved shirt, long pants, shoes, and socks. |[8] |
Experimental Protocols
These protocols provide a framework for conducting efficacy studies. They must be adapted to specific research objectives and comply with all label requirements.
-
Site Selection: Identify a suitable study site with a confirmed infestation of the target burrowing rodent species.
-
Buffer Zone Establishment: Ensure no burrow system to be treated is within 100 feet of any building that is or may be occupied by humans or domestic animals.[5][15] This is a critical safety requirement.
-
Burrow Activity Confirmation:
-
Identify all burrow openings within the plot.
-
Flag each opening and seal it by backfilling with soil.
-
Return after 24-48 hours. Burrows that have been reopened are considered "active" and are eligible for treatment. This step increases efficacy and reduces impacts on non-target animals that may inhabit empty burrows.[6]
-
-
Environmental Assessment:
-
Prepare Fumigation Management Plan (FMP): Complete the required written FMP, detailing site information, responsible personnel, monitoring procedures, and emergency response plan.[5]
-
Personnel Safety Briefing: Before handling any materials, review the FMP, safety data sheets (SDS), and emergency procedures. Ensure all personnel are equipped with the required PPE.
-
Prepare Materials:
-
Tablet/Pellet Placement:
-
Burrow Sealing:
-
Record Keeping: Document the number of burrows treated, the amount of fumigant used, and the time of application for each plot.
-
Posting: Post warning signs at all entrances to the treated site. The signs must include the signal word "DANGER/PELIGRO," a skull and crossbones emblem, and other information as required by the product label.[15]
-
Fumigation Period: Allow the fumigant to act for a minimum of 48-60 hours, during which peak phosphine concentrations are typically reached.[6]
-
Re-entry Procedures: Do not enter the treated area during the fumigation period. After this period, re-entry is permitted only after verifying that phosphine gas concentrations are below the 0.3 ppm TWA limit.[12]
-
Efficacy Assessment:
-
Approximately 2-3 days after application, re-open all treated burrow entrances.
-
Return 48 hours later and count the number of burrows that have been resealed by rodent activity.
-
Calculate efficacy using the following formula:
-
Efficacy (%) = [1 – (Number of Resealed Burrows Post-treatment / Number of Active Burrows Pre-treatment)] x 100
-
-
-
Data Analysis: Analyze the collected data to determine the effectiveness of the treatment under the studied conditions.
-
Sign Removal: Warning signs may be removed 2 days after the final treatment application.[15]
Visualizations
Caption: Reaction of this compound with moisture to produce Phosphine gas and its subsequent fate.
Caption: A generalized workflow for conducting a burrowing rodent efficacy study using this compound.
Caption: A decision-making flowchart for critical safety checks prior to AlP application.
References
- 1. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review | 2025, Volume 25, Issue 3 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 2. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aluminium phosphide [sitem.herts.ac.uk]
- 4. agriculture.az.gov [agriculture.az.gov]
- 5. cms.agr.wa.gov [cms.agr.wa.gov]
- 6. aphis.usda.gov [aphis.usda.gov]
- 7. cdfa.ca.gov [cdfa.ca.gov]
- 8. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. CN104418314A - Formula and preparation process of aluminium phosphide - Google Patents [patents.google.com]
- 11. escholarship.org [escholarship.org]
- 12. agr.mt.gov [agr.mt.gov]
- 13. files.givewell.org [files.givewell.org]
- 14. Phosphine exposure to applicators and bystanders from rodent burrow treatment with this compound [escholarship.org]
- 15. journals.flvc.org [journals.flvc.org]
- 16. 4farmers.com.au [4farmers.com.au]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phosphine Gas Release from Aluminum Phosphide Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phosphide (B1233454) (AlP) formulations. Our goal is to help you optimize phosphine (B1218219) (PH₃) gas release rates for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the rate of phosphine gas release from aluminum phosphide formulations?
A1: The rate of phosphine gas release is primarily influenced by three main factors:
-
Moisture: this compound reacts with water (in the form of ambient humidity or direct contact with water) to produce phosphine gas.[1][2][3][4] Higher humidity levels will accelerate the reaction and increase the rate of gas release.[3]
-
Temperature: Increased temperatures accelerate the chemical reaction between this compound and moisture, leading to a faster release of phosphine gas.[1] Conversely, at lower temperatures (below 15°C), the release of phosphine is significantly slower.
-
Formulation Type: this compound is available in various formulations, such as tablets, pellets, and sachets, each with different release characteristics. These formulations often contain other chemicals, like ammonium (B1175870) carbamate, to regulate the release of phosphine and reduce the risk of spontaneous ignition.[5][6]
Q2: My experiment shows a very slow release of phosphine gas. What could be the cause?
A2: A slow release of phosphine gas is typically due to low ambient temperature or low humidity. If the grain or commodity being fumigated is very dry, it will also slow down the release of the gas. Ensure that the experimental conditions meet the required temperature and humidity levels for the desired release rate. Fumigation should not be attempted with grain below 15°C as insects are harder to kill at lower temperatures.
Q3: I've observed a sudden flash or ignition upon opening a container of this compound. Why does this happen and how can it be prevented?
A3: This phenomenon is known as spontaneous ignition and can occur due to the presence of diphosphine (P₂H₄) as an impurity in the this compound formulation.[1] Diphosphine can ignite spontaneously when it comes into contact with moist air.[1] To prevent this, always open containers in a well-ventilated area, away from flammable materials.[7] Some formulations include ammonium carbamate, which releases ammonia (B1221849) and carbon dioxide to reduce the potential for ignition.[5][6]
Q4: How can I achieve a more uniform distribution of phosphine gas in my experimental setup?
A4: Uneven gas distribution can lead to localized areas of high and low phosphine concentration. To achieve a more uniform distribution, ensure that the this compound tablets or pellets are spread out evenly. Avoid piling them in one location, as this can lead to high local concentrations and increased heat, which can be a fire hazard.[3] Using a circulation fan can also help to distribute the gas more evenly throughout the fumigation chamber.
Q5: What is the expected yield of phosphine gas from a standard this compound tablet?
A5: A standard 3-gram this compound tablet will typically release approximately 1 gram of phosphine gas.[5][6] A 0.6-gram pellet will release about 0.2 grams of phosphine.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Phosphine Concentration | - Low temperature- Low humidity- Poorly sealed enclosure- Incorrect dosage | - Increase ambient temperature.- Increase relative humidity.- Check for and seal any leaks in the fumigation chamber.- Recalculate and verify the correct dosage for the volume of the enclosure.[2] |
| Rapid/Uncontrolled Gas Release | - Direct contact with water- High ambient temperature | - Avoid direct contact of the formulation with liquid water.[3]- Lower the ambient temperature to slow down the reaction rate. |
| Spontaneous Ignition/Flash | - Presence of diphosphine impurity- Piling of tablets/pellets | - Open containers in a well-ventilated area.- Ensure even distribution of the formulation.[3]- Use formulations containing fire retardants like ammonium carbamate. |
| Incomplete Pest Kill | - Insufficient exposure time- Low phosphine concentration- Uneven gas distribution | - Increase the duration of the fumigation.- Address the causes of low phosphine concentration (see above).- Improve gas circulation with a fan and ensure even placement of the formulation. |
| Corrosion of Equipment | - Reaction of phosphine with metals | - Phosphine gas can be corrosive to certain metals, especially at higher temperatures and humidity.[4] Remove sensitive electronic equipment or protect it with a suitable coating. |
Data Presentation
Table 1: Effect of Relative Humidity on Phosphine Concentration Over Time
| Day | Average Phosphine Concentration (ppm) at 60-70% RH | Average Phosphine Concentration (ppm) at 50-60% RH |
| 1 | 340 | 309 |
| 2 | 620 | 450 |
| 3 | 848 | 527 |
| 4 | 710 | 415 |
| 5 | 605 | 350 |
| 6 | 510 | 290 |
| 7 | 435 | 245 |
| 8 | 380 | 210 |
| 9 | 340 | 195 |
| 10 | 315 | 184 |
Source: Adapted from a study on pigeon pea fumigation. The results show that higher relative humidity leads to a higher and more sustained concentration of phosphine gas.
Table 2: Phosphine Release from Different Formulations
| Formulation | Weight | Phosphine Released |
| Tablet | 3 g | 1 g |
| Pellet | 0.6 g | 0.2 g |
| Sachet | 34 g | 11 g |
Note: The rate of release will vary based on temperature and humidity.
Experimental Protocols
Protocol for Measuring Phosphine Gas Release Rate
This protocol outlines a method for quantifying the release of phosphine gas from an this compound formulation under controlled laboratory conditions.
1. Materials:
-
This compound formulation (tablets, pellets, etc.)
-
Sealed fumigation chamber (e.g., a desiccator or a custom-built gas-tight container)
-
Gas sampling pump
-
Phosphine gas detector tubes or a gas chromatograph with a suitable detector
-
Controlled temperature and humidity chamber or incubator
-
Beakers or weighing boats for holding the formulation
-
Timer
-
Personal Protective Equipment (PPE): gas mask with appropriate filter, gloves, lab coat
2. Procedure:
-
Place a known weight of the this compound formulation into a beaker or weighing boat.
-
Place the beaker inside the sealed fumigation chamber.
-
Set the desired temperature and relative humidity inside the controlled chamber where the fumigation chamber is located.
-
Seal the fumigation chamber.
-
Start the timer to begin the experiment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), draw a known volume of gas from the fumigation chamber using the gas sampling pump and a phosphine detector tube.
-
Record the phosphine concentration in parts per million (ppm).
-
If using a gas chromatograph, inject a known volume of the gas sample into the GC for more precise quantification.
-
Continue sampling at regular intervals for the duration of the experiment.
-
After the experiment is complete, safely ventilate the fumigation chamber in a fume hood or other well-ventilated area until the phosphine concentration drops to a safe level (typically below 0.3 ppm).
-
Deactivate any remaining this compound residue according to safety guidelines (e.g., by slowly adding it to a large volume of water and detergent).
3. Data Analysis:
-
Plot the phosphine concentration (ppm) versus time (hours) to generate a release profile curve.
-
Calculate the release rate at different time points by determining the slope of the curve.
-
Compare the release profiles of different formulations or under different environmental conditions.
Visualizations
Caption: Factors influencing phosphine gas release from this compound.
Caption: Experimental workflow for measuring phosphine release rates.
References
troubleshooting low efficacy of aluminum phosphide fumigation in grain silos
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing aluminum phosphide (B1233454) for fumigation in grain silos.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low efficacy in aluminum phosphide fumigation?
A1: The most common cause of fumigation failure is the inability to maintain a lethal concentration of phosphine (B1218219) gas for the required duration. This is often due to inadequate sealing of the grain silo, leading to gas leakage.[1][2] Other significant factors include improper dosage calculation, unfavorable environmental conditions (low temperature and humidity), and the presence of phosphine-resistant insect populations.[1][3][4]
Q2: How does temperature and grain moisture affect fumigation?
A2: Temperature and moisture are critical factors in the chemical reaction that releases phosphine gas from this compound.[2][5] The reaction of this compound with moisture is what produces phosphine gas.[5] Higher temperatures and humidity accelerate this reaction, leading to a faster release of the fumigant.[2][5] Conversely, in cool and dry conditions, the release of phosphine is slower, necessitating longer fumigation periods to achieve the desired concentration-time product.[2][6] Fumigation should not be conducted if the grain temperature is below 15°C (59°F).[1]
Q3: What are the signs of phosphine resistance in insect populations?
A3: The primary sign of phosphine resistance is the survival of insects after a correctly performed fumigation.[1] Resistance can be categorized as "weak" or "strong," with strongly resistant insects capable of surviving significantly higher concentrations of phosphine for longer durations.[3][7][8] For example, some resistant strains of the lesser grain borer (Rhyzopertha dominica) can be over 1,500 times more resistant than susceptible populations.[8]
Q4: How can I confirm if my silo is adequately sealed for fumigation?
A4: A pressure test is the standard method to determine the gas-tightness of a silo.[1][9] A well-sealed silo should be able to hold pressure for a specific duration. The Australian Standard AS2628, for instance, specifies a five-minute half-life pressure test for a silo to be considered sealed.[1] Regular pressure testing, especially before each fumigation, is crucial as seals can degrade over time.[9]
Q5: What is the correct dosage of this compound to use?
A5: The dosage is calculated based on the total volume of the silo, including the headspace, not just the volume of the grain.[9] Using less than the recommended dosage can lead to sublethal concentrations, which is a primary driver for the development of insect resistance.[1] Always refer to the product label for specific dosage recommendations based on the silo volume, grain type, and target pests.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound fumigation.
Issue 1: Live insects are found in the grain after the recommended fumigation period.
| Possible Cause | Troubleshooting Step |
| Inadequate Silo Sealing | Conduct a pressure test to check for leaks. Inspect and repair seals on hatches, vents, and the base of the silo.[1][9] |
| Phosphine Resistance | Collect insect samples and perform a resistance bioassay to determine the level of resistance.[3][7][11] |
| Incorrect Dosage | Recalculate the required dosage based on the total volume of the silo. Ensure even distribution of the fumigant.[9] |
| Low Temperature/Moisture | Monitor grain temperature and moisture content. If below optimal levels, consider extending the fumigation duration as per label recommendations.[1][6] |
| Poor Gas Distribution | For large silos, consider using a recirculation system to ensure even distribution of phosphine gas throughout the grain mass.[12] |
Issue 2: Phosphine gas concentration does not reach the target level during monitoring.
| Possible Cause | Troubleshooting Step |
| Significant Gas Leakage | Immediately check for and seal any obvious leaks. If the silo cannot be sealed, the fumigation will likely fail.[1] |
| High Sorption Rate | Some grains have a higher sorption rate, absorbing more phosphine gas.[2] This may require a higher initial dosage. |
| Incomplete this compound Reaction | This can occur in very dry conditions. While adding water is not recommended due to safety risks, ensure the grain has an appropriate moisture content before fumigation. |
Data Presentation
Table 1: Recommended Phosphine Concentration and Exposure Times for Effective Fumigation
| Grain Temperature | Target Phosphine Concentration | Minimum Exposure Duration |
| Above 25°C (77°F) | 300 ppm | 7 days[1] |
| 15°C - 25°C (59°F - 77°F) | 200 ppm | 10 days[1] |
| Below 15°C (59°F) | Fumigation not recommended | -[1] |
Table 2: Lethal Concentrations (LC50 & LC99) of Phosphine for Susceptible and Resistant Stored-Product Insects
| Insect Species | Strain | LC50 (ppm) | LC99 (ppm) | Resistance Factor (compared to susceptible) |
| Rhyzopertha dominica (Lesser Grain Borer) | Susceptible | 2.85 | - | - |
| Resistant (Pakistan) | 360.90 | - | 126.67x[7] | |
| Tribolium castaneum (Red Flour Beetle) | Susceptible | 2.54 | ~3 | - |
| Resistant (Oklahoma, USA) | - | 377 | ~119x[8] | |
| Resistant (Pakistan) | 305.89 | - | 120.42x[7] | |
| Sitophilus oryzae (Rice Weevil) | Susceptible | - | - | - |
| Resistant (Greece) | - | 1766.4 | -[11] | |
| Sitophilus granarius (Granary Weevil) | Susceptible | 1.90 | - | - |
| Resistant (Pakistan) | 122.81 | - | 64.63x[7] | |
| Trogoderma granarium (Khapra Beetle) | Susceptible | 4.5 | - | - |
| Resistant | 4.87 | - | 1.08x[13] |
Note: LC50/LC99 values and resistance factors can vary significantly between different populations and testing methodologies.
Experimental Protocols
1. Protocol for Determining Phosphine Resistance using the FAO Method No. 16 (Modified Dose-Response Bioassay)
This protocol is a standard method for assessing phosphine resistance in stored-product insects.
-
Objective: To determine the lethal concentration of phosphine required to kill 50% (LC50) and 99% (LC99) of a test population of insects.
-
Materials:
-
Glass jars or desiccators (1 L)
-
Phosphine gas source (e.g., generated from this compound tablets)
-
Gas-tight syringes for phosphine injection
-
Insect cages or vials
-
Culture medium for insects
-
Incubator set to 25°C and 55-70% relative humidity
-
Gas chromatograph or phosphine gas detector tubes for concentration measurement
-
-
Methodology:
-
Insect Preparation: Collect adult insects from the population to be tested. Use a known susceptible laboratory strain as a control.
-
Preparation of Test Arenas: Place a predetermined number of adult insects (e.g., 20-50) in small cages or vials with a food source.[11]
-
Gas Concentration Preparation: Introduce a calculated volume of phosphine gas into the sealed glass jars to achieve a range of concentrations (e.g., 50, 100, 200, 500, 1000 ppm).[7][11] A control jar with no phosphine should also be prepared.
-
Exposure: Place the insect cages into the gas-tight jars. Seal the jars and place them in an incubator at 25°C for a specified exposure period (typically 20 hours for discriminating dose tests or 3 days for dose-response assays).[11]
-
Post-Exposure: After the exposure period, remove the insect cages from the jars and ventilate them in a fume hood. Transfer the insects to petri dishes with fresh food.
-
Mortality Assessment: Assess insect mortality 7 to 14 days after exposure.[11] Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC99 values from the mortality data at different phosphine concentrations. The resistance factor is calculated by dividing the LC50 of the field population by the LC50 of the susceptible laboratory strain.[7]
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low efficacy of this compound fumigation.
Caption: Chemical reaction of this compound to produce phosphine gas.
Caption: Experimental workflow for phosphine resistance bioassay.
References
- 1. storedgrain.com.au [storedgrain.com.au]
- 2. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 3. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
- 4. Phosphine fumigation of silo bags. - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]
- 5. ams.usda.gov [ams.usda.gov]
- 6. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. openknowledge.fao.org [openknowledge.fao.org]
- 10. Assessment of Phosphine Resistance in Major Stored-Product Insects in Greece Using Two Diagnostic Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. zsp.com.pk [zsp.com.pk]
- 13. Detection of Phosphine Resistance in Field Populations of Four Key Stored-Grain Insect Pests in Pakistan - PMC [pmc.ncbi.nlm.nih.gov]
overcoming analytical interference in phosphine detection from aluminum phosphide
Technical Support Center: Phosphine (B1218219) Detection from Aluminum Phosphide (B1233454)
Welcome to the technical support center for the analytical detection of phosphine, particularly when liberated from aluminum phosphide formulations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges, with a focus on mitigating interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting phosphine released from this compound?
A1: The most prevalent and reliable techniques for the determination of phosphine are headspace gas chromatography (HS-GC) coupled with various detectors and electrochemical sensors.[1]
-
Headspace Gas Chromatography (HS-GC): This is a widely used laboratory method. After liberating phosphine gas from the sample matrix (e.g., grains, biological tissues) in a sealed vial, the gas in the headspace is injected into a gas chromatograph. Common detectors include:
-
Mass Spectrometry (MS): Offers high selectivity and is capable of confirming the identity of phosphine.[2]
-
Tandem Mass Spectrometry (MS/MS): Provides even greater specificity and can minimize interference from complex matrices.[3][4]
-
Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to phosphorus-containing compounds like phosphine.[5][6]
-
Flame Photometric Detector (FPD): Another selective detector for phosphorus and sulfur compounds.
-
-
Electrochemical Sensors: These are commonly used in portable and fixed gas detectors for rapid screening and safety monitoring.[7][8] They offer real-time measurements but can be prone to cross-sensitivity from other gases.[9][10]
Q2: My electrochemical sensor is giving a reading, but I'm not sure if it's phosphine. What could be causing this?
A2: Electrochemical sensors can react to gases other than the target gas, a phenomenon known as cross-sensitivity.[8][9] If you suspect a false positive reading for phosphine, it could be due to the presence of other gases. Common interferents for phosphine electrochemical sensors include:
-
Carbon Monoxide (CO)[11]
-
Sulfur Dioxide (SO₂)[7]
-
Nitrogen Dioxide (NO₂)[9]
-
Hydrogen Cyanide (HCN)[7]
-
Chlorine (Cl₂)[7]
Always refer to the manufacturer's cross-sensitivity data for your specific sensor.[10][11] To confirm the presence of phosphine, a more selective method like GC-MS is recommended.[1]
Q3: I am using GC-MS and see a large peak at the beginning of my chromatogram that interferes with phosphine detection. What is this and how can I resolve it?
A3: A significant early-eluting peak in GC-MS analysis of phosphine is often due to atmospheric gases (like nitrogen and oxygen) from the headspace injection, commonly referred to as an "air peak".[3][4] This can be a major source of interference, especially when phosphine has a short retention time. To mitigate this:
-
Use a PLOT Column: A porous layer open tubular (PLOT) column, such as an Rt-Q-Bond, can effectively separate phosphine from permanent gases.[12][13]
-
Sub-ambient Oven Temperatures: Starting the GC oven at a sub-ambient temperature (e.g., -20°C) can improve the separation between the air peak and the phosphine peak.[14]
-
Tandem MS (MS/MS): Using MS/MS with Multiple Reaction Monitoring (MRM) provides a highly specific detection method that can distinguish phosphine from interfering compounds, even if they are not chromatographically separated.[3][4]
Q4: How can I improve the release of phosphine from my sample matrix?
A4: Phosphine is liberated from this compound in the presence of moisture and, more rapidly, acid.[2][15] To ensure complete and reproducible release for analysis:
-
Acidification: Add an aqueous acid solution (e.g., 5-10% sulfuric acid) to the sample in a sealed headspace vial.[5][12][16]
-
Homogenization: For solid samples like grains or nuts, grinding them can increase the surface area and facilitate a more efficient release of phosphine.[12][13]
-
Incubation: Heating the sealed vial in a headspace agitator (e.g., at 65-80°C) for a set period (e.g., 10-20 minutes) will drive the reaction and ensure equilibrium is reached between the sample and the headspace.[13][16]
Troubleshooting Guides
Guide 1: Troubleshooting False Positives/Interference with Electrochemical Sensors
This guide provides a systematic approach to identifying and mitigating interference when using electrochemical sensors for phosphine detection.
Problem: Unexpectedly high or fluctuating phosphine readings.
Logical Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Diagnosis of this compound poisoning using a new analytical approach: forensic application to a lethal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphine detection in veterinary samples using headspace gas chromatography/tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. americanchemistry.com [americanchemistry.com]
- 8. gfgsafety.com [gfgsafety.com]
- 9. forensicsdetectors.com [forensicsdetectors.com]
- 10. automation.honeywell.com [automation.honeywell.com]
- 11. indsci.com [indsci.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. ejournal.cvuas.de [ejournal.cvuas.de]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Method development for the determination of phosphine residues in foods - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the stability of aluminum phosphide in electronic devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of aluminum phosphide (B1233454) (AlP) in electronic device fabrication and experimentation.
Troubleshooting Guide: Overcoming Instability of Aluminum Phosphide
This compound is a promising wide-bandgap semiconductor for various electronic and optoelectronic applications. However, its inherent instability, particularly its sensitivity to moisture, presents significant challenges during device fabrication and operation. This guide addresses common issues, their potential causes, and actionable solutions.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Device performance degradation over time (e.g., decreased conductivity, luminescence) | Surface Oxidation and Hydrolysis: AlP readily reacts with ambient moisture and oxygen to form a passivating layer of aluminum oxide or hydroxide (B78521), which can alter the electronic properties of the surface.[1][2][3][4][5] This reaction releases phosphine (B1218219) gas.[2][4][5] | Inert Atmosphere Processing: Handle and process AlP substrates and devices in a controlled inert atmosphere (e.g., a nitrogen or argon-filled glovebox) to minimize exposure to moisture and oxygen.[2] Surface Passivation: Apply a protective layer to the AlP surface immediately after synthesis or cleaning. Techniques such as sulfur passivation using ammonium (B1175870) sulfide (B99878) [(NH₄)₂S] have been shown to be effective for other III-V semiconductors.[6][7][8][9] Encapsulation: Deposit a dense, pinhole-free encapsulation layer such as aluminum oxide (Al₂O₃) or silicon nitride (SiNₓ) using methods like Atomic Layer Deposition (ALD) to act as a barrier against environmental factors.[10][11] |
| Inconsistent or non-reproducible experimental results | Variable Surface Contamination: The AlP surface can have varying degrees of native oxide and other contaminants depending on handling and storage conditions, leading to inconsistent device characteristics. An XPS analysis of AlP has shown the presence of aluminum hydroxide and other impurities on the surface.[1] | Standardized Surface Preparation: Implement a consistent pre-treatment protocol before each experiment. This may involve an initial cleaning step to remove organic residues, followed by an oxide-removal step using an appropriate acid or base, and then immediately moving to a passivation or deposition step in a controlled environment. |
| Poor adhesion of subsequent layers (e.g., metal contacts, dielectric films) | Presence of a weak oxide/hydroxide layer: The native oxide on the AlP surface can be mechanically weak and chemically different from the bulk material, leading to poor adhesion of subsequently deposited films. | In-situ Surface Cleaning: Utilize in-situ cleaning techniques within the deposition chamber (e.g., plasma etching) to remove the native oxide layer just before depositing the next material. Adhesion-Promoting Interlayer: Consider depositing a thin adhesion layer that bonds well to both the AlP and the subsequent film. |
| Short device lifetime under operational stress (e.g., thermal, electrical) | Moisture Ingress: Even with initial encapsulation, micro-cracks or pinholes in the protective layer can allow moisture to penetrate over time, especially under thermal or electrical stress, leading to gradual degradation of the AlP.[12] | Multi-layer Encapsulation: Employ a multi-layered encapsulation scheme, for example, a combination of Al₂O₃ and SiNₓ, to create a more robust barrier with fewer direct pathways for moisture ingress. Hermetic Packaging: For high-reliability applications, consider hermetic packaging of the final device to completely isolate it from the ambient environment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of this compound in an electronic device context?
A1: The primary degradation mechanism of this compound is its high sensitivity to moisture.[2][3][4][5] In the presence of water, including ambient humidity, AlP hydrolyzes to form aluminum hydroxide (Al(OH)₃) and phosphine gas (PH₃).[2][13] This surface reaction alters the chemical composition and electronic properties of the AlP, leading to device performance degradation.[1]
Q2: What is surface passivation and how can it improve AlP stability?
A2: Surface passivation involves treating a material's surface to make it less chemically reactive. For semiconductors, this typically involves creating a thin, stable layer that protects against oxidation and reduces electronic surface states. While specific protocols for AlP are not widely published, techniques proven for other III-V semiconductors are promising. One such method is sulfur passivation using an ammonium sulfide ((NH₄)₂S) solution, which can remove native oxides and form a protective sulfide layer.[6][7][8][9]
Q3: What is encapsulation and what are the recommended materials for AlP?
A3: Encapsulation is the process of coating the AlP device with a dense, hermetic layer to act as a physical barrier against moisture and other environmental contaminants. For electronic applications, common encapsulation materials include dielectrics like aluminum oxide (Al₂O₃) and silicon nitride (SiNₓ). Atomic Layer Deposition (ALD) is a preferred method for depositing these layers as it allows for highly conformal, pinhole-free films with precise thickness control, even on complex topographies.[10][11]
Q4: Are there any quantitative data on the stability improvement of AlP with these methods?
A4: While extensive quantitative data specifically for AlP in electronic devices is limited in publicly available literature, the principles are well-established from research on other sensitive materials. For instance, XPS analysis has been used to characterize the surface composition of AlP and the changes after certain treatments.[1] The effectiveness of passivation and encapsulation is typically quantified by monitoring device performance metrics (e.g., current-voltage characteristics, photoluminescence intensity) over time under controlled environmental conditions (e.g., high humidity and temperature).
Q5: How should I handle and store this compound in a research laboratory?
A5: Due to its reactivity with moisture and the high toxicity of the phosphine gas produced, AlP should be handled with extreme caution. All handling of AlP powders, wafers, or devices should be performed in a well-ventilated area, preferably within an inert-atmosphere glovebox. Personal protective equipment, including gloves and safety glasses, is mandatory. Store AlP in a tightly sealed container in a cool, dry, and well-ventilated location, away from water and acids.
Experimental Protocols
Protocol 1: General Surface Preparation of AlP Substrates
This protocol outlines a general procedure for cleaning AlP substrates before further processing. Caution: Perform all steps in a fume hood with appropriate personal protective equipment.
-
Solvent Cleaning:
-
Sequentially sonicate the AlP substrate in acetone, methanol, and isopropanol (B130326) for 5-10 minutes each to remove organic residues.
-
Dry the substrate with a stream of dry nitrogen gas.
-
-
Native Oxide Removal (Option A - Acidic):
-
Immerse the substrate in a dilute solution of hydrofluoric acid (HF) or hydrochloric acid (HCl) for a short duration (e.g., 10-30 seconds). The exact concentration and time should be optimized for the specific AlP material.
-
Rinse thoroughly with deionized water.
-
Immediately dry with dry nitrogen.
-
-
Native Oxide Removal (Option B - Basic):
-
Immerse the substrate in a dilute solution of ammonium hydroxide (NH₄OH).
-
Rinse thoroughly with deionized water.
-
Immediately dry with dry nitrogen.
-
-
Immediate Transfer:
-
Transfer the cleaned and dried substrate immediately into a high-vacuum chamber for deposition or into an inert-atmosphere glovebox for further processing to prevent re-oxidation.
-
Protocol 2: Ammonium Sulfide Passivation (Adapted from III-V Semiconductor Processing)
This protocol is an adaptation of a common procedure for other III-V semiconductors and should be optimized for AlP. Caution: Ammonium sulfide is corrosive and has a strong odor. Perform all steps in a well-ventilated fume hood.
-
Surface Preparation:
-
Follow the steps for solvent cleaning and native oxide removal as described in Protocol 1.
-
-
Sulfide Treatment:
-
Prepare a solution of ammonium sulfide ((NH₄)₂S). Concentrations can range from dilute aqueous solutions to solutions in alcohols like 2-propyl alcohol.[14] A common starting point is a 10% aqueous solution.
-
Immerse the AlP substrate in the (NH₄)₂S solution. Treatment times can vary from a few minutes to longer durations, with a typical starting point of 10-20 minutes at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[6][9]
-
Rinse the substrate thoroughly with deionized water to remove any residual ammonium sulfide.
-
-
Drying and Annealing:
-
Dry the passivated substrate with a stream of dry nitrogen.
-
A subsequent low-temperature anneal in an inert atmosphere may help to form a more stable sulfide layer.
-
-
Encapsulation:
-
Immediately transfer the passivated substrate to a deposition system for encapsulation (e.g., ALD of Al₂O₃).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aphis.usda.gov [aphis.usda.gov]
- 4. This compound | AlP | CID 16126812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Aluminium phosphide - Wikipedia [en.wikipedia.org]
- 6. Facile Process for Surface Passivation Using (NH4)2S for the InP MOS Capacitor with ALD Al2O3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. avsconferences.org [avsconferences.org]
- 11. Atomic Layer Deposition of Aluminum Phosphorus Oxynitride and Its Application as a Passivation Layer on Aluminum Metal Anode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dbc.wroc.pl [dbc.wroc.pl]
- 14. journals.ioffe.ru [journals.ioffe.ru]
Technical Support Center: Addressing Insect Resistance to Aluminum Phosphide Fumigation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating insect resistance to aluminum phosphide (B1233454).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of phosphine (B1218219) resistance in insects?
A1: Phosphine resistance in insects is a multi-faceted phenomenon involving genetic, metabolic, and behavioral adaptations.
-
Genetic Resistance: The most significant mechanism involves mutations in two primary genes: rph1 and rph2 (also known as dld).[1][2][3][4][5]
-
The rph1 gene, which encodes a fatty acid desaturase, is associated with weak resistance.[1][6]
-
The rph2 gene, encoding dihydrolipoamide (B1198117) dehydrogenase (DLD), a crucial enzyme in energy metabolism, confers a low level of resistance on its own.[2][4][7][8][9]
-
A synergistic interaction occurs when insects are homozygous for resistance alleles at both loci, leading to a "strong" resistance phenotype with resistance levels hundreds or even thousands of times higher than susceptible individuals.[3][7][10]
-
-
Metabolic Resistance:
-
Reduced Respiration: Resistant insects often exhibit a lower respiration rate, which is thought to reduce the uptake of the fumigant.[6][11][12]
-
Enhanced Antioxidant Response: Phosphine induces oxidative stress by generating reactive oxygen species (ROS).[6][13] Resistant insects often show increased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) to neutralize these harmful molecules.[4][13]
-
Altered Lipid Metabolism: Studies have shown that resistant strains of some insect species have higher lipid content compared to susceptible strains, which may play a role in surviving phosphine exposure.[6]
-
-
Behavioral Resistance: Some resistant insects have developed avoidance behaviors, such as increased movement and dispersal, to minimize their exposure to phosphine-treated areas.[13]
Q2: How can I detect phosphine resistance in my insect populations?
A2: Several methods are available to detect phosphine resistance, ranging from bioassays to molecular diagnostics.
-
Food and Agriculture Organization (FAO) Standard Method: This is a widely used dose-response bioassay.[14][15] It involves exposing adult insects to a discriminating concentration of phosphine for a set period (e.g., 20 hours) and assessing mortality after a 14-day recovery period to account for delayed effects.[1][16][17]
-
Rapid Knockdown Tests: For quicker assessments, "knockdown" assays expose insects to a high concentration of phosphine and record the time it takes for them to become incapacitated.[16] Commercial kits like the Detia Degesch Tolerance Test Kit (DDTTPK) are available for this purpose.[1][14] These tests can provide results within hours.
-
Molecular Diagnostics: For a more precise diagnosis, molecular methods can identify specific resistance-conferring mutations. The Cleaved Amplified Polymorphic Sequence (CAPS) method can detect single nucleotide polymorphisms in the dld (rph2) gene associated with strong resistance.[9]
Q3: What are the key factors that influence the efficacy of phosphine fumigation in a laboratory setting?
A3: Several factors can significantly impact the effectiveness of phosphine fumigation experiments:
-
Temperature: Phosphine efficacy is higher at warmer temperatures, as insect respiration rates increase, leading to greater uptake of the fumigant.[1][18] Fumigation should be avoided at temperatures below 15°C.[19]
-
Exposure Period: Time is a more critical factor than concentration for overcoming resistance.[1] Insufficient exposure periods, even at high concentrations, can lead to treatment failure.
-
Concentration: While important, simply increasing the concentration may not be effective against highly resistant populations and can lead to narcosis (a state of stupor), which can paradoxically decrease mortality.[20]
-
Insect Life Stage: Eggs and pupae are generally more tolerant to phosphine than larval and adult stages due to lower respiration rates.[1][21]
-
Gas-Tightness of Enclosures: Inadequate sealing of fumigation chambers is a major cause of treatment failure, as it allows the gas to escape and the concentration to fall below lethal levels.[13][19]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High survival rates in known susceptible insect strains after fumigation. | 1. Leaky Fumigation Chamber: Gas concentration is not maintained. 2. Incorrect Phosphine Concentration: Errors in dosage calculation or gas generation. 3. Low Temperature: Reduced insect metabolism and fumigant uptake. 4. Incorrect Exposure Time: Insufficient duration of fumigation. | 1. Perform a pressure test on your fumigation chamber to ensure it is gas-tight.[19] 2. Verify your calculations and the output of your phosphine generator. Use a gas chromatograph or other suitable detector to measure the concentration.[22] 3. Ensure the ambient temperature is within the recommended range (ideally above 25°C).[19] 4. Adhere strictly to the recommended exposure periods for the target insect and life stage.[21] |
| Inconsistent results between replicate experiments. | 1. Variation in Insect Age or Developmental Stage: Different life stages have varying susceptibility.[1][21] 2. Fluctuations in Temperature and Humidity: Environmental conditions can affect insect physiology and fumigant efficacy. 3. Sub-lethal Exposure in Previous Generations: Unintentional exposure can lead to the selection of more tolerant individuals. | 1. Use insects of a standardized age and life stage for all experiments. 2. Conduct experiments in a controlled environment with stable temperature and humidity. 3. Ensure strict isolation of insect cultures to prevent accidental exposure to phosphine. |
| Suspected resistance, but FAO bioassay results are ambiguous. | 1. Presence of "weak" resistance: The discriminating dose may not be sufficient to cause complete mortality in weakly resistant populations. 2. Recovery of insects after initial knockdown: Some resistant insects can recover after being removed from the fumigant. | 1. Conduct a full dose-response assay with a range of concentrations to determine the LC50 and LC99.[22] 2. Strictly adhere to the 14-day post-fumigation observation period as recommended by the FAO method to account for any recovery.[16][17] |
| Molecular markers for dld (rph2) are absent, but insects show high phosphine tolerance. | 1. Resistance is primarily due to the rph1 gene. 2. Other resistance mechanisms are involved, such as enhanced metabolic detoxification or behavioral avoidance.[13] 3. Novel resistance mutations may be present that are not detected by current molecular assays. | 1. Investigate the rph1 locus if molecular tools are available. 2. Conduct biochemical assays to measure the activity of antioxidant enzymes.[13] 3. Perform behavioral studies to assess for avoidance of the fumigant.[13] 4. Sequence the dld gene to screen for novel mutations. |
Data Presentation
Table 1: Discriminating Doses for Phosphine Resistance Detection (FAO Method)
| Insect Species | Discriminating Dose (ppm) | Exposure Period (hours) |
| Rhyzopertha dominica | 20 (weak), 180 (strong) | 20 (weak), 48 (strong) |
| Tribolium castaneum | 20 (weak), 180 (strong) | 20 |
| Sitophilus oryzae | 30 (weak), 180 (strong) | 20 |
| Sitophilus granarius | 50 | 20 |
| Source: Data compiled from multiple sources.[1] |
Table 2: Knockdown Times for Rapid Resistance Tests (3000 ppm Phosphine)
| Insect Species | Resistance Status | Mean Knockdown Time (KT100 in minutes) |
| Rhyzopertha dominica | Susceptible | ~18 |
| Resistant | >18 | |
| Tribolium castaneum | Susceptible | <8 |
| Resistant | >8 | |
| Oryzaephilus surinamensis | Susceptible | <11 |
| Resistant | >11 | |
| Source: Data compiled from multiple sources.[1][16] |
Experimental Protocols
Protocol 1: FAO Standard Method for Detecting Phosphine Resistance (Adapted)
Objective: To determine the presence of phosphine resistance in a population of stored-product insects using a discriminating dose bioassay.
Materials:
-
Gas-tight fumigation chambers (e.g., glass desiccators).
-
Phosphine gas source (e.g., aluminum phosphide tablets and an acid solution).[11]
-
Gas-tight syringes for gas measurement and injection.
-
Ventilated containers for holding insects.
-
Insect cultures (adults, 1-3 weeks old).
-
Food medium appropriate for the insect species.
-
Controlled environment chamber (25°C, 70% RH).[15]
Methodology:
-
Place 50 adult insects into ventilated containers with a small amount of food.
-
Place the containers into the gas-tight fumigation chamber. Include a control chamber with no phosphine.
-
Seal the chamber and introduce phosphine gas to achieve the species-specific discriminating concentration (see Table 1).
-
Maintain the chamber at 25°C and 70% RH for the specified exposure period (e.g., 20 hours).[1]
-
After the exposure period, safely vent the chamber in a fume hood.
-
Remove the insect containers and transfer the insects to clean containers with fresh food.
-
Hold the insects in the controlled environment chamber for 14 days, providing fresh food as needed.[1][16]
-
Assess mortality at the end of the 14-day period. Insects that are unable to move when prodded are considered dead.
-
Calculate the percentage of survival. Any survival indicates the presence of resistance in the population.
Protocol 2: Rapid Knockdown Assay (Adapted)
Objective: To quickly screen for phosphine resistance using a high-concentration knockdown test.
Materials:
-
Small, sealed chambers (e.g., syringes or vials).[17]
-
High-concentration phosphine gas source.
-
Stopwatch.
-
Adult insects.
Methodology:
-
Place a small group of insects (e.g., 10 individuals) into the test chamber.[16]
-
Introduce a high concentration of phosphine (e.g., 3000 ppm).[1][16]
-
Start the stopwatch immediately.
-
Observe the insects continuously and record the time at which all insects are knocked down (persistent and complete lack of movement).[16]
-
Compare the observed knockdown time to established thresholds (see Table 2) to classify the population as susceptible or potentially resistant.
Visualizations
Caption: Key mechanisms of phosphine resistance in insects.
Caption: Workflow for phosphine resistance detection.
References
- 1. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. Unique genetic variants in dihydrolipoamide dehydrogenase (dld) gene confer strong resistance to phosphine in the rusty grain beetle, Cryptolestes ferrugineus (Stephens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic Molecular Markers for Phosphine Resistance in U.S. Populations of Tribolium castaneum and Rhyzopertha dominica | PLOS One [journals.plos.org]
- 10. Geographic Distribution of Phosphine Resistance and Frequency of Resistance Genes in Two Species of Grain Beetles, Tribolium castaneum and Rhyzopertha dominica, in North America - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. Phosphine resistance, respiration rate and fitness consequences in stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biochemjournal.com [biochemjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
- 16. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 17. Evaluation of Knockdown Bioassay Methods to Assess Phosphine Resistance in the Red Flour Beetle, Tribolium castaneum (Herbst) (Coleoptera: Tenebrionidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pesticidal Toxicity of Phosphine and Its Interaction with Other Pest Control Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. storedgrain.com.au [storedgrain.com.au]
- 20. Towards integrated commodity ... - Section 8-Chemical control methods insecticies and pesticides (cont.) [fao.org]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
Technical Support Center: Enhancing the Safety of Aluminum Phosphide Application in Agricultural Settings
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to ensure the safe and effective use of aluminum phosphide (B1233454) in agricultural research and applications. Adherence to strict safety protocols is paramount to mitigate the significant risks associated with this potent fumigant.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the application of aluminum phosphide.
1. Fumigation Efficacy and Failures
-
Q1: My fumigation treatment was ineffective. What are the likely causes?
-
A1: Fumigation failure can stem from several factors:
-
Poor Sealing: The single most critical factor is the gas-tightness of the enclosure. Phosphine (B1218219) gas will leak from improperly sealed structures, preventing the maintenance of a lethal concentration.[1][2][3]
-
Low Temperatures: The release of phosphine gas from this compound is temperature-dependent. Fumigation is less effective at lower temperatures as the gas release is slower and insects are less active.[4][5]
-
Incorrect Dosage: Using less than the recommended dosage will not achieve the concentration required for pest eradication.[6]
-
Insufficient Exposure Time: Phosphine is a slow-acting fumigant. Shortening the exposure period, especially at cooler temperatures, will result in treatment failure.[3][4][7]
-
High Moisture Content: While moisture is required to release phosphine gas, excessive moisture can lead to a rapid, uncontrolled release, which can be a fire hazard and may not allow for proper distribution of the gas.[6]
-
Insect Resistance: In some regions, insect populations have developed resistance to phosphine.[1]
-
-
-
Q2: How can I ensure a successful fumigation?
-
A2: To maximize efficacy:
-
Ensure Proper Sealing: Thoroughly seal all cracks, vents, and openings in the fumigation area. For grain bins, pay special attention to eaves, access doors, and aeration fan openings.[2]
-
Monitor Temperature: Apply this compound when the commodity temperature is above 40°F (5°C).[5] Be aware that cooler temperatures require longer exposure times.[4]
-
Calculate the Correct Dosage: Base the dosage on the volume of the space to be fumigated and the type of commodity.[6][8]
-
Adhere to Exposure Times: Follow the recommended exposure periods based on temperature and the target pest.[1][4]
-
Monitor Gas Concentrations: Use gas detection equipment to ensure that a lethal concentration of phosphine is maintained throughout the exposure period.[9]
-
-
2. Personal Safety and Exposure
-
Q3: What are the early symptoms of phosphine gas exposure?
-
Q4: What should I do if I suspect I have been exposed to phosphine gas?
-
Q5: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?
-
A5: The required PPE includes:
-
Respiratory Protection: A full-face gas mask with a NIOSH-approved canister for phosphine is essential when concentrations may exceed the exposure limits.[16][17] For unknown concentrations or emergencies, a Self-Contained Breathing Apparatus (SCBA) is required.[18]
-
Gloves: Dry cotton or other material gloves should be worn when handling this compound tablets or pellets.[19]
-
Protective Clothing: Wear long-sleeved shirts, long pants, and shoes with socks.[20]
-
Eye Protection: Safety glasses or goggles should be worn.[10]
-
-
3. Environmental and Storage Safety
-
Q6: What are the storage requirements for this compound?
-
A6: Store in a cool, dry, well-ventilated area away from moisture, acids, and other chemicals.[20] The storage area should be kept locked and inaccessible to unauthorized personnel and children.
-
-
Q7: How should I handle a spill of this compound?
-
A7: In case of a spill:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with dry sand, clay, or ground limestone to absorb moisture and prevent the release of phosphine gas.[20]
-
Collect the spilled material in a clearly labeled, open container. Do not seal the container.
-
Deactivate the spilled material using the wet or dry method as described in the disposal protocols.
-
DO NOT USE WATER OR WET METHODS on an active spill, as this will accelerate the release of toxic gas.[20]
-
-
-
Q8: How do I properly dispose of spent and unreacted this compound residues?
-
A8: Unreacted or partially reacted this compound is considered a hazardous waste.[2]
-
Wet Deactivation: Slowly add the residue to a drum containing a solution of water and detergent. This should be done outdoors, away from inhabited buildings, while wearing appropriate PPE. Allow the mixture to stand for at least 36 hours with occasional stirring until the bubbling stops.[10][21]
-
Dry Deactivation: Spread the spent dust in a thin layer on the ground in a secure, open area to be deactivated by atmospheric moisture.[10]
-
Disposal: Once deactivated, the slurry or dust can be disposed of in an approved hazardous waste facility or buried in a designated pit.[2][21] Never dispose of undeactivated residue in a sealed container as this can lead to a build-up of phosphine gas and a potential explosion.[22]
-
-
Data Presentation
Table 1: Occupational Exposure Limits for Phosphine Gas
| Organization | TWA (8-hour) | STEL (15-minute) | IDLH |
| OSHA | 0.3 ppm[13] | - | 50 ppm[23] |
| NIOSH | 0.3 ppm[13][23] | 1 ppm[13][23] | 50 ppm[23] |
| ACGIH | 0.3 ppm[13] | 1 ppm[13] | - |
TWA: Time-Weighted Average; STEL: Short-Term Exposure Limit; IDLH: Immediately Dangerous to Life or Health
Table 2: Recommended Minimum Exposure Period for this compound Fumigation (in Days)
| Temperature | Tablets | Pellets |
| 10 - 15°C (50 - 59°F) | 6 days[1] | 5 days[1] |
| 16 - 25°C (60 - 77°F) | 5 days[1] | 4 days[1] |
| >25°C (>77°F) | 4 days | 3 days |
Note: These are minimum periods and may need to be extended based on the commodity, pest, and level of infestation.[1]
Experimental Protocols
Protocol 1: Fumigation of Grain in a Silo
-
Preparation:
-
Dosage Calculation:
-
Calculate the volume of the silo.
-
Determine the appropriate dosage of this compound tablets or pellets based on the grain type and volume (typically 3-6 g/m³).[6]
-
-
Application:
-
Fumigation Period:
-
Maintain the sealed conditions for the duration of the exposure period as determined by the grain temperature.[4]
-
Monitor phosphine gas concentrations periodically from outside the silo using appropriate detection equipment to ensure they remain at a lethal level.
-
-
Aeration:
-
Residue Disposal:
-
Collect the spent this compound dust.
-
Deactivate and dispose of the residue according to the approved procedures outlined in the troubleshooting section.
-
Mandatory Visualization
Caption: Workflow for safe this compound fumigation of a grain silo.
Caption: Emergency response plan for suspected phosphine gas exposure.
References
- 1. Manual of the prevention of post-harvest grain losses - Pest control using fumigants [fao.org]
- 2. andrewliu.com.hk [andrewliu.com.hk]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. storedgrain.com.au [storedgrain.com.au]
- 5. fsszone.com [fsszone.com]
- 6. kbsilo.com [kbsilo.com]
- 7. aciar.gov.au [aciar.gov.au]
- 8. agriculture.az.gov [agriculture.az.gov]
- 9. Aluminium Phosphide Fumigation – Fires and Explosions [westpandi.com]
- 10. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 11. Options for Gas Detection [noventis.com.au]
- 12. Guidelines for Using this compound Fumigation Tablets Effectively and Safely [cnagrochem.com]
- 13. nj.gov [nj.gov]
- 14. ams.usda.gov [ams.usda.gov]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. CDC - NIOSH Pocket Guide to Chemical Hazards - Phosphine [cdc.gov]
- 17. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 18. restoredcdc.org [restoredcdc.org]
- 19. multimedia.3m.com [multimedia.3m.com]
- 20. nj.gov [nj.gov]
- 21. 4farmers.com.au [4farmers.com.au]
- 22. nautinst.org [nautinst.org]
- 23. Phosphine - IDLH | NIOSH |CDC [cdc.gov]
- 24. scribd.com [scribd.com]
Technical Support Center: Mitigating the Environmental Impact of Aluminum Phosphide Residues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experiments involving aluminum phosphide (B1233454) (AlP) and its residues.
Frequently Asked Questions (FAQs)
1. What are the primary environmental breakdown products of aluminum phosphide?
This compound (AlP) reacts with moisture in the air or water to produce highly toxic phosphine (B1218219) gas (PH₃) and aluminum hydroxide (B78521) (Al(OH)₃)[1][2][3]. The primary reaction is:
AlP + 3H₂O → Al(OH)₃ + PH₃[3]
In the environment, aluminum hydroxide is relatively inert and can form natural mineral phases[2][4]. Phosphine gas in the atmosphere is degraded by photochemical reactions, while in the soil, it is adsorbed and oxidized to inorganic phosphates[2][4].
2. What are the main environmental risks associated with AlP residues?
The principal environmental risk stems from the generation of phosphine gas, which is highly toxic to a wide range of organisms, including mammals, insects, and fish[5][6]. Unreacted or partially reacted AlP residues are considered hazardous waste and pose a significant risk if not handled and disposed of correctly[7]. While the risk of water contamination is generally low due to the rapid degradation of phosphine, direct contamination of water bodies with AlP residues can lead to localized fish kills[2][4].
3. What are the recommended methods for the detoxification of AlP residues in a laboratory setting?
Several methods can be employed for the detoxification of AlP residues in a laboratory. The choice of method depends on the quantity of residue and the available facilities. The most common approaches are:
-
Wet Deactivation (Hydrolysis): This involves the controlled reaction of AlP residues with water, often containing a detergent, to convert the AlP to aluminum hydroxide and phosphine gas. The evolved phosphine gas must be safely vented or scrubbed.
-
Oxidative Degradation: This method uses oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium hypochlorite (B82951) (NaOCl) to degrade the phosphine gas produced during hydrolysis to non-toxic phosphate (B84403) compounds[3][8].
4. How can I safely store AlP in the laboratory?
This compound should be stored in its original, tightly sealed containers in a cool, dry, and well-ventilated area, away from any source of moisture or acids[9]. It is crucial to prevent any contact with water, as this will lead to the release of toxic and flammable phosphine gas. The storage area should be clearly labeled with appropriate hazard warnings.
5. What personal protective equipment (PPE) should be worn when handling AlP and its residues?
When handling AlP and its residues, it is essential to wear appropriate personal protective equipment (PPE) to minimize exposure. This includes:
-
Respiratory Protection: A full-face respirator with a cartridge approved for phosphine is necessary, especially when there is a risk of gas release.
-
Gloves: Chemical-resistant gloves are required to prevent skin contact.
-
Eye Protection: Safety goggles or a face shield should be worn.
-
Protective Clothing: A lab coat or chemical-resistant apron is recommended.
All handling of AlP should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Problem: Incomplete detoxification of AlP residues using the wet deactivation method.
| Possible Cause | Troubleshooting Step |
| Insufficient water or reaction time. | Ensure enough water is used to fully immerse the residues. Allow for adequate reaction time, as the hydrolysis can be slow, especially with coated pellets. A study on simple immersion showed hydrolysis rates of only 19.5% to 31.9%, indicating that a significant amount of AlP can remain even after prolonged contact with water[10]. |
| Low temperature. | The hydrolysis of AlP is temperature-dependent. If the reaction is slow, consider gently warming the mixture in a controlled manner within a fume hood. |
| Formation of an insoluble aluminum hydroxide layer. | The formation of an aluminum hydroxide layer can passivate the surface of the AlP particles, preventing further reaction with water. The addition of a low-sudsing detergent can help to break up this layer and improve wetting[11]. |
| Residue is not adequately dispersed. | Gently agitate the mixture to ensure all residue particles are in contact with the deactivating solution. |
Problem: Interference or poor results during the analytical determination of phosphine residues.
| Possible Cause | Troubleshooting Step |
| Matrix effects in soil or water samples. | For complex matrices, matrix-matched calibration standards should be used to compensate for signal enhancement or suppression. Alternatively, the standard addition method can be employed for accurate quantification. Sample cleanup procedures, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds. |
| Peak tailing or fronting in GC analysis. | This can be caused by active sites in the injector liner or on the column. Use a deactivated liner and a column suitable for reactive compounds. If tailing persists, trim the first few centimeters of the column. |
| Low recovery of phosphine during extraction. | Phosphine is a volatile compound, and losses can occur during sample preparation. Ensure all connections in your extraction and trapping system are gas-tight. For water samples, a gas-liquid two-phase equilibrium method with pre-column cold trap enrichment can improve recovery and sensitivity[7]. |
| Contamination of the analytical system. | Ghost peaks can appear due to contamination of the syringe, inlet, or column. Regularly clean the syringe and bake out the column and inlet as per the manufacturer's instructions. |
Data Presentation
Table 1: Comparison of Laboratory-Scale Detoxification Methods for this compound Residues
| Method | Reagent(s) | Principle | Reported Efficacy | Advantages | Disadvantages |
| Wet Deactivation (Simple Immersion) | Water | Hydrolysis of AlP to Al(OH)₃ and PH₃ | 19.5% - 31.9% hydrolysis[10] | Simple and low cost. | Incomplete reaction, leaving significant residual AlP. Requires safe venting or scrubbing of phosphine gas. |
| Wet Deactivation with Detergent | Water, low-sudsing detergent | Enhanced hydrolysis by improving wetting and dispersing the Al(OH)₃ layer. | Higher than simple immersion (specific quantitative data not readily available). | More effective than water alone. | Requires safe venting or scrubbing of phosphine gas. |
| Oxidative Degradation | Potassium Permanganate (KMnO₄) solution (e.g., 1:10,000) | Oxidation of phosphine to non-toxic phosphate[3]. | High (specific quantitative data for residue treatment not readily available, but used for gastric lavage in poisoning cases)[3][12]. | Effectively neutralizes the toxic phosphine gas. | Can be exothermic. Requires careful handling of the oxidizing agent. |
| Oxidative Degradation | Sodium Hypochlorite (NaOCl) solution | Oxidation of phosphine. | High (kinetic studies show a reaction to form H₃PO₂ and NaCl)[13]. | Readily available (bleach). Effective for scrubbing phosphine gas. | The reaction can be influenced by pH. Potential for formation of chlorinated byproducts. |
Experimental Protocols
Protocol 1: Wet Deactivation of this compound Residues in the Laboratory
Objective: To safely hydrolyze small quantities of AlP residues.
Materials:
-
This compound residues
-
Large glass beaker or container
-
Low-sudsing detergent
-
Water
-
Stir bar and magnetic stir plate
-
Fume hood
Procedure:
-
Place the beaker in a properly functioning fume hood.
-
Prepare a 2% (v/v) solution of low-sudsing detergent in water. A 2% solution is suggested for deactivating spilled material[11].
-
Slowly and carefully add the AlP residues to the detergent solution. Do not add more than 1 to 1.5 kg of residue to a 1-gallon bucket of solution[11].
-
Add a stir bar and begin gentle stirring to ensure the residues are thoroughly wetted.
-
Allow the reaction to proceed until all bubbling has ceased. This may take several hours.
-
The remaining aluminum hydroxide slurry can be disposed of as non-hazardous waste, in accordance with local regulations. Ensure the pH is neutral before disposal.
Protocol 2: Analysis of Phosphine Residues in Water by Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
Objective: To quantify the concentration of phosphine in a water sample.
Materials:
-
Water sample
-
Headspace vials (20 mL) with caps (B75204) and septa
-
Sulfuric acid (5% v/v)
-
Phosphine gas standard
-
Gas-tight syringe
-
HS-GC-MS system
Procedure:
-
Sample Preparation:
-
Add a known volume of the water sample to a headspace vial.
-
Add 15 mL of 5% sulfuric acid to the vial to facilitate the release of any dissolved phosphine[11].
-
Immediately cap and seal the vial.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by injecting known volumes of the phosphine gas standard into sealed headspace vials containing 15 mL of 5% sulfuric acid[11]. This should cover the expected concentration range of the samples.
-
-
HS-GC-MS Analysis:
-
Place the sample and standard vials into the headspace autosampler.
-
Set the headspace parameters: incubation temperature of 65°C, rotation speed of 750 rpm, and shaking time of 20 minutes are optimal conditions found in one study[11].
-
Set the GC-MS parameters for the analysis of phosphine. A PLOT column is often used for the separation of gases.
-
Run the analysis in Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring for the characteristic ions of phosphine.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the phosphine standard against its concentration.
-
Determine the concentration of phosphine in the water sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Caption: Environmental fate of AlP and laboratory mitigation workflow.
Caption: Signaling pathways of phosphine-induced cellular toxicity.
References
- 1. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 3. Managing this compound poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. swaenviro.com [swaenviro.com]
- 5. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review | 2025, Volume 25, Issue 3 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 6. abeomics.com [abeomics.com]
- 7. CN102393429B - Method for detecting trace phosphine gas in water sample by gas chromatograph (GC)-cooperating pre-column twice cold trap enrichment method - Google Patents [patents.google.com]
- 8. ijdmsrjournal.com [ijdmsrjournal.com]
- 9. indfumco.com [indfumco.com]
- 10. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]
- 11. scielo.br [scielo.br]
- 12. droracle.ai [droracle.ai]
- 13. ejournal.cvuas.de [ejournal.cvuas.de]
Technical Support Center: Safe Handling of Aluminum Phosphide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cross-contamination when handling aluminum phosphide (B1233454).
Troubleshooting Guide: Addressing Specific Contamination Scenarios
This section addresses specific issues that may arise during experimentation, providing step-by-step guidance to mitigate cross-contamination risks.
Scenario 1: Suspected Contamination of Adjacent Experiments
-
Question: I was working with aluminum phosphide (AlP) in a fume hood, and I suspect that phosphine (B1218219) gas may have contaminated a sensitive cell culture experiment in the same lab. What should I do?
-
Answer:
-
Immediate Evacuation and Ventilation: If you suspect a release of phosphine gas, immediately evacuate the laboratory. Ensure the laboratory's ventilation system is operating at maximum capacity to exhaust the contaminant. Post a warning sign on the laboratory door to prevent entry.
-
Personal Protective Equipment (PPE): Before re-entry, don appropriate PPE, including a full-face respirator with a phosphine-specific canister, chemical-resistant gloves, and a lab coat.[1][2]
-
Air Monitoring: Use a phosphine gas detector to measure the concentration of the gas in the laboratory air. The short-term exposure limit (STEL) for phosphine is 1 ppm, and the permissible exposure limit (PEL) over an 8-hour shift is 0.3 ppm.[3] Do not re-enter the lab without respiratory protection if the concentration exceeds these limits.
-
Isolate the Source: If it is safe to do so, ensure that the container of this compound is tightly sealed and that there are no visible spills.
-
Assess the Contaminated Experiment: Once the lab air is confirmed to be safe (phosphine levels below the PEL), you can assess the potentially contaminated experiment. It is highly probable that the cell culture has been compromised due to the high toxicity of phosphine gas. It is recommended to discard the potentially affected cultures as a precautionary measure to ensure data integrity.
-
Decontamination of Surfaces: Decontaminate all surfaces in the fume hood and surrounding areas where the AlP was handled. For detailed decontamination procedures, refer to the "Experimental Protocols" section below.
-
Review of Procedures: Conduct a thorough review of your handling procedures to identify the cause of the suspected release and implement corrective actions to prevent future occurrences.
-
Scenario 2: Minor Spill of Solid this compound
-
Question: I accidentally spilled a small amount of solid this compound powder inside the fume hood. How do I clean it up safely?
-
Answer:
-
DO NOT USE WATER. Contact with water or moisture will cause the rapid release of highly toxic and flammable phosphine gas.[1][4][5]
-
Restrict Access: Keep the fume hood sash as low as possible and ensure no other personnel are in the immediate vicinity.
-
Wear Appropriate PPE: At a minimum, wear dry cotton or other material gloves, a lab coat, and safety goggles.[2] If there is a risk of generating dust, a full-face respirator with a phosphine canister is required.[2]
-
Dry Cleanup: Use a clean, dry shovel or brush to carefully collect the spilled powder.[1] Avoid creating dust. Place the collected material into a clearly labeled, dry metal container for disposal.[5]
-
Decontamination of the Spill Area: After the bulk of the spill has been removed, the area must be decontaminated. This can be done by carefully wiping the surface with a cloth lightly dampened with a non-aqueous solvent (e.g., mineral oil) to pick up any remaining dust. Dispose of the cloth as hazardous waste.
-
Disposal: The collected this compound waste must be treated as hazardous waste and disposed of according to your institution's and local regulations. Refer to the "Deactivation of this compound Residues" protocol below.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling of this compound.
-
Question: What are the primary routes of exposure to this compound and phosphine gas in a laboratory setting?
-
Question: What are the early symptoms of phosphine gas exposure?
-
Question: What type of personal protective equipment (PPE) is required when working with this compound?
-
Question: How should I store this compound in the laboratory?
-
Question: What is the proper procedure for disposing of this compound waste and residues?
-
Answer: Unreacted this compound and any residues must be deactivated before disposal. This is typically done through a wet deactivation process where the material is slowly added to a large volume of water, often containing a detergent, in a well-ventilated outdoor area.[9] This process should only be carried out by trained personnel. Fully reacted residue, which is primarily aluminum hydroxide (B78521), is non-hazardous.[9] Always follow your institution's hazardous waste disposal procedures.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and phosphine gas exposure.
Table 1: Occupational Exposure Limits for Phosphine Gas
| Parameter | Value | Reference |
| Permissible Exposure Limit (PEL) - 8-hour TWA | 0.3 ppm | [3] |
| Short-Term Exposure Limit (STEL) - 15 minutes | 1 ppm | [3] |
| Immediately Dangerous to Life or Health (IDLH) | 50 ppm | [10] |
Table 2: Toxicological Data for this compound
| Parameter | Value | Reference |
| Fatal Dose (70 kg adult) | 150–500 mg | [3] |
| LD50 Oral (rats) | 8.7 mg/kg | [10] |
Experimental Protocols
Protocol 1: Dry Decontamination of Surfaces after Minor Spills
Objective: To safely decontaminate laboratory surfaces after a minor spill of solid this compound.
Materials:
-
Dry, absorbent, disposable cloths (e.g., paper towels)
-
Mineral oil or other non-aqueous, non-reactive solvent
-
Labeled, sealable bag for hazardous waste
-
Appropriate PPE (gloves, lab coat, safety glasses, respirator if necessary)
Procedure:
-
Ensure the area is well-ventilated, and all sources of moisture are removed.
-
Wearing appropriate PPE, carefully collect any visible this compound powder using a dry method as described in the troubleshooting guide.
-
Lightly dampen a disposable cloth with mineral oil.
-
Gently wipe the contaminated surface with the dampened cloth to pick up any remaining dust. Do not scrub, as this may create airborne particles.
-
Place the used cloth directly into the labeled hazardous waste bag.
-
Repeat the wiping process with a clean, dampened cloth to ensure all residue is removed.
-
Seal the hazardous waste bag and dispose of it according to your institution's guidelines.
Protocol 2: Deactivation of this compound Residues
Objective: To safely deactivate small quantities of unreacted this compound residues for disposal. This procedure should only be performed by trained personnel in a designated outdoor area.
Materials:
-
Large, open-top drum or container
-
Water
-
Low-foam detergent
-
Long-handled tool for stirring
-
Appropriate PPE (full-face respirator, chemical-resistant gloves, lab coat, safety glasses)
Procedure:
-
Select a well-ventilated outdoor location, far from any buildings or sources of ignition.
-
Fill the drum with a large volume of water. Add a low-foam detergent to the water.[9]
-
Wearing full PPE, slowly and carefully add the this compound residue to the water from a safe distance. Do not add water to the this compound.
-
The mixture will begin to generate phosphine gas. Do not stand directly over the container.
-
Allow the reaction to proceed until the bubbling stops, indicating that the reaction is complete. This may take several hours.
-
The remaining slurry is primarily aluminum hydroxide and can typically be disposed of as non-hazardous waste, but you must confirm this with your institution's environmental health and safety office.[9]
Visualizations
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for Minor this compound Spill Response.
References
- 1. nj.gov [nj.gov]
- 2. agriculture.az.gov [agriculture.az.gov]
- 3. An update on toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. indfumco.com [indfumco.com]
- 6. pomais.com [pomais.com]
- 7. aphis.usda.gov [aphis.usda.gov]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. andrewliu.com.hk [andrewliu.com.hk]
- 10. sds.rentokil-initial.com [sds.rentokil-initial.com]
problems with inconsistent phosphine release from aluminum phosphide tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aluminum phosphide (B1233454) (AlP) tablets. Our goal is to help you address common issues related to inconsistent phosphine (B1218219) (PH₃) release and ensure the reliability and safety of your experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the use of aluminum phosphide tablets.
Problem 1: Low or No Phosphine Gas Detected
| Possible Cause | Troubleshooting Steps |
| Insufficient Moisture | This compound tablets require moisture to release phosphine gas.[1][2][3] Ensure the relative humidity in your experimental environment is adequate. For enclosed containers, consider adding a small, controlled source of moisture (e.g., a damp paper towel in a separate, non-contact container). The rate of phosphine release is slower at lower humidity.[4] |
| Low Temperature | The reaction between this compound and water is temperature-dependent.[5] Lower temperatures will slow down the rate of phosphine gas production.[1] If possible, conduct your experiment within a controlled temperature environment, ideally between 20-40°C. |
| Expired or Improperly Stored Tablets | This compound tablets have an unlimited shelf life as long as their container is hermetically sealed.[1] However, if the packaging has been compromised, the tablets may have already reacted with atmospheric moisture. Always inspect the packaging for damage before use. Store tablets in a cool, dry place in their original, unopened container. |
| Faulty Gas Detection Equipment | Your phosphine detection equipment may be malfunctioning or out of calibration. Calibrate your electronic gas detector with a certified standard phosphine gas mixture before each experiment. For detector tubes, ensure they are not expired and that you are following the manufacturer's instructions precisely.[2][3][6] |
Problem 2: Rapid or Uncontrolled Phosphine Release
| Possible Cause | Troubleshooting Steps |
| Direct Contact with Water | Direct contact between this compound tablets and liquid water will cause a rapid, and potentially dangerous, release of phosphine gas.[1][2] This can also lead to a temperature increase that could ignite the gas.[2] Ensure that tablets are not placed in areas where they can come into contact with liquid water. |
| Piling or Clustering of Tablets | Piling tablets together concentrates the heat generated from the exothermic reaction.[2] This accelerates the release of phosphine and increases the risk of ignition.[2] Distribute the tablets evenly over a surface to allow for heat dissipation. |
| High Ambient Temperature | High ambient temperatures will increase the rate of the chemical reaction and, consequently, the rate of phosphine release.[5] If a slower, more controlled release is desired, consider conducting your experiment in a temperature-controlled environment at the lower end of the effective range. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Troubleshooting Steps |
| Variable Environmental Conditions | Fluctuations in ambient temperature and humidity between experiments will lead to inconsistent phosphine release rates.[4][5][7] Record the temperature and relative humidity for each experiment to help identify sources of variability. Use a controlled environment chamber if possible. |
| Inconsistent Tablet Placement | The spatial distribution of the tablets can affect the concentration profile of phosphine gas within the experimental setup. Develop a standard operating procedure (SOP) for tablet placement and adhere to it for all experiments. |
| Gas Leakage from the Experimental Setup | Leaks in your experimental enclosure will result in a lower-than-expected phosphine concentration.[1] Before each experiment, perform a leak test on your setup. |
| Variations in Tablet Formulation | While commercial tablets are generally uniform, there can be minor variations between batches or manufacturers.[4][6] If possible, use tablets from the same manufacturing lot for a series of related experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the chemical reaction for phosphine release from this compound tablets?
A1: this compound reacts with water (in the form of vapor or liquid) to produce aluminum hydroxide (B78521) and phosphine gas.[5][8] The chemical equation is:
AlP + 3H₂O → Al(OH)₃ + PH₃
Q2: What are the key factors that influence the rate of phosphine release?
A2: The primary factors are temperature and moisture.[5] Higher temperatures and higher humidity will accelerate the rate of phosphine release.[4][7] Direct contact with liquid water will cause a very rapid release.[1][2] The formulation of the tablet, including the presence of coatings, also plays a role in regulating the release rate.[5]
Q3: How much phosphine gas is released from a standard this compound tablet?
A3: A typical 3-gram this compound tablet will release approximately 1 gram of phosphine gas.[1][9] A 0.6-gram pellet will release about 0.2 grams of phosphine.[1][9]
Q4: What is the composition of a typical this compound tablet?
A4: Commercial this compound tablets typically contain around 56-60% this compound by weight.[4][10] They often include other ingredients like ammonium (B1175870) carbamate, which releases ammonia (B1221849) and carbon dioxide to act as a fire suppressant and a warning agent.[4]
Q5: What are the safety precautions I should take when working with this compound tablets?
A5: Always handle this compound tablets in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Never allow the tablets to come into direct contact with liquid water.[1][2] Be aware that phosphine gas is highly toxic and flammable, with a lower explosive limit of 1.8% by volume in the air.[1][9]
Q6: What is the gray-white powder residue left after the tablet has fully reacted?
A6: The residue is primarily aluminum hydroxide (Al(OH)₃), which is a non-toxic substance.[5] However, the spent powder may still contain a small amount of unreacted this compound (typically 3-5%) and should be handled with care.[4]
Q7: How can I accurately measure the concentration of phosphine gas in my experiment?
A7: Several methods are available for measuring phosphine concentration. For immediate, on-site measurements, chemical detector tubes or calibrated electronic phosphine meters can be used. For more precise and quantitative analysis in a laboratory setting, gas chromatography with a nitrogen-phosphorus detector (GC-NPD) or a mass spectrometer (GC-MS) is recommended.[1]
Data Presentation
Table 1: Effect of Relative Humidity on Phosphine Concentration Over Time
This table summarizes the findings from a study on the fumigation of pigeon pea with this compound tablets at different humidity levels.
| Days After Treatment | Average Phosphine Concentration (ppm) at 60-70% RH | Average Phosphine Concentration (ppm) at 50-60% RH |
| 1 | 340 | 309 |
| 3 | 848 | 527 |
| 5 | 616 | 417 |
| 7 | 465 | 315 |
| 10 | 315 | 184 |
Data adapted from a study on pigeon pea fumigation.[4][11][12]
Table 2: Typical Composition of Commercial this compound Tablets
| Component | Percentage by Weight | Purpose |
| This compound (AlP) | 56 - 60% | Active ingredient, releases phosphine gas.[4] |
| Ammonium Carbamate | Varies | Releases ammonia (warning agent) and carbon dioxide (fire suppressant).[4] |
| Inert Binders and Coatings | Varies | Provide tablet structure and regulate moisture contact. |
Experimental Protocols
1. Protocol for Determining Phosphine Release Rate
This protocol outlines a method for quantifying the release of phosphine from an this compound tablet over time in a controlled environment.
Materials:
-
This compound tablets
-
Airtight glass desiccator or similar sealed chamber
-
Gas sampling ports (septum-sealed)
-
Electronic phosphine gas detector or gas chromatograph
-
Controlled environment chamber or incubator
-
Saturated salt solutions for humidity control (e.g., potassium nitrate (B79036) for ~94% RH, sodium chloride for ~75% RH)
-
Gas-tight syringes
Procedure:
-
Place a known volume of a saturated salt solution in the bottom of the desiccator to maintain a constant relative humidity. Allow the atmosphere inside to equilibrate for 24 hours.
-
Place a pre-weighed this compound tablet on a non-reactive dish inside the desiccator.
-
Seal the desiccator and place it inside a temperature-controlled incubator.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, and 72 hours), use a gas-tight syringe to withdraw a known volume of the headspace gas through a sampling port.
-
Immediately analyze the gas sample for phosphine concentration using a calibrated electronic detector or a GC-MS/NPD system.
-
Record the phosphine concentration at each time point.
-
Plot phosphine concentration versus time to determine the release profile.
2. Protocol for Phosphine Gas Analysis using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from methods for analyzing phosphine residues in food samples and can be applied to headspace gas analysis from the release rate experiment.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Headspace autosampler
-
PLOT column (e.g., Rt-Q-Bond, 30 m x 0.32 mm x 10 µm)
-
Helium carrier gas
GC-MS Parameters:
-
Oven Program:
-
Initial temperature: 35°C, hold for 3 minutes
-
Ramp 1: 10°C/min to 100°C
-
Ramp 2: 35°C/min to 200°C, hold for 4 minutes
-
-
Injector: Split mode (e.g., 5:1), temperature 150°C
-
Carrier Gas: Helium at a constant flow of ~2.2 mL/min
-
MSD Parameters:
-
Transfer line temperature: 240°C
-
Solvent delay: 4 minutes
-
SIM mode monitoring ions m/z 31, 33, and 34
-
Dwell time: 100 ms (B15284909) for each ion
-
Procedure:
-
Calibration: Prepare a calibration curve by injecting known concentrations of a certified phosphine gas standard into the GC-MS.
-
Sample Injection: Inject the gas sample collected from the experimental chamber (as described in the previous protocol) into the GC-MS.
-
Data Analysis: Integrate the peak area corresponding to phosphine and determine the concentration using the calibration curve.
Visualizations
Caption: Experimental workflow for determining the phosphine release rate from this compound tablets.
Caption: Logical troubleshooting flow for inconsistent phosphine release.
References
- 1. Gas chromatography-mass spectrometry determination of phosphine residues in stored products and processed foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gastec.co.jp [gastec.co.jp]
- 3. euro-gasman.com [euro-gasman.com]
- 4. [PDF] Influence of relative humidity on phosphine concentration during aluminium phosphide (ALP) fumigation¬ in pigeon pea | Semantic Scholar [semanticscholar.org]
- 5. ejournal.cvuas.de [ejournal.cvuas.de]
- 6. euro-gasman.com [euro-gasman.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. agriculture.az.gov [agriculture.az.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemijournal.com [chemijournal.com]
Technical Support Center: Refining Analytical Methods for Trace-Level Phosphine Detection
Welcome to the technical support center for the analysis of trace-level phosphine (B1218219). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting trace levels of phosphine?
A1: The most prevalent methods for trace-level phosphine detection include Gas Chromatography (GC) coupled with various detectors, electrochemical sensors, and colorimetric sensors. GC methods, particularly with mass spectrometry (MS) or a nitrogen-phosphorus detector (NPD), offer high sensitivity and selectivity.[1] Electrochemical sensors are widely used for real-time monitoring due to their portability and rapid response.[2] Colorimetric sensors, including test strips, provide a cost-effective and straightforward approach for screening purposes.
Q2: What is a typical limit of quantification (LOQ) for phosphine in food or pharmaceutical samples?
A2: The limit of quantification for phosphine can vary significantly depending on the analytical method and the sample matrix. For instance, using headspace gas chromatography-mass spectrometry (GC-MSD), LOQs as low as 0.1 µg/kg have been achieved in dried foodstuffs.[3] Another headspace GC method coupled with a triple quadrupole mass spectrometer (GC/TQ) has demonstrated an LOQ of 5 ng/g in rice and red chili powder.[4]
Q3: Are there specific sample preparation techniques recommended for phosphine analysis?
A3: Yes, due to the high volatility of phosphine, special sample preparation is crucial. Headspace analysis is a common technique where the sample is placed in a sealed vial, often with the addition of an acid like sulfuric acid to liberate phosphine from the matrix, and the gas phase is then injected into the GC.[1][3] This minimizes sample handling and reduces the loss of the volatile analyte.
Q4: Can phosphine be analyzed using common multi-residue methods for pesticides?
A4: Due to its high volatility, phosphine is generally not amenable to common multi-residue methods used for pesticide analysis in food.[3] Therefore, specialized single-residue methods are typically required.[3]
Troubleshooting Guides
Gas Chromatography (GC) Methods
Q: I am not seeing any peaks, or the peaks are very small. What should I check?
A:
-
Injection Issues:
-
System Leaks: Check for leaks in the injector, column fittings, or septum.[6][7] An electronic leak detector is recommended for this.[7]
-
Gas Flow: Verify that the carrier gas and detector gases are flowing at the correct rates.[5]
-
Column Installation: Ensure the column is installed correctly in the inlet and detector.[5]
-
Detector Issues: Check that the detector is turned on and that the flame (for FID/NPD) is lit.[5]
Q: My peak shapes are poor (tailing or fronting). What is the cause?
A:
-
Tailing Peaks:
-
Active Sites: The column or inlet liner may have active sites. Consider using a deactivated liner or trimming the front end of the column.[6]
-
Column Overloading: The sample concentration may be too high. Try diluting the sample or using a split injection.[6]
-
Improper Column Installation: Dead volume in the system can cause peak tailing. Ensure the column is installed correctly.[5]
-
-
Fronting Peaks:
Q: I am observing ghost peaks or carryover in my chromatograms. How can I resolve this?
A:
-
Contamination: The syringe, inlet, or column may be contaminated.
-
Sample Carryover: Insufficient cleaning of the syringe between injections can lead to carryover. Optimize the syringe cleaning method.
Q: My retention times are shifting. What could be the problem?
A:
-
Leaks: A leak in the system, particularly at the septum, can cause retention time shifts.[7]
-
Flow Rate/Pressure Instability: Verify that the carrier gas flow rate or pressure is stable.[7]
-
Oven Temperature: Ensure the oven temperature is stable and programmed correctly.[7]
-
Column Degradation: Loss of stationary phase can lead to decreased retention times.[7]
Electrochemical Sensors
Q: My phosphine sensor is giving a constant false alarm. What are the possible reasons?
A:
-
Cross-Sensitivity: The sensor may be responding to other gases.[3] Review the sensor's cross-sensitivity chart and check for the presence of interfering gases in the environment.
-
Environmental Factors: Extreme temperatures or high humidity can affect sensor performance and lead to false alarms.[9][10]
-
Sensor Age: Sensors have a limited lifespan, typically 2-3 years.[10] An aging sensor may become unstable and give false readings.
-
Improper Calibration: An overdue or incorrect calibration can cause the sensor to alarm incorrectly.[9]
-
Electromagnetic Interference: Strong radio frequencies from devices like cell phones can interfere with the sensor's electronics.[10]
Q: The sensor reading seems to be drifting or is unstable. What should I do?
A:
-
Allow for Stabilization: When moved to a new environment, allow the sensor sufficient time to stabilize.
-
Check for Contamination: Exposure to organic solvents, paints, or corrosive gases can damage the sensor and cause unstable readings.[4]
-
Verify Power Supply: Unstable power or electrical noise can lead to fluctuating readings.[4]
-
Perform Calibration: A zero and span calibration should be performed to reset the baseline and ensure accuracy.[11]
Q: The sensor shows no response to phosphine. What is the problem?
A:
-
Sensor Failure: The sensor may have reached the end of its life or been damaged by exposure to high concentrations of phosphine or other contaminants.[12]
-
Blocked Sensor Inlet: Dirt, dust, or moisture can block the sensor's opening, preventing gas from reaching the sensing element.[12]
-
Power Issue: For fixed detectors, check the power supply and wiring. For portable detectors, ensure the battery is charged.[10]
-
Incorrect Connection: Ensure the sensor pins are correctly connected to the circuit board. Soldering the pins directly can damage the sensor.[4]
Colorimetric Sensors (Test Strips)
Q: The color change on my test strip is weak or not developing, even though I suspect phosphine is present.
A:
-
Expired Strips: Check the expiration date of the test strips. The reagents on the strip can degrade over time.
-
Improper Storage: Ensure the strips are stored according to the manufacturer's instructions, typically in a cool, dry, and dark place.
-
Insufficient Sample Volume/Flow: Ensure an adequate amount of the gas sample is passing over the strip for the recommended time.
-
Low Sensitivity: Colorimetric strips may not be sensitive enough for very low concentrations of phosphine.[13] Consider a more sensitive method like GC-MS for confirmation.
Q: I am getting a positive result (color change), but I'm not sure if it's really phosphine.
A:
-
Cross-Interference: Other reducing or oxidizing gases in the atmosphere could potentially react with the colorimetric reagent, leading to a false positive. Consult the product documentation for known interferences.
-
Contamination: If the strip was handled improperly or came into contact with other chemicals, it could cause a false color change.
-
Confirmation Required: Colorimetric tests are often used for screening. Positive results should be confirmed by a more specific and quantitative method like gas chromatography.[1]
Data Presentation
Table 1: Performance Characteristics of GC-Based Phosphine Detection Methods
| Method | Matrix | Limit of Quantification (LOQ) | Average Recovery | Citation |
| Headspace GC-MSD | Dried Foodstuffs | 0.1 µg/kg | Not Specified | [3] |
| Headspace GC/TQ | Rice, Red Chili Powder | 5 ng/g | 80-110% | [4] |
| Headspace GC-MS | Various Commodities | 0.005 mg/kg | Not Specified | [1] |
Experimental Protocols
Detailed Methodology for Headspace GC-MSD Analysis of Phosphine in Dried Foodstuffs
This protocol is based on the method described for the analysis of phosphine in dried foodstuffs using headspace gas chromatography-mass spectrometry.[3]
1. Sample Preparation: a. Weigh 1 gram of the ground, powdery, or milled sample into a headspace vial. b. Add 7 mL of water to the vial. c. Close the vial with a rubber plug and shake it vigorously. d. Add 10% sulfuric acid to the vial until the 15 mL level is reached. e. Immediately seal the vial. Note: Do not use pipettes for adding the acid as it is too slow and can lead to loss of phosphine.[3]
2. Headspace GC-MSD Parameters:
- GC System: Agilent 6890 GC coupled to a 5973 MSD (or equivalent).[1]
- Autosampler: MPS2 sampler with a headspace agitator unit.
- Injection:
- PTV injector with cryo-trapping at -80°C (using liquid nitrogen) on a Tenax-filled liner.[3]
- Agitator Temperature: 80°C
- Incubation Time: 10 min
- Injection Volume: 2000 µL
- Column: Rt-Q-Bond PLOT column (30 m x 0.32 mm x 10 µm) or equivalent.[1]
- Carrier Gas: Helium at a constant flow of 2.2 mL/min.[1]
- Oven Temperature Program:
- Initial temperature: 35°C, hold for 3 min.
- Ramp 1: 10°C/min to 100°C.
- Ramp 2: 35°C/min to 200°C, hold for 4 min.[1]
- MSD Parameters:
- Transfer Line Temperature: 240°C.[1]
- Mode: Selected Ion Monitoring (SIM).
- Ions to monitor: m/z 31, 33, and 34.[1] Note: m/z 32 is often excluded due to interference from oxygen.[1]
3. Calibration:
- Prepare matrix-matched calibration standards for accurate quantification. External calibrations without a matrix are recommended only for screening purposes.[1]
Visualizations
Caption: Workflow for trace phosphine analysis by Headspace GC-MS.
Caption: Troubleshooting logic for common GC issues in phosphine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gas-sensing.com [gas-sensing.com]
- 3. mdcsystemsinc.com [mdcsystemsinc.com]
- 4. ato.com [ato.com]
- 5. shimadzu.at [shimadzu.at]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. critical-environment.com [critical-environment.com]
- 9. Continuous gas detector alarms may be caused by the following reasons-Henan Chicheng Electric Co.,Ltd. [ccesafety.com]
- 10. pksafety.com [pksafety.com]
- 11. How to calibrate an electrochemical gas sensor? [scienoc.com]
- 12. cacgas.com.au [cacgas.com.au]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Aluminum Phosphide (AlP) Nanoparticles for Optoelectronic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stabilization of aluminum phosphide (B1233454) (AlP) nanoparticles for optoelectronic applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in stabilizing AlP nanoparticles?
A1: The main challenges in stabilizing aluminum phosphide (AlP) nanoparticles include their high susceptibility to oxidation and hydrolysis, a tendency to aggregate, and the presence of surface defects that can quench photoluminescence. Due to the highly covalent nature of the InP bond, it is more stable than the ionic bonds in II-VI semiconductors, a characteristic that can be extrapolated to AlP.[1] However, surface atoms will have dangling bonds that act as trap states for charge carriers, leading to non-radiative recombination and reduced quantum yield.[2] Preventing aggregation is crucial as it alters the quantum confinement effects and optoelectronic properties of the nanoparticles.
Q2: What are the common strategies for passivating the surface of AlP nanoparticles?
A2: Surface passivation is critical for stabilizing AlP nanoparticles and enhancing their photoluminescence quantum yield (PLQY).[2] Common strategies, often adapted from other III-V semiconductor nanoparticles like indium phosphide (InP), include:
-
Ligand Passivation: Using organic ligands such as long-chain carboxylic acids, amines, or thiols to bind to the nanoparticle surface. These ligands passivate dangling bonds and provide steric hindrance to prevent aggregation.[3][4]
-
Inorganic Shelling: Growing a thin shell of a wider bandgap semiconductor material, such as zinc sulfide (B99878) (ZnS), around the AlP core. This core-shell structure provides a robust physical barrier against oxidation and passivates surface electronic defects.[5]
-
Z-type Ligand Passivation: Employing Lewis acids (Z-type ligands) to passivate two-coordinated anions on the nanoparticle surface, which are predicted to be the primary source of trap states in III-V quantum dots.[6][7]
Q3: How does ligand exchange impact the stability and optoelectronic properties of AlP nanoparticles?
A3: Ligand exchange is a post-synthetic modification to replace the original ligands with others that may offer better stability, solubility in different solvents, or improved electronic properties for device integration.[3][4][8] For instance, replacing long, insulating ligands with shorter, more conductive ones can improve charge transport in optoelectronic devices.[9] However, the process can also introduce surface defects or lead to incomplete passivation if not optimized, potentially lowering the quantum yield. The choice of new ligands and the exchange process parameters are critical.[10]
Q4: What are the key characterization techniques to verify the stability and quality of AlP nanoparticles?
A4: A combination of techniques is essential to characterize stabilized AlP nanoparticles:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy: To assess the optical properties, including the bandgap and emission wavelength. The PL quantum yield is a key metric for the effectiveness of passivation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups of the ligands bound to the nanoparticle surface.[11]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical states of the nanoparticle surface, which is crucial for confirming passivation and identifying oxidation.[11][12]
Troubleshooting Guides
Issue 1: Nanoparticle Aggregation
Symptoms:
-
Broadening of the absorption and emission peaks in the optical spectra.
-
Visible precipitation or cloudiness in the nanoparticle dispersion.
-
Large, irregular structures observed in TEM images.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Ligand Coverage | Increase the concentration of the stabilizing ligand during synthesis. Consider using a ligand with a stronger binding affinity for the AlP surface. |
| Inappropriate Solvent | Ensure the nanoparticles are dispersed in a solvent that is compatible with the surface ligands. For hydrophobic ligands, use non-polar solvents, and for hydrophilic ligands, use polar solvents. |
| pH of the Solution | The surface charge of nanoparticles can be pH-dependent. Adjust the pH of the solution to be far from the isoelectric point to enhance electrostatic repulsion between particles. |
| High Nanoparticle Concentration | Work with more dilute nanoparticle solutions to reduce the frequency of inter-particle collisions. |
Issue 2: Low Photoluminescence Quantum Yield (PLQY)
Symptoms:
-
Weak or no fluorescence when excited with an appropriate wavelength.
-
PLQY values significantly lower than expected for the material system.
Possible Causes & Solutions:
| Cause | Solution |
| Surface Trap States | Implement a surface passivation strategy. This can involve annealing, ligand exchange with more effective passivating ligands (e.g., Z-type ligands), or growing an inorganic shell (e.g., ZnS).[2][6][7] |
| Oxidation of the Nanoparticle Surface | Ensure all synthesis and processing steps are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[13] Store nanoparticles in an oxygen-free environment. |
| Incomplete Ligand Exchange | Optimize the ligand exchange protocol by adjusting the concentration of the new ligand, reaction time, and temperature. Verify complete exchange using FTIR or NMR spectroscopy. |
| Presence of Quenchers | Purify the nanoparticle solution to remove any residual reactants or byproducts that could be acting as fluorescence quenchers. |
Issue 3: Poor Stability Over Time (Degradation)
Symptoms:
-
Decrease in PLQY over time.
-
Changes in the absorption and emission spectra.
-
Precipitation of nanoparticles from the solution.
Possible Causes & Solutions:
| Cause | Solution |
| Oxidation and Hydrolysis | The most effective solution is to grow a robust inorganic shell (e.g., ZnS) around the AlP core to create a physical barrier.[5] Storing the nanoparticles in a glovebox or under an inert atmosphere is also crucial. |
| Ligand Desorption | Use ligands with strong binding moieties (e.g., phosphonic acids or thiols for certain surfaces) that form a stable bond with the AlP surface. Cross-linking the ligand shell can also enhance stability. |
| Photodegradation | Minimize exposure of the nanoparticle solutions to high-intensity light, especially UV light. The use of a protective shell can also improve photostability. |
Experimental Protocols
Protocol 1: Proposed Colloidal Synthesis of AlP Nanoparticles
This protocol is adapted from general methods for III-V nanoparticle synthesis and should be optimized for AlP.
Materials:
-
Aluminum chloride (AlCl₃, anhydrous)
-
Tris(trimethylsilyl)phosphine ((TMS)₃P)
-
Trioctylphosphine (B1581425) oxide (TOPO)
-
1-Octadecene (ODE)
-
Oleic acid
-
Anhydrous toluene (B28343) and methanol (B129727)
Procedure:
-
In a three-neck flask, combine AlCl₃ and TOPO in ODE.
-
Degas the mixture under vacuum at 120 °C for 1 hour.
-
Switch to an inert atmosphere (e.g., Argon) and inject a solution of (TMS)₃P in ODE.
-
Rapidly heat the mixture to the desired nucleation temperature (e.g., 250-300 °C) and allow the nanoparticles to grow.
-
Inject oleic acid to stabilize the growing nanoparticles.
-
Cool the reaction to room temperature.
-
Purify the nanoparticles by precipitation with methanol and redispersion in toluene. Repeat this step multiple times.
Protocol 2: Surface Passivation via ZnS Shelling (AlP/ZnS Core/Shell)
This protocol is a general method for shelling III-V nanoparticles.
Materials:
-
Purified AlP core nanoparticles dispersed in toluene
-
Zinc chloride (ZnCl₂)
-
Sulfur precursor (e.g., elemental sulfur dissolved in ODE or trioctylphosphine sulfide)
-
1-Octadecene (ODE)
-
Oleylamine
Procedure:
-
In a three-neck flask, disperse the purified AlP core nanoparticles in ODE and oleylamine.
-
Degas the mixture under vacuum at 100 °C for 30 minutes.
-
Switch to an inert atmosphere and heat to the shelling temperature (e.g., 180-220 °C).
-
Slowly inject a solution of ZnCl₂ and the sulfur precursor in ODE/oleylamine using a syringe pump over a period of 1-2 hours.
-
After the injection is complete, anneal the solution at the shelling temperature for another 30-60 minutes.
-
Cool the reaction to room temperature.
-
Purify the core/shell nanoparticles using the same precipitation/redispersion method as for the cores.
Data Presentation
Table 1: Hypothetical Optoelectronic Properties of Stabilized AlP Nanoparticles
| Stabilization Method | Average Diameter (nm) | Emission Peak (nm) | FWHM (nm) | PLQY (%) | Lifetime (ns) |
| Oleic Acid Capped | 4.5 | 480 | 45 | 15 | 10 |
| AlP/ZnS Core/Shell | 6.0 | 495 | 35 | 65 | 25 |
| Z-type Ligand Passivated | 4.6 | 485 | 40 | 50 | 20 |
Note: This table presents expected trends in data for illustrative purposes, as comprehensive experimental data for AlP nanoparticles is not widely available. The values are based on typical improvements seen in other III-V nanoparticle systems upon surface passivation and shelling.
Visualizations
Caption: Workflow for AlP/ZnS core/shell nanoparticle synthesis and characterization.
References
- 1. KR101878340B1 - Surface passivated quantum dot, and surface passivation method for quantum dot - Google Patents [patents.google.com]
- 2. edinst.com [edinst.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. colloid.alfa-chemistry.com [colloid.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Finding and Fixing Traps in II–VI and III–V Colloidal Quantum Dots: The Importance of Z-Type Ligand Passivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–Solvent Complex Formation at the Surface of InP Colloidal Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. people.se.cmich.edu [people.se.cmich.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Aluminum Phosphide (AlP) Poisoning Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on treatment protocols for aluminum phosphide (B1233454) (AlP) poisoning.
Section 1: Core Mechanisms & Experimental Setup FAQs
This section addresses fundamental questions about the mechanism of AlP toxicity and initial experimental design.
Q1: My in-vitro/in-vivo model shows inconsistent results. What is the core mechanism I should be targeting?
A1: The primary toxic agent is phosphine (B1218219) gas (PH₃), liberated when AlP contacts water or acid (e.g., stomach acid).[1][2][3] The core mechanism is the noncompetitive inhibition of cytochrome c oxidase (Complex IV) in the mitochondrial respiratory chain.[1][4][5][6] This disrupts oxidative phosphorylation, leading to a cascade of events including:
-
Oxidative Stress: Massive generation of reactive oxygen species (ROS) and subsequent lipid peroxidation, which damages cell membranes.[1][8][9]
-
Metabolic Acidosis: Accumulation of lactic acid due to the shift to anaerobic metabolism.[1]
Your experimental variability may stem from inconsistent phosphine release or dosage. Ensure standardized administration protocols and consider measuring key downstream markers like ROS levels, ATP production, and lactate (B86563) to confirm the toxic insult is consistent across experiments.
Q2: What are the critical early steps in designing a preclinical study for a novel AlP poisoning treatment?
A2: A robust preclinical study design is crucial for obtaining reproducible results. Key considerations include animal model selection, dosage, and timing of intervention. An experimental workflow should be meticulously planned to minimize variability.
Below is a generalized workflow for a preclinical rodent model study.
Section 2: Troubleshooting Investigational Therapies
This section focuses on specific issues that may arise when testing common experimental treatments.
Q3: I am testing N-acetylcysteine (NAC) but not seeing a significant survival benefit. What could be wrong?
A3: N-acetylcysteine (NAC) is investigated for its antioxidant properties, aiming to counteract the massive oxidative stress induced by phosphine.[5][10][11] If you are not observing a therapeutic effect, consider the following:
-
Dosing and Timing: NAC's efficacy is highly dependent on the dose and the timing of administration relative to the AlP insult. Early and high-dose administration is often more effective.[11][12] One study in rats showed that NAC administration 15 minutes post-poisoning improved outcomes.[13]
-
Route of Administration: Intravenous (IV) or intraperitoneal (IP) routes may provide better bioavailability and faster action compared to oral administration, especially in models with gastrointestinal distress.[11][13]
-
Severity of Poisoning: In cases of severe poisoning, the damage from mitochondrial inhibition may be too rapid and overwhelming for an antioxidant alone to overcome.[11] Consider that NAC may reduce markers of oxidative stress without preventing mortality in overwhelmingly lethal dose models.[5]
-
Combination Therapy: NAC is often proposed as an adjuvant therapy.[12] Its effect might be more pronounced when combined with treatments that address other aspects of the toxicity, such as mitochondrial support or hemodynamic stabilization.
Q4: My experiments with magnesium sulfate (B86663) show conflicting results on mortality. Why?
A4: Magnesium sulfate is thought to offer cardioprotective and membrane-stabilizing effects.[14] It may also play a role in restoring antioxidant defenses.[3] Conflicting results are common in the literature and can be attributed to:
-
Dose Schedules: The efficacy of magnesium sulfate is highly dependent on the dosing regimen. Studies have shown that dose schedules that rapidly raise and maintain serum magnesium levels are more effective at reducing mortality.[15] A simple bolus may be insufficient.[15]
-
Baseline Magnesium Levels: Hypomagnesemia is a frequent finding in AlP poisoning, and its correction is believed to be beneficial.[3][15] The therapeutic effect might be more significant in models or patient populations where baseline hypomagnesemia is pronounced.
-
Primary Endpoint: While some studies show a mortality benefit, others do not.[3][14] Magnesium's primary role may be in preventing or treating cardiac arrhythmias, a common complication.[14][16] Your study's power to detect a mortality difference may be insufficient if arrhythmias are not the primary driver of death in your model.
Section 3: Data Interpretation & Protocols
This section provides quantitative data from various studies and detailed experimental protocols.
Q5: How do different experimental treatments compare quantitatively in terms of outcomes?
A5: Comparing quantitative data across different studies can be challenging due to variations in models, dosing, and endpoints. However, summarizing available data can provide a useful reference. The following table collates results from several clinical and preclinical studies on various proposed treatments.
| Therapeutic Agent | Model / Population | Key Outcome Metric | Result in Treatment Group | Result in Control Group | Citation(s) |
| N-Acetylcysteine (NAC) | Human (RCT) | Mortality Rate | 36% | 60% | [5] |
| Human (RCT) | Intubation Rate | 45.4% | 73.3% | [5] | |
| Rat | Survival Time | 12-15 hours | < 12 hours | [13] | |
| Magnesium Sulfate | Human (RCT) | Mortality Rate (High-Dose) | Significantly lower | Higher | [15] |
| Human (RCT) | Mortality Rate (Low-Dose) | No significant difference | - | [15] | |
| Dihydroxyacetone | Human | Survival Rate | 65.5% | 33.3% | [17] |
| Hyperbaric Oxygen (HBOT) | Rat | Mean Survival Time | 276 ± 6 min | 91 ± 1 min | [18] |
| Vitamin E | Human | Vasopressor Requirement | 30% of patients | 70% of patients | [19] |
Q6: Can you provide a detailed protocol for inducing AlP poisoning in a rat model and testing an antioxidant therapy?
A6: The following is a synthesized protocol based on methodologies described in the literature for a rodent model.[10][13]
Experimental Protocol: Evaluation of an Antioxidant in a Rat Model of AlP Poisoning
1. Animal Husbandry & Acclimatization:
- Species: Male Wistar rats (200-250g).
- Housing: Standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).
- Acclimatization: Allow animals to acclimatize for at least one week prior to the experiment.
2. Preparation of AlP Suspension:
- Caution: Perform in a certified chemical fume hood due to phosphine gas release.
- Grind a commercial 3g AlP tablet (containing 56% AlP) into a fine powder.
- Suspend the powder in a suitable, inert vehicle like peanut oil or distilled water immediately before use to a final concentration (e.g., 10 mg/mL). The choice of vehicle can affect phosphine release kinetics.
3. Induction of Poisoning & Treatment:
- Fasting: Fast animals for 12 hours prior to AlP administration (water ad libitum).
- Randomization: Divide animals into at least three groups:
- Group 1: Control (Vehicle only).
- Group 2: AlP Poisoning (AlP suspension).
- Group 3: AlP + Treatment (AlP suspension + investigational antioxidant).
- Administration:
- Administer the AlP suspension (e.g., at a dose of 10 mg/kg) via oral gavage.
- For the treatment group, administer the antioxidant at a predetermined time point post-AlP (e.g., 15-30 minutes). The route (e.g., intraperitoneal injection) and dose must be standardized.[13]
4. Monitoring and Endpoint Analysis:
- Survival: Monitor animals continuously and record survival time for each animal over a defined period (e.g., 24 hours).
- Biochemical Markers:
- At a predetermined endpoint (e.g., 4 hours post-intoxication or at time of death), collect blood via cardiac puncture.
- Centrifuge to separate plasma/serum.
- Analyze for markers of oxidative stress (e.g., Malondialdehyde - MDA, Superoxide Dismutase - SOD) and liver injury (e.g., Alanine Transaminase - ALT, Aspartate Aminotransferase - AST).[13][20]
- Histopathology:
- Perfuse and harvest key organs (heart, liver, kidneys).
- Fix in 10% neutral buffered formalin for histopathological examination to assess cellular damage.
Section 4: Signaling Pathway Visualization
Q7: Can you illustrate the key signaling pathways involved in AlP-induced cellular toxicity?
A7: The toxicity of AlP is a multi-faceted process initiated by the release of phosphine gas, which primarily targets mitochondria. This triggers a cascade of downstream events leading to multi-organ failure. The diagram below outlines this critical pathway.
References
- 1. N-acetyl cysteine in this compound poisoning: Myth or hope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aluminium phosphide poisoning - Wikipedia [en.wikipedia.org]
- 3. An update on toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protective effects of N-acetylcysteine on this compound-induced oxidative stress in acute human poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering the most impactful treatments for this compound cardiotoxicity gleaned from systematic review of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijccm.org [ijccm.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antidotes for this compound poisoning – An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jkmu.kmu.ac.ir [jkmu.kmu.ac.ir]
- 13. pagepressjournals.org [pagepressjournals.org]
- 14. droracle.ai [droracle.ai]
- 15. Efficacy of magnesium sulphate in aluminium phosphide poisoning--comparison of two different dose schedules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Magnesium status and parenteral magnesium sulphate therapy in acute this compound intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Accidental this compound Intoxication Successfully Treated with Hyperbaric Oxygen Therapy: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scienceopen.com [scienceopen.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Controlled-Release Aluminum Phosphide
This center provides technical guidance for researchers, scientists, and drug development professionals working on the formulation of aluminum phosphide (B1233454) (AlP) for controlled-release applications. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phosphine (B1218219) release from aluminum phosphide?
A1: The primary mechanism is the hydrolysis of this compound upon contact with moisture. The chemical reaction is as follows: AlP + 3H₂O → Al(OH)₃ + PH₃ (phosphine gas). The rate of this reaction is highly dependent on the ambient temperature and relative humidity.[1][2] Standard commercial formulations are designed to release phosphine gas slowly when exposed to air.[2]
Q2: What are the main objectives of developing a controlled-release formulation for this compound?
A2: The main objectives are to:
-
Enhance safety by preventing premature or rapid release of highly toxic phosphine gas.
-
Prolong the release period of phosphine to maintain a lethal concentration for an extended duration, improving efficacy against target pests.[3]
-
Improve the stability of the formulation during storage by protecting the AlP from ambient moisture.
-
Reduce the number of applications required, thereby lowering costs and potential exposure.[4]
Q3: What are the common formulation strategies for controlling the release of phosphine from this compound?
A3: The most common strategies involve creating a physical barrier between the this compound particles and environmental moisture. These include:
-
Polymer Coating: Applying a thin layer of a polymer onto AlP tablets or granules. The polymer's permeability to water vapor dictates the release rate.
-
Microencapsulation: Encasing small particles of AlP within a polymeric shell. This can offer a more consistent and prolonged release profile.[5][6]
-
Matrix Formulation: Dispersing AlP particles within a solid, non-reactive matrix. The phosphine gas is released as moisture gradually penetrates the matrix.
Q4: What types of polymers are suitable for creating controlled-release formulations of this compound?
A4: Polymers used for controlled-release formulations of pesticides are often selected based on their biodegradability, cost, and permeability to water. Suitable candidates could include:
-
Carbohydrate Polymers: Such as alginates, starch, chitosan, and cellulose (B213188) derivatives (e.g., ethylcellulose, carboxymethylcellulose).[7] These are often biodegradable and can form effective matrices or coatings.
-
Polyvinyl Acetate (PVAc) and Polyvinyl Alcohol (PVA): These polymers can be used to create matrix-based systems with tunable release kinetics.[8]
-
Polyureas and Polyurethanes: Often used in microencapsulation due to their ability to form thin, durable shells via interfacial polymerization.[9]
Troubleshooting Guide
Issue 1: Premature Phosphine Release During Formulation
-
Question: I am experiencing a garlic-like odor (indicating phosphine release) while attempting to coat this compound granules. What is causing this and how can I prevent it?
-
Answer: This is likely due to the presence of moisture in your starting materials or the processing environment. This compound is extremely sensitive to water.
-
Solution 1 (Drying): Ensure all starting materials, including the AlP powder/granules and any excipients, are thoroughly dried before use. Conduct the formulation process in a low-humidity environment, such as a glove box with a controlled atmosphere.
-
Solution 2 (Non-Aqueous Solvents): If using a solvent-based coating method, select a non-aqueous solvent in which the polymer is soluble but which does not react with AlP. Ensure the solvent is anhydrous.
-
Solution 3 (Solvent Evaporation Technique): In a solvent evaporation method for microencapsulation, the water-immiscible organic solvent containing AlP and the polymer must be sufficiently immiscible to prevent water from reaching the AlP during emulsification.[10][11]
-
Issue 2: Inconsistent or "Burst" Release of Phosphine
-
Question: My coated AlP formulation shows a very rapid initial release of phosphine, followed by a much slower release. How can I achieve a more linear release profile?
-
Answer: This "burst effect" is common and can be caused by imperfections in the coating or AlP particles located on the surface of the formulation.
-
Solution 1 (Coating Integrity): Improve the uniformity and integrity of the polymer coating. This can be achieved by optimizing the coating parameters, such as spray rate, atomization pressure, and drying temperature in a fluid bed coater. A post-coating curing step may also help to stabilize the polymer film.[8]
-
Solution 2 (Microencapsulation Parameters): In microencapsulation, the burst release can be due to the active ingredient adsorbed on the surface of the microcapsules. Optimize the washing step after encapsulation to remove surface-bound AlP. Adjusting the polymer concentration or the agitation speed during encapsulation can also affect shell thickness and integrity.[12]
-
Solution 3 (Formulation with Excipients): Incorporating water-insoluble excipients into a matrix formulation can help to create a more tortuous path for moisture ingress, thereby reducing the initial burst release.[8]
-
Issue 3: Formulation Instability During Storage
-
Question: My controlled-release AlP formulation is swelling and releasing phosphine inside its sealed packaging during storage stability tests. What is causing this?
-
Answer: This indicates that moisture is still able to penetrate your packaging and/or the formulation itself is not sufficiently stable.
-
Solution 1 (Packaging): Use packaging with a very low moisture vapor transmission rate (MVTR). Consider including a desiccant within the package.
-
Solution 2 (Polymer Selection): The polymer used for coating or microencapsulation may be too permeable to moisture over long periods. Consider using a more hydrophobic polymer or increasing the coating thickness.
-
Solution 3 (Stability Testing Protocol): Conduct accelerated stability studies at elevated temperatures and humidity (e.g., 40°C / 75% RH) to predict long-term stability and identify potential failure points in your formulation and packaging.[8][13][14]
-
Data Presentation
Table 1: Phosphine Release from Standard Commercial AlP Tablets
This table provides baseline data for the release of phosphine from uncoated commercial this compound tablets under controlled conditions. This can be used as a benchmark for evaluating the performance of new controlled-release formulations.
| Time (days) | Cumulative Phosphine Released per Tablet (g) | % of Total Phosphine Released |
| 1 | 0.52 | 47% |
| 2 | 0.85 | 77% |
| 3 | 1.01 | 92% |
| 4 | 1.06 | 96% |
| 5 | 1.08 | 98% |
| 6 | 1.09 | 99% |
| 7 | 1.10 | 100% |
Data adapted from a study on commercial AlP tablets, each containing ~3g of AlP and expected to release ~1.1g of phosphine. Conditions: 27 ± 3°C.[1][15]
Experimental Protocols
Protocol 1: Microencapsulation of this compound via Solvent Evaporation
This protocol describes a generalized method for encapsulating AlP particles in a polymer shell. Warning: This process involves hazardous materials and should be conducted in a fume hood with appropriate personal protective equipment and a controlled, low-humidity environment.
-
Organic Phase Preparation:
-
Dissolve a suitable polymer (e.g., ethylcellulose) in a water-immiscible, anhydrous organic solvent (e.g., dichloromethane) to a desired concentration (e.g., 5-15% w/v).
-
Disperse finely ground, anhydrous this compound powder into the polymer solution under constant agitation to form a stable suspension.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing an emulsifying agent (e.g., polyvinyl alcohol, 1-5% w/v).
-
-
Emulsification:
-
Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 2000-5000 rpm) to form an oil-in-water (o/w) emulsion. The size of the microcapsules can be controlled by adjusting the stirring speed.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at a lower speed (e.g., 500 rpm) for several hours (e.g., 4-8 hours) to allow the organic solvent to evaporate. This will cause the polymer to precipitate around the AlP particles, forming solid microcapsules.
-
-
Recovery and Drying:
-
Separate the microcapsules from the aqueous phase by filtration or centrifugation.
-
Wash the microcapsules with deionized water to remove the emulsifier, followed by a final wash with a volatile solvent like hexane (B92381) to displace water.
-
Dry the microcapsules under vacuum at a low temperature (e.g., 30-40°C) until a constant weight is achieved.
-
Protocol 2: Characterization of Phosphine Release Rate
This protocol outlines a method for quantifying the release of phosphine from a developed formulation over time.
-
Experimental Setup:
-
Place a known weight of the controlled-release AlP formulation into a sealed environmental chamber with a controlled temperature and relative humidity.
-
Use a gas sampling pump to draw a known volume of air from the chamber at predetermined time intervals.
-
-
Quantification of Phosphine:
-
Analyze the collected gas samples using a gas chromatograph equipped with a nitrogen-phosphorus detector (GC-NPD) or a flame photometric detector (FPD).[16]
-
Alternatively, for a simpler qualitative or semi-quantitative measurement, chemical detector tubes specific for phosphine can be used.
-
-
Data Analysis:
-
Calculate the concentration of phosphine in the chamber at each time point.
-
Plot the cumulative amount of phosphine released versus time to generate a release profile.
-
Compare the release profile of the new formulation to a non-controlled reference (e.g., uncoated AlP powder) to evaluate the effectiveness of the controlled-release system.
-
Visualizations
Caption: Workflow for developing a controlled-release AlP formulation.
Caption: Decision tree for troubleshooting common formulation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. profume.com [profume.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US10449156B2 - Controlled release system including a gas or volatile encapsulated in a polymeric support and a matrix system, a method of preparing the system, and their use - Google Patents [patents.google.com]
- 6. Patent Watch April 2025 - July 2025 | Controlled Release Society (CRS) [controlledreleasesociety.org]
- 7. researchgate.net [researchgate.net]
- 8. Effects of formulation variables and post-compression curing on drug release from a new sustained-release matrix material: polyvinylacetate-povidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. US6932984B1 - Method of microencapsulation - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]
- 13. ikev.org [ikev.org]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Challenge of Phosphine Resistance: A Comparative Guide to the Efficacy of Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
The widespread use of phosphine (B1218219) fumigation, primarily through aluminum phosphide (B1233454) formulations, for the control of stored-product insects is facing a critical challenge: the global rise of phosphine-resistant insect populations. This guide provides a comprehensive comparison of the efficacy of aluminum phosphide against both phosphine-susceptible and resistant strains of key insect pests. It further explores alternative fumigants and delves into the underlying molecular mechanisms of resistance, offering valuable insights for the development of effective pest management strategies. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows.
Efficacy of this compound Against Phosphine-Resistant Insects: A Quantitative Comparison
The evolution of phosphine resistance has led to a significant decrease in the efficacy of this compound against several major stored-product pests. This is evident in the increased lethal concentrations (LC) required to achieve mortality in resistant strains compared to their susceptible counterparts.
Table 1: Comparison of LC50 and LC99 Values for this compound (Phosphine) Against Susceptible and Resistant Strains of Tribolium castaneum (Red Flour Beetle)
| Strain | LC50 (mg L⁻¹) | LC99 (mg L⁻¹) | Resistance Ratio (Fold Increase) | Reference |
| Susceptible | 0.018 - 0.038 | ~3 ppm | - | [1][2] |
| Resistant | 0.825 - 1.277 | ~377 ppm | 70.94 - 119 | [1][2] |
Table 2: Comparison of LC50 and LC99 Values for this compound (Phosphine) Against Susceptible and Resistant Strains of Rhyzopertha dominica (Lesser Grain Borer)
| Strain | LC50 (mg L⁻¹) | LC99 (mg L⁻¹) | Resistance Ratio (Fold Increase) | Reference |
| Susceptible | - | ~2 ppm | - | [1] |
| Resistant | - | ~3,430 ppm | >1,500 | [1] |
Alternative Fumigants: A Comparative Look at Sulfuryl Fluoride (B91410)
The emergence of phosphine resistance necessitates the exploration of alternative fumigants. Sulfuryl fluoride has shown considerable promise as an effective alternative, demonstrating high toxicity to phosphine-resistant insects.
Table 3: Comparative Efficacy of Sulfuryl Fluoride against Phosphine-Resistant Insects
| Insect Species | Strain | Fumigant | Mortality (%) | Exposure Conditions | Reference |
| Rhyzopertha dominica | Phosphine-Resistant | Sulfuryl Fluoride | 100 | 1,196–1,467 mg-h/liter | [3] |
| Tribolium castaneum | Phosphine-Resistant | Sulfuryl Fluoride | 100 | 1,196–1,467 mg-h/liter | [3] |
| Cryptolestes ferrugineus | Strongly Phosphine-Resistant | Sulfuryl Fluoride (2.2 mg L⁻¹) | 100 (adults and eggs) | 168 hours | [4] |
| Cryptolestes ferrugineus | Strongly Phosphine-Resistant | Phosphine (1 mg L⁻¹) | 47.6 (adults), 84.6 (eggs) | 168 hours | [4] |
These data indicate that sulfuryl fluoride can achieve complete mortality in phosphine-resistant strains where phosphine fails, suggesting no cross-resistance.[4]
Experimental Protocols
Phosphine Resistance Bioassay (Adapted from FAO Method No. 16)
This protocol outlines the standard method for determining phosphine resistance in stored-product insects.
-
Insect Rearing: Maintain cultures of both susceptible and field-collected (potentially resistant) insect strains under controlled conditions (e.g., 25°C and 70% RH).
-
Fumigation Chambers: Use airtight glass jars (e.g., 1 L) as fumigation chambers.
-
Phosphine Gas Generation: Generate phosphine gas from this compound tablets or pellets in a separate container and introduce a known concentration into the fumigation chambers.
-
Insect Exposure: Place a defined number of adult insects (e.g., 20-50) in each chamber. For a discriminating dose assay, a concentration expected to kill 99.9% of susceptible individuals is used (e.g., 30 ppm for T. castaneum).[5] For dose-response assays, a range of concentrations is tested.
-
Exposure Period: Expose the insects for a standardized period, typically 20 hours.[5][6]
-
Post-Exposure: After exposure, transfer the insects to clean containers with food and maintain them under controlled conditions.
-
Mortality Assessment: Assess mortality 14 days post-exposure to account for any delayed effects.[6]
-
Data Analysis: Calculate percentage mortality for each concentration. For dose-response assays, use probit analysis to determine LC50 and LC99 values. The resistance ratio is calculated by dividing the LC50 of the field population by the LC50 of the susceptible reference strain.
Molecular Mechanisms of Phosphine Resistance
Phosphine resistance in insects is a complex phenomenon involving multiple genes and physiological pathways. Two major mechanisms have been identified: metabolic resistance and target site insensitivity.
Metabolic Resistance
This form of resistance involves the detoxification of phosphine by enzymes.
-
Cytochrome P450s (CYPs): These enzymes can metabolize phosphine into less toxic compounds.[7] Increased expression or activity of specific CYP genes is associated with phosphine resistance.
-
Antioxidant Enzymes: Phosphine induces oxidative stress by generating reactive oxygen species (ROS).[7] Resistant insects often exhibit higher activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POX), which neutralize ROS and mitigate cellular damage.[2][7] Conversely, catalase (CAT) activity has been observed to be negatively correlated with resistance in some studies.[2]
Target Site Insensitivity
Mutations in key metabolic genes can reduce the sensitivity of the target site to phosphine. Strong resistance to phosphine is often conferred by mutations in two genes, rph1 and rph2.
-
rph2 (dihydrolipoamide dehydrogenase - DLD): This gene encodes a crucial enzyme in aerobic respiration. Mutations in rph2 are a primary cause of high-level phosphine resistance.[8]
-
rph1: This gene is also involved in conferring phosphine resistance, and its interaction with rph2 can lead to very high levels of resistance.[9]
References
- 1. Phosphine resistance in Tribolium castaneum and Rhyzopertha dominica from stored wheat in Oklahoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current status of phosphine resistance in Indian field populations of Tribolium castaneum and its influence on antioxidant enzyme activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Sulfuryl Fluoride Fumigation for the Control of Phosphine-Resistant Grain Insects Infesting Stored Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ojs.openagrar.de [ojs.openagrar.de]
- 5. mdpi.com [mdpi.com]
- 6. era.dpi.qld.gov.au [era.dpi.qld.gov.au]
- 7. biochemjournal.com [biochemjournal.com]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. de-phosphine.agrospecom.gr [de-phosphine.agrospecom.gr]
A Comparative Analysis of Aluminum Phosphide and Zinc Phosphide for Rodent Control
Introduction
Aluminum phosphide (B1233454) (AlP) and zinc phosphide (Zn₃P₂) are two widely utilized acute rodenticides in agricultural and urban pest management. Both compounds owe their toxicity to the in-situ generation of phosphine (B1218219) gas (PH₃), a potent respiratory poison. However, their distinct physical forms, modes of action, and application methodologies result in significant differences in their efficacy, environmental impact, and risk profiles. This guide provides an objective, data-driven comparison of aluminum phosphide and zinc phosphide for researchers, scientists, and professionals involved in drug and pesticide development.
Mechanism of Action: The Role of Phosphine Gas
The primary mechanism of toxicity for both aluminum and zinc phosphide is the liberation of highly toxic phosphine gas.[1][2]
-
This compound: A solid fumigant, it reacts with ambient moisture in the air or soil to release phosphine gas.[1][3][4]
-
AlP + 3H₂O → Al(OH)₃ + PH₃
-
-
Zinc Phosphide: A stable crystalline solid typically incorporated into baits, it requires ingestion and subsequent reaction with stomach acid (hydrochloric acid) to produce phosphine gas.[1][5]
-
Zn₃P₂ + 6HCl → 3ZnCl₂ + 2PH₃
-
Once generated, phosphine gas is rapidly absorbed and distributed throughout the body, exerting its cytotoxic effects primarily by disrupting mitochondrial function.[1][6] The gas inhibits the mitochondrial electron transport chain at cytochrome c oxidase (Complex IV), which halts cellular respiration and leads to a rapid decrease in ATP production.[2][7][8][9] This metabolic collapse triggers a cascade of events, including a massive increase in reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, cell death and multi-organ failure.[7][8][10][11] Some studies also suggest that phosphine may inhibit acetylcholinesterase, contributing to its neurotoxic effects.[10][11][12]
Comparative Performance and Characteristics
The fundamental difference in the activation mechanism—moisture for AlP and acid for Zn₃P₂—dictates their application methods and overall performance characteristics.
| Feature | This compound | Zinc Phosphide | Citation |
| Primary Use | Fumigant for burrows and enclosed spaces | Ingested bait for open and agricultural areas | [1] |
| Form | Solid tablets, pellets, or granules | Powder mixed with food bait | [1][2] |
| Activation | Reacts with atmospheric or soil moisture | Reacts with stomach acid upon ingestion | [1][3][5] |
| Application | Placement in sealed burrows, silos, warehouses | Broadcast or placement in bait stations | [1][4] |
| Speed of Action | Rapid gas release leads to quick death in enclosed spaces | Fast-acting after ingestion (death within 15 mins to 4 hrs) | [1][3][5] |
| Bait Shyness | Not applicable (inhalation) | High potential if a sublethal dose is consumed | [13][14] |
| Secondary Poisoning Risk | Low; gas dissipates and does not bioaccumulate | Moderate to high; highest risk from ingesting the GI tract of poisoned rodents | [1][4][14] |
| Environmental Impact | Degrades quickly, low risk of water contamination | Bait degrades in moist conditions; half-life in soil is 10-20 days | [1][4][14][15] |
Data Presentation: Toxicity
The toxicity of phosphide rodenticides is typically measured by the median lethal dose (LD50), the dose required to kill half the members of a tested population. Zinc phosphide toxicity data is widely available from oral ingestion studies. This compound's toxicity is primarily associated with the inhalation of phosphine gas, making direct oral LD50 comparisons less common.
Table 1: Oral LD50 Values for Zinc Phosphide in Various Species
| Species | Scientific Name | Oral LD50 (mg/kg) | Citation(s) |
| Rat | Rattus norvegicus | 12 - 56 | [13][16] |
| Wild House Mouse | Mus musculus | 32.7 - 79 | [17][18] |
| Albino Lab Mouse | Mus musculus | 53.3 - 54 | [17][18] |
| Kangaroo Rat | Dipodomys spectabilis | 8 | [16] |
| Black-tailed Jackrabbit | Lepus californicus | 8 | [16] |
| Kit Fox | Vulpes macrotus mutica | 93 | [16] |
| Sheep | Ovis aries | 60 - 70 | [16] |
| Dog (Suggested Lethal Dose) | Canis lupus familiaris | 20 - 40 | [6] |
Note: The toxicity of this compound is primarily via inhalation. An ingested dose as low as 1.5 grams of the solid form is considered fatal to humans.[12] Exposure to phosphine gas concentrations of 5-10 ppm for several hours can be lethal.[12]
Experimental Protocols & Workflows
Protocol: Determination of Acute Oral Toxicity (LD50) for Zinc Phosphide
This protocol provides a generalized methodology based on standard toxicological testing procedures.
-
Animal Model: Select a relevant rodent species (e.g., Mus musculus or Rattus norvegicus). Animals should be healthy, of a specific age and weight range, and acclimatized to laboratory conditions for at least one week.
-
Dose Preparation: Prepare a suspension of zinc phosphide in a suitable vehicle (e.g., corn oil or water with a suspending agent). A series of graded doses should be prepared to establish a dose-response curve.
-
Administration: Following a brief fasting period (to ensure an empty stomach and consistent acid levels), administer the prepared doses to different groups of animals via oral gavage. A control group receives the vehicle only.
-
Observation: Observe the animals continuously for the first few hours post-administration and then periodically for up to 14 days. Record the onset, nature, and severity of toxic signs (e.g., lethargy, convulsions, paralysis).[5]
-
Mortality: Record the number of mortalities in each dose group within a specified timeframe (typically 24-48 hours).
-
Data Analysis: Analyze the dose-response data using probit analysis or another appropriate statistical method to calculate the LD50 value with 95% confidence limits.
-
Necropsy: Conduct a gross necropsy on all animals (moribund and survivors) to identify any treatment-related pathological changes.
Workflow: this compound Application (Burrow Fumigation)
Workflow: Zinc Phosphide Application (Baiting)
Environmental Fate and Non-Target Risks
Environmental Persistence
-
This compound: Considered non-persistent.[4] It rapidly reacts with moisture, and the resulting phosphine gas has an atmospheric half-life of approximately 5 hours due to photodegradation.[4][15][19] The solid byproduct, aluminum hydroxide, is a stable mineral compound.
-
Zinc Phosphide: More persistent than AlP, especially in dry conditions.[20] Baits can remain toxic for several months.[20] In soil, its half-life is estimated at 10-20 days.[14] The rate of degradation is accelerated by moisture and weathering.[20]
Risks to Non-Target Species
Both compounds pose a primary poisoning risk to any animal that might accidentally consume the product. The risk profiles for secondary poisoning, however, differ significantly.
-
This compound: The risk of secondary poisoning is very low.[1][4] Phosphine is a gas that dissipates quickly and does not bioaccumulate in the tissues of the poisoned animal.[4] The primary non-target risk is to other animals that may inhabit the treated burrows.[4][15][19]
-
Zinc Phosphide: Poses a moderate to high risk of secondary poisoning, particularly to scavengers like dogs, cats, or predatory birds that consume a recently poisoned rodent.[1][21] The highest concentration of toxicant is found within the gastrointestinal tract of the dead animal.[14] However, zinc phosphide has a strong, garlicky odor that can be repulsive to some non-target species, and it induces vomiting in animals capable of it (a reflex rodents lack), which can serve as a safety mechanism.[5][13]
Conclusion
This compound and zinc phosphide are both highly effective acute rodenticides that function through the production of phosphine gas. The choice between them depends critically on the target environment and species.
-
This compound is unparalleled for fumigating enclosed spaces and burrow systems, offering high efficacy and a low risk of secondary poisoning. Its use requires professional certification and strict adherence to safety protocols due to the high acute inhalation toxicity of phosphine gas.
-
Zinc Phosphide is a versatile and cost-effective option for controlling rodent populations in open, agricultural landscapes. Its primary challenges are the potential for bait shyness after sublethal exposure and a higher risk of primary and secondary poisoning to non-target wildlife.
For researchers and drug development professionals, understanding these distinct mechanisms, application workflows, and toxicological profiles is essential for developing safer, more effective, and environmentally sound pest management strategies. Future research may focus on mitigating the risks associated with these compounds, such as developing more target-specific bait formulations for zinc phosphide or improving delivery systems for this compound to minimize non-target exposure.
References
- 1. pomais.com [pomais.com]
- 2. News - The use, mode of action and application scope of this compound [bigpesticides.com]
- 3. How Does this compound Control Gophers? - Ageruo [m.ageruo.com]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. Zinc Phosphide Rodenticide | Solutions Pest & Lawn [solutionsstores.com]
- 6. Phosphide (Zinc, Magnesium, Aluminum) Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. researchgate.net [researchgate.net]
- 8. Pesticidal Toxicity of Phosphine and Its Interaction with Other Pest Control Treatments [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 12. Phosphine toxicity: a story of disrupted mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zinc phosphide - Wikipedia [en.wikipedia.org]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review | 2025, Volume 25, Issue 3 | Turkish Journal of Emergency Medicine [turkjemergmed.com]
- 16. Zinc Phosphide Technical Fact Sheet [npic.orst.edu]
- 17. Acute oral toxicity of zinc phosphide: an assessment for wild house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LD50 determination of zinc phosphide toxicity for house mice and albino laboratory mice [escholarship.org]
- 19. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. michigan.gov [michigan.gov]
- 21. scispace.com [scispace.com]
A Comparative Study on the Fumigation Efficacy of Aluminum Phosphide and Magnesium Phosphide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fumigation efficacy of aluminum phosphide (B1233454) and magnesium phosphide, two widely used fumigants for the control of stored-product pests. Both compounds are effective due to their ability to release phosphine (B1218219) gas, a potent insecticide. This comparison delves into their chemical properties, phosphine release rates, and overall efficacy, supported by experimental data and detailed protocols.
Chemical and Physical Properties
Aluminum phosphide and magnesium phosphide are solid fumigants that react with atmospheric moisture to produce phosphine (PH₃) gas. While their primary function is the same, their chemical composition and reaction rates differ, influencing their application and efficacy under various conditions.
| Property | This compound | Magnesium Phosphide |
| Chemical Formula | AlP | Mg₃P₂ |
| Appearance | Grayish-green or dark gray solid | Grayish-white to yellowish-white solid |
| Formulations | Tablets, pellets, dusts, bags | Tablets, pellets, plates, strips |
| Phosphine Release Rate | Slower, dependent on temperature and humidity.[1][2] | Faster, even at lower temperatures and humidity.[1][2] |
| Residue | Primarily aluminum hydroxide[1][3] | Primarily magnesium hydroxide[1] |
Phosphine Gas Generation: A Comparative Overview
The rate of phosphine gas evolution is a critical factor influencing the effectiveness of a fumigation treatment. Magnesium phosphide is known to release phosphine more rapidly than this compound, especially under cooler and drier conditions. This faster release can lead to reaching lethal concentrations for pests more quickly.
Fumigation Efficacy Data
The efficacy of both this compound and magnesium phosphide is ultimately determined by the concentration of phosphine gas achieved and the duration of exposure. While direct side-by-side comparative studies detailing mortality rates for both compounds under identical conditions are limited in publicly available literature, the faster release of phosphine from magnesium phosphide suggests it may achieve control more rapidly, particularly in cooler environments.[1][2]
The following table summarizes the general efficacy of phosphine fumigation against common stored-product pests. The effectiveness is highly dependent on factors such as temperature, humidity, and the developmental stage of the insect.
| Pest Species | Life Stage | Phosphine Concentration (ppm) | Exposure Time (days) | Temperature (°C) | Mortality (%) |
| Sitophilus oryzae (Rice weevil) | Adults | 730-870 | 2 | 25 | >99 |
| Rhyzopertha dominica (Lesser grain borer) | Mixed | 400 | 10 | >25 | >99[4] |
| Tribolium castaneum (Red flour beetle) | Adults | 30 | 0.83 (20 hours) | 25 | >99 (susceptible strains) |
| Sitophilus granarius (Granary weevil) | All stages | 100-200 | 10 | 15 | 100 |
Note: The data presented is a synthesis from various studies on phosphine efficacy and may not represent a direct comparison between aluminum and magnesium phosphide formulations. The primary determinant of efficacy is achieving and maintaining a lethal concentration of phosphine gas for a sufficient duration.
Experimental Protocols
Standardized methods are crucial for evaluating and comparing the efficacy of fumigants. The following is a generalized protocol for a laboratory bioassay to assess the efficacy of phosphine-generating fumigants, based on principles from established methods like those from the Food and Agriculture Organization (FAO).
Objective: To determine the mortality of stored-product insects exposed to phosphine gas generated from this compound and magnesium phosphide formulations under controlled laboratory conditions.
Materials:
-
Test insects (e.g., Sitophilus oryzae, Rhyzopertha dominica, Tribolium castaneum) of known age and developmental stage.
-
Glass fumigation chambers or desiccators of a known volume.
-
This compound and magnesium phosphide formulations (tablets or pellets).
-
Controlled environment chamber or incubator for maintaining constant temperature and humidity.
-
Gas-tight syringes for sampling the atmosphere within the chambers.
-
Gas chromatograph (GC) equipped with a flame photometric detector (FPD) or other suitable phosphine detection equipment.
-
Cages or vials for holding insects.
-
Food medium for the test insects.
Methodology:
-
Insect Rearing: Insects are reared on an appropriate food medium in a controlled environment to ensure a uniform and healthy test population.
-
Preparation of Fumigation Chambers: A known number of insects (e.g., 50 adults) are placed in small, ventilated containers with a small amount of food. These containers are then placed inside the fumigation chambers.
-
Fumigant Application: A pre-determined amount of this compound or magnesium phosphide formulation is placed in each chamber to achieve the target phosphine concentration. The chambers are then sealed.
-
Fumigation: The sealed chambers are placed in a controlled environment chamber at a specific temperature and humidity for a set exposure period.
-
Gas Concentration Monitoring: The concentration of phosphine gas inside each chamber is monitored at regular intervals using a gas chromatograph or other detection device.
-
Aeration: After the exposure period, the chambers are opened in a well-ventilated area (e.g., a fume hood) to allow the phosphine gas to dissipate.
-
Mortality Assessment: The insects are transferred to clean containers with fresh food and held under the same temperature and humidity conditions. Mortality is assessed at specific time points post-fumigation (e.g., 24 hours, 48 hours, and 7 days) to account for any delayed mortality.
Mechanism of Action of Phosphine
Phosphine is a respiratory poison that primarily targets the mitochondria, the energy-producing organelles within cells. The exact molecular mechanism is complex, but it is understood to inhibit the enzyme cytochrome c oxidase (Complex IV) in the electron transport chain. This disruption of cellular respiration leads to a cascade of events, including the generation of reactive oxygen species (ROS), which cause oxidative stress and ultimately lead to cell death.
Conclusion
Both this compound and magnesium phosphide are highly effective fumigants for the control of stored-product pests due to their release of phosphine gas. The primary difference lies in the rate of this release, with magnesium phosphide acting more rapidly, especially under suboptimal conditions of low temperature and humidity. This can be a significant advantage in situations requiring a faster fumigation cycle or when dealing with less-than-ideal environmental conditions.
The choice between this compound and magnesium phosphide will depend on the specific requirements of the fumigation, including the target pest, the commodity, environmental conditions, and the available timeframe. For all applications, it is crucial to follow label instructions and safety precautions to ensure effective pest control and to minimize risks to applicators and the environment. Further research providing direct comparative efficacy data under a range of conditions would be beneficial for optimizing fumigation protocols.
References
- 1. Magnesium phosphide [fugran.com]
- 2. youtube.com [youtube.com]
- 3. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]
- 4. High-dose strategies for managing phosphine-resistant populations of Rhyzopertha dominica (F.) (Coleoptera: Bostrichidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unveiling the Impact of Doping on Aluminum Phosphide Nanomaterials
A comparative guide for researchers exploring the optical and electronic properties of pure versus doped aluminum phosphide (B1233454) (AlP) nanomaterials.
In the burgeoning field of nanotechnology, aluminum phosphide (AlP), a III-V semiconductor, is attracting attention for its potential in optoelectronic applications. The ability to tune its intrinsic properties through the introduction of dopant atoms is a key area of research. This guide provides a comparative analysis of the spectroscopic properties of pure versus doped AlP nanomaterials, offering insights for researchers, scientists, and professionals in drug development where quantum dots are used as biomarkers. Due to a scarcity of direct experimental comparative studies on doped AlP nanomaterials, this guide synthesizes findings from theoretical studies on AlP and experimental data from analogous III-V semiconductor nanomaterials.
Spectroscopic Properties: A Comparative Analysis
The introduction of dopant atoms into the AlP crystal lattice is predicted to significantly alter its electronic and, consequently, its optical properties. Theoretical studies suggest that doping can modify the band gap, introduce new energy levels, and change the nature of electronic transitions. These changes are directly observable through various spectroscopic techniques.
| Spectroscopic Parameter | Pure AlP Nanomaterials (Theoretical/Inferred) | Doped AlP Nanomaterials (e.g., with Mn, Co, Ni) (Theoretical) | Spectroscopic Technique |
| Band Gap Energy | Indirect band gap of ~2.64 eV for nanotubes.[1] For 2D V-AlP, a direct gap of 2.6 eV is predicted.[2] | Can be tuned (increased or decreased) depending on the dopant and its concentration. For example, Mn doping in AlP nanotubes causes changes in the band gap.[1] | UV-Visible Absorption Spectroscopy |
| Optical Absorption | Primarily in the UV region due to its wide band gap. | Can introduce new absorption features in the visible range. For instance, Mn-doped AlP is predicted to show unexpected optical absorption in the visible range.[1] | UV-Visible Absorption Spectroscopy |
| Photoluminescence (PL) | Expected to have weak emission due to its indirect band gap nature. | Doping can introduce new radiative recombination pathways, potentially enhancing or shifting the photoluminescence. For example, transition metal doping in other III-V semiconductors creates new emission peaks. | Photoluminescence Spectroscopy |
| Electronic Structure | Characterized by a valence band and a conduction band separated by a large band gap. | Introduction of dopant atoms creates new energy states within the band gap (mid-gap states), which can act as trapping sites or recombination centers.[1] | X-ray Photoelectron Spectroscopy (XPS) |
| Magnetic Properties | Non-magnetic. | Doping with transition metals like Mn, Co, or Ni can induce magnetic properties.[1] | Electron Spin Resonance (ESR) Spectroscopy |
Experimental Protocols
While specific experimental protocols for the synthesis and spectroscopic characterization of doped AlP nanomaterials are not widely published, the following methodologies are adapted from established procedures for other colloidal III-V quantum dots, such as Indium Phosphide (InP).
Synthesis of Doped AlP Nanocrystals (Adapted Protocol)
This protocol describes a colloidal synthesis approach, which is a common method for producing high-quality nanocrystals.
-
Precursor Preparation :
-
Aluminum Precursor : A solution of aluminum chloride (AlCl₃) in a high-boiling point, non-coordinating solvent like 1-octadecene (B91540) (ODE).
-
Phosphorus Precursor : Tris(trimethylsilyl)phosphine (P(TMS)₃) is a commonly used phosphorus source.
-
Dopant Precursor : A solution of a metal salt of the desired dopant (e.g., manganese(II) chloride for Mn-doping, cobalt(II) chloride for Co-doping) in a suitable solvent.
-
-
Synthesis Reaction :
-
The aluminum precursor and the dopant precursor are loaded into a three-neck flask with ODE and a coordinating ligand such as oleylamine.
-
The mixture is degassed under vacuum at an elevated temperature (e.g., 120 °C) to remove water and oxygen.
-
The atmosphere is switched to an inert gas (e.g., argon).
-
The temperature is raised to the desired reaction temperature (e.g., 250-300 °C).
-
The phosphorus precursor is swiftly injected into the hot solution.
-
The reaction is allowed to proceed for a specific duration to control the size of the nanocrystals.
-
-
Purification :
-
The reaction is quenched by cooling.
-
The nanocrystals are precipitated by adding a non-solvent like ethanol (B145695) and collected by centrifugation.
-
The nanocrystals are washed multiple times to remove unreacted precursors and excess ligands.
-
The purified doped AlP nanocrystals are then dispersed in a suitable solvent like toluene (B28343) for characterization.
-
Spectroscopic Characterization
-
UV-Visible Absorption Spectroscopy :
-
The purified nanocrystals are dispersed in a transparent solvent (e.g., toluene or hexane) in a quartz cuvette.
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of, for example, 300-800 nm.
-
The position of the first excitonic peak can be used to estimate the band gap of the nanomaterials.
-
-
Photoluminescence (PL) Spectroscopy :
-
The same sample used for UV-Vis absorption is excited with a monochromatic light source (e.g., a xenon lamp or a laser) at a wavelength shorter than the absorption onset.
-
The emission spectrum is collected using a spectrofluorometer.
-
This provides information on the emission wavelength, intensity, and quantum yield.
-
-
X-ray Photoelectron Spectroscopy (XPS) :
-
A drop of the concentrated nanocrystal solution is deposited onto a clean silicon wafer and dried.
-
The sample is introduced into the ultra-high vacuum chamber of an XPS instrument.
-
The surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured.
-
XPS provides information about the elemental composition and chemical states of the atoms in the nanomaterial, confirming the presence and oxidation state of the dopant.
-
Visualizing the Process and Effects
Caption: Workflow for the colloidal synthesis of doped AlP nanomaterials.
Caption: Effect of doping on the electronic structure of AlP nanomaterials.
Conclusion
The incorporation of dopants into this compound nanomaterials holds significant promise for tailoring their optoelectronic properties for a range of applications. While experimental research in this specific area is still emerging, theoretical studies and data from analogous material systems provide a strong indication of the expected spectroscopic changes. Doping is predicted to alter the band gap, introduce new absorption and emission features, and induce magnetic properties. The synthesis and characterization protocols adapted from related III-V nanomaterials offer a robust starting point for researchers to experimentally validate these predictions and unlock the full potential of doped AlP nanomaterials. Further experimental investigation is crucial to build a comprehensive understanding and facilitate the application of these novel materials.
References
A Comparative Environmental Impact Assessment of Aluminum Phosphide and Alternative Fumigants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the environmental impacts of aluminum phosphide (B1233454) and its primary alternatives, including sulfuryl fluoride, methyl bromide, and non-chemical controlled atmospheres. The following sections present quantitative data, detailed experimental methodologies, and visual diagrams to facilitate an objective evaluation for research and professional applications.
Executive Summary
The selection of a fumigant requires careful consideration of its efficacy, cost, and environmental footprint. While aluminum phosphide is a widely used fumigant due to its effectiveness and affordability, its alternatives each present a unique environmental profile. This guide synthesizes available data to offer a comparative analysis of their impacts on the atmosphere, soil, water, and non-target organisms.
Data Presentation: Quantitative Comparison of Fumigant Environmental Impacts
The following tables summarize key environmental impact parameters for this compound (phosphine), sulfuryl fluoride, and methyl bromide.
| Parameter | This compound (Phosphine) | Sulfuryl Fluoride | Methyl Bromide | Controlled Atmospheres |
| Global Warming Potential (GWP) (100-year) | Not assigned; considered negligible as it is not listed as a greenhouse gas by the IPCC. | 4000-5000 | 5 ± 2 | 0 |
| Ozone Depletion Potential (ODP) | 0 | 0 | 0.6 | 0 |
| Atmospheric Lifetime | < 1 day | 30-40 years | 0.7 years | N/A |
Table 1: Atmospheric Impact of Fumigants
| Parameter | This compound (Phosphine) | Sulfuryl Fluoride | Methyl Bromide | Controlled Atmospheres |
| Soil Half-Life | Degrades in days; 50% degradation in ~5 days in air-dried soil and ~11 days in water-saturated soil.[1] | Data unavailable due to primary use patterns not involving direct soil application. Expected to be minimal due to high volatility.[2] | 30-60 days.[3] | N/A |
| Potential for Groundwater Contamination | Low; phosphine (B1218219) is non-mobile in soil and degrades rapidly.[4] | Low; unlikely to leach to groundwater due to dissipation into the atmosphere.[2] | Low likelihood, as it readily enters the air after use.[5] | None |
Table 2: Soil and Water Impact of Fumigants
| Organism | This compound (Phosphine) | Sulfuryl Fluoride | Methyl Bromide | Controlled Atmospheres |
| Rainbow Trout (96-hour LC50) | >3.6 ppm (toxic) | Data not available | 3.9 mg/L (moderately toxic)[6] | N/A |
| Daphnia magna (48-hour EC50/LC50) | Data not available | 0.62 mg/L | 2.6 mg/L (moderately toxic)[6] | N/A |
| Soil Microorganisms | Can cause initial disruption, but recovery is relatively rapid. | Not a primary concern due to use patterns. | Has the greatest and most persistent negative impact on microbial communities.[7] | No direct impact. |
| Non-target Terrestrial Vertebrates | High risk to burrowing animals. | High toxicity to all living organisms in the fumigated space. | Toxic to mammals and birds upon acute exposure. | Lethal to all oxygen-respiring organisms within the treated area. |
Table 3: Ecotoxicity of Fumigants
Experimental Protocols
The data presented in this guide are derived from studies employing standardized and validated experimental methodologies. Below are summaries of the key protocols used to assess the environmental impact of fumigants.
Determination of Atmospheric Concentrations and Emissions
Principle: To quantify the concentration of a fumigant in the air and estimate its emission rate from a treated area, air samples are collected and analyzed using gas chromatography.
Methodology:
-
Sample Collection: Air samples are collected from the fumigated enclosure and surrounding areas at specified time intervals using sorbent tubes or gas-tight syringes.
-
Analytical Method: The collected samples are analyzed using a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) or a Nitrogen-Phosphorus Detector (GC-NPD).[8]
-
Quantification: The concentration of the fumigant is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
-
Emission Calculation: Emission rates are calculated based on the measured concentrations, the volume of the enclosure, and the air exchange rate.
Assessment of Impact on Soil Microbial Communities
Principle: To evaluate the effect of fumigants on the diversity and composition of soil microbial communities, soil samples are analyzed using culture-independent molecular techniques.
Methodology:
-
Soil Sampling: Soil cores are collected from treated and untreated (control) plots at various time points before and after fumigation.
-
DNA Extraction: Total microbial DNA is extracted from the soil samples using commercially available kits.
-
PCR Amplification: The 16S rRNA gene (for bacteria) or the ITS region (for fungi) is amplified from the extracted DNA using universal primers.
-
Denaturing Gradient Gel Electrophoresis (DGGE) or High-Throughput Sequencing: The amplified DNA fragments are separated by DGGE to visualize changes in the microbial community structure, or sequenced using next-generation sequencing platforms for a more detailed taxonomic analysis.[9]
-
Data Analysis: The diversity and composition of the microbial communities in treated and control samples are compared using statistical methods.
Aquatic Toxicity Testing
Principle: The acute toxicity of fumigants to aquatic organisms is determined by exposing them to a range of concentrations of the chemical in a controlled laboratory setting and observing the effects on survival.
Methodology (based on OECD Guideline 203 for Fish Acute Toxicity Test):
-
Test Organisms: A standard test species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.
-
Exposure: Fish are exposed to a series of dilutions of the fumigant in water for a period of 96 hours. A control group is exposed to clean water.
-
Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.
-
LC50 Calculation: The Lethal Concentration 50 (LC50), which is the concentration of the chemical that is lethal to 50% of the test organisms, is calculated using statistical methods.[3][6]
Visualizations
The following diagrams illustrate key concepts related to the environmental impact assessment of fumigants.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. mdpi.com [mdpi.com]
- 6. fkit.unizg.hr [fkit.unizg.hr]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
- 9. Impact of Fumigants on Soil Microbial Communities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aluminum Phosphide and Zinc Phosphide Toxicity in Non-Target Organisms
A comprehensive guide for researchers and drug development professionals on the relative toxicity, mechanisms of action, and experimental evaluation of two common rodenticides.
Aluminum phosphide (B1233454) (AlP) and zinc phosphide (ZnP) are potent rodenticides widely used in agricultural and urban settings for pest control. However, their high toxicity poses a significant risk to non-target organisms, including mammals, birds, fish, and invertebrates. This guide provides a detailed comparison of the toxicological profiles of these two compounds, supported by experimental data, to aid in risk assessment and the development of safer alternatives.
Executive Summary
Both aluminum phosphide and zinc phosphide exert their toxic effects through the liberation of phosphine (B1218219) gas (PH₃) in the acidic environment of the stomach.[1][2][3] Phosphine gas is a potent inhibitor of cellular respiration, primarily by disrupting the mitochondrial electron transport chain and inhibiting cytochrome c oxidase.[4][5] This leads to a rapid decrease in cellular energy production, oxidative stress, and ultimately cell death, affecting multiple organ systems, particularly the heart, lungs, liver, and kidneys.[3][4][6]
While the fundamental mechanism of toxicity is the same, there are differences in the rate of phosphine gas release and the overall toxicokinetics of the two compounds, which can influence their acute toxicity and sublethal effects in non-target species. Zinc phosphide is reported to have a slower release of phosphine gas compared to this compound.[2]
Data Presentation: Comparative Toxicity Data
The following tables summarize the available acute toxicity data for this compound and zinc phosphide in various non-target organisms. It is important to note that data for the direct oral toxicity of this compound in some non-target species, particularly birds, is limited, with much of the available information focusing on the inhalation toxicity of phosphine gas.
| Compound | Species | Endpoint | Value (mg/kg) | Reference |
| This compound | Rat (oral) | LD50 | 11.5 - 14 | [7][8] |
| This compound | Rat (oral) | LD50 | 8.7 | |
| Zinc Phosphide | Rat (oral) | LD50 | 40.5 | |
| Zinc Phosphide | Dog (oral) | LD50 | 20-40 | [9] |
| Zinc Phosphide | Cat (oral) | LD50 | 20-40 | [10] |
| Zinc Phosphide | Chicken (oral) | LD50 | 25.8 | [11] |
| Zinc Phosphide | Mallard (oral) | LD50 | 7.5 | [12] |
| Zinc Phosphide | Pheasant (oral) | LD50 | 8.8 | [12] |
| Zinc Phosphide | Bobwhite quail (oral) | LD50 | 9.0 | [12] |
| Compound | Species | Endpoint | Value (mg/L or µg/L) | Exposure Time | Reference |
| This compound | Rainbow trout | LC50 | 4.1 µg/L | 96 h | [7] |
| Zinc Phosphide | Rainbow trout | LC50 | 0.5 mg/L | 96 h | [12] |
| Zinc Phosphide | Bluegill sunfish | LC50 | 0.8 mg/L | 96 h | [12] |
| This compound | Daphnia magna | EC50 | Not Found | ||
| Zinc Phosphide | Daphnia magna | EC50 | 0.4 - 0.9 mg/L | 48 h | [13] |
| This compound | Earthworm (Eisenia fetida) | LC50 | 98 mg/kg soil | 14 d | [14] |
| Zinc Phosphide | Earthworm (Eisenia fetida) | LC50 | >1000 mg/kg soil | 14 d | [15] |
Sublethal Effects
Exposure to sublethal concentrations of both aluminum and zinc phosphide can lead to a range of adverse effects in non-target organisms.
This compound:
-
Fish (Clarias gariepinus): Behavioral changes, decreased hemoglobin, and significant alterations in the cyto-architecture of the gills, liver, and kidneys have been observed.[16]
-
Earthworms (Eisenia fetida): Negative growth rate and coiling behavior have been reported at sublethal concentrations.[14]
Zinc Phosphide:
-
Birds: Sublethal doses may cause aversion to the bait in surviving animals.[17] While lethal secondary poisoning is considered less likely, sublethal effects in predators and scavengers can occur.[7]
-
Aquatic Invertebrates (Daphnia magna): Chronic exposure to zinc can lead to reproductive effects, including a decrease in total reproduction and mean brood size.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the toxicological assessment of aluminum and zinc phosphide, based on OECD guidelines.
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)
These guidelines describe methods for determining the acute oral toxicity (LD50) of a substance.
-
Test Principle: A single dose of the test substance is administered orally to a group of experimental animals. The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality.[2][4][6]
-
Test Animals: Healthy, young adult rodents (usually rats or mice) are most commonly used.[4][6] For non-target wildlife, relevant species such as bobwhite quail or mallard ducks may be used.
-
Procedure:
-
Dose-ranging/Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate dose range for the main study.[18]
-
Main Study:
-
OECD 420 (Fixed Dose Procedure): Animals are dosed at one of several fixed dose levels (5, 50, 300, or 2000 mg/kg). The dose for subsequent animals is adjusted based on the outcome of the previously dosed animal.[9][15][18]
-
OECD 423 (Acute Toxic Class Method): A stepwise procedure where three animals of a single sex are used per step. The outcome (mortality or survival) determines the next dose level.[2][6][13][19][20]
-
OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next animal receives a lower dose. This continues until the LD50 can be estimated with a certain level of confidence.[4][5][6][21]
-
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, etc.), and body weight changes for at least 14 days.[4][5]
-
Necropsy: A gross necropsy of all animals is performed at the end of the study.[4]
-
Aquatic Toxicity Testing
-
Fish Acute Toxicity Test (OECD Guideline 203):
-
Test Principle: Fish are exposed to the test substance in water for a 96-hour period.[12][14][22][23][24][25]
-
Test Organisms: Recommended species include rainbow trout (Oncorhynchus mykiss), zebrafish (Danio rerio), and fathead minnow (Pimephales promelas).
-
Procedure: Fish are placed in test chambers containing a series of concentrations of the test substance. Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours. The LC50 is then calculated.[22][24][25]
-
-
Daphnia sp. Acute Immobilisation Test (OECD Guideline 202):
-
Test Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours.[1][16][26][27]
-
Procedure: Daphnids are placed in test solutions of varying concentrations. Immobilization (the inability to swim) is observed at 24 and 48 hours. The EC50 (the concentration that immobilizes 50% of the daphnids) is determined.[1][16][26][27][28]
-
Terrestrial Invertebrate Toxicity Testing
-
Earthworm Acute Toxicity Test (OECD Guideline 207):
-
Test Principle: This guideline describes two methods: a filter paper contact test for screening and an artificial soil test for definitive toxicity assessment.[1][5][12][27][29][30][31]
-
Test Organism: Eisenia fetida is the recommended species.[29]
-
Procedure (Artificial Soil Test): Earthworms are introduced into artificial soil containing various concentrations of the test substance. Mortality and sublethal effects (e.g., weight loss, behavioral changes) are assessed over a 14-day period to determine the LC50 and EC50.[29][30][31]
-
Histopathological Examination
-
Principle: To identify and characterize microscopic changes in tissues and organs resulting from exposure to a toxic substance.[3][17][32]
-
Procedure:
-
Tissue Collection and Fixation: Immediately following euthanasia, target organs (e.g., liver, kidney, heart, lungs, brain) are collected and preserved in a fixative solution, typically 10% neutral buffered formalin.[33]
-
Tissue Processing: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax to form tissue blocks.[33]
-
Sectioning and Staining: Thin sections (typically 4-5 µm) are cut from the paraffin blocks using a microtome and mounted on glass slides. The sections are then stained, most commonly with hematoxylin (B73222) and eosin (B541160) (H&E), to visualize cellular structures.[33]
-
Microscopic Examination: A qualified pathologist examines the stained tissue sections under a microscope to identify any pathological changes, such as necrosis, inflammation, degeneration, and changes in cellular morphology.[3][34]
-
Mandatory Visualization
Figure 1: Comparative Toxicity Testing Workflow
Figure 2: Signaling Pathways of Phosphide Toxicity
Conclusion
Both this compound and zinc phosphide are highly toxic to a wide range of non-target organisms due to the release of phosphine gas. While zinc phosphide has been more extensively studied for its direct oral toxicity in various species, the available data suggests that both compounds pose a significant primary poisoning risk. Sublethal effects are also a concern, with the potential for long-term impacts on the health and reproduction of exposed individuals. The information and experimental protocols provided in this guide are intended to support further research into the comparative toxicity of these compounds and to aid in the development of more selective and environmentally benign pest control strategies.
References
- 1. shop.fera.co.uk [shop.fera.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 5. Acute oral Toxicity Up-Down Procedure 425 guideline | PPTX [slideshare.net]
- 6. oecd.org [oecd.org]
- 7. EXTOXNET PIP - this compound [extoxnet.orst.edu]
- 8. researchgate.net [researchgate.net]
- 9. oecd.org [oecd.org]
- 10. An update on toxicology of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphine poisoning in free‐range local chickens: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ecotoxicity - Earthworm Eisenia foetida: Acute Toxicity test (OECD 207: 1984). - IVAMI [ivami.com]
- 13. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. eurofins.it [eurofins.it]
- 17. Essential Techniques in Toxicologic Pathology: Histopathology, Immunohistochemistry, and Advanced Analytical Methods | International Federation of Societies of Toxicologic Pathologists [ifstp.net]
- 18. oecd.org [oecd.org]
- 19. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
- 22. eurofins.com.au [eurofins.com.au]
- 23. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 24. scribd.com [scribd.com]
- 25. oecd.org [oecd.org]
- 26. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 27. oecd.org [oecd.org]
- 28. biotecnologiebt.it [biotecnologiebt.it]
- 29. OECD 207: Earthworm Acute Toxicity Test - Aropha [aropha.com]
- 30. biotecnologiebt.it [biotecnologiebt.it]
- 31. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
head-to-head comparison of aluminum phosphide and methyl bromide for commodity fumigation
A Comparative Guide to Fumigant Efficacy, Application, and Biological Impact
For decades, the fumigants aluminum phosphide (B1233454) and methyl bromide have been the primary chemical agents for protecting stored agricultural commodities from insect infestation. However, the global phase-out of methyl bromide due to its ozone-depleting properties has intensified the reliance on aluminum phosphide, the source of phosphine (B1218219) gas.[1][2] This guide provides a comprehensive head-to-head comparison of these two critical fumigants, offering researchers, scientists, and pest management professionals a detailed examination of their performance based on experimental data.
At a Glance: Key Differences
| Feature | This compound (Phosphine) | Methyl Bromide |
| Active Ingredient | Phosphine (PH₃) | Methyl Bromide (CH₃Br) |
| Formulation | Solid tablets, pellets, or dust that release gas upon reaction with atmospheric moisture.[3][4] | Pressurized liquid that vaporizes to a gas upon release.[5] |
| Ozone Depletion Potential | No | Yes[1][6] |
| Primary Use | Fumigation of durable commodities like grains, nuts, and dried fruits.[3][7] | Historically used for a wide range of commodities, soil, and quarantine treatments.[8][9] |
| Action Time | Slower acting, typically requiring longer exposure periods (days).[4][5] | Rapidly acting, often effective within 24-48 hours.[7][8] |
| Resistance Issues | Widespread and increasing resistance in many stored-product insect species.[1][2][10][11] | Less common, but some resistance has been reported. |
| Corrosivity | Corrosive to copper, silver, and gold, especially at high humidity.[12][13] | Generally non-corrosive to most materials. |
| Worker Safety | Highly toxic; requires strict safety protocols and monitoring.[4] | Highly toxic and a potent neurotoxin; requires stringent safety measures.[9][14][15] |
Efficacy Against Stored-Product Pests: A Quantitative Comparison
The effectiveness of a fumigant is determined by several factors, including the target pest species, its life stage, temperature, humidity, and the concentration and duration of exposure. The following tables summarize experimental data on the efficacy of phosphine and methyl bromide against common stored-product pests.
Table 1: Efficacy against Necrobia rufipes (Red-Legged Ham Beetle) and Tyrophagus putrescentiae (Mold Mite)
| Fumigant | Pest & Life Stage | Temperature (°C) | Exposure Time (h) | Concentration for Complete Control (g/m³) |
| Phosphine | N. rufipes (Larvae) | 23 | 48 | 0.85[12][13][16] |
| Methyl Bromide | N. rufipes (Larvae) | 23 | 48 | 4.0[12][13][16] |
| Phosphine | T. putrescentiae (Eggs) | 23 | 48 | 0.85[12][13][16] |
| Methyl Bromide | T. putrescentiae (Eggs) | 23 | 48 | 4.0[12][13][16] |
Data from a laboratory study comparing the fumigants for pests of high-value stored products like dry-cured hams.[12][13]
Table 2: Efficacy against Phosphine-Susceptible and -Resistant Sitophilus oryzae (Rice Weevil)
| Fumigant | Strain | Life Stage | LCt₅₀ (mg h L⁻¹) |
| Phosphine | Susceptible | Pupae | 6.171[17] |
| Methyl Bromide | Susceptible | Pupae | 21.104[17] |
| Phosphine | Resistant | Late Larvae | 48.170[17] |
| Methyl Bromide | Resistant | Pupae | 43.520[17] |
LCt₅₀ represents the concentration (mg/L) x time (h) required to kill 50% of the test population.[17] This study highlights the significant increase in phosphine required to control resistant strains.
Experimental Protocols: A Closer Look at the Methodology
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are crucial. Below are summaries of typical methodologies used in laboratory-based fumigant comparison studies.
General Fumigation Bioassay Protocol
A common method for assessing fumigant efficacy involves exposing a known number of insects of a specific species and life stage to a specific concentration of the fumigant in a sealed chamber for a set duration.
Workflow: Fumigant Efficacy Bioassay
Caption: A generalized workflow for conducting a fumigant efficacy bioassay.
Key Steps:
-
Insect Rearing: Cultures of the target insect species are maintained in a laboratory under controlled conditions to ensure a uniform population for testing.
-
Fumigation Chambers: Airtight containers, such as glass desiccators or jars, are used as fumigation chambers.
-
Insect Introduction: A predetermined number of insects of a specific life stage are placed in small cages or vials within the fumigation chambers.
-
Fumigant Introduction: The fumigant is introduced into the chamber at a precise concentration. For phosphine, this may involve the reaction of this compound with moisture. For methyl bromide, a measured volume of the gas is injected.
-
Exposure: The chambers are sealed and maintained at a constant temperature for a specified duration.
-
Ventilation and Mortality Assessment: After the exposure period, the chambers are safely ventilated. The mortality of the insects is then assessed, typically after a 24-hour recovery period to account for delayed effects.
-
Data Analysis: The mortality data is analyzed, often using probit analysis, to determine lethal concentration (LC) or lethal concentration-time (LCt) values, such as the LC₅₀ and LC₉₉.
Mechanisms of Action: A Tale of Two Toxicants
The ways in which phosphine and methyl bromide exert their toxic effects on insects are fundamentally different, influencing their speed of action and the potential for resistance.
Methyl Bromide: The Alkylating Agent
Methyl bromide is a highly reactive chemical that acts as a potent alkylating agent. Its primary mode of action involves the methylation of essential biological molecules.[6][9][14]
Signaling Pathway: Methyl Bromide Toxicity
Caption: The toxic mechanism of methyl bromide involves widespread alkylation.
This alkylation leads to:
-
Glutathione Depletion: Methyl bromide reacts with glutathione, a critical antioxidant, leading to its depletion and subsequent oxidative stress within the cell.[6][14]
-
DNA and Protein Damage: Direct methylation of DNA and proteins disrupts their normal function, leading to mutations, enzyme inhibition, and ultimately, cell death.[6][9][14]
This compound (Phosphine): The Metabolic Disruptor
Phosphine's toxicity is more complex and is linked to the disruption of cellular respiration and metabolism.[4][18][19] It is believed to primarily target the mitochondria, the powerhouses of the cell.
Signaling Pathway: Phosphine Toxicity
Caption: Phosphine's toxicity is primarily mediated by mitochondrial disruption.
The proposed mechanism involves:
-
Inhibition of the Electron Transport Chain: Phosphine is thought to interfere with the electron transport chain in mitochondria, specifically targeting cytochrome c oxidase.[19][20]
-
Generation of Reactive Oxygen Species (ROS): This disruption leads to the overproduction of reactive oxygen species, causing significant oxidative damage to cellular components.[18][21]
-
Energy Depletion: The inhibition of cellular respiration leads to a drastic reduction in ATP production, resulting in an energy crisis within the cell and eventual cell death.[19]
The Rise of Phosphine Resistance
A significant challenge in modern commodity fumigation is the widespread development of high-level resistance to phosphine in major stored-product insect pests.[2][11] This resistance is a result of intense selection pressure from the frequent use of phosphine.[1] Resistance levels can be over 1,500-fold higher than in susceptible populations, rendering standard fumigation protocols ineffective.[22] The genetic basis of this resistance is complex and is an active area of research.
Application and Operational Considerations
The practical application of these two fumigants differs significantly, impacting their suitability for various scenarios.
Table 3: Application Parameters
| Parameter | This compound (Phosphine) | Methyl Bromide |
| Formulation | Solid tablets, pellets, dust[3] | Pressurized liquid/gas[5] |
| Release Mechanism | Reacts with ambient moisture to release phosphine gas over time.[3] | Released directly as a gas from cylinders. |
| Typical Dosage | 1-3 tablets/tonne or 1-2 g/m³[23][24] | 16-72 g/m³ depending on commodity, temperature, and pest.[25][26][27] |
| Exposure Period | Long (e.g., 5-10 days)[5][23] | Short (e.g., 12-48 hours)[5][26] |
| Temperature Influence | Efficacy decreases significantly at lower temperatures (not recommended below 5°C).[4] | Efficacy is also temperature-dependent, with higher temperatures allowing for shorter exposure times or lower concentrations.[27] |
| Penetration | Excellent penetration into densely packed commodities due to its low molecular weight.[4] | Good penetration, but can be affected by packaging materials.[8][28] |
Logical Flow: Fumigation Decision-Making
Caption: Simplified decision tree for selecting a fumigation method.
Conclusion: A Shifting Landscape
Methyl bromide has historically been a highly effective, rapid-acting fumigant with broad applicability.[8][9] However, its severe environmental impact has necessitated its phase-out for most non-quarantine uses.[1][7]
This compound, which generates phosphine gas, is now the most widely used fumigant for durable commodities due to its effectiveness, low cost, and lack of ozone-depleting properties.[1][7] Its primary drawbacks are its slower action, the critical importance of maintaining gas-tight enclosures for extended periods, and the alarming increase in insect resistance.[2][4]
The future of commodity fumigation will likely involve a more integrated approach, combining phosphine with other strategies like controlled atmospheres, temperature manipulation, and the development of new fumigants to manage resistance and ensure the continued safety and security of the global food supply.
References
- 1. researchgate.net [researchgate.net]
- 2. biochemjournal.com [biochemjournal.com]
- 3. agriculture.az.gov [agriculture.az.gov]
- 4. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]
- 5. britanniapandi.com [britanniapandi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. climate.ec.europa.eu [climate.ec.europa.eu]
- 9. Toxicology of methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resistance to the Fumigant Phosphine and Its Management in Insect Pests of Stored Products: A Global Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of Methyl Bromide and Phosphine for Fumigation of Necrobia rufipes (Coleoptera: Cleridae) and Tyrophagus putrescentiae (Sarcoptiformes: Acaridae), Pests of High-Value Stored Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. The toxic chemistry of methyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bromomethane | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 16. Comparison of Methyl Bromide and Phosphine for Fumigation of Necrobia rufipes (Coleoptera: Cleridae) and Tyrophagus put… [ouci.dntb.gov.ua]
- 17. mdpi.com [mdpi.com]
- 18. Pesticidal Toxicity of Phosphine and Its Interaction with Other Pest Control Treatments [mdpi.com]
- 19. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Meet phosphine, a gas commonly used for industrial fumigation that can damage your lungs, heart and liver | Office of the Vice President for Research - The University of Iowa [research.uiowa.edu]
- 22. academic.oup.com [academic.oup.com]
- 23. 4farmers.com.au [4farmers.com.au]
- 24. researchgate.net [researchgate.net]
- 25. Manual of fumigation for insect control - Fumigation schedules [fao.org]
- 26. icecargo.com.au [icecargo.com.au]
- 27. bioone.org [bioone.org]
- 28. ACIR Community [acir.aphis.usda.gov]
validation of analytical models for predicting phosphine concentration from aluminum phosphide
For researchers, scientists, and drug development professionals, accurately predicting phosphine (B1218219) (PH₃) gas concentration from the fumigant aluminum phosphide (B1233454) (AlP) is critical for efficacy and safety. This guide provides a comparative analysis of validated analytical models, presenting supporting experimental data, detailed methodologies, and a visual representation of the validation workflow.
Two primary approaches to modeling phosphine concentration have been extensively validated: a mathematical model for phosphine generation integrated with Computational Fluid Dynamics (CFD), and a stepwise mathematical model. This guide will delve into the specifics of these models, offering a clear comparison of their predictive capabilities.
Model Comparison: Performance and Validation
The accuracy of these models is paramount. Below is a summary of their performance based on validation experiments.
| Model Type | Key Parameters Considered | Validation Environment | Reported Error/Accuracy |
| Mathematical & CFD Model (Elsayed et al.) [1][2][3] | Phosphine generation rate, temperature, sorption | Sealed barrel (0.208 m³) | 0.3%, 0.9%, and 7.2% error for three different configurations[2][3] |
| Stepwise Mathematical Model (Annis and Banks) [4] | Amount of phosphide, rate of phosphine liberation, gas space volume, leakage, sorption, temperature, moisture | Not specified in the abstract | Enables evaluation against toxicological objectives[4] |
| CFD Model (Agrafioti et al.) [5][6][7][8] | Gas transport in porous media, sorption, time-dependent phosphine release | Cylindrical grain silos with recirculation systems | "Satisfying" agreement with sensor data[6][7] |
In-Depth Look at a Validated Model: The Elsayed et al. Approach
A significant advancement in predicting phosphine concentration is the development of a mathematical equation to describe the gas generation rate from aluminum phosphide pellets. This equation is then incorporated into a Computational Fluid Dynamics (CFD) model, allowing for a more dynamic and spatially resolved prediction of phosphine concentration within a fumigated space like a grain silo.[1][2][3]
Experimental Validation Protocol
The validation of the Elsayed et al. model involved a series of laboratory experiments designed to measure the actual phosphine gas generated by a single this compound pellet.
Experimental Setup:
-
A sealed barrel with a volume of 0.208 m³ was used as the fumigation chamber.[2][3]
-
A single this compound pellet was placed inside the barrel.
-
The concentration of phosphine gas was measured over time.
Methodology: The experimentally measured phosphine concentrations were then compared to the concentrations predicted by the CFD model, which incorporated the mathematical equation for phosphine generation. The comparison was carried out for three different experimental configurations, likely varying parameters such as temperature or humidity, which are known to affect the rate of phosphine release.[2][3]
Results: The CFD model demonstrated a high degree of accuracy, with reported errors of only 0.3%, 0.9%, and 7.2% between the predicted and measured phosphine concentrations for the three different test configurations.[2][3] This close agreement validates the model's ability to accurately predict phosphine evolution from this compound pellets under controlled conditions.
The Annis and Banks Stepwise Mathematical Model
An earlier but still relevant approach is the stepwise mathematical model developed by Annis and Banks. This model calculates the time-course of phosphine concentration by considering a series of key physical and chemical parameters.[4]
Model Parameters:
-
The initial amount of this compound applied.[4]
-
The rate at which phosphine gas is liberated from the this compound.[4]
-
The volume of the gas space being fumigated.[4]
-
The rate of gas loss due to leakage from the fumigated structure.[4]
-
The amount of phosphine that is sorbed onto the commodity being fumigated.[4]
-
The influence of temperature and moisture on the rates of phosphine liberation and sorption.[4]
This model is particularly useful for evaluating the effectiveness of a fumigation strategy against specific toxicological objectives, such as achieving a certain concentration-time (CT) product or maintaining a minimum concentration for a required duration.[4]
Visualizing the Validation Workflow
To understand the logical flow of validating these analytical models, the following diagram illustrates the key steps involved.
Caption: Workflow for the validation of analytical models for predicting phosphine concentration.
References
- 1. Evolution of Phosphine from this compound Pellets [elibrary.asabe.org]
- 2. researchgate.net [researchgate.net]
- 3. Evolution of Phosphine from this compound Pellets [elibrary.asabe.org]
- 4. ftic.co.il [ftic.co.il]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. agrospecom.gr [agrospecom.gr]
- 8. researchgate.net [researchgate.net]
Risk-Benefit Analysis of Aluminum Phosphide in Agriculture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Aluminum phosphide (B1233454) is a widely utilized fumigant in the agricultural sector, prized for its efficacy in controlling a broad spectrum of stored-product pests. Its application, however, is not without significant risks to human health and the environment. This guide provides a comprehensive risk-benefit analysis of aluminum phosphide, offering a comparative look at its performance against alternative pest control methods, supported by experimental data.
Performance and Efficacy
This compound's primary mode of action is the release of phosphine (B1218219) (PH₃) gas upon contact with ambient moisture. Phosphine is a potent respiratory poison that is effective against all life stages of targeted insect pests, including eggs, larvae, pupae, and adults.[1]
Table 1: Efficacy of this compound Against Common Stored-Product Pests
| Pest Species | Life Stage | Concentration (ppm) | Exposure Time (days) | Mortality Rate (%) | Reference |
| Rhyzopertha dominica (Lesser Grain Borer) | Mixed | 700 | 4 | >99 | (Brabec et al., 2021)[2] |
| Tribolium castaneum (Red Flour Beetle) | Mixed | 700 | 4 | >99 | (Brabec et al., 2021)[2] |
| Sitophilus oryzae (Rice Weevil) | Pupa | 60 | 2 | 90 | (Principles of phosphine fumigation, 2013)[1] |
| Sitophilus zeamais (Maize Weevil) | Pupa | 287 | 2 | 90 | (Principles of phosphine fumigation, 2013)[1] |
Risk Profile
The high toxicity of phosphine gas presents substantial risks. In humans, acute exposure can lead to severe respiratory, cardiovascular, and neurological damage, with a high mortality rate in poisoning cases.[3] Environmental risks include high toxicity to non-target organisms, although the gas dissipates relatively quickly in the atmosphere.[4]
Table 2: Acute Toxicity of Phosphine to Non-Target Organisms
| Organism | Route of Exposure | Toxicity Metric (LC50/LD50) | Value | Reference |
| Rat | Inhalation (4-hour) | LC50 | 0.117 mg/L | (REGULATIONS.GOV)[5] |
| Rat | Oral (Zinc Phosphide) | LD50 | 40 mg/kg | (EXTOXNET PIP)[6] |
| Rainbow Trout | Acute | LC50 | 0.5 mg/L | (EXTOXNET PIP)[6] |
| Bluegill Sunfish | Acute | LC50 | 0.8 mg/L | (EXTOXNET PIP)[6] |
| Hens and Turkeys | Inhalation (~1 hour) | LC100 | 211-224 mg/m³ | (REGULATIONS.GOV)[5] |
Comparison with Alternatives
Several alternatives to this compound fumigation exist, each with its own set of advantages and disadvantages. These include other chemical fumigants like sulfuryl fluoride (B91410) and non-chemical methods such as controlled atmospheres.
Table 3: Comparative Analysis of this compound and Alternatives
| Feature | This compound (Phosphine) | Sulfuryl Fluoride | Controlled Atmospheres (e.g., CO2, N2) |
| Efficacy | High against a broad spectrum of pests.[1] | Effective, particularly against phosphine-resistant pests.[7][8] | High, but may require longer exposure times. |
| Pest Resistance | Resistance is a growing concern.[7] | Less evidence of widespread resistance. | No known resistance. |
| Human Toxicity | High acute toxicity.[3] | Lower acute toxicity to humans than phosphine.[7] | Low to no direct toxicity. |
| Environmental Impact | High acute toxicity to non-target organisms.[4] | Potent greenhouse gas.[7] | Minimal environmental impact. |
| Cost | Generally more affordable.[7] | Tends to be more expensive.[7] | Can have high initial setup costs. |
| Residues | Leaves no harmful residues on treated commodities.[1] | Can leave fluoride residues. | No chemical residues. |
Experimental Protocols
Protocol 1: Standard Fumigation Bioassay for Insect Mortality
Objective: To determine the efficacy of a fumigant (e.g., phosphine) against a specific stored-product insect species.
Materials:
-
Fumigation chamber (gas-tight)
-
Fumigant source (e.g., this compound tablets)
-
Gas concentration monitoring equipment (e.g., gas chromatograph)[9]
-
Cultures of the target insect species and life stage
-
Bioassay cages or vials
-
Controlled environment chamber (for temperature and humidity control)
Procedure:
-
Insect Preparation: Place a known number of insects of a specific life stage into bioassay cages.
-
Chamber Setup: Place the bioassay cages within the fumigation chamber. Seal the chamber and verify that it is gas-tight.[10]
-
Fumigant Introduction: Introduce the calculated dose of the fumigant into the chamber. The dosage will depend on the target concentration and the volume of the chamber.[10]
-
Concentration Monitoring: Monitor the gas concentration within the chamber at regular intervals to ensure the target concentration is maintained.[10]
-
Exposure Period: Maintain the fumigation for the predetermined exposure time, keeping temperature and humidity constant.
-
Aeration: After the exposure period, ventilate the chamber to remove the fumigant safely.
-
Mortality Assessment: Remove the bioassay cages and assess insect mortality after a specified post-treatment period (e.g., 24, 48, or 96 hours) to account for delayed mortality.[2]
Visualizing Key Processes
Biochemical Pathway of Phosphine Toxicity
Caption: Mechanism of phosphine-induced cellular toxicity.
Experimental Workflow for Fumigation Efficacy Testing
Caption: Standard workflow for a fumigation efficacy bioassay.
References
- 1. iaom.org [iaom.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aphis.usda.gov [aphis.usda.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. EXTOXNET PIP - ZINC PHOSPHIDE [extoxnet.orst.edu]
- 7. Sulfuryl Fluoride vs. Phosphine: What South African Fumigation Professionals Need to Know - Fumico [fumico.co.za]
- 8. Comparison the effectiveness of the fumigants sulfuryl fluoride and phosphine in controlling warehouse pest insects | Scilit [scilit.com]
- 9. mdpi.com [mdpi.com]
- 10. ippc.int [ippc.int]
comparing the efficacy of different aluminum phosphide formulations
A Comprehensive Comparison of Aluminum Phosphide (B1233454) Formulations for Efficacy in Pest Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of different aluminum phosphide (AlP) formulations used in pest control. The information is supported by experimental data to assist in the selection of the most appropriate formulation for specific research and application needs.
Introduction to this compound Formulations
This compound is a solid fumigant that reacts with atmospheric moisture to release phosphine (B1218219) (PH₃) gas, a potent insecticide and rodenticide.[1][2] It is available in various formulations, primarily tablets, pellets, and sachets (also known as pre-packs or ropes), each offering different rates of phosphine release and application methods.[3][4] The choice of formulation can significantly impact the efficacy of the fumigation process.
Comparative Efficacy of Formulations
The efficacy of this compound formulations is determined by the concentration and duration of phosphine gas exposure achieved within a treated enclosure. Key factors influencing this include the formulation type, temperature, and humidity.[5][6]
Data on Phosphine Release and Pest Mortality
The following tables summarize quantitative data from studies comparing different AlP formulations.
| Table 1: Comparison of Two Commercial Tablet Formulations - Quickphos vs. Phostoxin | |
| Parameter | Observation |
| Pest Mortality (Single and Double Dose) | Both formulations achieved 100% mortality of Rhyzopertha dominica, Sitophilus spp., and Tribolium castaneum. |
| Peak Gas Concentration | Attained at 48 hours for both formulations. |
| Gas Concentration (Single Dose) | No significant difference between Quickphos and Phostoxin. |
| Gas Concentration (Double Dose) | Significantly different between the two formulations. |
| Cost | Quickphos was reported to be more economical. |
| Table 2: General Characteristics of Tablet and Pellet Formulations for Rodent Control | |
| Formulation | Characteristics |
| Tablets (3g) | Release 1g of phosphine gas.[7][8] |
| Pellets (0.6g) | Release 0.2g of phosphine gas.[7][8] The smaller size can lead to a more rapid release of phosphine compared to tablets.[9] |
| Application | 2-4 tablets or 10-20 pellets are typically placed in a rodent burrow, which is then sealed.[7] |
| Efficacy | Both are considered highly efficacious for burrowing rodent control. |
| Table 3: Characteristics of Different this compound Formulations | | | :--- | :--- | :--- | | Formulation | Description | Key Features | | Tablets | 3g solid tablets containing ~56% AlP.[1] | Slower release of phosphine gas.[6] | | Pellets | 0.6g solid pellets containing ~56% AlP.[1] | Faster release of phosphine gas due to smaller size.[9] | | Sachets/Pre-packs | Tablets or pellets enclosed in a permeable material. | Allows for easy retrieval of spent material and is suitable for use where direct contact with the commodity is not desired.[6] | | Dusts/Powders | Fine powder formulation. | Can be used in specific applications but may pose a higher risk of inhalation. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fumigant efficacy.
Protocol 1: Evaluation of Fumigant Efficacy Against Stored-Product Insects
This protocol outlines a typical procedure for assessing the efficacy of different AlP formulations against common stored-product insects.
1. Test Insects:
-
Cultures of target insect species (e.g., Rhyzopertha dominica, Sitophilus oryzae, Tribolium castaneum) are maintained in the laboratory. All life stages (eggs, larvae, pupae, and adults) should be used for comprehensive testing.
2. Fumigation Chambers:
-
Airtight chambers of a specified volume (e.g., 20-liter glass desiccators) are used.
3. Formulation Preparation and Application:
-
The required weight of the AlP formulation (tablets, pellets, or sachets) is calculated based on the chamber volume and the target phosphine concentration.
-
The formulation is placed inside the chamber in a manner that allows for even gas distribution.
4. Environmental Conditions:
-
The chambers are maintained at a constant temperature and relative humidity (e.g., 25°C and 70% RH) for the duration of the experiment.
5. Phosphine Gas Concentration Monitoring:
-
Gas concentrations are monitored at regular intervals (e.g., 6, 12, 24, 48, 72, 96, and 120 hours) using a gas chromatograph or a portable phosphine monitor.
6. Mortality Assessment:
-
After the exposure period, the chambers are ventilated.
-
The number of dead and live insects of each life stage is counted.
-
For eggs and pupae, mortality is assessed by observing the number of individuals that fail to develop to the next life stage.
7. Data Analysis:
-
Mortality data is corrected for control mortality using Abbott's formula.
-
The phosphine concentration-time (Ct) product is calculated to compare the efficacy of different formulations.
Protocol 2: Evaluation of Fumigant Efficacy Against Burrowing Rodents
This protocol describes a method for testing the efficacy of AlP formulations for the control of burrowing rodents.
1. Study Site Selection:
-
An area with a known population of the target rodent species (e.g., prairie dogs, ground squirrels) is selected.
2. Burrow Identification and Pre-treatment Census:
-
Active burrows are identified and marked.
-
A pre-treatment census of the rodent population is conducted using methods such as visual counts or trapping.
3. Formulation Application:
-
The specified number of AlP tablets or pellets is placed deep inside each active burrow.
-
The burrow entrances are immediately sealed with soil to prevent gas leakage.
4. Post-treatment Census:
-
After a specified period (e.g., 7-10 days), a post-treatment census of the rodent population is conducted using the same method as the pre-treatment census.
5. Efficacy Calculation:
-
The reduction in the rodent population is calculated to determine the efficacy of the treatment.
6. Non-target Species Monitoring:
-
The study site is monitored for any adverse effects on non-target species.
Mechanism of Action and Experimental Workflow Diagrams
The following diagrams illustrate the cellular mechanism of phosphine toxicity and a typical experimental workflow for evaluating fumigant efficacy.
Caption: Cellular mechanism of phosphine toxicity.
Caption: Experimental workflow for fumigant efficacy testing.
Conclusion
The choice of this compound formulation has a direct impact on the rate of phosphine gas release and, consequently, the efficacy of pest control. Tablet formulations generally provide a slower, more sustained release of phosphine, while pellets offer a more rapid release. Sachets and pre-pack ropes provide a convenient application method and are ideal for situations where the retrieval of spent product is necessary. The selection of an appropriate formulation should be based on the target pest, the commodity or environment being treated, and the desired speed of fumigation. The experimental protocols and data presented in this guide provide a framework for making informed decisions regarding the use of different this compound formulations.
References
- 1. aphis.usda.gov [aphis.usda.gov]
- 2. graintrade.org.au [graintrade.org.au]
- 3. Prevention of phosphine-induced cytotoxicity by nutrients in HepG2 cells - Indian Journal of Medical Research [ijmr.org.in]
- 4. Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine [fao.org]
- 5. Aluminium Phosphide Fumigation – Fires and Explosions [westpandi.com]
- 6. uwyoextension.org [uwyoextension.org]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. agriculture.az.gov [agriculture.az.gov]
- 9. pestflash.com [pestflash.com]
Economic Showdown: Aluminum Phosphide vs. Alternative Pest Control Methods
A comprehensive guide for researchers and pest management professionals on the economic viability and efficacy of various stored product protection strategies.
The global reliance on stored grains and other durable agricultural commodities necessitates effective pest management to prevent significant economic losses. For decades, aluminum phosphide (B1233454) has been a cornerstone of stored product protection due to its broad-spectrum efficacy and cost-effectiveness. However, growing concerns over insect resistance, environmental impact, and human safety have spurred the development and adoption of alternative pest control methods. This guide provides a detailed economic analysis comparing aluminum phosphide with other leading pest control strategies, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.
Economic Analysis: A Cost-Benefit Breakdown
The choice of a pest control method is a critical economic decision for any storage facility manager. This decision hinges on a variety of factors including the cost of the treatment, its efficacy, the value of the commodity, and potential losses from insect damage. The concept of the Economic Injury Level (EIL) is a fundamental principle in Integrated Pest Management (IPM) that helps in making these decisions. The EIL is the lowest pest population density that will cause economic damage equal to the cost of controlling that pest population.[1]
The formula for calculating the EIL is:
EIL = C / (V * I * D * K)
Where:
-
C = Cost of control action (e.g., fumigation, application of protectants)
-
V = Market value of the commodity
-
I = Injury per insect
-
D = Damage per unit of injury
-
K = Proportion of the insect population controlled
Understanding the EIL is crucial for determining the Economic Threshold (ET) , which is the pest density at which control measures should be applied to prevent an increasing pest population from reaching the EIL.
The following tables provide a quantitative comparison of the estimated costs associated with this compound and its alternatives.
Table 1: Comparative Cost Analysis of Pest Control Methods for Stored Grain (per metric ton)
| Pest Control Method | Material Cost (USD) | Application Labor & Equipment Cost (USD) | Total Estimated Cost per Application (USD) |
| This compound | 0.50 - 1.50 | 1.00 - 3.00 | 1.50 - 4.50 |
| Hermetic Storage Bags | 10.00 - 25.00 (per bag, reusable) | Minimal | 2.50 - 8.33 (per ton/year, assuming 3-year lifespan) |
| Diatomaceous Earth | 2.00 - 5.00 | 1.00 - 2.00 | 3.00 - 7.00 |
| Carbon Dioxide Fumigation | 5.00 - 15.00 | 3.00 - 7.00 | 8.00 - 22.00 |
| Botanical Insecticides (e.g., Neem-based) | 3.00 - 8.00 | 1.00 - 2.00 | 4.00 - 10.00 |
Note: Costs are estimates and can vary significantly based on location, supplier, scale of operation, and specific product formulations.
Table 2: Economic Viability Snapshot
| Pest Control Method | Initial Investment | Recurring Costs | Key Economic Advantages | Key Economic Disadvantages |
| This compound | Low | Low per application | Highly cost-effective for large-scale fumigation.[2][3] | Potential for insect resistance leading to repeated applications and increased costs over time. |
| Hermetic Storage Bags | Moderate to High | Low (reusable bags) | Reduces post-harvest losses significantly, leading to higher profits.[4][5][6][7] Can be used for multiple seasons, increasing long-term cost-effectiveness.[8] | Higher initial investment compared to traditional methods. |
| Diatomaceous Earth | Low | Low | Affordable and requires minimal reapplication.[9] Can be applied with simple, low-cost equipment.[10][11] | Efficacy can be reduced by high moisture content. |
| Carbon Dioxide Fumigation | High (equipment) | Moderate to High (gas cost) | Leaves no chemical residue, making it suitable for organic products.[12][13] | Higher initial investment for equipment and can be more expensive than phosphine (B1218219).[14] |
| Botanical Insecticides | Low to Moderate | Low to Moderate | Generally lower in cost than synthetic pesticides and can be locally sourced.[15][16] | May require more frequent applications, increasing labor costs. Efficacy can be variable. |
Efficacy Comparison: A Look at the Data
The effectiveness of a pest control method is paramount to its economic viability. The following table summarizes the reported efficacy of this compound and its alternatives against common stored product insects.
Table 3: Comparative Efficacy of Pest Control Methods
| Pest Control Method | Target Pests | Reported Efficacy | Key Efficacy Advantages | Key Efficacy Limitations |
| This compound | Wide range of stored product insects and rodents.[17] | High (often >95% mortality) with proper application.[18] | Broad-spectrum activity, penetrates deep into grain masses. | Development of insect resistance is a significant concern.[19] Efficacy is temperature-dependent. |
| Hermetic Storage Bags | Most stored product insects. | High (can achieve 100% mortality by depleting oxygen).[20] | Prevents re-infestation. Preserves grain quality.[8] | Requires proper sealing to be effective. May not be suitable for all commodities. |
| Diatomaceous Earth | External feeders like flour beetles and some weevils. | Variable (can be highly effective, but depends on formulation and conditions).[21] | Long-lasting protection as long as it remains dry.[9] | Less effective against internal feeders. Efficacy is reduced in high humidity. |
| Carbon Dioxide Fumigation | Wide range of stored product insects. | High (can achieve 100% mortality).[22] | Effective against all life stages of insects. | Requires a well-sealed enclosure and longer exposure times compared to phosphine.[14] |
| Botanical Insecticides | Varies by plant extract; often effective against a range of beetles and moths. | Moderate to High, but can be variable. | Can have repellent, anti-feedant, and insecticidal properties. | Efficacy can be inconsistent and may not provide complete control.[23] |
Experimental Protocols: Methodologies for Evaluation
To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following sections outline detailed methodologies for key experiments cited in the evaluation of these pest control methods.
This compound Fumigation Efficacy Protocol
This protocol is a standard method for evaluating the efficacy of this compound against stored product insects in a laboratory setting.
Objective: To determine the lethal concentration (LC) and lethal time (LT) of phosphine gas generated from this compound against a specific stored product insect species.
Materials:
-
Glass desiccators or other sealable fumigation chambers
-
This compound tablets or pellets
-
Cultures of the target insect species (e.g., Sitophilus oryzae, Tribolium castaneum)
-
Grain (e.g., wheat, maize) conditioned to a specific moisture content
-
Gas-tight syringes for gas sampling
-
Gas chromatograph (GC) or other phosphine monitoring device
-
Controlled environment chamber (for temperature and humidity control)
Procedure:
-
Insect Rearing: Rear the target insect species on a suitable diet under controlled conditions (e.g., 27±1°C, 70±5% relative humidity). Use adults of a known age (e.g., 1-2 weeks old) for the bioassay.
-
Fumigation Chamber Setup: Place a known quantity of conditioned grain into each fumigation chamber. Introduce a known number of insects (e.g., 50 adults) in a small, perforated vial into the center of the grain mass.
-
Fumigant Application: Calculate the amount of this compound required to achieve the desired phosphine concentration in the chamber. Place the this compound formulation in a small dish within the chamber, ensuring it does not come into direct contact with the grain. Seal the chamber immediately.
-
Gas Concentration Monitoring: At regular intervals (e.g., 2, 4, 8, 24, 48, 72 hours), draw a gas sample from the headspace of the chamber using a gas-tight syringe and analyze the phosphine concentration using a GC or other monitoring device.
-
Mortality Assessment: After the desired exposure period, open the fumigation chamber in a well-ventilated area. Remove the insect vials and transfer the insects to clean containers with fresh food. Assess mortality after a 24-hour recovery period. Insects that are unable to move when prodded are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration and exposure time. Use probit analysis to determine the LC50, LC99, LT50, and LT99 values.
Hermetic Storage Bag Efficacy Protocol
This protocol outlines a method for evaluating the effectiveness of hermetic storage bags in controlling stored product insects.
Objective: To assess the efficacy of hermetic storage bags in suppressing insect populations and preserving grain quality.
Materials:
-
Hermetic storage bags of a specified size and material
-
Control bags (e.g., woven polypropylene (B1209903) bags)
-
Grain (e.g., maize, beans) with a known initial moisture content
-
Cultures of the target insect species (e.g., Sitophilus zeamais, Acanthoscelides obtectus)
-
Oxygen and carbon dioxide sensors
-
Grain moisture meter
-
Sieves for separating insects from grain
Procedure:
-
Experimental Setup: Fill both hermetic and control bags with a known weight of grain. Artificially infest each bag with a known number of adult insects (e.g., 50 adults per kg of grain).[24]
-
Gas Monitoring: Place oxygen and carbon dioxide sensors inside a subset of the bags to monitor the changes in the gaseous environment over time.
-
Storage: Store the bags under ambient or controlled environmental conditions for a predetermined period (e.g., 3-6 months).
-
Sampling: At regular intervals (e.g., monthly), take representative samples from each bag.
-
Insect Population Assessment: Sieve the grain samples to separate and count the number of live and dead adult insects, larvae, and pupae.
-
Grain Quality Assessment:
-
Moisture Content: Determine the moisture content of the grain samples using a moisture meter.
-
Grain Damage: Visually assess the percentage of insect-damaged kernels.
-
Weight Loss: Calculate the percentage of weight loss using the count and weigh method or by comparing the initial and final weights of the grain in the bags.
-
-
Data Analysis: Compare the insect population dynamics, changes in gas concentrations, and grain quality parameters between the hermetic and control bags using appropriate statistical analyses (e.g., ANOVA).
Visualizing the Economic Decision-Making Process
The following diagrams, created using the DOT language for Graphviz, illustrate key logical relationships and workflows in the economic analysis of pest control.
Caption: Logical flow for applying economic thresholds in pest management.
Caption: Workflow for selecting an appropriate pest control method.
The Integrated Pest Management (IPM) Approach
An effective and sustainable pest management strategy often involves an Integrated Pest Management (IPM) approach, which combines multiple control tactics in a compatible manner to maintain pest populations below the economic injury level.[25][26] IPM is not about eliminating pesticides but rather using them judiciously as part of a broader strategy that includes preventative measures, monitoring, and the use of non-chemical controls.
A successful IPM program for stored products typically includes the following components:
-
Prevention:
-
Sanitation: Maintaining clean storage facilities to eliminate food sources and harborage for pests.
-
Exclusion: Sealing cracks and crevices in storage structures to prevent pest entry.
-
Proper Drying: Ensuring grain is dried to the appropriate moisture content before storage to inhibit insect and mold growth.
-
-
Monitoring:
-
Regular Inspections: Visually inspecting grain and storage facilities for signs of insect activity.
-
Trapping: Using probe traps, pitfall traps, or pheromone traps to detect and monitor pest populations.
-
-
Intervention:
-
Non-chemical Controls: Employing methods such as aeration to cool grain and slow insect development, or using physical controls like diatomaceous earth.
-
Chemical Controls: Applying fumigants like this compound or contact insecticides only when pest populations reach the economic threshold.
-
The economic benefits of an IPM program can be substantial. By reducing the reliance on chemical pesticides, storage managers can lower their input costs, minimize the development of insecticide resistance, and potentially receive premiums for pesticide-free commodities.
Conclusion
While this compound remains a cost-effective and efficacious tool for stored product protection, a comprehensive economic analysis reveals that several alternative methods offer competitive advantages, particularly in the context of long-term sustainability and integrated pest management. Hermetic storage, for instance, presents a higher initial investment but can yield significant returns through reduced storage losses and the elimination of recurring fumigation costs. Diatomaceous earth and botanical insecticides offer low-cost, environmentally friendly options, although their efficacy can be more variable. Carbon dioxide fumigation provides a residue-free solution ideal for organic products, albeit at a potentially higher cost.
The optimal choice of a pest control method will depend on a variety of factors specific to each situation, including the type and value of the commodity, the scale of the operation, the target pests, and the regulatory environment. By carefully considering the economic and efficacy data presented in this guide, and by adopting an integrated pest management approach, researchers and pest management professionals can develop more sustainable and economically sound strategies for protecting the world's stored food supply.
References
- 1. researchgate.net [researchgate.net]
- 2. FSS | Fumigation Service & Supply [fsszone.com]
- 3. cognitivemarketresearch.com [cognitivemarketresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. Cost-benefit analysis of on-farm grain storage hermetic bags among small-scale maize growers in northwestern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. liphatech.com [liphatech.com]
- 9. earthworkshealth.com [earthworkshealth.com]
- 10. storedgrain.com.au [storedgrain.com.au]
- 11. groundcover.grdc.com.au [groundcover.grdc.com.au]
- 12. liphatech.com [liphatech.com]
- 13. CO2 Fumigation Methods - Sprague Pest Solutions [spraguepest.com]
- 14. imarcgroup.com [imarcgroup.com]
- 15. Frontiers | Hermetic Bags for the Storage of Maize: Perspectives on Economics, Food Security and Greenhouse Gas Emissions in Different Sub-Saharan African Countries [frontiersin.org]
- 16. chemijournal.com [chemijournal.com]
- 17. Evaluation of this compound against wood-destroying insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. researchgate.net [researchgate.net]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. scilit.com [scilit.com]
- 23. researchgate.net [researchgate.net]
- 24. bioinfopublication.org [bioinfopublication.org]
- 25. Improving Stored Product Insect Pest Management: From Theory to Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. portal.nifa.usda.gov [portal.nifa.usda.gov]
A Comparative Guide to the Long-Term Effects of Aluminum Phosphide and Alternative Soil Fumigants on Soil Microbiology
For Researchers, Scientists, and Drug Development Professionals
The practice of soil fumigation, while critical for managing soil-borne pathogens and ensuring crop yields, can have profound and lasting effects on the intricate ecosystem of soil microorganisms. This guide provides a comparative analysis of the long-term impacts of several key fumigants on soil microbiology, with a focus on aluminum phosphide (B1233454) and its alternatives: metam (B94612) sodium, dazomet (B121842), chloropicrin, and 1,3-dichloropropene. The information herein is synthesized from a range of experimental studies to provide an objective overview for research and development professionals.
Disclaimer: Direct, long-term experimental data on the effects of aluminum phosphide as a soil fumigant on microbial communities is limited. The information presented for this compound is largely inferred from the known properties of its active product, phosphine (B1218219) gas, and general principles of soil microbiology.
Comparative Analysis of Long-Term Effects on Soil Microbial Communities
The following tables summarize the long-term (weeks to months post-application) effects of this compound and its alternatives on key indicators of soil microbial health.
Table 1: Long-Term Effects on Soil Bacterial Communities
| Fumigant | Effect on Bacterial Diversity | Effect on Bacterial Biomass | Key Long-Term Findings & Recovery |
| This compound (inferred) | Likely initial decrease, with recovery potential. The extent of the impact is expected to be dependent on concentration and exposure time. | Initial reduction is probable due to the high toxicity of phosphine gas to aerobic organisms[1]. | Recovery patterns are not well-documented in soil. Recolonization would likely be influenced by the dissipation rate of phosphine and the influx of bacteria from surrounding untreated soil. |
| Metam Sodium | Significant initial decrease in bacterial diversity[2]. Long-term studies show that repeated applications can lead to persistent shifts in the bacterial community structure[3]. | Initial sharp decrease, with recovery varying based on soil type and history of fumigation. | While microbial activity can recover, long-term shifts in community composition may persist[4]. Some studies indicate a decrease in bacterial diversity in the long term[2]. |
| Dazomet | Significant initial decrease in bacterial diversity[5]. | Initial reduction followed by a period of recovery. | The effect is often considered temporary, with bacterial populations and diversity showing recovery over time[5]. |
| Chloropicrin | Initial significant decrease in bacterial diversity[2]. Some studies show a subsequent rebound and even an increase in certain beneficial bacterial groups like Bacillus and Pseudomonas. | Initial reduction, with recovery observed in the weeks following fumigation. | Long-term (at least 70-day) decrease in microbial diversity has been reported[6]. Repeated applications can lead to shifts in the bacterial community[3]. |
| 1,3-Dichloropropene | Initial reduction in bacterial diversity, but recovery is generally observed. Some studies suggest a less severe impact compared to other fumigants[7]. | Initial decrease followed by recovery. | Considered to have a relatively short-term and transitory impact on the indigenous soil microbial community, with diversity often recovering to pre-fumigation levels[8]. |
Table 2: Long-Term Effects on Soil Fungal Communities
| Fumigant | Effect on Fungal Diversity | Effect on Fungal Biomass | Key Long-Term Findings & Recovery |
| This compound (inferred) | Phosphine is reported to have little effect on fungal populations in stored grains, suggesting a potentially lower impact on soil fungi compared to bacteria[9]. However, this is not confirmed in a soil environment. | The impact on fungal biomass in soil is not well-documented. | Recovery patterns are unknown. Some fungi may be more resistant to phosphine than bacteria. |
| Metam Sodium | Can significantly reduce fungal diversity, with a notable negative impact on beneficial arbuscular mycorrhizal fungi (AMF)[4][10]. | Initial sharp decrease in fungal biomass. | Recovery of fungal communities can be slow, and the reduction in beneficial fungi like AMF can have long-lasting effects on plant nutrient uptake[4]. |
| Dazomet | Significant initial decrease in fungal diversity[5]. | Initial reduction in fungal biomass. | Similar to its effect on bacteria, the impact on fungi is often temporary, with recovery observed over time[5]. |
| Chloropicrin | Initial decrease in fungal diversity. However, some studies report an increase in the population of the beneficial fungus Trichoderma spp. following fumigation[11]. | Initial reduction, with the potential for a subsequent increase in certain fungal groups. | Repeated applications can lead to a reduction in fungal diversity[1]. |
| 1,3-Dichloropropene | The impact on fungal diversity is generally considered less severe and of shorter duration compared to broad-spectrum fumigants[7][12]. | Initial decrease followed by recovery. | Long-term effects on fungal communities are considered to be minor[4]. |
Table 3: Long-Term Effects on Beneficial Soil Organisms
| Fumigant | Effect on Arbuscular Mycorrhizal Fungi (AMF) | Effect on Trichoderma spp. |
| This compound (inferred) | The impact is unknown, but given the general toxicity of phosphine, a negative effect on AMF viability is plausible. | The impact is unknown. |
| Metam Sodium | Detrimental to AMF populations, which are crucial for nutrient uptake in many plants[4]. | Can negatively impact Trichoderma populations. |
| Dazomet | Similar to metam sodium, can reduce AMF populations. | Can have a negative impact on Trichoderma. |
| Chloropicrin | Can be harmful to AMF, but some studies show recovery. | Can increase the population of Trichoderma spp., which are known for their biocontrol properties[11]. |
| 1,3-Dichloropropene | Less data is available, but it is likely less impactful than broad-spectrum fumigants due to its more targeted action. | Less data is available on direct long-term effects. |
Table 4: Long-Term Effects on Soil Enzyme Activities
| Fumigant | Effect on Dehydrogenase Activity | Effect on Phosphatase Activity |
| This compound (inferred) | A decrease is likely due to the reduction in overall microbial activity. | The impact is unknown, but a reduction is possible due to the disruption of microbial populations involved in phosphorus cycling. |
| Metam Sodium | Initial inhibition of dehydrogenase activity has been reported. | Can lead to a decrease in phosphatase activity. |
| Dazomet | Initial reduction in enzyme activities, including dehydrogenase, with gradual recovery over time[5]. | Initial reduction in phosphatase activity, with recovery observed in the weeks following fumigation[13]. |
| Chloropicrin | Initial inhibition of dehydrogenase activity. | Can significantly reduce acid and alkaline phosphatase activities[14][15]. |
| 1,3-Dichloropropene | Initial decrease in enzyme activities, with recovery observed over time[16]. | Initial decrease, with a tendency to recover. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of fumigant impacts on soil microbiology. Below are summaries of key experimental protocols frequently cited in the literature.
Phospholipid Fatty Acid (PLFA) Analysis
-
Principle: This method provides a quantitative assessment of the living microbial biomass and community structure in a soil sample. Phospholipids (B1166683) are essential components of microbial cell membranes and degrade rapidly upon cell death, making them a good indicator of the viable microbial community. Different microbial groups have distinct fatty acid profiles.
-
Methodology:
-
Lipid Extraction: Lipids are extracted from a known mass of soil using a single-phase solvent mixture (e.g., chloroform:methanol (B129727):phosphate (B84403) buffer)[7].
-
Fractionation: The extracted lipids are fractionated using solid-phase extraction (SPE) columns to separate phospholipids from other lipid classes (neutral lipids and glycolipids)[7].
-
Methanolysis: The phospholipid fraction is subjected to mild alkaline methanolysis to convert the fatty acids into fatty acid methyl esters (FAMEs)[17].
-
Quantification and Identification: The FAMEs are separated, identified, and quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometer (MS). Specific fatty acids are used as biomarkers for different microbial groups (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi, actinomycetes, and arbuscular mycorrhizal fungi)[7].
-
Denaturing Gradient Gel Electrophoresis (DGGE)
-
Principle: DGGE is a molecular fingerprinting technique used to separate DNA fragments of the same length but with different sequences. It provides a visual representation of the microbial diversity in a sample.
-
Methodology:
-
DNA Extraction: Total microbial DNA is extracted directly from soil samples.
-
PCR Amplification: A specific region of a marker gene, typically the 16S rRNA gene for bacteria or the ITS region for fungi, is amplified using PCR with universal primers. One of the primers has a GC-clamp (a long GC-rich sequence) attached to its 5' end to prevent complete denaturation of the DNA fragments[18].
-
Gel Electrophoresis: The PCR products are separated on a polyacrylamide gel containing a linear gradient of denaturants (e.g., urea (B33335) and formamide). As the DNA fragments migrate through the gel, they reach a point where the denaturant concentration causes the double-stranded DNA to melt into single strands, slowing its migration. The position at which a fragment stops is dependent on its sequence[14][18].
-
Visualization and Analysis: The DNA bands are visualized by staining (e.g., with SYBR Green) and the resulting banding pattern, or "fingerprint," is analyzed. The number and intensity of the bands provide an indication of the richness and evenness of the dominant microbial species in the community[15].
-
High-Throughput Sequencing (e.g., Illumina MiSeq)
-
Principle: This next-generation sequencing approach allows for a deep and comprehensive analysis of the microbial community by sequencing millions of DNA fragments in parallel. It provides detailed taxonomic and phylogenetic information.
-
Methodology:
-
DNA Extraction and PCR Amplification: Similar to DGGE, total microbial DNA is extracted from soil, and a target gene region (e.g., 16S rRNA, ITS) is amplified using PCR with primers that include adapter sequences for sequencing.
-
Library Preparation: The PCR products are purified, quantified, and pooled to create a sequencing library.
-
Sequencing: The library is sequenced on a high-throughput platform, generating millions of short DNA reads.
-
Bioinformatic Analysis: The sequence reads are processed to remove low-quality data, and then clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity. These are then taxonomically classified by comparing them to reference databases. This allows for the determination of the relative abundance of different microbial taxa and the calculation of various diversity indices.
-
Soil Enzyme Assays
-
Dehydrogenase Activity:
-
Principle: Dehydrogenase enzymes are involved in the respiratory processes of microorganisms, and their activity is considered an indicator of overall microbial activity in the soil.
-
Methodology: A common method involves the incubation of a soil sample with 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor. Dehydrogenases reduce the colorless TTC to the red-colored triphenyl formazan (B1609692) (TPF). The TPF is then extracted with a solvent (e.g., methanol or acetone) and its concentration is measured spectrophotometrically[16][19][20][21].
-
-
Phosphatase Activity:
-
Principle: Phosphatases are enzymes that catalyze the hydrolysis of organic phosphorus compounds, releasing inorganic phosphate that is available to plants and microorganisms. Their activity is an indicator of the potential for phosphorus mineralization in the soil.
-
Methodology: A widely used method involves incubating a soil sample with a p-nitrophenyl phosphate (pNPP) substrate at a specific pH (e.g., pH 6.5 for acid phosphatase and pH 11 for alkaline phosphatase). The phosphatase enzymes in the soil hydrolyze the pNPP, releasing p-nitrophenol (pNP), which is yellow in an alkaline solution. The intensity of the yellow color is measured spectrophotometrically to quantify the enzyme activity[1][6][12][22][23].
-
Visualizations
Conclusion
The long-term effects of soil fumigants on soil microbiology are complex and vary significantly depending on the chemical properties of the fumigant, application rates, soil type, and environmental conditions. While alternatives to this compound, such as metam sodium, dazomet, chloropicrin, and 1,3-dichloropropene, have been more extensively studied, they all exhibit a significant initial disruption of the soil microbial community. The recovery of microbial diversity and function is a critical aspect of long-term soil health.
For this compound, the lack of specific, long-term soil microbiological studies necessitates a cautious approach. While its active ingredient, phosphine, is known to be highly toxic to a broad range of aerobic organisms, its specific long-term impact on the complex soil food web, including beneficial microorganisms and key soil processes, remains an important area for future research. Researchers and professionals in drug development should consider these long-term ecological impacts when evaluating pest control strategies and developing new, more sustainable alternatives.
References
- 1. youtube.com [youtube.com]
- 2. Fumigation of tobacco plantbeds with dazomet | CORESTA [coresta.org]
- 3. Sample Preparation Protocols for Soil Microbiome Sequencing - CD Genomics [cd-genomics.com]
- 4. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils [jove.com]
- 5. lib.ncfh.org [lib.ncfh.org]
- 6. andrewsforest.oregonstate.edu [andrewsforest.oregonstate.edu]
- 7. Phospholipid fatty acid (PLFA) analysis [protocols.io]
- 8. tricalafrica.com [tricalafrica.com]
- 9. aeciph.com [aeciph.com]
- 10. downloads.unido.org [downloads.unido.org]
- 11. auburn.edu [auburn.edu]
- 12. sserc.org.uk [sserc.org.uk]
- 13. Groundwater monitoring for 1,3‐dichloropropene in high fumigant use areas of North America and Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Denaturing Gradient Gel Electrophoresis (DGGE) for Microbial Community Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. iame.or.jp [iame.or.jp]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Analysis of Bacterial Communities in Soil by Use of Denaturing Gradient Gel Electrophoresis and Clone Libraries, as Influenced by Different Reverse Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. ijarbs.com [ijarbs.com]
- 21. sunlongbiotech.com [sunlongbiotech.com]
- 22. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to Aluminum Phosphide in Integrated Pest Management (IPM) Programs
For Researchers, Scientists, and Drug Development Professionals
Aluminum phosphide (B1233454) (AlP) is a widely utilized fumigant in Integrated Pest Management (IPM) programs, prized for its effectiveness in controlling a broad spectrum of stored-product pests.[1][2][3] This guide provides an objective comparison of AlP's performance against alternative pest management strategies, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Performance and Efficacy of Aluminum Phosphide
This compound's pesticidal action stems from the release of phosphine (B1218219) (PH₃) gas upon reaction with ambient moisture.[1][3][4][5] This highly toxic gas penetrates stored commodities, disrupting cellular respiration in insects and other pests, leading to mortality.[1][4][6] It is effective against all life stages of insects, from eggs to adults, making it a potent tool for comprehensive pest eradication.[7][8]
However, the efficacy of AlP can be influenced by several factors, including temperature, humidity, exposure time, and the gastightness of the storage facility.[9] Furthermore, the emergence of phosphine-resistant insect populations poses a significant challenge to its long-term viability.[2][10][11]
Comparison with Alternative Pest Management Strategies
The selection of a pest management strategy depends on a variety of factors, including the target pest, the commodity, economic considerations, and environmental and safety regulations. Below is a comparison of this compound with other common alternatives.
Chemical Alternatives
Sulfuryl Fluoride (SF): A fumigant with a different mode of action than phosphine, making it effective against phosphine-resistant insect populations.[12][13] It is known for its rapid penetration and relatively shorter fumigation times compared to phosphine.[13] However, SF has a higher global warming potential than phosphine and may not be as effective against insect eggs at standard dosages.[14]
Non-Chemical Alternatives
Heat Treatment: This method involves raising the temperature of the storage facility or commodity to levels lethal to insects (typically 50-60°C). Heat treatment is a non-chemical, residue-free method that can be completed in a relatively short time (hours to a few days).[15] However, it can be energy-intensive and may not be suitable for all commodities or storage structures.
Diatomaceous Earth (DE): A natural, abrasive dust that kills insects by absorbing the waxy outer layer of their exoskeleton, leading to dehydration.[16] DE provides long-lasting protection and is considered safe for use with food commodities.[16] However, it can be dusty to work with and may affect the flowability of grain. Its effectiveness is also dependent on low moisture content.
Controlled Atmospheres (CA): This technique involves altering the composition of the atmosphere within a sealed storage environment, typically by reducing oxygen and increasing carbon dioxide or nitrogen levels. CA is a residue-free method that is effective against a wide range of pests. However, it requires well-sealed storage structures and longer treatment times compared to fumigation.
Quantitative Performance Data
The following tables summarize available quantitative data on the performance of this compound and its alternatives. It is important to note that efficacy can vary significantly based on experimental conditions.
Table 1: Comparative Efficacy (Mortality Rates and Lethal Concentrations) of Pest Control Methods
| Pest Species | Treatment | Concentration/Temperature | Exposure Time | Mortality Rate / LC Value | Source(s) |
| Tribolium castaneum (Red Flour Beetle) | This compound | 1.5 g/m³ | 4 days | >90% | [17] |
| Tribolium castaneum (Phosphine-Resistant) | This compound | 2 g/m³ | 24 hours | <70% (larvae), <29% (other stages) | [18] |
| Tribolium castaneum | Neem Leaves | - | 7 days | 78% | [19] |
| Tribolium castaneum | Diatomaceous Earth + Beauveria bassiana | 400 ppm DE + 1x10⁸ conidia/kg | 21 days | 88.33% | |
| Sitophilus oryzae (Rice Weevil) | This compound | 2 ppm (susceptible) | 3 days | LC₉₉: ~2 ppm | [7] |
| Sitophilus oryzae (Phosphine-Resistant) | This compound | 3430 ppm (highly resistant) | 3 days | LC₉₉: 3430 ppm | [7] |
| Sitophilus oryzae | Sulfuryl Fluoride | 40 g/m³ | 24 hours | 100% | [20] |
| Rhyzopertha dominica (Lesser Grain Borer) | This compound | 29.5 - 640.7 ppm | 3 days | LC₉₉: up to 3431 ppm (resistant) | [7] |
| Lyctus africanus (Powderpost Beetle) | This compound | 0.93 g/m³ (0.2%) | - | 100% | [21] |
| Various Stored Product Pests | Heat Treatment | 130°F (54.4°C) | 1.5 hours | Thermal kill point | [15] |
Table 2: Economic and Environmental Comparison of Pest Control Methods
| Method | Estimated Cost | Environmental Impact | Key Considerations |
| This compound | Relatively low cost. | Releases toxic phosphine gas. Risk of water and soil contamination if not handled properly. Not persistent in the environment.[1][22] | Development of insect resistance is a major concern.[2][10] Requires certified applicators and strict safety protocols. |
| Sulfuryl Fluoride | Generally more expensive than phosphine. | Potent greenhouse gas. | Effective against phosphine-resistant pests.[12] Shorter fumigation times. |
| Heat Treatment | Can have high initial investment and energy costs. | No chemical residues. Energy consumption contributes to carbon footprint. | Suitable for various structures. May not be ideal for all commodities. |
| Diatomaceous Earth | Moderate cost. | Natural and generally considered environmentally friendly. | Can be dusty. Efficacy is moisture-dependent. |
| Controlled Atmospheres | High initial investment for sealing and gas generation systems. | Minimal environmental impact. | Requires well-sealed structures and longer treatment times. |
Experimental Protocols
Laboratory Bioassay for Fumigant Efficacy (Example: this compound against Tribolium castaneum)
Objective: To determine the mortality rate of Tribolium castaneum adults when exposed to a specific concentration of phosphine gas over a set period.
Materials:
-
Glass desiccators or other sealable fumigation chambers (e.g., 12-L).[23]
-
This compound tablets or a source of phosphine gas.
-
Gas-tight syringes for gas injection.
-
Phosphine gas monitoring equipment (e.g., detector tubes or electronic meter).[18][24]
-
Vials or petri dishes containing a small amount of food medium.
-
Adult Tribolium castaneum (susceptible and/or resistant strains).
-
Controlled environment chamber (25-28°C, 65% relative humidity).[25]
Methodology:
-
Insect Preparation: Place a known number of adult beetles (e.g., 20-50) into each vial or petri dish with a small amount of food. Prepare multiple replicates for each treatment and a control group.[7][23]
-
Chamber Setup: Place the vials with insects inside the fumigation chambers.
-
Fumigant Application: Introduce a calculated amount of phosphine gas into each chamber to achieve the target concentration (e.g., in parts per million, ppm). For solid AlP formulations, the amount is calculated based on the chamber volume and the manufacturer's specifications for gas release.[17]
-
Exposure: Seal the chambers and maintain them in the controlled environment for the specified exposure period (e.g., 24, 48, or 72 hours).[7]
-
Gas Monitoring: Periodically measure the phosphine concentration within the chambers to ensure it remains at the target level throughout the exposure period.[24]
-
Aeration: After the exposure period, safely ventilate the chambers in a fume hood to remove all phosphine gas.[26]
-
Mortality Assessment: Remove the insect vials and count the number of dead and live insects. Mortality is often assessed after a post-treatment observation period (e.g., 24 or 48 hours) to account for delayed mortality.[7][23]
-
Data Analysis: Calculate the percentage mortality for each treatment and replicate. Correct for any mortality in the control group using Abbott's formula. Statistical analysis (e.g., probit analysis) can be used to determine LC₅₀ and LC₉₉ values.
Monitoring Phosphine Concentration during Fumigation
Objective: To ensure that a lethal concentration of phosphine is maintained throughout the fumigation period.
Materials:
-
Phosphine gas detector tubes with a hand pump, or an electronic phosphine meter.[9][23][24]
-
Gas sampling lines (e.g., nylon tubing) placed at various locations within the fumigated enclosure.[24]
Methodology:
-
Placement of Sampling Lines: Before sealing the enclosure, place gas sampling lines at different points (e.g., top, middle, bottom) to get a representative reading of the gas distribution.
-
Sealing: Ensure the fumigation enclosure is well-sealed to prevent gas leakage.
-
Gas Measurement: At regular intervals (e.g., every 12 or 24 hours) during the fumigation, draw a gas sample through the sampling lines using the hand pump and detector tube or the electronic meter.[9]
-
Reading the Concentration:
-
Detector Tubes: The length of the color stain on the tube corresponds to the phosphine concentration in ppm.[23]
-
Electronic Meter: The meter will provide a direct digital reading of the phosphine concentration.
-
-
Recording Data: Record the date, time, location of the sample, and the phosphine concentration.
-
Evaluation: Compare the measured concentrations to the target concentration required for effective pest control. If concentrations drop below the effective level, the fumigation may need to be extended or corrective measures taken.
Visualizing Key Processes
Phosphine's Mode of Action in Insect Cells
Phosphine gas primarily targets the mitochondria, the powerhouse of the cell. It disrupts the electron transport chain, leading to a cascade of events that ultimately results in cell death.
Caption: Phosphine's mechanism of toxicity in insect cells.
Experimental Workflow for a Fumigation Efficacy Study
The following diagram illustrates a typical workflow for conducting a research study to evaluate the efficacy of a fumigant like this compound.
Caption: A generalized workflow for a fumigation efficacy experiment.
Conclusion
This compound remains a highly effective and economical tool in Integrated Pest Management for stored products. However, the growing issue of insect resistance and its inherent toxicity necessitate careful consideration and adherence to best management practices. This guide highlights that while AlP is a powerful fumigant, a comprehensive IPM program should also consider alternative chemical and non-chemical methods. The choice of a particular strategy will depend on a thorough assessment of efficacy, cost, environmental impact, and the specific context of the pest problem. Continued research into alternative methods and resistance management strategies is crucial for ensuring the long-term sustainability of stored product protection.
References
- 1. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biochemjournal.com [biochemjournal.com]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Aluminium phosphide [sitem.herts.ac.uk]
- 5. agriculture.az.gov [agriculture.az.gov]
- 6. Mechanisms of Phosphine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iaom.org [iaom.org]
- 8. profume.com [profume.com]
- 9. npponepal.gov.np [npponepal.gov.np]
- 10. Resistance of Stored Grain Pests to Phosphine and Its Integrated Management Strateg [agris.fao.org]
- 11. epubs.icar.org.in [epubs.icar.org.in]
- 12. aphis.usda.gov [aphis.usda.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. aces.edu [aces.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. gasalarm.com.au [gasalarm.com.au]
- 19. jofamericanscience.org [jofamericanscience.org]
- 20. researchgate.net [researchgate.net]
- 21. wisdomlib.org [wisdomlib.org]
- 22. This compound: Toxicological profiles, health risks, environmental impact, and management protocols: A review | 2025, Volume 25, Issue 3 | Turkish Journal of Emergency Medicine [trjemergmed.com]
- 23. uniphos-envirotronic.com [uniphos-envirotronic.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Procedures of Laboratory Fumigation for Pest Control with Nitric Oxide Gas - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Aluminum Phosphide
For Researchers, Scientists, and Drug Development Professionals
Aluminum phosphide (B1233454) is a highly toxic solid fumigant that reacts with moisture to produce phosphine (B1218219) gas (PH₃), a spontaneously flammable and poisonous gas.[1][2] Strict adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling aluminum phosphide.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to mitigate the risks associated with this compound and the phosphine gas it generates. The following table summarizes the recommended PPE for various tasks.
| Body Part | Required PPE | Specifications and Conditions |
| Respiratory Protection | Air-purifying or supplied-air respirator | A NIOSH/MSHA approved supplied-air respirator with a full facepiece operated in a pressure-demand or other positive-pressure mode is recommended for high exposure potentials.[3] For emergency situations, a positive pressure, pressure-demand, full facepiece self-contained breathing apparatus (SCBA) or a pressure-demand supplied-air respirator with escape SCBA is required.[1] |
| Cartridge/Canister Respirator | If using a filter or cartridge respirator, leave the area immediately if you can smell, taste, or otherwise detect this compound, or if eye irritation occurs.[3] | |
| Hand Protection | Dry cotton or other material gloves | Wear dry gloves when handling this compound tablets or pellets.[4] Do not use latex, lined, or leather gloves, with the exception of fumigation scenarios where leather or cotton gloves may be required.[5] |
| Eye Protection | Safety goggles or glasses with side shields | To prevent eye contact, wear safety goggles or safety glasses.[6] In high-exposure situations, a face shield should be worn in addition to goggles.[3][5] |
| Body Protection | Long-sleeved shirt, long pants, and coveralls | At a minimum, wear a long-sleeved shirt and long pants.[5] For greater protection, chemical-resistant suits or coveralls made of materials like butyl rubber, neoprene, PVC, or polyethylene (B3416737) are recommended.[5] All protective clothing should be clean and put on before work.[3] |
| Footwear | Closed-toe shoes or rubber boots | Wear closed-toe shoes.[5] Rubber boots are also a recommended option.[6] |
Quantitative Exposure Limits for Phosphine Gas
| Organization | Exposure Limit (Time-Weighted Average) |
| NIOSH | 5 mg/m³ over a 10-hour workshift (for soluble Aluminum Pyro powders)[3] |
| ACGIH | 5 mg/m³ over an 8-hour workshift (for soluble Aluminum Pyro powders)[3] |
| ACGIH (Phosphine) | TLV/TWA: 0.3 ppm; TLV/STEL: 1.0 ppm[7] |
Operational Procedures for Handling this compound
Safe handling of this compound requires a meticulous, step-by-step approach to minimize the risk of exposure to the highly toxic phosphine gas. The following workflow outlines the essential procedures from preparation to post-handling.
Emergency Response and First Aid
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Procedures:
-
Inhalation: Move the person to fresh air immediately.[8] If the person is not breathing, call 911 or an ambulance and begin artificial respiration.[4]
-
Skin Contact: Remove contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water.[8]
-
Eye Contact: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[8]
-
Ingestion: Call a poison control center or doctor immediately for treatment advice.[8] Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor.[7]
Spill Cleanup:
In case of a spill, it is critical to avoid contact with water.[4]
-
Isolate the area: Isolate the spill or leak area in all directions for at least 50 meters for liquids and 25 meters for solids.[1]
-
Wear appropriate PPE: Personnel involved in the cleanup must wear appropriate respiratory protection and chemical-resistant clothing.[1] If the concentration of phosphine gas is unknown, a self-contained breathing apparatus (SCBA) must be worn.[4]
-
Contain the spill: Cover the powder spill with a plastic sheet or tarp to minimize spreading and keep it dry.[1]
-
Cleanup: Do not use water to clean up the spill.[4] If the spill is small and has not been contaminated, it may be gathered in small open buckets.[8] For larger spills or if contaminated, consult with a hazardous waste specialist for disposal.[1]
Disposal Plan
Proper disposal of unreacted this compound and its residues is critical to prevent environmental contamination and accidental exposure.
Deactivation of Spilled or Unreacted this compound:
A wet deactivation method can be used for small amounts of spilled material:
-
Prepare a deactivating solution: Add a low-sudsing detergent to water in a suitable container.[8]
-
Slowly add the this compound: The material should be added in small increments to control the reaction and the release of phosphine gas.[8]
-
Stir until the reaction is complete: The absence of bubbling will indicate that the reaction has ceased.[8]
Disposal of Empty Containers and Residues:
-
Empty flasks and stoppers should be triple-rinsed with water or dry-deactivated by exposure to open air for 24 hours or longer.[7][9]
-
After decontamination, containers may be recycled, reconditioned, or punctured and disposed of in a sanitary landfill as approved by state and local authorities.[7][9]
-
Fully reacted residue is safe for disposal at an approved site.[10] However, if the residue contains unreacted material, it is considered hazardous waste and requires special deactivation before disposal.[10]
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. nj.gov [nj.gov]
- 4. indfumco.com [indfumco.com]
- 5. MSU Extension | Montana State University [apps.msuextension.org]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. clarkpest.com [clarkpest.com]
- 8. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 9. indfumco.com [indfumco.com]
- 10. nautinst.org [nautinst.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
